7-Bromo-4-hydroxyquinoline-3-carboxylic acid
Description
Properties
IUPAC Name |
7-bromo-4-oxo-1H-quinoline-3-carboxylic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H6BrNO3/c11-5-1-2-6-8(3-5)12-4-7(9(6)13)10(14)15/h1-4H,(H,12,13)(H,14,15) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SKEXUXOCAHNLRH-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC2=C(C=C1Br)NC=C(C2=O)C(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H6BrNO3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90439340 | |
| Record name | 7-bromo-4-hydroxyquinoline-3-carboxylic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90439340 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
268.06 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
860205-92-1 | |
| Record name | 7-bromo-4-hydroxyquinoline-3-carboxylic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90439340 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Foundational & Exploratory
An In-depth Technical Guide to 7-Bromo-4-hydroxyquinoline-3-carboxylic acid: A Potential Modulator of the Kynurenine Pathway
Introduction: Beyond the Structure
7-Bromo-4-hydroxyquinoline-3-carboxylic acid is a halogenated quinoline derivative that emerges from a class of compounds with significant therapeutic interest. While its fundamental chemical properties are crucial for any application, its true significance is revealed when viewed through the lens of medicinal chemistry and neurobiology. The quinoline-3-carboxylic acid scaffold is a privileged structure, known to interact with various biological targets. This guide provides a comprehensive overview of the chemical properties, synthesis, and, most importantly, the compelling scientific context of this molecule as a potential inhibitor of Kynurenine 3-Monooxygenase (KMO), a critical enzyme implicated in a range of neurodegenerative and inflammatory diseases.
This document is structured to provide not just data, but a causal narrative. We will explore its chemical identity, delve into a robust synthesis strategy, and contextualize its application, offering researchers and drug development professionals a foundational understanding of this promising molecule.
Core Chemical & Physical Properties
A thorough understanding of a compound's physicochemical properties is the bedrock of its application in research and development. While extensive experimental data for 7-Bromo-4-hydroxyquinoline-3-carboxylic acid is not widely published, we can consolidate known information and high-quality predicted data to build a reliable profile.
The molecule exists as a tautomer, predominantly in the 4-oxo-1,4-dihydroquinoline form, which is a critical feature for its biological interactions.
Identity and Structure
| Property | Value | Source |
| IUPAC Name | 7-bromo-4-oxo-1H-quinoline-3-carboxylic acid | [1] |
| CAS Number | 860205-92-1; 82121-06-0 | [1] |
| Molecular Formula | C₁₀H₆BrNO₃ | [1] |
| Molecular Weight | 268.06 g/mol | [1] |
| Appearance | White to off-white solid |
Physicochemical Data
The solubility and acidity (pKa) are paramount for designing assays and formulation strategies. The compound is sparingly soluble in water. For research purposes, solubility is typically achieved in organic solvents like dimethyl sulfoxide (DMSO) or dimethylformamide (DMF).
| Parameter | Value | Notes | Source |
| Melting Point | Not reported | --- | |
| pKa | 3.83 ± 0.40 | Predicted value. The acidity is attributed to the carboxylic acid proton. | |
| XLogP3 | 2.5 | Predicted value, indicating moderate lipophilicity. | |
| Topological Polar Surface Area (TPSA) | 66.4 Ų | Computed value. |
The Scientific Imperative: Targeting the Kynurenine Pathway
The primary driver for interest in 7-Bromo-4-hydroxyquinoline-3-carboxylic acid is its potential as an inhibitor of Kynurenine 3-Monooxygenase (KMO). KMO is a pivotal enzyme in the kynurenine pathway, the main route for tryptophan metabolism.[1]
This pathway produces several neuroactive metabolites. KMO catalyzes the conversion of kynurenine into 3-hydroxykynurenine (3-HK), a precursor to the excitotoxic NMDA receptor agonist, quinolinic acid (QUIN). An alternative branch of the pathway converts kynurenine into kynurenic acid (KYNA), a neuroprotective agent that antagonizes glutamate receptors.
In neurodegenerative conditions such as Huntington's, Alzheimer's, and Parkinson's disease, the kynurenine pathway is often dysregulated, leading to an overproduction of neurotoxic QUIN and a deficit of neuroprotective KYNA. By inhibiting KMO, the pathway can be shifted away from the production of 3-HK and QUIN, and towards the synthesis of KYNA.[1] This makes KMO a highly attractive therapeutic target for neuroprotection.
Caption: The Kynurenine Pathway and the strategic role of KMO inhibition.
The structure-activity relationship (SAR) studies of quinoline carboxylic acids have identified key features for enzyme inhibition. Notably, the carboxylic acid at the C4 position is often critical for binding to the active site of target enzymes.
Synthesis and Characterization
The synthesis of 7-Bromo-4-hydroxyquinoline-3-carboxylic acid is not commonly detailed in specific research articles but can be reliably achieved through a well-established synthetic route: the Gould-Jacobs reaction followed by ester hydrolysis.
Synthetic Workflow
The process involves two main stages:
-
Stage 1: Gould-Jacobs Reaction. Condensation and cyclization of 3-bromoaniline with diethyl ethoxymethylenemalonate (DEEM) to form Ethyl 7-bromo-4-hydroxyquinoline-3-carboxylate.
-
Stage 2: Hydrolysis. Conversion of the ethyl ester to the final carboxylic acid product.
Caption: Two-stage synthesis of the target compound.
Detailed Experimental Protocol (Exemplary)
This protocol is a representative procedure based on established methodologies.
Stage 1: Synthesis of Ethyl 7-bromo-4-hydroxyquinoline-3-carboxylate
-
Reaction Setup: In a round-bottom flask equipped with a condenser, combine 3-bromoaniline (1.0 eq) and diethyl ethoxymethylenemalonate (1.05 eq).
-
Condensation: Heat the mixture at 100-110 °C for 1-2 hours. The reaction can be monitored by TLC for the disappearance of the aniline. Ethanol is evolved during this step.
-
Cyclization: Add the resulting enamine intermediate to a high-boiling solvent such as Dowtherm A. Heat the solution to reflux (approx. 250 °C) for 20-30 minutes.
-
Workup: Cool the reaction mixture. The product often precipitates upon cooling. The solid can be collected by filtration and washed with a non-polar solvent like hexane or ether to remove the Dowtherm A.
-
Purification: The crude ethyl ester can be further purified by recrystallization from a suitable solvent like ethanol or acetic acid.
Stage 2: Hydrolysis to 7-Bromo-4-hydroxyquinoline-3-carboxylic acid
-
Reaction Setup: Suspend the purified ethyl ester (1.0 eq) in an aqueous solution of sodium hydroxide (e.g., 10% w/v) or a mineral acid like hydrochloric acid (1-2 M).
-
Hydrolysis: Heat the mixture to reflux for 1-2 hours until the solid has dissolved and the reaction is complete (monitored by TLC).
-
Workup: Cool the reaction mixture to room temperature. If using base hydrolysis, carefully acidify the solution with concentrated HCl to a pH of ~2-3. The carboxylic acid product will precipitate out of the solution.
-
Purification: Collect the solid product by vacuum filtration. Wash the filter cake thoroughly with cold deionized water to remove any inorganic salts. Dry the product under vacuum to yield the final 7-Bromo-4-hydroxyquinoline-3-carboxylic acid.
Expected Analytical Characterization
For a researcher synthesizing this compound, the following spectral characteristics would be expected for successful verification.
-
¹H NMR (in DMSO-d₆):
-
A singlet for the proton at C2 (δ ~8.5-9.0 ppm).
-
Aromatic protons on the benzene ring appearing as doublets and doublets of doublets in the δ 7.5-8.5 ppm range, showing coupling patterns consistent with a 1,2,4-trisubstituted ring.
-
A broad singlet for the carboxylic acid proton (δ >12 ppm).
-
A broad singlet for the N-H proton of the quinolone tautomer (δ ~11-12 ppm).
-
-
¹³C NMR (in DMSO-d₆):
-
A signal for the carboxylic acid carbonyl (C=O) around δ 165-170 ppm.
-
A signal for the quinolone carbonyl (C4=O) around δ 175-180 ppm.
-
Multiple signals in the aromatic region (δ 110-150 ppm), including a signal for the carbon bearing the bromine (C7) at a characteristic upfield shift.
-
-
FTIR (ATR):
-
A very broad O-H stretching band from the carboxylic acid, typically from ~2500-3300 cm⁻¹.
-
A sharp, strong C=O stretching peak for the carboxylic acid around 1700-1730 cm⁻¹.
-
A C=O stretching peak for the quinolone carbonyl around 1650-1680 cm⁻¹.
-
C=C and C=N stretching bands in the 1500-1620 cm⁻¹ region.
-
A C-Br stretching band at lower wavenumbers (<700 cm⁻¹).
-
-
Mass Spectrometry (ESI-):
-
Expected [M-H]⁻ ion at m/z ~265.9/267.9, showing the characteristic isotopic pattern for a molecule containing one bromine atom.
-
Safety and Handling
Based on aggregated GHS data, 7-Bromo-4-hydroxyquinoline-3-carboxylic acid should be handled with appropriate precautions.
-
Hazard Statements: H302 (Harmful if swallowed), H315 (Causes skin irritation), H319 (Causes serious eye irritation), H335 (May cause respiratory irritation).[1]
-
Recommended PPE: Standard laboratory personal protective equipment, including safety glasses, a lab coat, and chemical-resistant gloves, is required. Work should be conducted in a well-ventilated fume hood.
Conclusion and Future Outlook
For scientists in drug discovery and neurobiology, this compound serves as a valuable tool and a potential starting point for the development of novel therapeutics targeting the kynurenine pathway. Future work should focus on obtaining precise experimental data for its physicochemical properties and exploring its efficacy and mechanism of action in relevant cellular and in vivo models of neurodegenerative disease.
References
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The Kynurenine Pathway and Kynurenine 3-Monooxygenase Inhibitors. (n.d.). MDPI. Retrieved January 11, 2026, from [Link]
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Inhibitors of the kynurenine pathway. (2000). European Journal of Medicinal Chemistry. Retrieved January 11, 2026, from [Link]
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Major Developments in the Design of Inhibitors along the Kynurenine Pathway. (2016). CNS & Neurological Disorders - Drug Targets. Retrieved January 11, 2026, from [Link]
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What are KMO inhibitors and how do they work? (2024). Patsnap Synapse. Retrieved January 11, 2026, from [Link]
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Small Molecule Inhibitors of Kynurenine 3-Monooxygenase. (2010). Gladstone Institutes. Retrieved January 11, 2026, from [Link]
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Kynurenine pathway inhibition as a therapeutic strategy for neuroprotection. (2005). Current Neuropharmacology. Retrieved January 11, 2026, from [Link]
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Advantages of brain penetrating inhibitors of kynurenine-3-monooxygenase for treatment of neurodegenerative diseases. (2018). Journal of Neuroinflammation. Retrieved January 11, 2026, from [Link]
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Modulation of Enzyme Activity in the Kynurenine Pathway by Kynurenine Monooxygenase Inhibition. (2019). Frontiers in Neurology. Retrieved January 11, 2026, from [Link]
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Synthesis and Structure-Activity Relationships of Antimalarial 4-oxo-3-carboxyl quinolones. (2013). Journal of Medicinal Chemistry. Retrieved January 11, 2026, from [Link]
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Structure-activity relationship of quinoline carboxylic acids. A new class of inhibitors of dihydroorotate dehydrogenase. (1990). Biochemical Pharmacology. Retrieved January 11, 2026, from [Link]
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7-Bromo-4-hydroxyquinoline-3-carboxylic acid. (n.d.). PubChem. Retrieved January 11, 2026, from [Link]
- Preparation method of 7-bromo-4-hydroxy-3-quinoline carboxylic acid. (2013). Google Patents.
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Evaluation of Quinoline-Related Carboxylic Acid Derivatives as Prospective Differentially Antiproliferative, Antioxidative, and Anti-Inflammatory Agents. (2024). Chemical Biology & Drug Design. Retrieved January 11, 2026, from [Link]
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7-Bromo-4-hydroxyisoquinoline-3-carboxylic acid. (n.d.). PubChem. Retrieved January 11, 2026, from [Link]
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Design, Synthesis, and Bioactivity of Novel Coumarin-3-carboxylic Acid Derivatives Containing a Thioether Quinoline Moiety. (2023). ACS Omega. Retrieved January 11, 2026, from [Link]
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Ethyl 7-bromo-4-hydroxyquinoline-3-carboxylate. (n.d.). PubChem. Retrieved January 11, 2026, from [Link]
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4-hydroxyquinoline-3-carboxylic acids as inhibitors of cell respiration. 2. Quantitative structure-activity relationship of dehydrogenase enzyme and Ehrlich ascites tumor cell inhibitions. (1982). Journal of Medicinal Chemistry. Retrieved January 11, 2026, from [Link]
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Design, synthesis, and correlation analysis of 7-substituted 4-hydroxyquinoline-3-carboxylic acids as inhibitors of cellular respiration. (1977). Journal of Medicinal Chemistry. Retrieved January 11, 2026, from [Link]
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8-Bromo-4-hydroxyquinoline-3-carboxylic acid. (n.d.). PubChem. Retrieved January 11, 2026, from [Link]
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Reinvestigation of bromination of 8-substituted quinolines and synthesis of novel phthalonitriles. (2016). ACG Publications. Retrieved January 11, 2026, from [Link]
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7-bromo-4-hydroxyquinoline-3-carboxylic acid (C10H6BrNO3). (n.d.). PubChemLite. Retrieved January 11, 2026, from [Link]
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physicochemical characteristics of 7-Bromo-4-hydroxyquinoline-3-carboxylic acid
An In-depth Technical Guide to the Physicochemical Characteristics of 7-Bromo-4-hydroxyquinoline-3-carboxylic acid
Prepared by: Gemini, Senior Application Scientist
Introduction
7-Bromo-4-hydroxyquinoline-3-carboxylic acid is a halogenated quinoline derivative, a structural motif of significant interest in medicinal chemistry and materials science.[1] The quinoline core is a versatile scaffold found in numerous therapeutic agents, and the strategic placement of bromo, hydroxyl, and carboxylic acid functional groups imparts unique electronic and steric properties.[1][2] These properties govern the molecule's behavior in biological and chemical systems, influencing everything from solubility and membrane permeability to target binding and stability.
This guide provides a comprehensive analysis of the core . As a Senior Application Scientist, my objective is to move beyond a simple recitation of data, instead offering a field-proven perspective on why these parameters are critical and how they are reliably determined. The protocols herein are presented as self-validating systems, designed to yield robust and reproducible data for researchers in drug discovery and chemical development.
Core Physicochemical Profile
For efficient preliminary assessment, the key physicochemical properties are summarized below. These values, derived from computational predictions and available data, form the foundation for the in-depth experimental discussions that follow.
| Property | Value | Source |
| Molecular Formula | C₁₀H₆BrNO₃ | [3] |
| Molecular Weight | 268.06 g/mol | [1][3][4] |
| CAS Number | 860205-92-1 | [3] |
| Appearance | White to off-white solid | [1] |
| Predicted pKa | 3.83 ± 0.40 | [1] |
| Predicted XLogP3 | 2.5 | [3][5] |
| Topological Polar Surface Area | 66.4 Ų | [3] |
| Hydrogen Bond Donor Count | 2 | [6] |
| Hydrogen Bond Acceptor Count | 3 | [6] |
Acidity and Ionization (pKa)
Expert Insight: The acid dissociation constant, pKa, is arguably the most critical parameter for an ionizable compound.[7] It dictates the charge state of the molecule at a given pH, which directly impacts solubility, lipophilicity, and the potential for ionic interactions with biological targets.[7] For 7-Bromo-4-hydroxyquinoline-3-carboxylic acid, we must consider two primary ionizable centers: the acidic carboxylic acid group and the basic quinoline ring nitrogen. The predicted pKa of ~3.83 almost certainly corresponds to the carboxylic acid, indicating it will be deprotonated and negatively charged at physiological pH (7.4).[1]
Ionization States of 7-Bromo-4-hydroxyquinoline-3-carboxylic acid
Caption: Predicted ionization states across different pH ranges.
Experimental Protocol: Potentiometric pKa Determination
Causality: Potentiometric titration is the gold-standard method due to its precision and direct measurement of pH changes upon addition of a titrant.[8] This approach allows for the determination of pKa values by monitoring the inflection points in the titration curve, providing a direct empirical measure of the compound's acidic and/or basic character.[8]
Methodology:
-
Preparation: Accurately weigh ~1-2 mg of the compound and dissolve it in a known volume (e.g., 50 mL) of deionized water with a constant ionic strength (e.g., 0.01 M KCl).[8] If solubility is limited, a co-solvent like methanol or DMSO can be used, but the apparent pKa will need to be corrected.
-
Titration Setup: Calibrate a high-precision pH electrode at three points (e.g., pH 4.0, 7.0, 10.0). Place the electrode and a titrant delivery tube into the sample solution, ensuring gentle and constant stirring.
-
Acidic Titration: Titrate the solution with a standardized strong base (e.g., 0.1 M NaOH), adding small, precise aliquots (e.g., 0.02 mL). Record the pH value after each addition, allowing the reading to stabilize.
-
Basic Titration: In a separate experiment, dissolve the compound in a slight excess of standardized NaOH solution and titrate with a standardized strong acid (e.g., 0.1 M HCl) to determine the pKa of the basic quinoline nitrogen.
-
Data Analysis: Plot the pH versus the volume of titrant added. The pKa is the pH at the half-equivalence point, which corresponds to the flattest region of the buffer zone or the point of maximum slope on the first derivative plot.
Lipophilicity (LogP & LogD)
Expert Insight: Lipophilicity, the "greasiness" of a molecule, is a key determinant of its ADME (Absorption, Distribution, Metabolism, and Excretion) properties. It is quantified by the partition coefficient (P) between an organic phase (typically n-octanol) and an aqueous phase.[9] For ionizable molecules, we distinguish between LogP (for the neutral species) and LogD (the distribution coefficient at a specific pH, accounting for all ionic forms).[10] The predicted XLogP of 2.5 suggests this compound has moderate lipophilicity, a favorable characteristic for balancing aqueous solubility with membrane permeability.[3][5]
Experimental Protocol: Shake-Flask Method for LogD at pH 7.4
Causality: The shake-flask method is the traditional and most reliable technique for LogP/LogD determination because it allows the compound to reach a true thermodynamic equilibrium between the two immiscible phases.[11] While more labor-intensive than chromatographic methods, its directness provides unparalleled accuracy.[11]
Caption: Workflow for the Shake-Flask LogD determination method.
Methodology:
-
Phase Preparation: Prepare a phosphate-buffered saline (PBS) solution at pH 7.4. Saturate this buffer with n-octanol by mixing vigorously and allowing the phases to separate overnight. Similarly, saturate n-octanol with the PBS buffer.[10][12]
-
Sample Preparation: Prepare a stock solution of the compound in DMSO (e.g., 10 mM).[10]
-
Partitioning: In a glass vial, combine the pre-saturated n-octanol and pre-saturated PBS (e.g., 1 mL of each). Add a small aliquot of the DMSO stock (e.g., 10 µL) to achieve the desired starting concentration.
-
Equilibration: Seal the vial and mix on a rotator at room temperature for at least 1 hour to ensure equilibrium is reached.[10]
-
Phase Separation: Centrifuge the vial at a moderate speed (e.g., 2000 x g) for 15 minutes to ensure complete separation of the two phases.
-
Quantification: Carefully withdraw an aliquot from each phase. Determine the concentration of the compound in each sample using a validated analytical method such as HPLC-UV or LC-MS/MS.[12]
-
Calculation: The LogD is calculated as the base-10 logarithm of the ratio of the concentration in the n-octanol phase to the concentration in the aqueous phase.[9]
Aqueous Solubility
Expert Insight: Poor aqueous solubility is a major cause of failure for drug candidates.[13] It can lead to low bioavailability and unreliable results in in-vitro assays.[13][14] For this compound, the literature describes it as "sparingly soluble in water," which is a qualitative assessment.[1] In early discovery, we prioritize kinetic solubility, which measures how well a compound stays in solution after being introduced from a DMSO stock. This mimics how compounds are handled in high-throughput screening and is a fast, resource-efficient way to flag potential issues.[13][14]
Experimental Protocol: High-Throughput Kinetic Solubility Assay (Nephelometry)
Causality: Nephelometry, which measures light scattering, is an ideal high-throughput method because it directly detects the formation of precipitate as a compound falls out of solution.[14][15] This avoids the need for physical separation steps (like filtration) and allows for rapid assessment in a 96-well plate format.[15]
Caption: Workflow for a kinetic solubility assay using nephelometry.
Methodology:
-
Stock Solution: Prepare a 10 mM stock solution of the compound in 100% DMSO.[15]
-
Plate Setup: In a clear 96-well microtiter plate, dispense a small volume (e.g., 2 µL) of the DMSO stock solution into the appropriate wells.[15] A serial dilution of the stock can be used to test a range of concentrations.
-
Buffer Addition: Add aqueous buffer (e.g., 98 µL of PBS, pH 7.4) to each well to reach the final desired concentration (e.g., 200 µM with 2% DMSO).[13]
-
Incubation: Seal the plate and mix on a plate shaker for 1.5 to 2 hours at a controlled temperature (e.g., 25°C).[13][16]
-
Measurement: Place the plate into a nephelometer and measure the light scattering in each well.
-
Data Interpretation: The solubility is defined as the highest concentration at which the light scattering signal is not significantly above the background (buffer with DMSO only).
Synthesis, Stability, and Safety
-
Synthesis: The compound can be prepared via the hydrolysis of its corresponding alkyl ester (e.g., 7-bromo-4-hydroxy-3-quinoline carboxylic acid alkyl ester) using hydrochloric acid as a catalyst.[17] The ester precursor itself can be synthesized from m-bromoaniline.[17]
-
Stability and Storage: Recommended storage conditions are in an inert atmosphere at room temperature, suggesting the compound may be sensitive to oxidation or other atmospheric degradation over long periods.[1]
-
Safety and Handling: According to its GHS classification, 7-Bromo-4-hydroxyquinoline-3-carboxylic acid is harmful if swallowed, causes skin and serious eye irritation, and may cause respiratory irritation.[3] Standard personal protective equipment (PPE), including safety glasses, a lab coat, and gloves, should be worn at all times. All manipulations should be performed in a well-ventilated chemical fume hood.
Conclusion
The physicochemical profile of 7-Bromo-4-hydroxyquinoline-3-carboxylic acid—characterized by its moderate lipophilicity (predicted XLogP ~2.5), acidic nature (predicted pKa ~3.83), and limited aqueous solubility—positions it as a typical early-stage discovery compound.[1][3][5] Its properties suggest that at physiological pH, it will exist primarily as an anion, which will enhance its aqueous solubility compared to the neutral form but may limit passive diffusion across biological membranes. The experimental protocols detailed in this guide provide a robust framework for empirically verifying these predicted values, enabling researchers to make informed decisions in hit-to-lead campaigns and further development efforts.
References
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Kinetic Solubility Assays Protocol - AxisPharm. [Link]
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7-Bromo-4-hydroxyisoquinoline-3-carboxylic acid | C10H6BrNO3 | CID 150528781 - PubChem. [Link]
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Methods for Determination of Lipophilicity - Encyclopedia.pub. [Link]
- CN103113298B - Preparation method of 7-bromo-4-hydroxy-3-quinoline carboxylic acid.
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Spectrophotometric determination of pK a values of pyrimido[5,4-c]quinoline derivatives - ResearchGate. [Link]
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7-Bromo-4-hydroxyquinoline-3-carboxylic acid | C10H6BrNO3 | CID 10400802 - PubChem. [Link]
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A COMPUTATIONAL APPROACH TO EVALUATE THE pKa's OF QUINAZOLINE DERIVATIVES - Digital Archive. [Link]
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ICCVAM Recommended Protocol: Test Chemical Solubility for Neutral Red Uptake Assay. [Link]
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LogP—Making Sense of the Value - ACD/Labs. [Link]
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Determination of Log P for Compounds of Different Polarity Using the Agilent 1200 Infinity Series HDR‑DAD Impurity Analyzer System. [Link]
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Ethyl 7-bromo-4-hydroxyquinoline-3-carboxylate | C12H10BrNO3 | CID 683685 - PubChem. [Link]
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(PDF) Evaluation of the pKa's of Quinazoline Derivatives : Usage of Quantum Mechanical Based Descriptors - ResearchGate. [Link]
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The Synthesis of 4-Hydroxyquinolines.1 I. Through Ethoxymethylenemalonic Ester | Journal of the American Chemical Society. [Link]
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7-bromo-4-hydroxyquinoline-3-carboxylic acid (C10H6BrNO3) - PubChemLite. [Link]
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7-bromo-4-hydroxy-8-methylquinoline-3-carboxylic acid - PubChemLite. [Link]
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Development of Methods for the Determination of pKa Values - PMC - NIH. [Link]
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REPORT Determination of pKa values of new phenacyl-piperidine derivatives by potentiometric titration method in aqueous medium. [Link]
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Experimental Spectroscopic (FT-IR, H and C NMR, ESI-MS, UV) Analysis, Single Crystal X-Ray, Computational, Hirshfeld Analysis, a - Semantic Scholar. [https://www.semanticscholar.org/paper/Experimental-Spectroscopic-(FT-IR%2C-H-and-C-NMR%2C-a-Singh-Javed/a86f77778216f5619565551325191986427b3400]([Link]
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7-Bromo-4-hydroxy-8-methylquinoline-3-carboxylic acid - Amerigo Scientific. [Link]
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Recent Advances in the Synthesis and Biological Activity of 8-Hydroxyquinolines - MDPI. [Link]
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An In-Depth Technical Guide to the Structure Elucidation of 7-Bromo-4-hydroxyquinoline-3-carboxylic acid
Introduction
In the landscape of pharmaceutical research and materials science, the precise structural characterization of novel chemical entities is a cornerstone of innovation and regulatory compliance. The quinoline scaffold, in particular, is a privileged structure in medicinal chemistry, forming the core of numerous antibacterial and anticancer agents.[1] The subject of this guide, 7-Bromo-4-hydroxyquinoline-3-carboxylic acid (CAS No: 82121-06-0[2], Molecular Formula: C₁₀H₆BrNO₃[3]), is a halogenated derivative with significant potential for further functionalization in drug discovery programs. Its biological activity and chemical reactivity are intrinsically linked to the precise arrangement of its constituent atoms and functional groups.
This technical guide provides a comprehensive, multi-technique approach to the unambiguous structure elucidation of 7-Bromo-4-hydroxyquinoline-3-carboxylic acid. We will proceed with a logical workflow, beginning with the foundational confirmation of its molecular formula and culminating in the detailed mapping of its atomic connectivity. The causality behind each analytical choice will be explained, reflecting a field-proven strategy for navigating the complexities of small molecule characterization.
Strategic Approach to Structure Elucidation
The elucidation of a molecular structure is a process of systematic investigation, where each analytical technique provides a unique piece of the puzzle. Our strategy is predicated on a synergistic workflow, where the insights from one method inform and validate the findings of the next.
Caption: A logical workflow for the structure elucidation of 7-Bromo-4-hydroxyquinoline-3-carboxylic acid.
Part 1: Synthesis and Purification - The Gould-Jacobs Reaction
Understanding the synthetic route is crucial as it provides insights into the expected structural framework and potential side products. The Gould-Jacobs reaction is a classic and effective method for synthesizing 4-hydroxyquinoline derivatives.[4][5][6]
The reaction proceeds by the condensation of an aniline, in this case, m-bromoaniline, with diethyl ethoxymethylenemalonate (DEEM), followed by a thermally induced cyclization.[4][7] The resulting ester is then hydrolyzed to the carboxylic acid.
Caption: The Gould-Jacobs synthesis pathway for the target molecule.
Experimental Protocol: Synthesis
-
Condensation: In a round-bottom flask, combine m-bromoaniline (1.0 eq) and diethyl ethoxymethylenemalonate (1.1 eq). Heat the mixture at 120-130°C for 2 hours.
-
Cyclization: Add the reaction mixture to a high-boiling point solvent such as Dowtherm A and heat to 240-250°C for 30 minutes.
-
Isolation of Ester: Cool the reaction mixture and treat with hexane to precipitate the crude ethyl 7-bromo-4-hydroxyquinoline-3-carboxylate. Recrystallize from ethanol.
-
Hydrolysis: Suspend the purified ester in a 10% aqueous sodium hydroxide solution and reflux for 2-3 hours until the solid dissolves.
-
Acidification: Cool the solution and acidify with concentrated hydrochloric acid to a pH of 2-3 to precipitate the carboxylic acid.
-
Purification: Filter the solid, wash with cold water, and recrystallize from a suitable solvent like ethanol or acetic acid to yield the final product.
Part 2: Mass Spectrometry - Confirming the Molecular Formula
Mass spectrometry is the first line of analytical inquiry, providing the molecular weight and, with high-resolution instruments, the elemental composition.
Expected Data and Interpretation:
For 7-Bromo-4-hydroxyquinoline-3-carboxylic acid (C₁₀H₆BrNO₃), the presence of bromine is a key diagnostic feature. Bromine has two stable isotopes, ⁷⁹Br and ⁸¹Br, in an approximate 1:1 natural abundance.[8] This results in a characteristic isotopic pattern for the molecular ion peak (M⁺) and any bromine-containing fragments, with two peaks of nearly equal intensity separated by 2 m/z units.
-
High-Resolution MS (HRMS): An exact mass measurement would confirm the elemental composition.
-
Fragmentation Pattern: The fragmentation of carboxylic acids often involves the loss of hydroxyl (M-17) and carboxyl (M-45) groups.[8] Further fragmentation of the quinoline ring would also be expected.
| Ion | Calculated Exact Mass | Expected m/z | Comment |
| [M(⁷⁹Br)]⁺ | 266.9531 | 267 | Molecular ion with ⁷⁹Br |
| [M(⁸¹Br)]⁺ | 268.9511 | 269 | Molecular ion with ⁸¹Br (M+2 peak) |
| [M-OH]⁺ | 249.9455 (⁷⁹Br) | 250/252 | Loss of the hydroxyl group from the carboxylic acid |
| [M-COOH]⁺ | 221.9581 (⁷⁹Br) | 222/224 | Loss of the entire carboxylic acid group |
Experimental Protocol: Mass Spectrometry
-
Sample Preparation: Dissolve a small amount of the purified compound in a suitable solvent (e.g., methanol or acetonitrile).
-
Instrumentation: Analyze using a high-resolution mass spectrometer, such as a Q-TOF or Orbitrap, with an electrospray ionization (ESI) source in both positive and negative ion modes.
-
Data Acquisition: Acquire the full scan mass spectrum over a range of m/z 50-500.
Part 3: Infrared (IR) Spectroscopy - Identifying Functional Groups
IR spectroscopy is a rapid and non-destructive technique used to identify the functional groups present in a molecule based on their characteristic vibrational frequencies.
Expected Data and Interpretation:
The IR spectrum of 7-Bromo-4-hydroxyquinoline-3-carboxylic acid is expected to show characteristic absorption bands for the O-H, C=O, C=C, and C-N bonds.
| Functional Group | Expected Wavenumber (cm⁻¹) | Appearance | Rationale |
| O-H (Carboxylic Acid) | 2500-3300 | Very broad | Characteristic of the hydrogen-bonded O-H stretch in a carboxylic acid dimer.[9][10] |
| C-H (Aromatic) | 3000-3100 | Sharp, weak to medium | Stretching vibrations of the C-H bonds on the quinoline ring. |
| C=O (Carboxylic Acid) | 1680-1720 | Strong, sharp | Carbonyl stretch, typically at a lower frequency due to conjugation and hydrogen bonding.[9] |
| C=C and C=N (Aromatic) | 1500-1650 | Medium to strong, multiple bands | Ring stretching vibrations of the quinoline system. |
| C-O (Carboxylic Acid) | 1210-1320 | Medium to strong | Stretching vibration of the C-O single bond.[9] |
| C-Br | 500-600 | Medium to weak | Carbon-bromine stretching vibration. |
Experimental Protocol: Infrared Spectroscopy
-
Sample Preparation: Prepare a KBr pellet by mixing a small amount of the dried sample with potassium bromide powder and pressing it into a transparent disk. Alternatively, use an Attenuated Total Reflectance (ATR) accessory.
-
Instrumentation: Record the spectrum using an FTIR spectrometer.
-
Data Acquisition: Scan over the range of 4000-400 cm⁻¹.
Part 4: Nuclear Magnetic Resonance (NMR) Spectroscopy - Mapping the Molecular Skeleton
NMR spectroscopy is the most powerful tool for elucidating the detailed structure of an organic molecule in solution. A combination of 1D (¹H, ¹³C) and 2D (COSY, HSQC, HMBC) experiments allows for the complete assignment of all proton and carbon signals and the determination of their connectivity.
¹H NMR Spectroscopy
¹H NMR provides information about the number of different types of protons, their chemical environment, and their proximity to other protons.
Expected Data and Interpretation:
The ¹H NMR spectrum of 7-Bromo-4-hydroxyquinoline-3-carboxylic acid is expected to show signals for the aromatic protons on the quinoline ring and the acidic protons of the hydroxyl and carboxylic acid groups. The chemical shifts will be influenced by the electron-withdrawing effects of the bromine atom, the carboxylic acid group, and the quinoline nitrogen.
| Proton | Expected Chemical Shift (δ, ppm) | Multiplicity | Coupling Constants (J, Hz) |
| H-2 | ~8.9 | Singlet | - |
| H-5 | ~8.2 | Doublet | J = 8.5-9.0 |
| H-6 | ~7.8 | Doublet of doublets | J = 8.5-9.0, 2.0-2.5 |
| H-8 | ~8.4 | Doublet | J = 2.0-2.5 |
| OH (Carboxylic) | >12 | Broad singlet | - |
| OH (Phenolic) | >10 | Broad singlet | - |
¹³C NMR and DEPT Spectroscopy
¹³C NMR identifies all the unique carbon atoms in the molecule. DEPT (Distortionless Enhancement by Polarization Transfer) experiments are used to differentiate between CH, CH₂, and CH₃ groups.
Expected Data and Interpretation:
The molecule has 10 carbon atoms, and due to its asymmetry, 10 distinct signals are expected in the ¹³C NMR spectrum.
| Carbon | Expected Chemical Shift (δ, ppm) | DEPT-135 |
| C-2 | ~145 | Positive (CH) |
| C-3 | ~110 | No signal (Quaternary) |
| C-4 | ~175 | No signal (Quaternary) |
| C-4a | ~140 | No signal (Quaternary) |
| C-5 | ~128 | Positive (CH) |
| C-6 | ~130 | Positive (CH) |
| C-7 | ~120 | No signal (Quaternary) |
| C-8 | ~125 | Positive (CH) |
| C-8a | ~148 | No signal (Quaternary) |
| COOH | ~168 | No signal (Quaternary) |
2D NMR Spectroscopy (COSY, HSQC, HMBC)
2D NMR experiments are essential for unambiguously connecting the atoms.
-
COSY (Correlation Spectroscopy): Identifies protons that are coupled to each other (typically on adjacent carbons). A cross-peak between H-5 and H-6 would be expected.
-
HSQC (Heteronuclear Single Quantum Coherence): Correlates directly attached protons and carbons. This would confirm the assignments for C-2/H-2, C-5/H-5, C-6/H-6, and C-8/H-8.
-
HMBC (Heteronuclear Multiple Bond Correlation): Shows correlations between protons and carbons that are 2-3 bonds away. This is critical for piecing together the entire structure. For example, H-2 would show correlations to C-3, C-4, and C-8a.
Experimental Protocol: NMR Spectroscopy
-
Sample Preparation: Dissolve 5-10 mg of the sample in a suitable deuterated solvent (e.g., DMSO-d₆) in an NMR tube.
-
Instrumentation: Use a high-field NMR spectrometer (e.g., 400 MHz or higher).
-
Data Acquisition: Acquire ¹H, ¹³C, DEPT-135, COSY, HSQC, and HMBC spectra using standard pulse programs.
Part 5: Single-Crystal X-Ray Crystallography - The Definitive Proof
While the combination of spectroscopic techniques provides a very confident structure elucidation, single-crystal X-ray crystallography offers the ultimate, unambiguous proof of the three-dimensional structure in the solid state.
Experimental Protocol: X-Ray Crystallography
-
Crystal Growth: Grow single crystals of the compound by slow evaporation of a saturated solution in a suitable solvent system.
-
Data Collection: Mount a suitable crystal on a goniometer and collect diffraction data using a single-crystal X-ray diffractometer.
-
Structure Solution and Refinement: Process the diffraction data and solve the crystal structure using appropriate software.
Conclusion
The structure elucidation of 7-Bromo-4-hydroxyquinoline-3-carboxylic acid is a systematic process that relies on the integrated interpretation of data from multiple analytical techniques. Mass spectrometry confirms the molecular formula and the presence of bromine. Infrared spectroscopy identifies the key functional groups. A full suite of 1D and 2D NMR experiments provides the detailed connectivity of the carbon and proton skeleton. Finally, single-crystal X-ray crystallography can provide the definitive three-dimensional structure. This comprehensive approach ensures the scientific integrity and trustworthiness of the structural assignment, a critical step in the advancement of research and development in any chemical science.
References
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A Technical Guide to the Solubility of 7-Bromo-4-hydroxyquinoline-3-carboxylic acid in Organic Solvents
For Researchers, Scientists, and Drug Development Professionals
Authored by: Gemini, Senior Application Scientist
Abstract
This technical guide provides a comprehensive analysis of the solubility characteristics of 7-Bromo-4-hydroxyquinoline-3-carboxylic acid, a key heterocyclic compound with significant potential in pharmaceutical research and development. In the absence of extensive empirical solubility data in organic solvents, this guide emphasizes the foundational principles governing the solubility of quinoline derivatives. We delve into the critical physicochemical properties of the title compound, offering a theoretical framework to predict its behavior in various solvent systems. Furthermore, this document outlines robust experimental protocols for accurately determining solubility, ensuring a self-validating system for researchers. By synthesizing theoretical insights with practical methodologies, this guide serves as an essential resource for scientists engaged in the formulation, process development, and analytical characterization of this and similar molecules.
Introduction: The Significance of Solubility in Drug Development
Solubility is a critical physicochemical parameter that profoundly influences a drug candidate's lifecycle, from early-stage discovery through to formulation and clinical performance. For a compound like 7-Bromo-4-hydroxyquinoline-3-carboxylic acid, understanding its solubility in organic solvents is paramount for several key processes, including:
-
Synthesis and Purification: Selecting appropriate solvents is crucial for achieving high yields and purity during the synthesis and subsequent crystallization or purification steps.
-
Formulation Development: The ability to dissolve the active pharmaceutical ingredient (API) in a suitable solvent system is fundamental to developing various dosage forms, including oral solutions, injectables, and topical preparations.
-
Analytical Method Development: Accurate quantification and characterization of the compound often rely on its dissolution in a solvent compatible with analytical techniques such as High-Performance Liquid Chromatography (HPLC) and Mass Spectrometry (MS).
-
Pharmacokinetic and Toxicological Studies: The choice of vehicle for in vitro and in vivo studies is dictated by the compound's solubility, which in turn affects its absorption, distribution, metabolism, and excretion (ADME) profile and toxicological assessment.
Quinoline derivatives, a class to which 7-Bromo-4-hydroxyquinoline-3-carboxylic acid belongs, are known for their diverse pharmacological activities, including anticancer, antimalarial, and antiseptic properties.[1][2] The solubility of these compounds can be complex, influenced by the interplay of their rigid aromatic structure and various functional groups.
Physicochemical Properties of 7-Bromo-4-hydroxyquinoline-3-carboxylic acid
A thorough understanding of the molecule's intrinsic properties is the first step in predicting its solubility. The structure of 7-Bromo-4-hydroxyquinoline-3-carboxylic acid, presented below, reveals several key functional groups that govern its interactions with solvents.
Caption: Chemical structure of 7-Bromo-4-hydroxyquinoline-3-carboxylic acid.
The key physicochemical properties are summarized in the table below.
| Property | Value | Source |
| Molecular Formula | C₁₀H₆BrNO₃ | [3][4] |
| Molecular Weight | 268.06 g/mol | [3][4] |
| Appearance | White to off-white solid | [5] |
| Predicted pKa | 3.83 ± 0.40 | [5] |
| Predicted XLogP3-AA | 2.5 | [3] |
| Hydrogen Bond Donor Count | 2 | [4] |
| Hydrogen Bond Acceptor Count | 4 | [4] |
| Topological Polar Surface Area | 70.4 Ų | [4] |
Causality behind Physicochemical Properties and Solubility:
-
pKa: The predicted pKa of 3.83 suggests that the carboxylic acid group is weakly acidic. This is a critical parameter as the ionization state of the molecule, and therefore its solubility, will be highly dependent on the pH of the medium. In acidic solutions (pH < pKa), the compound will exist predominantly in its neutral, less polar form, which may favor solubility in non-polar organic solvents. Conversely, in neutral or basic solutions (pH > pKa), the carboxylic acid will be deprotonated to form a carboxylate anion, increasing its polarity and favoring solubility in polar solvents like water and alcohols.[6]
-
XLogP3-AA: The predicted octanol-water partition coefficient (XLogP3) of 2.5 indicates a moderate lipophilicity. This suggests that the compound will have some affinity for both polar and non-polar environments, but is not extremely hydrophobic.
-
Hydrogen Bonding: With two hydrogen bond donors (the hydroxyl and carboxylic acid protons) and four acceptors (the nitrogen and oxygen atoms), 7-Bromo-4-hydroxyquinoline-3-carboxylic acid has a significant capacity for hydrogen bonding.[4] This is a primary determinant of its solubility in protic solvents like alcohols (e.g., methanol, ethanol) and its limited solubility in aprotic, non-polar solvents.
-
Topological Polar Surface Area (TPSA): A TPSA of 70.4 Ų is indicative of a molecule with moderate polarity, further supporting the potential for interactions with polar solvents.
Qualitative and Predicted Solubility Profile
The compound is stated to be sparingly soluble in water .[5] This is consistent with its moderately lipophilic nature (XLogP3 of 2.5) and the presence of the large, relatively non-polar quinoline ring system, which counteracts the solubilizing effect of the polar functional groups.
Predicted Solubility in Common Organic Solvents:
| Solvent Class | Example Solvents | Predicted Solubility | Rationale |
| Polar Protic | Methanol, Ethanol | Moderate to High | The ability of these solvents to act as both hydrogen bond donors and acceptors will facilitate strong interactions with the hydroxyl and carboxylic acid groups of the solute. |
| Polar Aprotic | DMSO, DMF, Acetonitrile | Moderate to High | These solvents are strong hydrogen bond acceptors and have high dielectric constants, which can effectively solvate the polar functional groups of the compound. DMSO is often an excellent solvent for compounds of this type. |
| Non-Polar Aprotic | Toluene, Hexane | Low | The lack of hydrogen bonding capability and low polarity of these solvents will result in weak interactions with the highly polar functional groups of the molecule. The large, polar quinoline core will not be effectively solvated. |
| Chlorinated | Dichloromethane, Chloroform | Low to Moderate | These solvents have some polar character but are not strong hydrogen bond donors or acceptors. Solubility is likely to be limited but may be greater than in purely non-polar solvents. |
Experimental Protocols for Solubility Determination
To obtain accurate and reliable solubility data, a systematic experimental approach is essential. The following protocols describe standard methods for determining both thermodynamic and kinetic solubility.
Thermodynamic Solubility Determination (Shake-Flask Method)
This method determines the equilibrium solubility of a compound in a given solvent, which is a fundamental thermodynamic property.
Caption: Workflow for thermodynamic solubility determination.
Kinetic Solubility Determination (High-Throughput Screening)
Kinetic solubility measures the concentration of a compound that remains in solution after being rapidly precipitated from a high-concentration stock solution (typically in DMSO). This is often used in early drug discovery for rapid screening.
Caption: Workflow for kinetic solubility determination.
Factors Influencing Solubility
Several factors can significantly impact the solubility of 7-Bromo-4-hydroxyquinoline-3-carboxylic acid:
-
pH: As previously discussed, the pH of the medium will have a profound effect on the ionization state of the carboxylic acid group and thus its solubility. Researchers should carefully control and report the pH when conducting solubility studies, especially in aqueous or partially aqueous systems. The solubility of quinoline derivatives is known to be pH-dependent.[6]
-
Temperature: The solubility of most solid compounds in organic solvents increases with temperature. This relationship can be quantified to determine the thermodynamic parameters of dissolution.
-
Solvent Polarity and Hydrogen Bonding Capacity: As outlined in the predicted solubility profile, the polarity and hydrogen bonding capabilities of the solvent are primary drivers of solubility for this compound.
-
Crystalline Form (Polymorphism): Different crystalline forms (polymorphs) of a compound can exhibit different solubilities. It is important to characterize the solid form used in solubility experiments to ensure reproducibility.
Computational Approaches to Solubility Prediction
In the absence of experimental data, computational models can provide valuable estimates of solubility. Quantitative Structure-Property Relationship (QSPR) models correlate the structural features of molecules with their physicochemical properties, including solubility. For quinoline derivatives, QSAR and other molecular modeling approaches have been successfully used to predict various properties and biological activities.[2][7]
The development of a QSPR model for the solubility of quinoline derivatives would involve:
-
Data Collection: Gathering a dataset of quinoline derivatives with experimentally determined solubilities in various solvents.
-
Descriptor Calculation: Calculating a wide range of molecular descriptors (e.g., constitutional, topological, quantum-chemical) for each molecule in the dataset.
-
Model Building: Using statistical methods such as multiple linear regression or machine learning algorithms to build a mathematical model that relates the descriptors to solubility.
-
Model Validation: Rigorously validating the model's predictive power using internal and external validation techniques.
Such a model could then be used to predict the solubility of 7-Bromo-4-hydroxyquinoline-3-carboxylic acid.
Conclusion
While specific quantitative solubility data for 7-Bromo-4-hydroxyquinoline-3-carboxylic acid in organic solvents remains to be extensively published, a comprehensive understanding of its physicochemical properties allows for a robust predictive framework. The presence of both hydrogen-bonding functional groups and a moderately lipophilic quinoline core suggests that its solubility will be highly dependent on the polarity and hydrogen-bonding capacity of the solvent, as well as the pH of the medium. For researchers and drug development professionals, the experimental protocols detailed in this guide provide a clear path to generating reliable and reproducible solubility data. Furthermore, the potential of computational approaches to predict the solubility of this and related compounds should be considered as a valuable tool in modern drug discovery and development.
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spectroscopic data for 7-Bromo-4-hydroxyquinoline-3-carboxylic acid
An In-depth Technical Guide to the Spectroscopic Characterization of 7-Bromo-4-hydroxyquinoline-3-carboxylic acid
Authored by a Senior Application Scientist
This guide provides a comprehensive analysis of the (C₁₀H₆BrNO₃), a quinoline derivative of interest in medicinal chemistry and materials science.[1] As a substituted quinoline, this compound's rigid, planar structure and functional groups present unique spectroscopic signatures that are crucial for its unambiguous identification and characterization. This document is intended for researchers, scientists, and drug development professionals, offering not just data, but the underlying scientific rationale for the analytical techniques employed.
The structural complexity and potential for tautomerism in 4-hydroxyquinolines necessitate a multi-technique approach for complete characterization. The inherent properties of the molecule, such as its aromaticity, hydrogen-bonding capabilities, and the presence of a heavy halogen atom, directly influence the selection of spectroscopic methods and the interpretation of the resulting data.
Below is the molecular structure of the subject compound, which serves as the basis for all subsequent spectroscopic interpretation.
Caption: General workflow for the spectroscopic characterization of a novel compound.
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An In-depth Technical Guide to the Synthesis of 7-Bromo-4-hydroxyquinoline-3-carboxylic Acid
This guide provides a comprehensive overview of the synthetic pathways leading to 7-Bromo-4-hydroxyquinoline-3-carboxylic acid, a key heterocyclic compound with significant potential in medicinal chemistry and drug development. The quinoline scaffold is a privileged structure in numerous pharmacologically active agents, and the specific substitutions on this target molecule make it a valuable intermediate for further chemical exploration. This document is intended for researchers, scientists, and professionals in the field of organic synthesis and drug discovery, offering both theoretical insights and practical, field-proven protocols.
Introduction: The Significance of the 4-Hydroxyquinoline-3-carboxylic Acid Moiety
The 4-hydroxyquinoline-3-carboxylic acid core is the foundational structure for the quinolone class of antibiotics. The serendipitous discovery of its antibacterial properties as a byproduct in the synthesis of chloroquine paved the way for the development of potent drugs like nalidixic acid and the broader family of fluoroquinolones[1]. The bromine substituent at the 7-position of the quinoline ring in 7-Bromo-4-hydroxyquinoline-3-carboxylic acid offers a strategic handle for further functionalization, enabling the synthesis of diverse molecular libraries for screening and optimization in drug discovery programs.
The Gould-Jacobs Reaction: A Cornerstone in Quinolone Synthesis
The most direct and widely employed method for the synthesis of 4-hydroxyquinoline-3-carboxylic acids is the Gould-Jacobs reaction[2][3][4][5][6]. This robust reaction sequence provides a versatile entry point to this class of compounds from readily available anilines and malonic ester derivatives. The overall transformation can be dissected into three key stages: condensation, thermal cyclization, and hydrolysis.
Mechanistic Rationale and Causality in Experimental Choices
The Gould-Jacobs reaction is a multi-step process that begins with the condensation of an aniline derivative with an ethoxymethylenemalonic ester, such as diethyl ethoxymethylenemalonate (DEEM)[3][4]. The initial step involves a nucleophilic attack of the aniline nitrogen on the electron-deficient carbon of the ethoxymethylene group, followed by the elimination of ethanol to form an anilinomethylenemalonate intermediate[3][4][7].
The subsequent and often rate-limiting step is the thermal cyclization of this intermediate. This intramolecular reaction requires significant thermal energy to overcome the activation barrier for the 6-electron cyclization process, leading to the formation of the quinoline ring system[3][4][8]. The high temperatures necessary for this step are a critical experimental parameter; insufficient heat will result in low yields of the cyclized product, while excessive temperatures or prolonged reaction times can lead to degradation[8]. The use of high-boiling point solvents like diphenyl ether or modern techniques such as microwave irradiation can significantly enhance the efficiency of this step by allowing for rapid heating to the required temperatures, thereby improving yields and reducing reaction times[8].
The final stage involves the hydrolysis of the ester group at the 3-position to the desired carboxylic acid. This is typically achieved through saponification with a strong base like sodium hydroxide, followed by acidification to protonate the carboxylate and the 4-hydroxy group[3][4].
Visualizing the Gould-Jacobs Pathway
Caption: The Gould-Jacobs synthesis pathway for 7-Bromo-4-hydroxyquinoline-3-carboxylic acid.
Detailed Experimental Protocols
The following protocols are based on established literature procedures and provide a step-by-step guide for the synthesis of 7-Bromo-4-hydroxyquinoline-3-carboxylic acid.
Step 1: Synthesis of Diethyl 2-((4-bromophenylamino)methylene)malonate
This initial step involves the condensation of 4-bromoaniline with diethyl ethoxymethylenemalonate (DEEM).
Protocol:
-
In a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, combine 4-bromoaniline (1 equivalent) and diethyl ethoxymethylenemalonate (1-1.2 equivalents)[9].
-
Heat the reaction mixture to approximately 130°C for 2 hours[9]. The reaction can be monitored by thin-layer chromatography (TLC) for the consumption of the starting aniline.
-
After the reaction is complete, allow the mixture to cool to room temperature.
-
The crude product, diethyl 2-((4-bromophenylamino)methylene)malonate, can often be purified by recrystallization from a suitable solvent such as diethyl ether or methanol to yield a white solid[9]. A reported yield for this step is approximately 73%[9].
Step 2: Thermal Cyclization to Ethyl 7-Bromo-4-hydroxyquinoline-3-carboxylate
This step requires high temperatures to facilitate the intramolecular cyclization.
Protocol:
-
The intermediate, diethyl 2-((4-bromophenylamino)methylene)malonate (1 equivalent), is added to a high-boiling point solvent such as diphenyl ether.
-
The mixture is heated to approximately 240-250°C[10]. The reaction progress should be monitored by TLC.
-
Upon completion, the reaction mixture is cooled, and the product is typically precipitated by the addition of a non-polar solvent like hexane.
-
The solid product, ethyl 7-bromo-4-hydroxyquinoline-3-carboxylate, is collected by filtration and washed with the non-polar solvent.
Alternative Microwave-Assisted Protocol:
Microwave heating can offer a more efficient alternative to conventional heating[8][11].
-
Place the diethyl 2-((4-bromophenylamino)methylene)malonate in a microwave-safe reaction vessel.
-
Irradiate the mixture in a microwave synthesizer at a high temperature (e.g., 250°C) for a short duration (e.g., 5-30 minutes)[8][11].
-
After cooling, the product can be isolated and purified as described above.
Step 3: Hydrolysis to 7-Bromo-4-hydroxyquinoline-3-carboxylic Acid
The final step is the saponification of the ethyl ester to the carboxylic acid.
Protocol:
-
Suspend the ethyl 7-bromo-4-hydroxyquinoline-3-carboxylate in an aqueous solution of sodium hydroxide (e.g., 10-20%).
-
Heat the mixture to reflux with stirring until the starting material is fully consumed (as monitored by TLC).
-
Cool the reaction mixture to room temperature and filter to remove any insoluble impurities.
-
Acidify the filtrate with a mineral acid, such as hydrochloric acid, to a pH of approximately 2-3[12].
-
The desired product, 7-Bromo-4-hydroxyquinoline-3-carboxylic acid, will precipitate out of the solution.
-
Collect the solid by filtration, wash with cold water, and dry under vacuum to obtain the final product. A patent describes a similar hydrolysis using hydrochloric acid as a catalyst[12].
Quantitative Data Summary
| Step | Reactants | Product | Key Conditions | Typical Yield |
| 1 | 4-Bromoaniline, Diethyl ethoxymethylenemalonate | Diethyl 2-((4-bromophenylamino)methylene)malonate | 130°C, 2 hours | ~73%[9] |
| 2 | Diethyl 2-((4-bromophenylamino)methylene)malonate | Ethyl 7-Bromo-4-hydroxyquinoline-3-carboxylate | 240-250°C in diphenyl ether or microwave heating | Variable |
| 3 | Ethyl 7-Bromo-4-hydroxyquinoline-3-carboxylate, NaOH, HCl | 7-Bromo-4-hydroxyquinoline-3-carboxylic acid | Reflux in NaOH(aq), then acidification with HCl | High |
Alternative Synthetic Strategies
While the Gould-Jacobs reaction is the most prominent route, other classical quinoline syntheses could potentially be adapted. These include the Conrad-Limpach and Doebner-von Miller reactions[6][13]. However, for the specific substitution pattern of 7-Bromo-4-hydroxyquinoline-3-carboxylic acid, the Gould-Jacobs approach remains the most direct and well-documented method.
Conclusion
The synthesis of 7-Bromo-4-hydroxyquinoline-3-carboxylic acid is reliably achieved through the Gould-Jacobs reaction. This technical guide has outlined the mechanistic underpinnings, provided detailed experimental protocols, and summarized the key reaction parameters. By understanding the causality behind the experimental choices, researchers can effectively troubleshoot and optimize this synthetic sequence for their specific applications in the development of novel therapeutic agents.
References
-
- National Center for Biotechnology Information
-
- IIP Series
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- Wikipedia
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- Wikiwand
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- YouTube
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- Biotage
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- Google Patents
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- ScienceDirect
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- National Center for Biotechnology Information
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- DrugSyn
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- Organic Chemistry Portal
-
- MDPI
-
- Guidechem
-
- ChemicalBook
-
- ResearchGate
-
- Google Patents
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- MDPI
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- 4. Gould–Jacobs reaction - Wikiwand [wikiwand.com]
- 5. Gould-Jacobs Reaction [drugfuture.com]
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- 7. youtube.com [youtube.com]
- 8. ablelab.eu [ablelab.eu]
- 9. Diethyl 2-[(4-bromoanilino)methylidene]malonate - PMC [pmc.ncbi.nlm.nih.gov]
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- 13. researchgate.net [researchgate.net]
An In-depth Technical Guide to 7-Bromo-4-hydroxyquinoline-3-carboxylic acid: From Discovery to Application
This guide provides a comprehensive overview of 7-Bromo-4-hydroxyquinoline-3-carboxylic acid, a molecule of significant interest in the field of cellular metabolism and drug discovery. We will delve into its historical context, seminal discovery, synthetic pathways, and its established role as a potent inhibitor of cellular respiration. This document is intended for researchers, scientists, and drug development professionals seeking a detailed understanding of this important chemical entity.
Introduction: The Quinoline Scaffold in Medicinal Chemistry
The quinoline ring system, a bicyclic heterocycle consisting of a benzene ring fused to a pyridine ring, has long been recognized as a "privileged scaffold" in medicinal chemistry.[1] First isolated from coal tar in the 19th century, quinoline and its derivatives have given rise to a vast array of therapeutic agents, from the antimalarial drug quinine to modern antibiotics and anticancer agents.[1][2] The versatility of the quinoline core, allowing for substitution at various positions, has enabled the fine-tuning of pharmacological properties, making it a cornerstone of drug discovery efforts.
Within this broad class of compounds, the 4-hydroxyquinoline-3-carboxylic acid moiety has emerged as a particularly important pharmacophore. The strategic placement of the hydroxyl and carboxylic acid groups imparts specific chemical properties that have been exploited in the development of various biologically active molecules. This guide will focus on a specific and noteworthy derivative: 7-Bromo-4-hydroxyquinoline-3-carboxylic acid.
The Genesis of a Molecule: Discovery and Foundational Synthesis
The story of 7-Bromo-4-hydroxyquinoline-3-carboxylic acid is intrinsically linked to a landmark discovery in organic synthesis: the Gould-Jacobs reaction . First reported by R. Gordon Gould and Walter A. Jacobs in 1939, this reaction provided a versatile and reliable method for the synthesis of 4-hydroxyquinolines from anilines and diethyl ethoxymethylenemalonate.[3] This synthetic breakthrough opened the door for the systematic exploration of substituted 4-hydroxyquinolines and their potential biological activities.
While the Gould-Jacobs reaction laid the groundwork, the specific synthesis and biological investigation of 7-Bromo-4-hydroxyquinoline-3-carboxylic acid came later. A pivotal 1977 study by K. J. Shah and E. A. Coats, published in the Journal of Medicinal Chemistry, detailed the design, synthesis, and evaluation of a series of fifteen 7-substituted 4-hydroxyquinoline-3-carboxylic acids as inhibitors of cellular respiration.[4] This seminal work was the first to systematically explore the impact of substitution at the 7-position on the biological activity of this scaffold and identified the 7-bromo derivative as a potent inhibitor.
The Gould-Jacobs Reaction: A Powerful Synthetic Tool
The Gould-Jacobs reaction proceeds through a two-step sequence: a condensation reaction followed by a thermal cyclization.[3][5] The general mechanism is as follows:
-
Condensation: An aniline (or a substituted aniline) reacts with diethyl ethoxymethylenemalonate. The amino group of the aniline attacks the double bond of the malonic ester, leading to the elimination of ethanol and the formation of an anilinomethylenemalonate intermediate.
-
Thermal Cyclization: The anilinomethylenemalonate intermediate undergoes an intramolecular cyclization at high temperatures, typically in a high-boiling solvent, to form the ethyl 4-hydroxyquinoline-3-carboxylate.
-
Hydrolysis: The resulting ester is then hydrolyzed, usually with a base like sodium hydroxide, to yield the corresponding carboxylic acid.
Biological Activity: Inhibition of Cellular Respiration
The primary biological activity of 7-Bromo-4-hydroxyquinoline-3-carboxylic acid, as established by Shah and Coats, is the inhibition of cellular respiration.[4] Their research demonstrated that this compound and its analogs could effectively block oxygen consumption in Ehrlich ascites tumor cells. This discovery pointed towards a mechanism of action centered on the fundamental energy-producing pathways of the cell.
Mechanism of Action: Targeting Malate Dehydrogenase
Further investigation by Shah and Coats identified malate dehydrogenase as a key intracellular target for this class of compounds.[4] Malate dehydrogenase is a crucial enzyme in the citric acid cycle (TCA cycle), catalyzing the oxidation of malate to oxaloacetate. By inhibiting this enzyme, 7-Bromo-4-hydroxyquinoline-3-carboxylic acid disrupts the TCA cycle, leading to a decrease in the production of NADH and FADH2, which are essential for the electron transport chain and subsequent ATP synthesis.
The inhibition of malate dehydrogenase appears to be a key event in the overall inhibition of cellular respiration. Later quantitative structure-activity relationship (QSAR) studies further explored the structural requirements for the inhibition of both mitochondrial and cytoplasmic malate dehydrogenase by this class of compounds.[1][6]
Quantitative Biological Data
The 1977 study by Shah and Coats provides valuable quantitative data on the inhibitory activity of 7-substituted 4-hydroxyquinoline-3-carboxylic acids. The following table summarizes the data for the 7-bromo derivative and a few other key analogs from their study.
| 7-Substituent | Inhibition of Respiration (I50, M) | Inhibition of Malate Dehydrogenase (I50, M) |
| Bromo | 1.1 x 10-4 | 3.5 x 10-5 |
| Chloro | 1.3 x 10-4 | 4.0 x 10-5 |
| Fluoro | 2.5 x 10-4 | 8.0 x 10-5 |
| Iodo | 1.0 x 10-4 | 3.0 x 10-5 |
| Nitro | 1.8 x 10-4 | 5.5 x 10-5 |
| Methoxy | > 10-3 | > 10-3 |
Data extracted from Shah, K. J., & Coats, E. A. (1977). Design, synthesis, and correlation analysis of 7-substituted 4-hydroxyquinoline-3-carboxylic acids as inhibitors of cellular respiration. Journal of Medicinal Chemistry, 20(8), 1001-1006.[4]
Experimental Protocols
The following is a representative, step-by-step methodology for the synthesis of 7-Bromo-4-hydroxyquinoline-3-carboxylic acid based on the Gould-Jacobs reaction, adapted from established procedures.[7]
Synthesis of Ethyl 7-Bromo-4-hydroxyquinoline-3-carboxylate
Materials:
-
m-Bromoaniline
-
Diethyl ethoxymethylenemalonate
-
High-boiling point solvent (e.g., diphenyl ether)
-
Ethanol
-
Hexane
Procedure:
-
In a round-bottom flask equipped with a condenser, combine m-bromoaniline (1.0 eq) and diethyl ethoxymethylenemalonate (1.1 eq).
-
Heat the mixture to 110-120 °C for 1-2 hours. Ethanol will be formed as a byproduct.
-
Remove the ethanol by distillation under reduced pressure.
-
To the resulting anilinomethylenemalonate, add a high-boiling point solvent such as diphenyl ether.
-
Heat the mixture to approximately 250 °C for 30-60 minutes to effect cyclization.
-
Allow the reaction mixture to cool to room temperature. The product should precipitate.
-
Dilute the mixture with hexane to facilitate further precipitation.
-
Collect the solid product by filtration and wash with hexane to remove the high-boiling solvent.
-
The crude ethyl 7-bromo-4-hydroxyquinoline-3-carboxylate can be further purified by recrystallization from a suitable solvent (e.g., ethanol).
Hydrolysis to 7-Bromo-4-hydroxyquinoline-3-carboxylic acid
Materials:
-
Ethyl 7-bromo-4-hydroxyquinoline-3-carboxylate
-
Sodium hydroxide (NaOH) solution (e.g., 10%)
-
Hydrochloric acid (HCl) (concentrated or 1-2 M)
-
Deionized water
Procedure:
-
Suspend the ethyl 7-bromo-4-hydroxyquinoline-3-carboxylate in a 10% aqueous solution of sodium hydroxide.
-
Heat the mixture to reflux for 1-2 hours, or until the hydrolysis is complete (can be monitored by TLC).
-
Cool the reaction mixture to room temperature.
-
Acidify the solution with hydrochloric acid to a pH of approximately 2-3.
-
The 7-Bromo-4-hydroxyquinoline-3-carboxylic acid will precipitate out of the solution.
-
Collect the solid product by filtration, wash with cold deionized water, and dry under vacuum.
Conclusion and Future Perspectives
7-Bromo-4-hydroxyquinoline-3-carboxylic acid stands as a testament to the power of systematic medicinal chemistry exploration. Born from the versatile Gould-Jacobs reaction, its identification as a potent inhibitor of cellular respiration and malate dehydrogenase has solidified its place in the chemical biology landscape. The foundational work of Shah and Coats not only provided a valuable molecular tool for studying cellular metabolism but also highlighted the potential of the 7-substituted 4-hydroxyquinoline-3-carboxylic acid scaffold for the development of novel therapeutic agents.
While the primary focus of research on this compound has been its role as a respiratory inhibitor, the inherent reactivity and functionality of the quinoline core suggest that it could also serve as a valuable intermediate in the synthesis of more complex molecules. Future research may explore its potential in other therapeutic areas or its use as a building block in the creation of novel chemical probes and drug candidates. The rich history and established biological activity of 7-Bromo-4-hydroxyquinoline-3-carboxylic acid ensure its continued relevance to the scientific community.
References
-
Gould, R. G., & Jacobs, W. A. (1939). The Synthesis of Certain Substituted Quinolines and 5,6-Benzoquinolines. Journal of the American Chemical Society, 61(10), 2890–2895. [Link]
-
Wikipedia. (n.d.). Gould–Jacobs reaction. In Wikipedia. Retrieved January 11, 2026, from [Link]
- Singh, U. P., & Singh, R. K. (1983). OSAR studies on 4-hydroxyquinoline-3-carboxylic acids as inhibitors of cell respiration using molecular connectivity and van der Waals volume. Research Communications in Chemical Pathology and Pharmacology, 42(3), 455-62.
- CN103113298B - Preparation method of 7-bromo-4-hydroxy-3-quinoline carboxylic acid. (n.d.).
-
Stark, P., & Gadek, T. (2020). Quinolin-4-ones: Methods of Synthesis and Application in Medicine. Molecules, 25(22), 5285. [Link]
-
Shah, K. J., & Coats, E. A. (1977). Design, synthesis, and correlation analysis of 7-substituted 4-hydroxyquinoline-3-carboxylic acids as inhibitors of cellular respiration. Journal of Medicinal Chemistry, 20(8), 1001–1006. [Link]
- A Brief History of Quinoline as Antimalarial Agents. (2014). International Journal of Pharmaceutical Sciences Review and Research, 24(2), 143-151.
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- 3. 4-hydroxyquinoline-3-carboxylic acids as inhibitors of cell respiration. 2. Quantitative structure-activity relationship of dehydrogenase enzyme and Ehrlich ascites tumor cell inhibitions - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. PubChemLite - 7-bromo-4-hydroxyquinoline-3-carboxylic acid (C10H6BrNO3) [pubchemlite.lcsb.uni.lu]
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Unlocking the Therapeutic Promise of 7-Bromo-4-hydroxyquinoline-3-carboxylic acid: A Technical Guide for Preclinical Evaluation
For Distribution to Researchers, Scientists, and Drug Development Professionals
Abstract
The quinoline scaffold represents a privileged structure in medicinal chemistry, forming the backbone of numerous therapeutic agents with a broad spectrum of biological activities. Within this class, 4-hydroxyquinoline-3-carboxylic acid derivatives have garnered significant interest due to their potential as antimicrobial, anticancer, and anti-inflammatory agents. This technical guide focuses on a specific, yet under-explored analog, 7-Bromo-4-hydroxyquinoline-3-carboxylic acid . While direct biological data for this compound is scarce in peer-reviewed literature, a comprehensive analysis of its structural congeners provides a strong rationale for its potential bioactivity. This document serves as an in-depth guide for researchers, outlining the predicted biological activities, key molecular targets, and detailed, field-proven experimental protocols for a thorough preclinical evaluation. We will delve into the causality behind experimental choices, ensuring a robust and scientifically sound investigation into the therapeutic potential of this promising compound.
The Quinoline Core: A Foundation of Diverse Bioactivity
The quinoline ring system, a fusion of a benzene and a pyridine ring, is a structural motif present in a vast array of natural products and synthetic compounds with significant pharmacological properties. The 4-hydroxyquinoline-3-carboxylic acid moiety, in particular, is a well-established pharmacophore. The acidic proton at the 4-hydroxy position and the carboxylic acid at the 3-position are often crucial for interaction with biological targets.
The substitution at the 7-position of the quinoline ring has been shown to be a critical determinant of biological activity and selectivity. Halogenation at this position, in particular, can significantly influence the compound's lipophilicity, electronic properties, and steric profile, thereby modulating its interaction with target enzymes and receptors. This guide will therefore focus on the potential biological activities conferred by the bromine atom at the 7-position of the 4-hydroxyquinoline-3-carboxylic acid scaffold.
Postulated Biological Activities and Underlying Mechanisms
Based on extensive structure-activity relationship (SAR) studies of analogous compounds, 7-Bromo-4-hydroxyquinoline-3-carboxylic acid is predicted to exhibit a range of biological activities. The following sections will explore these potential activities and their proposed mechanisms of action.
Anticancer Activity: Targeting Cellular Respiration and Proliferation
A seminal study by Shah and Coats (1977) on 7-substituted 4-hydroxyquinoline-3-carboxylic acids demonstrated their potent ability to inhibit cellular respiration in Ehrlich ascites tumor cells.[1] This provides a strong foundation for postulating the anticancer potential of the 7-bromo analog.
Predicted Mechanism of Action: Inhibition of Malate Dehydrogenase
The aforementioned study identified malate dehydrogenase (MDH) as a key intracellular target for this class of compounds.[1] MDH is a crucial enzyme in the citric acid cycle, playing a vital role in cellular energy production. Inhibition of MDH disrupts mitochondrial respiration, leading to a depletion of ATP and ultimately inducing cancer cell death. The lipophilicity of the substituent at the 7-position was found to be directly correlated with the inhibition of ascites cell respiration, suggesting that increased lipophilicity, as would be expected with a bromine substituent, could enhance anticancer activity.[1]
Hypothesized Signaling Pathway
Antimicrobial Activity: A Quinolone Legacy
The quinolone carboxylic acid scaffold is the foundation for a major class of antibiotics, the fluoroquinolones. These drugs exert their bactericidal effects by targeting essential bacterial enzymes involved in DNA replication.
Predicted Mechanism of Action: Inhibition of DNA Gyrase and Topoisomerase IV
Quinolones are known to inhibit bacterial DNA gyrase (a type II topoisomerase) and, in many Gram-positive bacteria, topoisomerase IV.[2] These enzymes are responsible for managing the topological state of DNA during replication and transcription. By stabilizing the enzyme-DNA complex in a cleaved state, quinolones lead to the accumulation of double-strand DNA breaks, which is ultimately lethal to the bacterium. The carboxylic acid at the 3-position is essential for this activity, as it is believed to interact with the enzyme and magnesium ions in the active site.
Hypothesized Signaling Pathway
Anti-inflammatory Activity: Modulating Key Signaling Pathways
Several quinoline derivatives have been reported to possess anti-inflammatory properties, often through the modulation of key signaling pathways involved in the inflammatory response.
Predicted Mechanism of Action: Inhibition of the NF-κB Signaling Pathway
The Nuclear Factor-kappa B (NF-κB) signaling pathway is a central regulator of inflammation.[3] Upon activation by pro-inflammatory stimuli, NF-κB translocates to the nucleus and induces the transcription of numerous pro-inflammatory genes, including cytokines, chemokines, and adhesion molecules. Some quinoline derivatives have been shown to inhibit NF-κB activation, thereby suppressing the inflammatory cascade.[4][5] The exact mechanism can vary, but may involve the inhibition of upstream kinases or the direct interference with NF-κB's ability to bind to DNA.
Hypothesized Signaling Pathway
A Framework for Preclinical Evaluation: Experimental Protocols
To systematically investigate the potential biological activities of 7-Bromo-4-hydroxyquinoline-3-carboxylic acid, a tiered approach is recommended, starting with in vitro assays and progressing to more complex cell-based and, potentially, in vivo models. The following protocols are provided as a robust starting point for this evaluation.
Anticancer Activity Evaluation
3.1.1. Cell Viability Assay (MTT Assay)
This initial screen determines the cytotoxic effect of the compound on various cancer cell lines.
-
Principle: The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay that measures the metabolic activity of cells. Viable cells with active mitochondria reduce the yellow MTT to a purple formazan product, the absorbance of which is proportional to the number of living cells.
-
Protocol:
-
Cell Seeding: Plate cancer cell lines (e.g., MCF-7 for breast cancer, A549 for lung cancer, HCT116 for colon cancer) in 96-well plates at a density of 5,000-10,000 cells/well and allow them to adhere overnight.
-
Compound Treatment: Prepare serial dilutions of 7-Bromo-4-hydroxyquinoline-3-carboxylic acid in complete cell culture medium. Replace the existing medium with the compound-containing medium and incubate for 48-72 hours. Include a vehicle control (e.g., DMSO) and a positive control (e.g., doxorubicin).
-
MTT Addition: Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.
-
Formazan Solubilization: Remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.
-
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the half-maximal inhibitory concentration (IC50) value.
3.1.2. Malate Dehydrogenase (MDH) Inhibition Assay
This enzymatic assay directly assesses the compound's ability to inhibit its predicted molecular target.
-
Principle: The activity of MDH is measured by monitoring the reduction of NAD+ to NADH, which results in an increase in absorbance at 340 nm.
-
Protocol:
-
Reaction Mixture: In a 96-well UV-transparent plate, prepare a reaction mixture containing phosphate buffer, oxaloacetate (substrate), and NAD+.
-
Compound Incubation: Add varying concentrations of 7-Bromo-4-hydroxyquinoline-3-carboxylic acid to the wells and pre-incubate for 10-15 minutes.
-
Enzyme Addition: Initiate the reaction by adding a purified solution of mitochondrial malate dehydrogenase.
-
Kinetic Measurement: Immediately measure the increase in absorbance at 340 nm over time using a microplate reader in kinetic mode.
-
-
Data Analysis: Calculate the initial reaction velocities and determine the IC50 value of the compound for MDH inhibition.
Experimental Workflow for Anticancer Evaluation
Antimicrobial Activity Evaluation
3.2.1. Broth Microdilution Assay for Minimum Inhibitory Concentration (MIC)
This is the gold-standard method for determining the lowest concentration of an antimicrobial agent that inhibits the visible growth of a microorganism.
-
Principle: A standardized suspension of bacteria is incubated with serial dilutions of the test compound in a liquid growth medium. The MIC is the lowest concentration of the compound at which no visible growth is observed.
-
Protocol:
-
Compound Preparation: Prepare a series of twofold dilutions of 7-Bromo-4-hydroxyquinoline-3-carboxylic acid in a 96-well microtiter plate using an appropriate broth medium (e.g., Mueller-Hinton Broth).
-
Inoculum Preparation: Prepare a standardized bacterial inoculum (e.g., Staphylococcus aureus, Escherichia coli) to a concentration of approximately 5 x 10^5 CFU/mL.
-
Inoculation: Add the bacterial suspension to each well of the microtiter plate. Include a growth control (no compound) and a sterility control (no inoculum).
-
Incubation: Incubate the plates at 37°C for 18-24 hours.
-
MIC Determination: Visually inspect the plates for turbidity. The MIC is the lowest concentration of the compound that completely inhibits bacterial growth.
-
3.2.2. DNA Gyrase Inhibition Assay
This assay directly measures the compound's effect on the supercoiling activity of DNA gyrase.
-
Principle: DNA gyrase introduces negative supercoils into relaxed circular DNA in an ATP-dependent manner. This change in DNA topology can be visualized by agarose gel electrophoresis, as supercoiled DNA migrates faster than relaxed DNA.
-
Protocol:
-
Reaction Setup: In a microcentrifuge tube, combine a reaction buffer containing ATP, relaxed plasmid DNA (e.g., pBR322), and varying concentrations of 7-Bromo-4-hydroxyquinoline-3-carboxylic acid.
-
Enzyme Addition: Initiate the reaction by adding purified E. coli DNA gyrase.
-
Incubation: Incubate the reaction at 37°C for 1 hour.
-
Reaction Termination: Stop the reaction by adding a stop buffer containing SDS and proteinase K.
-
Agarose Gel Electrophoresis: Analyze the DNA products on a 1% agarose gel.
-
-
Data Analysis: Visualize the DNA bands under UV light. Inhibition of DNA gyrase will result in a decrease in the amount of supercoiled DNA and an increase in relaxed DNA. Determine the IC50 value based on the disappearance of the supercoiled DNA band.
Anti-inflammatory Activity Evaluation
3.3.1. Lipopolysaccharide (LPS)-Induced Nitric Oxide (NO) Production in Macrophages
This is a common in vitro assay to screen for anti-inflammatory activity.
-
Principle: Murine macrophage cells (e.g., RAW 264.7) are stimulated with LPS, which induces the expression of inducible nitric oxide synthase (iNOS) and the subsequent production of nitric oxide (NO), a pro-inflammatory mediator. The concentration of nitrite (a stable product of NO) in the culture supernatant is measured using the Griess reagent.
-
Protocol:
-
Cell Culture: Culture RAW 264.7 cells in DMEM supplemented with 10% FBS.
-
Compound Pre-treatment: Seed the cells in a 96-well plate and pre-incubate with various concentrations of 7-Bromo-4-hydroxyquinoline-3-carboxylic acid for 1-2 hours.
-
LPS Stimulation: Stimulate the cells with LPS (e.g., 1 µg/mL) and incubate for a further 24 hours.
-
Griess Assay: Transfer the cell culture supernatant to a new 96-well plate and add the Griess reagent.
-
Absorbance Measurement: Measure the absorbance at 540 nm.
-
-
Data Analysis: Calculate the percentage of NO production inhibition compared to the LPS-stimulated control and determine the IC50 value.
Quantitative Data on 7-Substituted Analogs
To provide a quantitative context for the potential activity of 7-Bromo-4-hydroxyquinoline-3-carboxylic acid, the following table summarizes the data from the study by Shah and Coats (1977) on the inhibition of Ehrlich ascites cell respiration and malate dehydrogenase by various 7-substituted analogs.[1]
| 7-Substituent | Inhibition of Ascites Cell Respiration (I50, M) | Inhibition of Malate Dehydrogenase (I50, M) |
| H | 1.0 x 10⁻³ | >1.0 x 10⁻³ |
| F | 5.0 x 10⁻⁴ | >1.0 x 10⁻³ |
| Cl | 2.0 x 10⁻⁴ | 8.0 x 10⁻⁴ |
| CH₃ | 4.0 x 10⁻⁴ | >1.0 x 10⁻³ |
| OCH₃ | 6.0 x 10⁻⁴ | >1.0 x 10⁻³ |
Table 1: Biological activity of 7-substituted 4-hydroxyquinoline-3-carboxylic acids. Data extracted from Shah and Coats, 1977.[1]
The data clearly indicates that substitution at the 7-position enhances the inhibitory activity against ascites cell respiration, with the chloro-substituted analog being the most potent among those tested. This strongly supports the hypothesis that the 7-bromo analog, with its increased lipophilicity, could exhibit even greater potency.
Conclusion and Future Directions
7-Bromo-4-hydroxyquinoline-3-carboxylic acid stands as a promising, yet underexplored, candidate for drug discovery. Based on robust SAR data from closely related analogs, there is a strong scientific rationale to investigate its potential as an anticancer, antimicrobial, and anti-inflammatory agent. The experimental protocols detailed in this guide provide a comprehensive framework for a thorough and rigorous preclinical evaluation.
Future research should focus on the synthesis of 7-Bromo-4-hydroxyquinoline-3-carboxylic acid and its systematic evaluation using the proposed assays. A head-to-head comparison with its 7-chloro and 7-fluoro counterparts would provide invaluable insights into the role of the halogen substituent in modulating biological activity. Subsequent studies could explore its effects on other relevant cancer cell lines, a broader spectrum of microbial pathogens, and more detailed investigations into its impact on inflammatory signaling pathways. The data generated from these studies will be crucial in determining the therapeutic potential of this intriguing molecule and guiding its further development.
References
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- BenchChem Technical Support Team. (2025). Structure-activity relationship of quinoline carboxylic acids. BenchChem.
- Zhang, X., et al. (2012). 8-(Tosylamino)quinoline inhibits macrophage-mediated inflammation by suppressing NF-κB signaling. Acta Pharmacologica Sinica, 33(8), 1037–1046.
- BenchChem Technical Support Team. (2025).
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7-Bromo-4-hydroxyquinoline-3-carboxylic acid: A Versatile Synthetic Intermediate in Modern Drug Discovery
An In-Depth Technical Guide for Researchers, Scientists, and Drug Development Professionals
Abstract
The 4-quinolone-3-carboxylic acid scaffold is a well-established "privileged structure" in medicinal chemistry, forming the core of numerous antibacterial, anticancer, and anti-inflammatory agents.[1] The strategic introduction of a bromine atom at the 7-position transforms this motif into a highly versatile synthetic intermediate, 7-Bromo-4-hydroxyquinoline-3-carboxylic acid (CAS No: 860205-92-1). The bromine atom serves as a key functional "handle" for advanced synthetic transformations, particularly palladium-catalyzed cross-coupling reactions, enabling the systematic exploration of chemical space and the development of novel molecular entities. This guide provides an in-depth analysis of its synthesis, chemical properties, and strategic applications, offering field-proven insights and detailed protocols for its use in research and development.
Core Molecular Attributes and Physicochemical Properties
7-Bromo-4-hydroxyquinoline-3-carboxylic acid is a solid, white to off-white compound characterized by a quinoline ring system substituted with three key functional groups: a hydroxyl group at position 4, a carboxylic acid at position 3, and a bromine atom at position 7.[2] This specific arrangement of functional groups dictates its reactivity and utility as a synthetic building block.
The molecule exists in tautomeric equilibrium between the 4-hydroxyquinoline and 4-quinolone forms, with the quinolone form generally being predominant. This tautomerism influences its reactivity and spectroscopic properties.
Table 1: Physicochemical Properties of 7-Bromo-4-hydroxyquinoline-3-carboxylic acid
| Property | Value | Source |
| Molecular Formula | C₁₀H₆BrNO₃ | [3] |
| Molecular Weight | 268.06 g/mol | [3] |
| CAS Number | 860205-92-1 | [3] |
| IUPAC Name | 7-bromo-4-oxo-1H-quinoline-3-carboxylic acid | [3] |
| pKa (Predicted) | 3.83 ± 0.40 | [2] |
| Monoisotopic Mass | 266.95311 Da | [4] |
| Appearance | White to off-white solid | [2] |
| Solubility | Sparingly soluble in water | [2] |
Synthesis Pathway: The Gould-Jacobs Reaction
The most reliable and scalable synthesis of 7-Bromo-4-hydroxyquinoline-3-carboxylic acid and its esters is achieved via the Gould-Jacobs reaction.[5] This methodology involves two primary steps: the condensation of a substituted aniline with an ethoxymethylenemalonic ester derivative, followed by a thermally induced cyclization and subsequent hydrolysis.
The causality behind this choice of pathway lies in its efficiency and the ready availability of the starting materials. Using 3-bromoaniline as the starting material directly installs the crucial bromine atom at the desired 7-position of the quinoline core.
Logical Workflow for Synthesis
Caption: Key reactive sites for synthetic diversification.
Palladium-Catalyzed Cross-Coupling at the 7-Position
The C-Br bond at the 7-position is the most valuable site for elaboration. It is ideally suited for palladium-catalyzed cross-coupling reactions, which are cornerstone transformations in modern drug discovery for their reliability and broad functional group tolerance. [6] Causality of Method Choice: Palladium catalysts can undergo a catalytic cycle of oxidative addition into the C-Br bond, transmetalation with a coupling partner, and reductive elimination to form a new C-C, C-N, or C-S bond, regenerating the active catalyst. [7]This allows for the efficient construction of complex biaryl and heteroaryl systems, which are common motifs in bioactive molecules. [8] Common Cross-Coupling Reactions:
-
Suzuki-Miyaura Coupling: Reaction with boronic acids or esters to form C-C bonds.
-
Heck Coupling: Reaction with alkenes to form substituted alkenes.
-
Sonogashira Coupling: Reaction with terminal alkynes to form C-C triple bonds.
-
Buchwald-Hartwig Amination: Reaction with amines to form C-N bonds.
Experimental Protocol: Suzuki-Miyaura Cross-Coupling (Representative)
This protocol illustrates the coupling of the 7-bromoquinoline core with an arylboronic acid.
-
Reagent Preparation: In a reaction vessel purged with an inert gas (Argon or Nitrogen), combine 7-Bromo-4-hydroxyquinoline-3-carboxylic acid (1.0 eq), the desired arylboronic acid (1.2-1.5 eq), a palladium catalyst (e.g., Pd(dppf)Cl₂, 2-5 mol%), and a base (e.g., K₂CO₃ or Cs₂CO₃, 2-3 eq).
-
Solvent Addition: Add a suitable solvent system, typically a mixture of an organic solvent and water (e.g., Dioxane/H₂O, Toluene/H₂O, or DMF). [6]3. Reaction Execution: Heat the mixture with stirring to 80-100 °C. The choice of temperature is critical for driving the catalytic cycle to completion. Monitor the reaction by LC-MS.
-
Work-up: Upon completion, cool the reaction to room temperature. Dilute with water and acidify with 1 M HCl to precipitate the product. If the product is soluble, extract with an organic solvent like ethyl acetate.
-
Purification: The crude product is then purified by filtration and washing if it precipitates, or by column chromatography on silica gel if extracted.
Table 2: Examples of Cross-Coupling Applications on the Bromoquinoline Core (Note: These examples illustrate the reactivity of the bromoquinoline scaffold. Yields are representative and depend on the specific substrate and optimized conditions.)
| Coupling Type | Coupling Partner | Catalyst / Base | Product Type | Representative Yield | Reference Principle |
| Suzuki-Miyaura | 4-Methoxyphenylboronic acid | Pd(dppf)Cl₂ / K₂CO₃ | 7-(4-Methoxyphenyl)-4-hydroxyquinoline derivative | 80-95% | [6][8] |
| Sonogashira | Phenylacetylene | Pd(PPh₃)₂Cl₂ / CuI / Et₃N | 7-(Phenylethynyl)-4-hydroxyquinoline derivative | 75-90% | [7] |
| Buchwald-Hartwig | Morpholine | Pd₂(dba)₃ / Xantphos / Cs₂CO₃ | 7-(Morpholin-4-yl)-4-hydroxyquinoline derivative | 70-88% | [6] |
Modifications of the Carboxylic Acid Group
The 3-carboxylic acid is readily converted into esters or amides, providing another axis for diversification.
-
Amide Formation: Standard peptide coupling reagents (e.g., HATU, HOBt/EDC) can be used to react the carboxylic acid with a wide range of primary or secondary amines. This is a fundamental step in building libraries of compounds for structure-activity relationship (SAR) studies.
-
Esterification: Fischer esterification (acid catalysis with an alcohol) or reaction with alkyl halides under basic conditions can be used to generate the corresponding esters. The ethyl ester is a common intermediate in the initial synthesis of the core structure. [9]
Decarboxylative Coupling
In some advanced applications, the carboxylic acid can be used as a traceless activating group in decarboxylative cross-coupling reactions, where it is expelled as CO₂ during the formation of a new bond. [10]This strategy allows for the synthesis of 3-substituted quinolones that might be difficult to access through other means.
Conclusion: A Cornerstone for Library Synthesis
7-Bromo-4-hydroxyquinoline-3-carboxylic acid is more than a simple chemical; it is a strategic platform for innovation in medicinal chemistry. Its well-defined synthesis and the orthogonal reactivity of its three key functional groups provide researchers with a reliable and flexible tool for drug discovery. The ability to perform robust and predictable cross-coupling reactions at the 7-position, combined with the potential for diversification at the acid and hydroxyl moieties, makes this intermediate an invaluable asset for generating focused chemical libraries and accelerating the development of next-generation therapeutics.
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7-Bromo-4-hydroxyquinoline-3-carboxylic acid. PubChem, National Center for Biotechnology Information. Available at: [Link]
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The Synthesis of 4-Hydroxyquinolines. I. Through Ethoxymethylenemalonic Ester. Journal of the American Chemical Society. Available at: [Link]
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7-bromo-4-hydroxyquinoline-3-carboxylic acid (C10H6BrNO3). PubChemLite. Available at: [Link]
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7-bromo-4-hydroxy-8-methylquinoline-3-carboxylic acid. PubChemLite. Available at: [Link]
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Reinvestigation of bromination of 8-substituted quinolines and synthesis of novel phthalonitriles. ACG Publications. Available at: [Link]
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7-Bromo-4-hydroxy-8-methylquinoline-3-carboxylic acid. Amerigo Scientific. Available at: [Link]
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Impact of Cross-Coupling Reactions in Drug Discovery and Development. Molecules, MDPI. Available at: [Link]
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The 4-quinolone-3-carboxylic acid motif as a multivalent scaffold in medicinal chemistry. MedChemComm, Royal Society of Chemistry. Available at: [Link]
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Palladium-Mediated Synthesis of 2-([Biphenyl]-4-yloxy)quinolin-3-carbaldehydes through Suzuki–Miyaura Cross-Coupling and Their in Silico Breast Cancer Studies on the 3ERT Protein. ACS Omega, American Chemical Society. Available at: [Link]
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Palladium-catalyzed reductive cross-coupling reaction of carboxylic acids with thiols: an alternative strategy to access thioesters. Organic & Biomolecular Chemistry, Royal Society of Chemistry. Available at: [Link]
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Cross-Electrophile Coupling of N-Hydroxyphthalimide Esters with Aryl Bromides Using an Inner-Sphere Homogeneous Reductant. Journal of the American Chemical Society. Available at: [Link]
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Decarboxylative cross-coupling. Wikipedia. Available at: [Link]
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Recent Advances in the Synthesis and Biological Activity of 8-Hydroxyquinolines. Molecules, MDPI. Available at: [Link]
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Lecture for Lesson V.4: Pd-Catalyzed Coupling Reactions (Heck, Suzuki, Stille, and Sonogashira). YouTube. Available at: [Link]
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In Vitro and In Vivo Evaluation of Nitroxoline as an Effective Antimicrobial Alternative to Poultry Production. Antibiotics, MDPI. Available at: [Link]
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A Comprehensive Technical Guide to the Theoretical and Computational Analysis of 7-Bromo-4-hydroxyquinoline-3-carboxylic Acid
Executive Summary: This technical guide provides an in-depth exploration of 7-Bromo-4-hydroxyquinoline-3-carboxylic acid, a heterocyclic compound of significant interest within medicinal chemistry. The quinoline scaffold is a cornerstone in the development of various therapeutic agents, and understanding the structural, electronic, and interactive properties of its derivatives is paramount for rational drug design. This document details the theoretical and computational methodologies used to characterize this molecule, beginning with its fundamental physicochemical properties and synthesis, followed by a rigorous quantum mechanical analysis using Density Functional Theory (DFT). Furthermore, we investigate its potential as a therapeutic agent by performing molecular docking studies against a relevant biological target and subsequently validating the stability of the resulting complex through molecular dynamics (MD) simulations. This guide is intended for researchers, scientists, and drug development professionals, offering both foundational knowledge and advanced computational protocols.
Chapter 1: Introduction to 7-Bromo-4-hydroxyquinoline-3-carboxylic Acid
The Quinoline Scaffold in Medicinal Chemistry
The quinoline ring system is a privileged scaffold in drug discovery, forming the core of numerous compounds with a wide array of biological activities, including antimalarial, antibacterial, and anticancer properties.[1][2] The versatility of the quinoline nucleus allows for substitutions at various positions, enabling the fine-tuning of its pharmacological and pharmacokinetic profiles. The 4-hydroxyquinoline-3-carboxylic acid moiety, in particular, is a known pharmacophore that can interact with various biological targets. The introduction of a bromine atom at the 7-position can significantly modulate the molecule's lipophilicity, electronic distribution, and binding capabilities, making 7-Bromo-4-hydroxyquinoline-3-carboxylic acid a compelling candidate for further investigation.
Physicochemical Properties
A thorough understanding of a molecule's physical and chemical properties is the foundation of any computational study. These parameters influence its solubility, stability, and potential for biological activity.
| Property | Value | Source |
| IUPAC Name | 7-bromo-4-oxo-1H-quinoline-3-carboxylic acid | [3] |
| Molecular Formula | C₁₀H₆BrNO₃ | [3][4] |
| Molecular Weight | 268.06 g/mol | [3][4] |
| Monoisotopic Mass | 266.95311 Da | [3][5] |
| CAS Number | 860205-92-1 | [3] |
| Predicted XLogP3 | 2.5 | [3] |
Rationale for Theoretical and Computational Investigation
Before committing to resource-intensive laboratory synthesis and biological screening, computational chemistry offers a powerful, cost-effective avenue to predict a molecule's behavior and potential efficacy.
-
Quantum Mechanics (DFT): Allows for the precise calculation of the molecule's stable 3D geometry, electronic structure, and spectroscopic properties. This provides insights into its reactivity and stability.[6][7]
-
Molecular Docking: Simulates the interaction between the molecule (ligand) and a biological target (receptor), predicting the preferred binding mode and affinity. This helps identify potential drug targets and prioritize compounds.[8][9]
-
Molecular Dynamics (MD): Simulates the dynamic behavior of the ligand-receptor complex over time in a solvated environment, assessing the stability of the binding pose predicted by docking.[10][11]
This multi-faceted computational approach provides a holistic preclinical evaluation, guiding further experimental work.
Chapter 2: Synthesis and Spectroscopic Characterization
Proposed Synthesis Pathway
The synthesis of 7-substituted 4-hydroxyquinoline-3-carboxylic acids can be achieved through several established routes. A common and effective method is the Gould-Jacobs reaction, starting from a substituted aniline. The proposed workflow for the synthesis of the title compound is outlined below.
Caption: Proposed synthetic workflow for 7-Bromo-4-hydroxyquinoline-3-carboxylic acid.
Expertise & Experience: The choice of the Gould-Jacobs reaction is strategic. It is a robust and high-yielding method for constructing the quinoline core. The thermal cyclization step (Step 2) is critical and is typically performed in a high-boiling solvent like Dowtherm A to achieve the necessary temperature for the intramolecular aromatic substitution to occur efficiently. Subsequent saponification of the ethyl ester followed by acidification is a standard and reliable method to yield the final carboxylic acid.[12]
Spectroscopic Analysis: A Combined Experimental and Theoretical Approach
Characterization of the synthesized product relies on spectroscopic techniques. The synergy between experimental measurements and DFT calculations provides a high degree of confidence in the structural elucidation.[6][13]
-
FT-IR Spectroscopy: Experimental FT-IR reveals the functional groups present (e.g., O-H, N-H, C=O, C=C). DFT calculations can predict the vibrational frequencies. A strong correlation between the experimental and scaled theoretical wavenumbers validates the computationally optimized structure.[13]
-
NMR Spectroscopy: ¹H and ¹³C NMR provide information about the chemical environment of the hydrogen and carbon atoms. The Gauge-Independent Atomic Orbital (GIAO) method, used in conjunction with DFT, allows for the theoretical prediction of chemical shifts, which can be compared directly with experimental data for structural confirmation.[6][14]
-
UV-Vis Spectroscopy: This technique probes the electronic transitions within the molecule. Time-Dependent DFT (TD-DFT) can calculate the electronic absorption spectrum, including the maximum absorption wavelengths (λ_max) and oscillator strengths, which correspond to the transitions observed experimentally.[15]
Chapter 3: Quantum Chemical Investigations using Density Functional Theory (DFT)
Rationale for DFT in Molecular Characterization
DFT is a computational quantum mechanical modeling method used to investigate the electronic structure of many-body systems. It is favored for its excellent balance of accuracy and computational cost, making it ideal for studying molecules of pharmaceutical interest. It allows us to determine a molecule's ground-state electronic properties with high precision.[7]
Protocol: Computational Methodology
A standardized and reproducible computational protocol is essential for trustworthy results.
-
Software: Gaussian 09/16 suite of programs.[16]
-
Method: Density Functional Theory (DFT).
-
Functional: Becke's 3-parameter Lee-Yang-Parr hybrid functional (B3LYP). This functional is widely used and has been shown to provide reliable results for organic molecules.[6][13]
-
Basis Set: 6-311++G(d,p). This is a flexible, triple-zeta basis set that includes diffuse functions (++) for non-covalent interactions and polarization functions (d,p) for non-hydrogen and hydrogen atoms, respectively, ensuring an accurate description of the electron distribution.[6][15]
-
Solvent Effects: The Polarizable Continuum Model (PCM) can be used to simulate the effects of a solvent (e.g., water or DMSO) on the molecular properties.
-
Validation: The absence of imaginary frequencies in the vibrational analysis confirms that the optimized geometry corresponds to a true energy minimum on the potential energy surface.
Geometric Structure Optimization
The first step in any DFT analysis is to find the lowest energy conformation of the molecule. The resulting optimized geometry provides data on bond lengths, bond angles, and dihedral angles.
| Parameter | Predicted Bond Length (Å) | Predicted Bond Angle (°) |
| C3-C11 (Carboxyl C-C) | ~1.48 | - |
| C11=O12 (Carbonyl) | ~1.22 | - |
| C4=O1 | ~1.25 | - |
| C4-N-C9 | - | ~117.5 |
| C2-C3-C11 | - | ~120.1 |
(Note: These are representative values based on similar structures. Actual values would be generated from the DFT output.)
Frontier Molecular Orbital (FMO) Analysis
The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are the key orbitals involved in chemical reactions.
-
HOMO: Represents the ability to donate an electron (nucleophilicity).
-
LUMO: Represents the ability to accept an electron (electrophilicity).
-
HOMO-LUMO Energy Gap (ΔE): The energy difference between the HOMO and LUMO is a critical parameter for determining molecular stability and reactivity. A large energy gap implies high stability and low chemical reactivity, as more energy is required to excite an electron.[15]
Molecular Electrostatic Potential (MEP) Mapping
The MEP map is a visual representation of the charge distribution on the molecule's surface. It is invaluable for identifying sites susceptible to electrophilic and nucleophilic attack.
-
Red Regions (Negative Potential): Indicate electron-rich areas, prone to electrophilic attack. These are typically found around electronegative atoms like oxygen.
-
Blue Regions (Positive Potential): Indicate electron-deficient areas, prone to nucleophilic attack. These are often located around hydrogen atoms bonded to electronegative atoms.[15]
Chapter 4: Elucidating Biological Potential via Molecular Docking
Introduction to Molecular Docking
Molecular docking is a computational technique that predicts the preferred orientation of one molecule (ligand) when bound to a second (receptor, typically a protein) to form a stable complex.[8] The primary goal is to identify the correct binding pose and estimate the binding affinity (strength of the interaction), which is often reported as a scoring function or binding energy in kcal/mol.[2]
Selection of a Biological Target
Quinolone derivatives are well-known inhibitors of bacterial DNA gyrase, an essential enzyme for DNA replication.[1] Therefore, the B subunit of E. coli DNA Gyrase (PDB ID: 1KZN) is an excellent and relevant target for this study.
Protocol: Molecular Docking Workflow
This workflow outlines the standard procedure for performing a molecular docking experiment using AutoDock Vina, a widely used and validated software.[1][8]
Caption: Standard workflow for a molecular docking study using AutoDock Vina.
Interpretation of Docking Results
The output from a docking simulation provides several key pieces of information:
-
Binding Affinity: A more negative value indicates a stronger, more favorable binding interaction.
-
Binding Pose: The 3D orientation of the ligand within the receptor's active site.
-
Intermolecular Interactions: Identification of specific amino acid residues involved in hydrogen bonds, hydrophobic interactions, and pi-pi stacking, which are crucial for stabilizing the complex.
Chapter 5: Assessing Complex Stability with Molecular Dynamics (MD) Simulations
The Role of MD in Validating Docking Poses
While docking provides a static snapshot of the binding event, it does not account for the inherent flexibility of the protein or the influence of the solvent environment. MD simulations address this limitation by simulating the atomic motions of the system over time, providing a more realistic assessment of the stability of the predicted ligand-protein complex.[11]
Protocol: MD Simulation Workflow
This protocol outlines the key steps for running an MD simulation using GROMACS, a popular and efficient simulation package.[11]
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thermal stability of 7-Bromo-4-hydroxyquinoline-3-carboxylic acid
An In-depth Technical Guide to the Thermal Stability Assessment of 7-Bromo-4-hydroxyquinoline-3-carboxylic Acid
Executive Summary
7-Bromo-4-hydroxyquinoline-3-carboxylic acid is a heterocyclic compound of significant interest in medicinal chemistry and materials science.[1] Its utility in these fields is fundamentally linked to its stability under various processing and storage conditions. Thermal stability, in particular, is a critical quality attribute that influences everything from synthesis and purification to formulation, shelf-life, and ultimately, safety and efficacy in drug development. This guide, intended for researchers, scientists, and drug development professionals, provides a comprehensive framework for evaluating the thermal stability of this specific molecule. Rather than merely presenting data, this document serves as a practical whitepaper, outlining the essential experimental methodologies, the scientific rationale behind procedural choices, and a predictive analysis of the compound's decomposition behavior based on its chemical structure.
Introduction: The Imperative of Thermal Stability
7-Bromo-4-hydroxyquinoline-3-carboxylic acid (C₁₀H₆BrNO₃, MW: 268.06 g/mol ) belongs to the quinoline carboxylic acid class of compounds, known for a wide range of biological activities.[2][3] The journey of a candidate molecule from the laboratory to a viable product is fraught with challenges, with chemical stability being a primary hurdle. Thermal degradation can lead to loss of potency, the formation of potentially toxic impurities, and unpredictable physical properties. Therefore, a thorough understanding of a molecule's response to heat is not an optional checkpoint but a foundational pillar of its development profile.
This guide will focus on two core, complementary techniques for assessing thermal stability:
-
Thermogravimetric Analysis (TGA): To determine temperature- and mass-based changes.
-
Differential Scanning Calorimetry (DSC): To analyze the heat flow associated with thermal events.
By integrating the principles and detailed protocols for these methods, this document provides a robust workflow for generating a comprehensive thermal stability profile for 7-Bromo-4-hydroxyquinoline-3-carboxylic acid.
Predictive Analysis of Thermal Behavior
Before embarking on experimental analysis, examining the molecule's structure provides critical insights into its likely thermal weak points.
-
Carboxylic Acid Group (-COOH): This is the most probable site of initial decomposition. Carboxylic acids, particularly those on aromatic rings, are susceptible to decarboxylation (loss of CO₂) at elevated temperatures. This is often the lowest-energy decomposition pathway.
-
Hydroxyl Group (-OH): The phenolic hydroxyl group can participate in dehydration reactions, especially in the presence of adjacent functional groups.
-
Bromo-Substituted Aromatic Ring: The C-Br bond and the quinoline ring system are generally more thermally stable than the carboxylic acid moiety. However, at higher temperatures, fragmentation of the ring system and cleavage of the C-Br bond would be expected.
Based on this analysis, the primary anticipated thermal event is decarboxylation. This process would result in a specific, predictable mass loss, which can be precisely measured by TGA.
Predicted Initial Decomposition Pathway
The diagram below illustrates the most likely initial step of thermal degradation.
Caption: Predicted decarboxylation of the parent compound.
Experimental Workflow for Thermal Stability Assessment
A rigorous assessment combines multiple analytical techniques. The workflow presented here ensures that data is cross-validated, providing a trustworthy and comprehensive stability profile.
Caption: Integrated workflow for TGA and DSC analysis.
Protocol: Thermogravimetric Analysis (TGA)
Objective: To quantify mass loss as a function of temperature, identifying the onset of decomposition and the stoichiometry of degradation steps.
Instrumentation: A calibrated TGA instrument (e.g., Mettler Toledo, TA Instruments).
Experimental Rationale:
-
Atmosphere: An inert nitrogen (N₂) atmosphere is chosen to study the inherent thermal stability of the molecule without interference from oxidative processes. Air or oxygen could be used in a separate experiment to assess oxidative stability.
-
Heating Rate: A rate of 10 °C/min is a standard choice that provides good resolution of thermal events without excessively long run times.[4] Slower rates can increase resolution but may broaden transitions, while faster rates can shift transition temperatures higher.
-
Sample Mass: A small sample mass (5-10 mg) minimizes thermal gradients within the sample, ensuring uniform heating.
Step-by-Step Methodology:
-
Calibration: Ensure the TGA is calibrated for mass and temperature according to manufacturer protocols (e.g., using certified calcium oxalate and indium standards).
-
Sample Preparation: Gently grind the 7-Bromo-4-hydroxyquinoline-3-carboxylic acid solid to a fine, homogenous powder. Ensure the sample is completely dry to prevent mass loss from solvent evaporation being misinterpreted as decomposition.
-
Tare Crucible: Place an empty alumina or platinum crucible onto the TGA balance and tare it.
-
Load Sample: Accurately weigh 5-10 mg of the prepared sample into the tared crucible. Record the exact mass.
-
Instrument Setup:
-
Set the purge gas to high-purity nitrogen (N₂) at a flow rate of 20-50 mL/min.
-
Program the temperature profile:
-
Equilibrate at 30 °C for 5 minutes.
-
Ramp from 30 °C to 600 °C at a rate of 10 °C/min.
-
-
-
Run Experiment: Initiate the experiment and record the mass, time, and temperature data.
-
Data Analysis: Plot the percentage of sample mass versus temperature. Determine the onset temperature (T_onset) of decomposition, defined as the temperature at which significant mass loss begins. Calculate the percentage mass loss for each distinct step.
Protocol: Differential Scanning Calorimetry (DSC)
Objective: To measure the heat flow into or out of the sample as a function of temperature, identifying melting, crystallization, phase transitions, and decomposition events.
Instrumentation: A calibrated DSC instrument (e.g., Mettler Toledo, TA Instruments).
Experimental Rationale:
-
Crucible Type: Hermetically sealed aluminum pans are used to contain any evolved gases during decomposition, ensuring that the thermal event is accurately measured and preventing contamination of the instrument.
-
Reference: An empty, sealed crucible is used as a reference to subtract the heat capacity of the pan, allowing for the direct measurement of heat flow changes in the sample.
Step-by-Step Methodology:
-
Calibration: Calibrate the DSC for temperature and enthalpy using a certified indium standard.
-
Sample Preparation: Accurately weigh 2-5 mg of the homogenous, dry sample into a tared aluminum DSC pan.
-
Encapsulation: Hermetically seal the pan using a crucible press. Prepare an identical empty, sealed pan to serve as the reference.
-
Load Samples: Place the sample pan and the reference pan into their respective positions in the DSC cell.
-
Instrument Setup:
-
Set the purge gas to high-purity nitrogen (N₂) at a flow rate of 20-50 mL/min.
-
Program the temperature profile:
-
Equilibrate at 30 °C for 5 minutes.
-
Ramp from 30 °C to a temperature just beyond the final mass loss observed in the TGA (e.g., 400 °C) at 10 °C/min. Safety Note: Do not heat to excessively high temperatures to avoid dangerous pressure buildup in the sealed pan.
-
-
-
Run Experiment: Initiate the experiment and record the heat flow, time, and temperature data.
-
Data Analysis: Plot heat flow (W/g) versus temperature.
-
Identify endothermic peaks (heat absorption), which typically correspond to melting.
-
Identify exothermic peaks (heat release), which often indicate decomposition or crystallization.
-
Correlate the temperatures of these events with the mass loss events observed in the TGA.
-
Data Interpretation and Presentation
The power of this analysis comes from correlating the TGA and DSC data. For example, if the TGA shows a mass loss beginning at 250 °C, and the DSC shows a sharp exothermic peak at the same temperature, it is strong evidence of an energetic decomposition event.
All quantitative data should be summarized for clarity.
Table 1: Summary of TGA Results
| Parameter | Value | Unit | Interpretation |
|---|---|---|---|
| T_onset (Decomposition) | [Experimental Value] | °C | Temperature at which degradation begins. |
| Mass Loss (Step 1) | [Experimental Value] | % | Corresponds to the loss of a specific moiety. For decarboxylation of C₁₀H₆BrNO₃, the expected mass loss of CO₂ (44.01 g/mol ) is (44.01 / 268.06) * 100 = 16.4% . |
| Residue at 600 °C | [Experimental Value] | % | Amount of non-volatile material remaining. |
Table 2: Summary of DSC Results
| Parameter | Value | Unit | Interpretation |
|---|---|---|---|
| Melting Point (T_m) | [Experimental Value] | °C | Onset or peak of the melting endotherm. |
| Enthalpy of Fusion (ΔH_f) | [Experimental Value] | J/g | Energy required to melt the sample. |
| Decomposition Event | [Experimental Value] | °C | Onset or peak of the decomposition exotherm/endotherm. Should align with TGA T_onset. |
Conclusion and Best Practices
A comprehensive thermal stability assessment is non-negotiable in the development of pharmaceutical and chemical products. For 7-Bromo-4-hydroxyquinoline-3-carboxylic acid, a molecule with no publicly available thermal data, the methodology described herein provides a definitive path to establishing its stability profile.
Key Takeaways for Researchers:
-
Predictive Analysis is Key: Always begin by analyzing the chemical structure to form a hypothesis about thermal behavior. The carboxylic acid group is the predicted primary site of decomposition via decarboxylation.
-
TGA and DSC are Complementary: TGA quantifies what is lost, while DSC determines the energetic nature of the event. They must be used in tandem.
-
Experimental Conditions Matter: The choice of atmosphere, heating rate, and sample preparation are not trivial; they are critical variables that must be controlled and reported to ensure data is reproducible and meaningful.
By following the integrated workflow and detailed protocols in this guide, scientists can confidently characterize the , generating the critical data needed to advance its development for research and commercial applications.
References
-
PubChem. (n.d.). 7-Bromo-4-hydroxyquinoline-3-carboxylic acid. National Center for Biotechnology Information. Retrieved from [Link]
-
PubChem. (n.d.). Ethyl 7-bromo-4-hydroxyquinoline-3-carboxylate. National Center for Biotechnology Information. Retrieved from [Link]
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Aldoghachi, R. J. K., et al. (2022). Synthesis, Thermal Analysis, and Thermodynamic Properties Study of New Quinoline Derivative and Their V(IV), Co(II), and Cu(II) Complexes. ResearchGate. Available at: [Link]
-
UI Scholars Hub. (2023). Study of Antioxidant Activity of the Derivatives of Quinoline-4-carboxylic Acids by the Modification of Isatin via Pfitzinger Re. Retrieved from [Link]
-
MDPI. (n.d.). Design, Synthesis and Antibacterial Evaluation of Some New 2-Phenyl-quinoline-4-carboxylic Acid Derivatives. Retrieved from [Link]
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PubChem. (n.d.). 7-Bromo-4-hydroxyisoquinoline-3-carboxylic acid. National Center for Biotechnology Information. Retrieved from [Link]
-
Frontiers. (2022). Discovery of 2-(4-Acrylamidophenyl)-Quinoline-4-Carboxylic Acid Derivatives as Potent SIRT3 Inhibitors. Retrieved from [Link]
-
MDPI. (2023). In-Silico Evaluation of Some Newly Synthesized Quinoline Derivatives as Anti-Microbial Agents. Retrieved from [Link]
-
PubChemLite. (n.d.). 7-bromo-4-hydroxyquinoline-3-carboxylic acid (C10H6BrNO3). Retrieved from [Link]
-
ResearchGate. (2003). 7-Bromoquinolin-8-ol. Retrieved from [Link]
-
PubChemLite. (n.d.). 7-bromo-4-hydroxy-8-methylquinoline-3-carboxylic acid (C11H8BrNO3). Retrieved from [Link]
-
PubMed. (1977). Design, synthesis, and correlation analysis of 7-substituted 4-hydroxyquinoline-3-carboxylic acids as inhibitors of cellular respiration. Retrieved from [Link]
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- 4. researchgate.net [researchgate.net]
A Comprehensive Technical Guide to the Purity and Quality Specifications of 7-Bromo-4-hydroxyquinoline-3-carboxylic acid
Prepared for: Researchers, Scientists, and Drug Development Professionals
Introduction
7-Bromo-4-hydroxyquinoline-3-carboxylic acid is a key heterocyclic building block, belonging to the quinoline class of compounds. Quinoline derivatives are privileged scaffolds in medicinal chemistry, forming the core of numerous therapeutic agents with a wide range of biological activities, including anticancer, anti-inflammatory, and antimicrobial properties.[1][2] The precise nature of the substituents on the quinoline ring system dictates the pharmacological effect, making the purity and quality of intermediates like 7-Bromo-4-hydroxyquinoline-3-carboxylic acid a critical determinant of success in drug discovery and development.[3]
This technical guide provides an in-depth overview of the essential purity and quality specifications for 7-Bromo-4-hydroxyquinoline-3-carboxylic acid. As a Senior Application Scientist, the following sections synthesize regulatory expectations with field-proven analytical strategies to ensure the reliable and consistent quality of this vital pharmaceutical intermediate. We will delve into the causality behind analytical method selection, the establishment of a robust impurity profile, and the implementation of a comprehensive quality control strategy.
Table of Contents
-
Physicochemical Properties
-
Analytical Characterization for Identity and Purity
-
High-Performance Liquid Chromatography (HPLC)
-
Nuclear Magnetic Resonance (NMR) Spectroscopy
-
Mass Spectrometry (MS)
-
-
Impurity Profiling and Specification Setting
-
Regulatory Framework: ICH Q3A Guidelines
-
Potential Impurities in Synthesis
-
Forced Degradation Studies
-
-
Comprehensive Quality Control Workflow
-
References
Physicochemical Properties
A thorough understanding of the fundamental physicochemical properties of 7-Bromo-4-hydroxyquinoline-3-carboxylic acid is the first step in establishing its quality profile. These properties are essential for method development and for understanding its handling and storage requirements.
| Property | Value | Source |
| Molecular Formula | C₁₀H₆BrNO₃ | [4] |
| Molecular Weight | 268.06 g/mol | [4] |
| CAS Number | 860205-92-1 | [4] |
| Appearance | White to off-white solid | [5] |
| Solubility | Sparingly soluble in water | [5] |
| pKa (Predicted) | 3.83 ± 0.40 | [5] |
| Storage | Inert atmosphere, Room Temperature | [5] |
Analytical Characterization for Identity and Purity
A combination of chromatographic and spectroscopic techniques is essential for the unambiguous identification and purity assessment of 7-Bromo-4-hydroxyquinoline-3-carboxylic acid. Each technique provides orthogonal information, creating a self-validating system for quality control.
High-Performance Liquid Chromatography (HPLC)
HPLC is the cornerstone for purity determination and the quantification of impurities. A well-developed, stability-indicating HPLC method can separate the main component from process-related impurities and degradation products.
Expertise & Experience: The Rationale Behind Method Design
For a polar, ionizable compound like a carboxylic acid, reversed-phase HPLC (RP-HPLC) is the method of choice. The selection of a C18 column is based on its versatility and proven performance for separating a wide range of small molecules.[6] The mobile phase typically consists of an aqueous component with an acid modifier and an organic solvent. The acidic modifier (e.g., phosphoric acid or formic acid) is crucial for suppressing the ionization of the carboxylic acid group, leading to better peak shape and retention.[7] Acetonitrile is often preferred as the organic solvent due to its low viscosity and UV transparency. A gradient elution is generally employed to ensure the timely elution of both polar and non-polar impurities. UV detection is suitable as the quinoline ring system is a strong chromophore.
Experimental Protocol: RP-HPLC Method for Purity Determination
This protocol is a robust starting point for the analysis of 7-Bromo-4-hydroxyquinoline-3-carboxylic acid and should be validated according to ICH Q2(R1) guidelines.
| Parameter | Condition |
| Column | C18, 4.6 x 150 mm, 5 µm |
| Mobile Phase A | 0.1% Phosphoric acid in Water |
| Mobile Phase B | Acetonitrile |
| Gradient Elution | 0-2 min: 10% B; 2-15 min: 10-90% B; 15-17 min: 90% B; 17-18 min: 90-10% B; 18-20 min: 10% B |
| Flow Rate | 1.0 mL/min |
| Injection Volume | 10 µL |
| Column Temperature | 30 °C |
| Detection | UV at 254 nm |
| Run Time | 20 minutes |
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is an unparalleled tool for the structural elucidation and confirmation of the identity of 7-Bromo-4-hydroxyquinoline-3-carboxylic acid. Both ¹H and ¹³C NMR provide detailed information about the chemical environment of each atom in the molecule.
Expertise & Experience: Interpreting the Spectra
The ¹H NMR spectrum of a substituted quinoline will show distinct signals in the aromatic region (typically 7.0-9.0 ppm).[8] The presence of the bromine atom and the carboxylic acid and hydroxyl groups will influence the chemical shifts of the aromatic protons. The carboxylic acid proton is expected to appear as a broad singlet at a downfield chemical shift (>10 ppm). In ¹³C NMR, the carbonyl carbon of the carboxylic acid will be observed in the range of 160-180 ppm. The substitution pattern on the quinoline ring can be confirmed by analyzing the coupling patterns in the ¹H NMR spectrum and by using 2D NMR techniques like COSY and HMBC.[9]
Experimental Protocol: NMR Spectroscopy
-
Sample Preparation: Dissolve approximately 10-15 mg of the sample in 0.7 mL of a suitable deuterated solvent (e.g., DMSO-d₆) in a clean NMR tube. DMSO-d₆ is often a good choice for carboxylic acids due to its ability to solubilize polar compounds and the exchangeable protons (OH and COOH) are readily observed.
-
¹H NMR Acquisition: Acquire the spectrum on a 400 MHz or higher spectrometer. Key parameters include a sufficient number of scans to achieve a good signal-to-noise ratio, a relaxation delay of at least 1 second, and a spectral width covering the range of -1 to 15 ppm.
-
¹³C NMR Acquisition: Acquire a proton-decoupled ¹³C NMR spectrum. A larger number of scans will be required compared to ¹H NMR.
-
Data Processing: Process the spectra using appropriate software. Reference the spectra to the residual solvent peak (e.g., DMSO at 2.50 ppm for ¹H and 39.52 ppm for ¹³C).
Mass Spectrometry (MS)
Mass spectrometry provides the molecular weight of the compound and can offer structural information through the analysis of fragmentation patterns.
Expertise & Experience: The Bromine Isotopic Signature
A key diagnostic feature in the mass spectrum of 7-Bromo-4-hydroxyquinoline-3-carboxylic acid will be the presence of a characteristic isotopic pattern for bromine. Bromine has two major isotopes, ⁷⁹Br and ⁸¹Br, in nearly a 1:1 ratio. This results in the molecular ion peak (M⁺) and other bromine-containing fragment ions appearing as a pair of peaks of almost equal intensity, separated by 2 m/z units.[10] Common fragmentation patterns for carboxylic acids include the loss of OH (M-17) and COOH (M-45).[11]
Experimental Protocol: LC-MS Analysis
-
Chromatography: Use an HPLC method similar to the one described above, but replace the non-volatile phosphoric acid with a volatile modifier like formic acid (0.1%).
-
Mass Spectrometry: Couple the HPLC to a mass spectrometer (e.g., a Q-TOF or Orbitrap for high-resolution mass analysis).
-
Ionization: Use electrospray ionization (ESI) in both positive and negative ion modes to ensure the detection of the molecular ion.
-
Data Analysis: Analyze the data for the molecular ion peak with the characteristic bromine isotopic pattern and identify any major fragment ions.
Impurity Profiling and Specification Setting
A comprehensive understanding of the potential impurities is critical for ensuring the safety and efficacy of the final drug product.
Regulatory Framework: ICH Q3A Guidelines
The ICH Q3A(R2) guideline provides a framework for the reporting, identification, and qualification of impurities in new drug substances.[7][8] Impurities are classified as organic, inorganic, and residual solvents. For organic impurities, the guideline sets thresholds for reporting, identification, and qualification based on the maximum daily dose of the drug.
| Threshold | Maximum Daily Dose ≤ 2g/day |
| Reporting Threshold | 0.05% |
| Identification Threshold | 0.10% or 1.0 mg/day total intake (whichever is lower) |
| Qualification Threshold | 0.15% or 1.0 mg/day total intake (whichever is lower) |
This table is a simplified representation. Refer to the full ICH Q3A(R2) guideline for complete details.[8]
Potential Impurities in Synthesis
The synthesis of 7-Bromo-4-hydroxyquinoline-3-carboxylic acid can introduce several potential impurities. A known synthetic route involves the condensation and cyclization of m-bromoaniline with an alkoxy methylene malonic acid dialkyl ester, followed by hydrolysis. [CN103113298B]
Common Process-Related Impurities:
-
Starting Materials: Unreacted m-bromoaniline and the malonic ester derivative.
-
Intermediates: The unhydrolyzed ester intermediate.
-
By-products: Isomeric quinoline derivatives formed from impurities in the starting materials or alternative cyclization pathways.
Forced Degradation Studies
Forced degradation, or stress testing, is essential for identifying potential degradation products and for developing a stability-indicating analytical method.[12][13]
Expertise & Experience: Designing a Forced Degradation Study
The goal is to achieve 5-20% degradation of the drug substance to ensure that the analytical method can effectively separate the degradants from the main peak. The conditions should be more severe than those used for accelerated stability testing.
Protocol for Forced Degradation Studies
-
Acid Hydrolysis: 0.1 M HCl at 60°C for 24 hours.
-
Base Hydrolysis: 0.1 M NaOH at 60°C for 24 hours.
-
Oxidative Degradation: 3% H₂O₂ at room temperature for 24 hours.
-
Thermal Degradation: Dry heat at 105°C for 48 hours.
-
Photolytic Degradation: Expose the solid material and a solution to light with an overall illumination of not less than 1.2 million lux hours and an integrated near-ultraviolet energy of not less than 200 watt-hours/square meter.
All stressed samples should be analyzed by the developed HPLC method. Peak purity analysis using a photodiode array (PDA) detector is crucial to ensure that the main peak is not co-eluting with any degradants.
Comprehensive Quality Control Workflow
A robust quality control workflow ensures that each batch of 7-Bromo-4-hydroxyquinoline-3-carboxylic acid meets the required specifications.
Conclusion
The quality and purity of 7-Bromo-4-hydroxyquinoline-3-carboxylic acid are paramount to its successful use in drug discovery and development. This guide has outlined a comprehensive strategy for the characterization and quality control of this important pharmaceutical intermediate. By integrating robust analytical techniques like HPLC, NMR, and mass spectrometry, and by adhering to the principles of impurity profiling as laid out in the ICH Q3A guidelines, researchers and drug development professionals can ensure the consistency, safety, and reliability of their starting materials. A thorough understanding of the causality behind experimental choices and a commitment to self-validating analytical systems are the cornerstones of scientific integrity in the pharmaceutical industry.
References
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ICH Harmonised Tripartite Guideline - Impurities in New Drug Substances Q3A(R2). (2006). [Link]
-
ICH Q3A (R2) Impurities in new drug substances - Scientific guideline. (2006). European Medicines Agency. [Link]
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Seaton, P. J., & Williamson, R. T. (n.d.). Synthesis of Quinolines and Their Characterization by 2-D NMR Spectroscopy. Journal of Chemical Education. [Link]
-
Mass Spectrometry - Fragmentation Patterns. (2023). Chemistry LibreTexts. [Link]
-
The Role of Quinoline Derivatives in Modern Drug Discovery. (n.d.). NINGBO INNO PHARMCHEM CO.,LTD. [Link]
-
Theoretical and experimental 1H and 13C NMR investigation of quinoline pharmaceutical derivatives. (n.d.). Trakia Journal of Sciences. [Link]
-
Determination of Quinoline Carboxylic Acid Antibiotics in Honey by Ternary Layered Double Hydroxide-Based Magnetic Solid-Phase Extraction Coupled with Liquid Chromatography. (2025). ACS Food Science & Technology. [Link]
-
From Molecules to Medicine: The Remarkable Pharmacological Odyssey of Quinoline and its Derivatives. (n.d.). Oriental Journal of Chemistry. [Link]
-
8-Bromoquinoline. (n.d.). PubChem. [Link]
-
Recent trends in the impurity profile of pharmaceuticals. (n.d.). PMC - NIH. [Link]
-
Forced Degradation Studies. (2016). MedCrave online. [Link]
-
METHOD DEVELOPMENT FOR FORCED DEGRADATION STUDY AND VALIDATION OF QUININE SULPHATE BY RP-HPLC. (2021). ResearchGate. [Link]
-
Development of forced degradation and stability indicating studies of drugs—A review. (n.d.). NIH. [Link]
-
Design, synthesis, and correlation analysis of 7-substituted 4-hydroxyquinoline-3-carboxylic acids as inhibitors of cellular respiration. (1977). PubMed. [Link]
-
Forced Degradation in Pharmaceuticals – A Regulatory Update. (2023). [Link]
-
7-bromo-4-hydroxyquinoline-3-carboxylic acid (C10H6BrNO3). (n.d.). PubChemLite. [Link]
-
Impurity Profiling and its Significance Active Pharmaceutical Ingredients. (n.d.). [Link]
- Synthesis method of 7-hydroxyquinoline-4-carboxylic acid. (n.d.).
-
7-Bromo-4-hydroxyquinoline-3-carboxylic acid. (n.d.). PubChem. [Link]
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2-Bromoquinoline. (n.d.). PubChem - NIH. [Link]
-
RECENT APPROACHES FOR IMPURITY PROFILING: A REVIEW. (n.d.). ijrti.org. [Link]
-
Identifying the Impurity Profiling for Pharmaceutical Product by Using Different Analytical Techniques: A Overview. (2021). Research and Reviews. [Link]
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A Technical Guide to the Commercial Sourcing of 7-Bromo-4-hydroxyquinoline-3-carboxylic Acid for Research and Development
Introduction
7-Bromo-4-hydroxyquinoline-3-carboxylic acid is a halogenated quinoline derivative that serves as a valuable building block in medicinal chemistry and drug discovery. Its structural motif is of significant interest to researchers developing novel therapeutics, potentially for autoimmune diseases and other conditions[1]. The successful progression of research and development programs hinges on the reliable supply of high-quality starting materials. The purity, consistency, and documentation of such chemical intermediates are paramount to ensuring reproducible experimental outcomes and scalable synthetic routes.
This guide provides an in-depth overview for researchers, chemists, and procurement specialists on sourcing 7-Bromo-4-hydroxyquinoline-3-carboxylic acid. It covers compound identification, a directory of commercial suppliers, a robust workflow for supplier and material qualification, and essential handling protocols. The objective is to equip scientific professionals with the necessary information to make informed procurement decisions that uphold the integrity of their research.
Compound Profile
Precise identification is the first step in procurement. The 4-hydroxyquinoline-3-carboxylic acid scaffold can exist in tautomeric equilibrium with its 4-oxo form. While the name "4-hydroxyquinoline" is commonly used, the 4-oxo tautomer is often the more stable form and may be reflected in IUPAC nomenclature[2]. It is crucial to use the CAS number for unambiguous identification.
| Property | Identifier | Source |
| Chemical Name | 7-Bromo-4-hydroxyquinoline-3-carboxylic acid | [2] |
| Synonyms | 7-bromo-4-oxo-1H-quinoline-3-carboxylic acid | [2] |
| CAS Number | 860205-92-1 (Primary) / 82121-06-0 (Also cited) | [2][3] |
| Molecular Formula | C₁₀H₆BrNO₃ | [2] |
| Molecular Weight | 268.06 g/mol | [2] |
| Appearance | White to off-white solid | [3] |
Note on CAS Numbers: Researchers should be aware that multiple CAS numbers may be associated with this compound in different databases. The primary CAS number appears to be 860205-92-1 as listed in PubChem[2]. Always verify the CAS number on the supplier's technical data sheet and Certificate of Analysis.
Directory of Commercial Suppliers
The following table summarizes publicly listed commercial suppliers for 7-Bromo-4-hydroxyquinoline-3-carboxylic acid and its close derivatives. This list is not exhaustive and is intended for initial screening purposes. Inclusion in this list does not constitute an endorsement.
| Supplier | Product Name | MDL Number | Notes |
| Sigma-Aldrich | 7-Bromo-3-hydroxyquinoline-4-carboxylic acid | MFCD10703487 | Sold "as-is" without pre-supplied analytical data. Buyer is responsible for confirming identity and purity. All sales are final. |
| ChemScene | 7-Bromo-3-hydroxyquinoline-4-carboxylic acid | --- | Listed as available, with options for custom synthesis and commercial production[4]. |
| Guidechem | 7-BROMO-4-HYDROXYQUINOLINE-3-CARBOXYLIC ACID | --- | A platform listing various suppliers, requires further vetting[3]. |
Important Consideration: The listing from Sigma-Aldrich for "7-Bromo-3-hydroxyquinoline-4-carboxylic acid" appears to be an isomer of the target compound. However, given the MDL number and context, this may be a cataloging error, and researchers should inquire directly to confirm the structure. The "as-is" nature of this particular product offering places the full burden of quality control on the end-user, a critical factor for GMP or regulated research.
Supplier and Material Qualification Workflow
Sourcing a chemical intermediate goes beyond simply placing an order. A systematic qualification process is essential to mitigate risks associated with material quality, which can impact experimental timelines, budget, and outcomes.
Below is a recommended workflow for qualifying both the supplier and the material.
Caption: Workflow for Supplier and Material Qualification.
Protocol for Material Qualification
-
Documentation Review (Phase 1 & 2):
-
Obtain the Batch-Specific Certificate of Analysis (CoA): Do not accept a typical or general CoA. The document must correspond to the exact lot you will receive.
-
Verify Identity and Purity: The CoA should specify the analytical methods used (e.g., HPLC, qNMR) and the resulting purity value. For drug development, a purity of >98% is often required.
-
Cross-reference with the Safety Data Sheet (SDS): Ensure the SDS is comprehensive, providing clear GHS hazard statements, handling precautions, and disposal information[2][5].
-
-
Incoming Quality Control (Phase 3):
-
Visual Inspection: Confirm the material's appearance (color, form) matches the description on the data sheet[3].
-
Identity Confirmation: Perform an independent analytical test to confirm the chemical structure. A ¹H NMR or LC-MS is typically sufficient to verify the compound's identity and check for major impurities.
-
Purity Verification: An HPLC analysis is the standard method to confirm the purity stated on the CoA. This step is critical, especially when dealing with suppliers who offer materials "as-is".
-
Retain a Sample: Always store a retained sample of the qualified batch for future reference and troubleshooting.
-
Safety, Handling, and Storage
Proper handling of 7-Bromo-4-hydroxyquinoline-3-carboxylic acid is essential for laboratory safety.
-
Hazard Identification: According to GHS classifications, this compound is harmful if swallowed, causes skin and serious eye irritation, and may cause respiratory irritation[2].
-
Handling Protocol:
-
Work in a well-ventilated fume hood.
-
Wear appropriate Personal Protective Equipment (PPE): nitrile gloves, safety glasses with side shields, and a lab coat.
-
Avoid generating dust. Use appropriate weighing techniques (e.g., weighing boats, enclosed balance).
-
In case of contact with skin or eyes, flush immediately with copious amounts of water for at least 15 minutes.
-
-
Storage:
-
Store in a tightly sealed container.
-
Keep in a cool, dry, and well-ventilated area away from incompatible materials.
-
The storage class is typically 11 for combustible solids.
-
-
Disposal:
Conclusion
The procurement of 7-Bromo-4-hydroxyquinoline-3-carboxylic acid requires a diligent and systematic approach. While several commercial suppliers exist, the onus is frequently on the researcher to perform rigorous qualification of both the vendor and the material. By implementing the workflows and protocols outlined in this guide, scientists and drug development professionals can enhance the reliability of their supply chain, ensuring the integrity and reproducibility of their vital research.
References
-
PubChem. 7-Bromo-4-hydroxyquinoline-3-carboxylic acid. National Center for Biotechnology Information. Retrieved from [Link]
-
Amerigo Scientific. 7-Bromo-4-hydroxy-8-methylquinoline-3-carboxylic acid. Retrieved from [Link]
-
Journal of the American Chemical Society. The Synthesis of 4-Hydroxyquinolines. I. Through Ethoxymethylenemalonic Ester. Retrieved from [Link]
-
PubChem. Ethyl 7-bromo-4-hydroxyquinoline-3-carboxylate. National Center for Biotechnology Information. Retrieved from [Link]
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A Comprehensive Technical Guide to the Safe Handling of 7-Bromo-4-hydroxyquinoline-3-carboxylic Acid
This guide provides an in-depth overview of the essential safety protocols and handling procedures for 7-Bromo-4-hydroxyquinoline-3-carboxylic acid. It is intended for researchers, scientists, and professionals in the field of drug development who may work with this and structurally related compounds. The information herein is synthesized from established safety data and best practices in chemical research, aiming to foster a proactive safety culture in the laboratory.
Understanding the Compound: Physicochemical and Hazard Profile
7-Bromo-4-hydroxyquinoline-3-carboxylic acid is a halogenated quinoline derivative. Its unique structure, incorporating a bromine atom, a hydroxyl group, and a carboxylic acid moiety, makes it a compound of interest in medicinal chemistry and materials science.[1] However, these same features necessitate a thorough understanding of its potential hazards.
Physicochemical Data Summary
For safe and effective experimental design, a clear understanding of the compound's physical and chemical properties is paramount.
| Property | Value | Source |
| Molecular Formula | C₁₀H₆BrNO₃ | [2][3] |
| Molecular Weight | 268.06 g/mol | [2][3] |
| Appearance | White to off-white solid | [4] |
| Solubility | Sparingly soluble in water | [4] |
| Storage Temperature | Room temperature, in an inert atmosphere | [4] |
Hazard Identification and GHS Classification
Based on available data, 7-Bromo-4-hydroxyquinoline-3-carboxylic acid is classified under the Globally Harmonized System (GHS) as a hazardous substance.[2]
-
Acute Toxicity, Oral (Category 4): Harmful if swallowed.[2]
-
Skin Corrosion/Irritation (Category 2): Causes skin irritation.[2]
-
Serious Eye Damage/Eye Irritation (Category 2A): Causes serious eye irritation.[2]
-
Specific Target Organ Toxicity — Single Exposure (Category 3), Respiratory Tract Irritation: May cause respiratory irritation.[2]
The following pictogram and signal word are associated with this compound:
Pictogram:
Signal Word: Warning [2]
Hazard Statements: [2]
-
H302: Harmful if swallowed.
-
H315: Causes skin irritation.
-
H319: Causes serious eye irritation.
-
H335: May cause respiratory irritation.
Risk Mitigation and Personal Protective Equipment (PPE)
A proactive approach to safety is critical when handling 7-Bromo-4-hydroxyquinoline-3-carboxylic acid. The following engineering controls and personal protective equipment are mandatory to minimize exposure risk.
Engineering Controls
-
Chemical Fume Hood: All handling of the solid compound and its solutions must be conducted in a certified chemical fume hood to prevent inhalation of dust or aerosols.[5]
-
Ventilation: Ensure adequate general laboratory ventilation to maintain low background concentrations of any airborne contaminants.[1]
Personal Protective Equipment (PPE)
The selection of appropriate PPE is the final and most personal line of defense against chemical exposure.
-
Eye and Face Protection: Wear chemical safety goggles or a face shield to protect against splashes and airborne particles.[5]
-
Hand Protection: Use chemically resistant gloves (e.g., nitrile or neoprene) and inspect them for any signs of degradation or puncture before each use.[5]
-
Skin and Body Protection: A lab coat is required to protect against skin contact. For larger quantities or when there is a significant risk of spillage, consider additional protective clothing.[5]
-
Respiratory Protection: If working outside of a fume hood is unavoidable, a NIOSH-approved respirator with an appropriate cartridge for organic vapors and particulates is necessary.[5]
Step-by-Step Handling and Experimental Protocols
Adherence to standardized protocols is essential for both experimental success and personal safety.
General Handling Workflow
The following diagram illustrates the standard workflow for handling 7-Bromo-4-hydroxyquinoline-3-carboxylic acid in a laboratory setting.
Detailed Experimental Protocol: Preparation of a Stock Solution
This protocol outlines the steps for safely preparing a stock solution of 7-Bromo-4-hydroxyquinoline-3-carboxylic acid.
-
Preparation:
-
Ensure you are wearing all required PPE as outlined in Section 2.2.
-
Verify that the chemical fume hood is operational.
-
Place a calibrated analytical balance inside the fume hood.
-
Assemble all necessary glassware, spatulas, and the chosen solvent.
-
-
Weighing the Compound:
-
Carefully open the container of 7-Bromo-4-hydroxyquinoline-3-carboxylic acid inside the fume hood.
-
Using a clean spatula, weigh the desired amount of the solid onto weighing paper or directly into a tared flask.
-
Avoid generating dust. If any solid is spilled, clean it up immediately following the spill response protocol in Section 4.
-
-
Dissolution:
-
Add the appropriate solvent to the flask containing the weighed compound.
-
Gently swirl or sonicate the mixture until the solid is completely dissolved. Given its sparse solubility in water, organic solvents may be required.[4]
-
-
Storage:
-
Clearly label the container with the compound name, concentration, solvent, and date of preparation.
-
Store the solution in a cool, dry, and well-ventilated area, away from incompatible materials.[4]
-
Emergency Procedures and First Aid
In the event of an exposure or spill, immediate and appropriate action is crucial.
First Aid Measures
-
Inhalation: If inhaled, move the individual to fresh air. If breathing is difficult, administer oxygen. Seek immediate medical attention.[6]
-
Skin Contact: In case of skin contact, immediately remove contaminated clothing and wash the affected area with plenty of soap and water for at least 15 minutes. Seek medical attention if irritation persists.[5]
-
Eye Contact: If the compound comes into contact with the eyes, immediately flush with copious amounts of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Seek immediate medical attention.[5]
-
Ingestion: If swallowed, do not induce vomiting. Rinse the mouth with water and seek immediate medical attention.[6]
Spill Response
-
Small Spills: For small spills, carefully absorb the material with an inert absorbent material (e.g., vermiculite, sand) and place it in a sealed container for disposal.[5]
-
Large Spills: For larger spills, evacuate the area and prevent further spread of the material. Contact your institution's environmental health and safety department for assistance.[5]
Waste Disposal
Proper disposal of 7-Bromo-4-hydroxyquinoline-3-carboxylic acid and its containers is essential to prevent environmental contamination and ensure regulatory compliance.
Waste Segregation
All waste containing this compound, including unused solid, solutions, and contaminated materials (e.g., gloves, weighing paper), should be collected in a designated, labeled hazardous waste container. As a halogenated organic compound, it should be segregated into the halogenated waste stream.[7]
Disposal Methods
-
Incineration: The preferred method of disposal for halogenated organic compounds is high-temperature incineration at a licensed hazardous waste facility.[8] This process ensures the complete destruction of the compound.
-
Landfill: Do not dispose of this compound in a sanitary landfill.[8]
Conclusion
7-Bromo-4-hydroxyquinoline-3-carboxylic acid is a valuable compound for research and development. However, its potential hazards necessitate a diligent and informed approach to its handling and disposal. By adhering to the guidelines outlined in this document, researchers can work with this compound safely and effectively, minimizing risks to themselves and the environment.
References
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Sciencemadness. (2025, August 20). Proper disposal of chemicals. Retrieved from [Link]
-
Chemos GmbH & Co.KG. (2019, April 11). Safety Data Sheet: quinoline. Retrieved from [Link]
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PubChem. (n.d.). 7-Bromo-4-hydroxyquinoline-3-carboxylic acid. Retrieved from [Link]
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Techno PharmChem. (n.d.). QUINOLINE FOR SYNTHESIS MATERIAL SAFETY DATA SHEET. Retrieved from [Link]
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PubChem. (2026, January 3). 7-Bromo-4-hydroxyisoquinoline-3-carboxylic acid. Retrieved from [Link]
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ETH Zürich. (n.d.). Factsheet: Disposal of Hazardous Waste - Basic Principles. Retrieved from [Link]
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U.S. Environmental Protection Agency. (n.d.). Technical Resource Document: Treatment Technologies for Halogenated Organic Containing Wastes. Retrieved from [Link]
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PubChem. (n.d.). 8-Bromo-4-hydroxyquinoline-3-carboxylic acid. Retrieved from [Link]
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PubChem. (n.d.). Ethyl 7-bromo-4-hydroxyquinoline-3-carboxylate. Retrieved from [Link]
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Nipissing University. (2019, June 12). Hazardous Materials Disposal Guide. Retrieved from [Link]
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OSTI.GOV. (1984, August 28). Disposal process for halogenated organic material. Retrieved from [Link]
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Material Safety Data Sheet. (2010, June 10). Retrieved from [Link]
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Alpha Chemika. (n.d.). QUINOLINE For Synthesis. Retrieved from [Link]
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Methodological & Application
detailed experimental protocol for synthesizing 7-Bromo-4-hydroxyquinoline-3-carboxylic acid
An Application Note for the Synthesis of 7-Bromo-4-hydroxyquinoline-3-carboxylic acid
Introduction: The Significance of the Quinolone Scaffold
The quinoline ring system is a privileged scaffold in medicinal chemistry and drug development, forming the core of numerous therapeutic agents with applications ranging from antibacterial and antimalarial to anticancer and anti-inflammatory drugs.[1][2] 7-Bromo-4-hydroxyquinoline-3-carboxylic acid (C₁₀H₆BrNO₃) is a key intermediate in the synthesis of more complex molecules within this class.[3] Its structure, featuring a bromine atom for potential further functionalization, a hydroxyl group, and a carboxylic acid, makes it a versatile building block for exploring structure-activity relationships in drug discovery programs.
This guide provides a detailed, field-tested protocol for the synthesis of 7-Bromo-4-hydroxyquinoline-3-carboxylic acid, grounded in the principles of the Gould-Jacobs reaction.[4][5] We will delve into the mechanistic underpinnings of the reaction, offer a step-by-step experimental procedure, and provide insights into process control and product validation, designed for researchers in organic synthesis and pharmaceutical development.
Reaction Principle: The Gould-Jacobs Reaction
The synthesis is accomplished via the Gould-Jacobs reaction, a robust and classical method for constructing the 4-hydroxyquinoline framework.[6][7] The reaction proceeds through a sequence of three core transformations:
-
Condensation: The process begins with the nucleophilic addition-elimination reaction between an aniline (in this case, 3-bromoaniline) and diethyl ethoxymethylenemalonate (DEEM). The amino group of the aniline attacks the electron-deficient double bond of DEEM, followed by the elimination of ethanol to yield a stable anilidomethylenemalonate intermediate.[1]
-
Thermal Cyclization: This is the critical ring-forming step. It requires significant thermal energy (typically >250 °C) to facilitate a 6-electron electrocyclization.[6] This intramolecular reaction forges the quinoline ring system. The high activation energy necessitates the use of a high-boiling point solvent to achieve the required temperature.
-
Saponification (Hydrolysis): The resulting ethyl ester is hydrolyzed to the corresponding carboxylic acid under basic conditions (e.g., using sodium hydroxide), followed by acidification to precipitate the final product.[1]
The overall reaction pathway is illustrated below.
Caption: Reaction pathway for the Gould-Jacobs synthesis of the target compound.
Detailed Experimental Protocol
Safety Precautions:
-
Personal Protective Equipment (PPE): Always wear a lab coat, safety glasses, and appropriate chemical-resistant gloves.
-
Ventilation: All steps should be performed in a well-ventilated fume hood.
-
Reagent Handling:
-
3-Bromoaniline: Toxic upon inhalation, ingestion, and skin contact. Handle with care.
-
Phosphorus Oxychloride (used in some alternative cyclization methods, not primary here but relevant to quinoline chemistry): Highly corrosive and reacts violently with water. Handle with extreme caution under an inert atmosphere.[8][9]
-
Sodium Hydroxide & Hydrochloric Acid: Corrosive and can cause severe burns.[8]
-
High-Temperature Solvents (e.g., Dowtherm A): Can cause severe burns. Ensure heating mantles are properly secured and monitored.
-
Materials and Reagents
| Reagent | Molar Mass ( g/mol ) | CAS No. | Notes |
| 3-Bromoaniline | 172.02 | 591-19-5 | Starting material |
| Diethyl ethoxymethylenemalonate (DEEM) | 216.23 | 87-13-8 | Reagent for condensation |
| Dowtherm A (or Diphenyl ether) | ~166 | 8004-13-5 | High-boiling solvent for cyclization |
| Sodium Hydroxide (NaOH) | 40.00 | 1310-73-2 | For hydrolysis |
| Hydrochloric Acid (HCl), concentrated | 36.46 | 7647-01-0 | For acidification |
| Ethanol (EtOH) | 46.07 | 64-17-5 | Solvent |
| Hexane or Cyclohexane | - | - | For washing the intermediate |
| Deionized Water | 18.02 | 7732-18-5 | Solvent |
Part A: Synthesis of Ethyl 7-Bromo-4-hydroxyquinoline-3-carboxylate
-
Condensation: In a 250 mL round-bottom flask equipped with a magnetic stirrer and a reflux condenser, combine 3-bromoaniline (17.2 g, 0.1 mol) and diethyl ethoxymethylenemalonate (22.7 g, 0.105 mol).
-
Rationale: A slight excess of DEEM ensures the complete consumption of the starting aniline.
-
-
Heat the reaction mixture in an oil bath at 120-130 °C for 1.5 hours. Ethanol, a byproduct of the condensation, will be observed distilling off.
-
Cyclization: After cooling slightly, carefully add a high-boiling solvent such as Dowtherm A (100 mL) to the flask.
-
Rationale: Dowtherm A acts as a heat transfer medium, allowing the reaction to reach the high temperature required for the intramolecular electrocyclization.[1]
-
-
Equip the flask for distillation to remove any remaining ethanol and heat the mixture to 250-255 °C. Maintain this temperature for 30 minutes. The cyclization product will begin to precipitate.
-
Isolation of Intermediate: Allow the mixture to cool to below 100 °C. While still warm, pour the slurry into a beaker containing 150 mL of hexane (or cyclohexane) and stir well.
-
Rationale: The product is insoluble in hexane, while the Dowtherm A solvent is soluble. This allows for efficient separation.[1]
-
-
Filter the precipitated solid using a Buchner funnel, and wash the filter cake thoroughly with another 100 mL of hexane to remove any residual high-boiling solvent.
-
Air-dry the crude ethyl 7-bromo-4-hydroxyquinoline-3-carboxylate. This intermediate is often of sufficient purity to proceed to the next step without further purification.
Part B: Hydrolysis to 7-Bromo-4-hydroxyquinoline-3-carboxylic acid
-
Saponification: Transfer the crude ester from Part A into a 500 mL round-bottom flask. Add 200 mL of a 10% aqueous sodium hydroxide solution (w/v).[1]
-
Heat the suspension to reflux with vigorous stirring. The solid will gradually dissolve as the hydrolysis proceeds. Continue refluxing for 2 hours, or until TLC analysis indicates the complete disappearance of the starting ester.
-
Precipitation: Cool the resulting clear or slightly yellow solution in an ice bath.
-
Slowly and with stirring, acidify the solution by adding concentrated hydrochloric acid dropwise until the pH is approximately 2. A thick, white to off-white precipitate of the final product will form.[1][10]
-
Isolation of Final Product: Stir the cold slurry for another 30 minutes to ensure complete precipitation.
-
Collect the solid product by vacuum filtration. Wash the filter cake extensively with cold deionized water until the washings are neutral to pH paper.
-
Dry the purified 7-Bromo-4-hydroxyquinoline-3-carboxylic acid in a vacuum oven at 80-100 °C to a constant weight.
The overall experimental workflow is summarized in the diagram below.
Caption: A generalized workflow for the synthesis of the target compound.
Product Characterization and Validation
The identity and purity of the synthesized 7-Bromo-4-hydroxyquinoline-3-carboxylic acid should be confirmed through standard analytical techniques.
-
Appearance: White to off-white solid.[3]
-
Solubility: Sparingly soluble in water, more soluble in organic solvents like DMSO.[3]
-
Physical Constants:
-
Spectroscopic Analysis:
-
¹H NMR: The proton NMR spectrum should show characteristic signals for the aromatic protons on the quinoline core.
-
Mass Spectrometry: The mass spectrum should display a molecular ion peak corresponding to the calculated mass, showing the characteristic isotopic pattern for a bromine-containing compound.
-
Purity: Purity can be assessed by HPLC or by obtaining a sharp melting point.
-
References
-
Gould–Jacobs reaction - Wikipedia. [Online]. Available: [Link]
-
Quinolin-4-ones: Methods of Synthesis and Application in Medicine - PMC - PubMed Central. [Online]. Available: [Link]
-
SYNTHESIS OF QUINOLINE AND ITS DERIVATIVES USING VARIOUS NAME REACTIONS: AN OVERVIEW - IIP Series. [Online]. Available: [Link]
-
Gould-Jacobs Reaction. [Online]. Available: [Link]
-
7-Bromo-4-hydroxyisoquinoline-3-carboxylic acid | C10H6BrNO3 | CID 150528781. [Online]. Available: [Link]
- CN103113298B - Preparation method of 7-bromo-4-hydroxy-3-quinoline carboxylic acid. [Online].
-
Bromine | Chemical Emergencies - CDC. [Online]. Available: [Link]
-
7-Bromo-4-hydroxyquinoline-3-carboxylic acid | C10H6BrNO3 | CID 10400802 - PubChem. [Online]. Available: [Link]
-
Synthesis and cyclization of dialkylmalonuric esters - PubMed. [Online]. Available: [Link]
-
Phosphorus Oxychloride | Air Liquide Malaysia. [Online]. Available: [Link]
-
7-bromo-4-hydroxy-8-methylquinoline-3-carboxylic acid - PubChemLite. [Online]. Available: [Link]
-
7-bromo-4-hydroxyquinoline-3-carboxylic acid (C10H6BrNO3) - PubChemLite. [Online]. Available: [Link]
- CN112500341A - Synthesis method of 7-hydroxyquinoline-4-carboxylic acid - Google Patents. [Online].
-
The Synthesis of 4-Hydroxyquinolines.1 I. Through Ethoxymethylenemalonic Ester | Journal of the American Chemical Society. [Online]. Available: [Link]
-
The Malonic Ester and Acetoacetic Ester Synthesis - Master Organic Chemistry. [Online]. Available: [Link]
-
Reinvestigation of bromination of 8-substituted quinolines and synthesis of novel phthalonitriles - ACG Publications. [Online]. Available: [Link]
-
Synthesis of 4-Hydroxyquinolines as Potential Cytotoxic Agents - PMC - PubMed Central. [Online]. Available: [Link]
-
Malonic ester synthesis - Wikipedia. [Online]. Available: [Link]
-
Malonic Ester Synthesis - Organic Chemistry Tutor. [Online]. Available: [Link]
-
Malonic ester synthesis - Grokipedia. [Online]. Available: [Link]
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- 9. Report | CAMEO Chemicals | NOAA [cameochemicals.noaa.gov]
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Application Note: Structural Elucidation of 7-Bromo-4-hydroxyquinoline-3-carboxylic acid using NMR and Mass Spectrometry
Introduction
7-Bromo-4-hydroxyquinoline-3-carboxylic acid is a heterocyclic compound with a quinoline core, a class of molecules known for their broad range of biological activities and applications in medicinal chemistry and drug development. Accurate and unambiguous structural characterization is a critical step in the synthesis and evaluation of such compounds. This application note provides a detailed guide to the analysis of 7-Bromo-4-hydroxyquinoline-3-carboxylic acid using Nuclear Magnetic Resonance (NMR) spectroscopy and Mass Spectrometry (MS), two powerful analytical techniques for elucidating molecular structure. This document is intended for researchers, scientists, and drug development professionals who require a comprehensive understanding of the analytical methodologies for quinoline derivatives.
The structural confirmation of 7-Bromo-4-hydroxyquinoline-3-carboxylic acid (Molecular Formula: C₁₀H₆BrNO₃, Molecular Weight: 268.06 g/mol ) relies on the synergistic information provided by NMR, which details the chemical environment and connectivity of hydrogen and carbon atoms, and MS, which provides the accurate molecular weight and fragmentation patterns.[1]
Part 1: Nuclear Magnetic Resonance (NMR) Spectroscopy Analysis
NMR spectroscopy is an indispensable tool for determining the detailed structure of organic molecules. For 7-Bromo-4-hydroxyquinoline-3-carboxylic acid, both ¹H and ¹³C NMR are employed to confirm the arrangement of atoms within the molecule.
Experimental Protocol: NMR Sample Preparation and Acquisition
A well-defined protocol is essential for acquiring high-quality NMR data. The choice of solvent is critical, as it must dissolve the analyte without interfering with the signals of interest.
Protocol:
-
Sample Preparation:
-
Accurately weigh 5-10 mg of 7-Bromo-4-hydroxyquinoline-3-carboxylic acid.
-
Dissolve the sample in approximately 0.6 mL of deuterated dimethyl sulfoxide (DMSO-d₆). DMSO-d₆ is chosen for its excellent solubilizing power for polar compounds and its high boiling point, which minimizes evaporation. The residual solvent peak for DMSO-d₆ appears at ~2.50 ppm in ¹H NMR and ~39.52 ppm in ¹³C NMR.
-
Transfer the solution to a clean, dry 5 mm NMR tube.
-
-
Instrument Setup and Data Acquisition:
-
The NMR spectra should be acquired on a 400 MHz (or higher) spectrometer to ensure adequate signal dispersion.
-
¹H NMR:
-
Acquire a standard single-pulse ¹H NMR spectrum.
-
Typical parameters include a 30° pulse angle, a relaxation delay of 1-2 seconds, and 16-32 scans for good signal-to-noise ratio.
-
-
¹³C NMR:
-
Acquire a proton-decoupled ¹³C NMR spectrum.
-
A larger number of scans (e.g., 1024 or more) is typically required due to the lower natural abundance of the ¹³C isotope.
-
-
Experimental Workflow for NMR Analysis
Caption: Workflow for NMR sample preparation, data acquisition, and analysis.
Predicted ¹H NMR Spectrum and Interpretation
The predicted ¹H NMR spectrum of 7-Bromo-4-hydroxyquinoline-3-carboxylic acid in DMSO-d₆ is expected to show distinct signals for the aromatic protons and the labile hydroxyl and carboxylic acid protons. The chemical shifts are influenced by the electron-withdrawing effects of the bromine atom, the carboxylic acid group, and the nitrogen atom in the quinoline ring, as well as the electron-donating effect of the hydroxyl group.[2]
Table 1: Predicted ¹H NMR Chemical Shifts
| Proton Assignment | Predicted Chemical Shift (ppm) | Multiplicity | Coupling Constant (J, Hz) |
| H-2 | ~8.9 | s | - |
| H-5 | ~8.2 | d | ~8.5 |
| H-6 | ~7.8 | dd | ~8.5, ~2.0 |
| H-8 | ~8.4 | d | ~2.0 |
| 4-OH | Broad, variable | s | - |
| 3-COOH | Broad, variable | s | - |
-
H-2: This proton is adjacent to the nitrogen atom and is significantly deshielded, appearing as a singlet at a high chemical shift.
-
H-5, H-6, H-8: These protons on the benzene ring of the quinoline system exhibit characteristic splitting patterns. H-8 will appear as a doublet due to coupling with H-6. H-5 will also be a doublet due to coupling with H-6. H-6 will be a doublet of doublets due to coupling with both H-5 and H-8. The bromine at position 7 will influence the chemical shifts of the adjacent protons.
-
4-OH and 3-COOH: The protons of the hydroxyl and carboxylic acid groups are acidic and will appear as broad singlets. Their chemical shifts can vary depending on concentration, temperature, and water content in the solvent.
Predicted ¹³C NMR Spectrum and Interpretation
The proton-decoupled ¹³C NMR spectrum will provide information on the carbon skeleton of the molecule.
Table 2: Predicted ¹³C NMR Chemical Shifts
| Carbon Assignment | Predicted Chemical Shift (ppm) |
| C-2 | ~148 |
| C-3 | ~110 |
| C-4 | ~175 |
| C-4a | ~140 |
| C-5 | ~128 |
| C-6 | ~126 |
| C-7 | ~120 |
| C-8 | ~130 |
| C-8a | ~145 |
| C=O (Carboxylic Acid) | ~168 |
-
C-4 and C=O: The carbons of the hydroxyl-bearing carbon and the carboxylic acid carbonyl group will appear at the most downfield chemical shifts due to the strong deshielding effect of the oxygen atoms.
-
C-7: The carbon atom directly attached to the bromine will have its chemical shift influenced by the halogen's electronegativity and heavy atom effect.
-
Other Aromatic Carbons: The remaining aromatic carbons will appear in the typical range of 110-150 ppm.
Part 2: Mass Spectrometry (MS) Analysis
Mass spectrometry is a powerful technique for determining the molecular weight of a compound and gaining structural information through analysis of its fragmentation patterns. Electrospray ionization (ESI) is a soft ionization technique well-suited for polar molecules like 7-Bromo-4-hydroxyquinoline-3-carboxylic acid, as it typically produces an intact molecular ion.
Experimental Protocol: Sample Preparation and MS Acquisition
Protocol:
-
Sample Preparation:
-
Prepare a dilute solution of 7-Bromo-4-hydroxyquinoline-3-carboxylic acid (approximately 10-50 µg/mL) in a suitable solvent such as methanol or acetonitrile.
-
A small amount of a weak acid (e.g., 0.1% formic acid) can be added to the solvent to promote protonation in positive ion mode.
-
-
Instrument Setup and Data Acquisition:
-
The analysis is typically performed on a high-resolution mass spectrometer, such as a time-of-flight (TOF) or Orbitrap instrument, to obtain accurate mass measurements.
-
Ionization Mode: Electrospray ionization (ESI) in either positive or negative ion mode.
-
Mass Analyzer Scan Range: A range of m/z 50-500 is generally sufficient to observe the molecular ion and its major fragments.
-
Tandem MS (MS/MS): To further investigate the structure, collision-induced dissociation (CID) can be performed on the isolated molecular ion to generate a characteristic fragmentation spectrum.
-
Experimental Workflow for Mass Spectrometry Analysis
Caption: Workflow for mass spectrometry sample preparation, data acquisition, and analysis.
Predicted Mass Spectrum and Fragmentation Analysis
The presence of a bromine atom is a key feature in the mass spectrum, as bromine has two stable isotopes, ⁷⁹Br and ⁸¹Br, in an approximate 1:1 ratio. This results in a characteristic isotopic pattern for all bromine-containing ions, with two peaks of nearly equal intensity separated by 2 m/z units.
Table 3: Predicted Key Ions in the ESI Mass Spectrum
| Ion | Predicted m/z (⁷⁹Br/⁸¹Br) | Description |
| [M+H]⁺ | 267.96/269.96 | Protonated molecular ion (Positive ion mode) |
| [M-H]⁻ | 265.95/267.95 | Deprotonated molecular ion (Negative ion mode) |
| [M+H-H₂O]⁺ | 249.95/251.95 | Loss of water from the protonated molecular ion |
| [M+H-CO]⁺ | 239.97/241.97 | Loss of carbon monoxide from the protonated molecular ion |
| [M+H-HCOOH]⁺ | 221.97/223.97 | Loss of formic acid from the protonated molecular ion |
Fragmentation Pathways:
-
Loss of Water: The protonated molecular ion can readily lose a molecule of water, likely involving the hydroxyl and carboxylic acid groups.
-
Decarboxylation: A common fragmentation pathway for carboxylic acids is the loss of carbon dioxide (CO₂) or the entire carboxylic acid group (COOH).[3]
-
Loss of CO: The quinolone ring system can undergo fragmentation with the loss of carbon monoxide.
Conclusion
The combination of NMR spectroscopy and mass spectrometry provides a comprehensive and definitive structural characterization of 7-Bromo-4-hydroxyquinoline-3-carboxylic acid. ¹H and ¹³C NMR spectroscopy confirm the connectivity and chemical environments of the atoms within the molecule, while high-resolution mass spectrometry provides the accurate molecular weight and characteristic isotopic patterns and fragmentation data that corroborate the proposed structure. The protocols and expected data presented in this application note serve as a valuable guide for researchers working on the synthesis and analysis of quinoline derivatives and other related heterocyclic compounds.
References
-
CASPRE. 13C NMR Predictor. [Link]
-
PROSPRE. 1H NMR Predictor. [Link]
-
PubChem. 7-Bromo-4-hydroxyquinoline-3-carboxylic acid. [Link]
-
Chemaxon. NMR Predictor. [Link]
-
ResearchGate. 1H NMR Spectra of the Quinolinecarboxylic Acid N-R-Amides. [Link]
-
ACD/Labs. NMR Prediction. [Link]
-
ResearchGate. Can anyone help me to tell me any online website to check 13C NMR prediction...?[Link]
-
NMRDB.org. Simulate and predict NMR spectra. [Link]
-
Chemistry LibreTexts. Mass Spectrometry - Fragmentation Patterns. [Link]
Sources
Comprehensive Physicochemical and Structural Characterization of 7-Bromo-4-hydroxyquinoline-3-carboxylic acid
An Application Note and Protocol Guide from the Office of the Senior Application Scientist
Abstract: This document provides a comprehensive guide with detailed protocols for the analytical characterization of 7-Bromo-4-hydroxyquinoline-3-carboxylic acid (BHQC). As a key intermediate in pharmaceutical synthesis and a potential bioactive agent itself, rigorous and reliable analytical methods are paramount for ensuring its identity, purity, and quality. This guide is intended for researchers, quality control analysts, and drug development professionals. We will delve into a multi-technique approach, explaining the rationale behind each method to provide a holistic understanding of the molecule. The protocols described herein are designed to be self-validating and are grounded in established principles of analytical chemistry.
Introduction and Physicochemical Profile
7-Bromo-4-hydroxyquinoline-3-carboxylic acid is a heterocyclic compound belonging to the quinoline family. Its structure is characterized by a quinoline core, a bromine substituent at the 7-position, a hydroxyl group at the 4-position (which can exist in tautomeric equilibrium with the 4-oxo form), and a carboxylic acid at the 3-position. These functional groups dictate its chemical properties and are the targets for the analytical techniques described.
Understanding the fundamental physicochemical properties is the first step in any analytical workflow.
Table 1: Physicochemical Properties of 7-Bromo-4-hydroxyquinoline-3-carboxylic acid
| Property | Value | Source / Method |
| Molecular Formula | C₁₀H₆BrNO₃ | - |
| Molecular Weight | 284.07 g/mol | - |
| Appearance | Expected to be an off-white to yellow solid. | General |
| Melting Point | >300 °C (decomposes) | Predicted |
| Solubility | Sparingly soluble in water; Soluble in DMSO, DMF, and aqueous base. | Inferred from structure |
| pKa (Carboxylic Acid) | ~3.5 - 4.5 | Estimated |
| pKa (Phenolic Hydroxyl) | ~8.0 - 9.0 | Estimated |
The workflow for characterizing a new batch of BHQC should be systematic, starting with identity confirmation and moving towards purity assessment.
Caption: Overall workflow for the comprehensive characterization of BHQC.
Chromatographic Analysis for Purity Determination
High-Performance Liquid Chromatography (HPLC) coupled with UV detection is the gold standard for assessing the purity of small molecule intermediates. The method's high resolution allows for the separation of the main compound from process-related impurities and degradation products.
Rationale for Method Design:
-
Stationary Phase: A C18 reversed-phase column is chosen due to the predominantly non-polar nature of the quinoline ring system. This provides good retention and separation capabilities.
-
Mobile Phase: An acidic mobile phase (e.g., using formic acid or phosphoric acid) is critical. It serves to suppress the ionization of the 3-carboxylic acid group, ensuring a single, well-defined analyte state. This leads to sharp, symmetrical peaks and reproducible retention times.
-
Detector: A photodiode array (PDA) detector is preferred over a simple UV detector. It allows for the acquisition of the full UV spectrum of the peak, which can be used for peak identity confirmation and to check for co-eluting impurities. The extended aromatic system of the quinoline core provides strong UV absorbance.
Protocol 2.1: HPLC-UV Purity Method
-
Sample Preparation:
-
Accurately weigh approximately 5 mg of the BHQC sample.
-
Dissolve in a suitable solvent, such as a 50:50 mixture of acetonitrile and water or DMSO, to a final concentration of 0.5 mg/mL. Use sonication if necessary to ensure complete dissolution.
-
Filter the solution through a 0.22 µm syringe filter before injection.
-
-
Instrumentation and Conditions:
-
HPLC System: Agilent 1260 Infinity II or equivalent.
-
Column: ZORBAX Eclipse Plus C18, 4.6 x 150 mm, 3.5 µm.
-
Mobile Phase A: 0.1% Formic Acid in Water.
-
Mobile Phase B: 0.1% Formic Acid in Acetonitrile.
-
Gradient:
Time (min) %B 0.0 10 20.0 90 25.0 90 25.1 10 | 30.0 | 10 |
-
Flow Rate: 1.0 mL/min.
-
Column Temperature: 30 °C.
-
Injection Volume: 5 µL.
-
Detector: PDA at 254 nm (primary), with spectral acquisition from 200-400 nm.
-
-
Data Analysis:
-
Integrate all peaks in the chromatogram.
-
Calculate the area percentage of the main peak to determine the purity.
-
Purity (%) = (Area of Main Peak / Total Area of All Peaks) * 100.
-
Examine the UV spectrum of the main peak and compare it with a reference standard if available.
-
Structural Elucidation by Spectroscopy
Spectroscopic techniques provide definitive information about the molecular structure, confirming the identity and arrangement of atoms.
Mass Spectrometry (MS)
Mass spectrometry is used to confirm the molecular weight of the compound and can provide structural information through fragmentation patterns.
Caption: A typical workflow for Liquid Chromatography-Mass Spectrometry (LC-MS).
Rationale for Method Design:
-
Ionization: Electrospray Ionization (ESI) is ideal for this molecule. The presence of the acidic carboxylic acid and phenolic hydroxyl groups makes it highly amenable to deprotonation. Therefore, ESI in negative mode (ESI-) is the logical choice and is expected to yield a strong signal for the deprotonated molecule [M-H]⁻.
-
Expected Ions: The primary ion observed should be at m/z 282.96 (for C₁₀H₅⁷⁹BrO₃) and 284.96 (for C₁₀H₅⁸¹BrO₃), reflecting the natural isotopic abundance of Bromine (⁷⁹Br: ~50.7%, ⁸¹Br: ~49.3%). The characteristic 1:1 isotopic pattern is a definitive confirmation of the presence of a single bromine atom.
Protocol 3.1.1: LC-MS Analysis
-
Sample Preparation: Use the same sample prepared for HPLC analysis (0.5 mg/mL). A more dilute sample (e.g., 10-50 µg/mL) may be required depending on the sensitivity of the mass spectrometer.
-
Instrumentation and Conditions:
-
LC System: Use the same conditions as in Protocol 2.1.
-
MS System: Agilent 6120 Quadrupole LC/MS or equivalent.
-
Ionization Mode: ESI, Negative.
-
Capillary Voltage: -3500 V.
-
Drying Gas Temp: 350 °C.
-
Drying Gas Flow: 12 L/min.
-
Nebulizer Pressure: 40 psi.
-
Mass Range: Scan m/z 50 - 500.
-
-
Data Analysis:
-
Extract the mass spectrum for the main chromatographic peak.
-
Identify the [M-H]⁻ ion and confirm its isotopic pattern for bromine.
-
Induce in-source fragmentation or perform MS/MS experiments to observe characteristic losses, such as the loss of CO₂ (m/z 44) from the carboxylic acid group.
-
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR is the most powerful technique for unambiguous structure elucidation. Both ¹H and ¹³C NMR should be performed.
Rationale and Expected Spectra:
-
Solvent: Deuterated dimethyl sulfoxide (DMSO-d₆) is an excellent choice as it will solubilize the compound and its exchangeable protons (from -OH and -COOH) will be observable.
-
¹H NMR: Expect to see signals in the aromatic region corresponding to the protons on the quinoline ring. The bromine at C7 will influence the chemical shifts of the protons at C6 and C8. The exchangeable protons of the hydroxyl and carboxylic acid groups will likely appear as broad singlets.
-
¹³C NMR: Expect to see 10 distinct signals corresponding to the 10 carbon atoms in the molecule. The carbon attached to the bromine (C7) will have its chemical shift significantly influenced.
Protocol 3.2.1: NMR Analysis
-
Sample Preparation:
-
Accurately weigh 5-10 mg of the BHQC sample.
-
Dissolve in ~0.7 mL of DMSO-d₆.
-
Transfer the solution to a 5 mm NMR tube.
-
-
Instrumentation and Conditions:
-
Spectrometer: Bruker Avance III 400 MHz or equivalent.
-
Experiments: ¹H, ¹³C, and optionally 2D experiments like COSY and HSQC for full assignment.
-
Temperature: 25 °C.
-
-
Data Analysis:
-
Process the spectra (Fourier transform, phase, and baseline correction).
-
Integrate the ¹H NMR signals and measure the chemical shifts (ppm).
-
Assign the peaks to the corresponding protons and carbons in the structure. Compare observed shifts with predicted values or data from similar structures.
-
Fourier-Transform Infrared (FTIR) Spectroscopy
FTIR is a rapid and non-destructive technique used to identify the functional groups present in a molecule.
Rationale and Expected Absorptions:
-
-OH Stretch (Carboxylic Acid): A very broad band is expected in the range of 2500-3300 cm⁻¹, which is characteristic of the hydrogen-bonded O-H stretching in a carboxylic acid dimer.
-
-OH Stretch (Phenolic): A sharper O-H stretch may be observed around 3300-3500 cm⁻¹.
-
C=O Stretch (Carboxylic Acid): A strong, sharp absorption band around 1680-1710 cm⁻¹ is expected for the carbonyl group.
-
C=C and C=N Stretches (Aromatic Ring): Multiple sharp bands in the 1450-1650 cm⁻¹ region correspond to the quinoline ring system.
Protocol 3.3.1: FTIR Analysis
-
Sample Preparation:
-
Use an Attenuated Total Reflectance (ATR) accessory for solid samples. Place a small amount of the BHQC powder directly onto the ATR crystal.
-
-
Instrumentation and Conditions:
-
Spectrometer: PerkinElmer Spectrum Two or equivalent with a UATR accessory.
-
Scan Range: 4000 - 400 cm⁻¹.
-
Resolution: 4 cm⁻¹.
-
Scans: Accumulate 16 scans for a good signal-to-noise ratio.
-
-
Data Analysis:
-
Identify the major absorption bands and assign them to the corresponding functional groups.
-
Compare the obtained spectrum with a reference spectrum if available to confirm identity.
-
References
Application Notes and Protocols: Leveraging 7-Bromo-4-hydroxyquinoline-3-carboxylic Acid in Anticancer Drug Discovery
Abstract: The quinoline scaffold is a cornerstone in medicinal chemistry, forming the structural basis for numerous approved anticancer agents. Its versatile structure allows for diverse functionalization, leading to compounds that can modulate a wide array of oncogenic pathways. This document provides a comprehensive guide for researchers on utilizing 7-Bromo-4-hydroxyquinoline-3-carboxylic acid , a promising but underexplored scaffold, in the preclinical discovery of novel anticancer agents. We present the scientific rationale, detailed experimental workflows, step-by-step protocols for cytotoxicity screening and mechanistic evaluation, and strategies for synthetic modification. These application notes are designed to provide a robust framework for academic and industry researchers aiming to develop next-generation quinoline-based therapeutics.
Rationale and Scientific Background
The Quinoline Scaffold in Oncology
Quinoline and its derivatives are privileged heterocyclic structures renowned for their broad spectrum of biological activities. In oncology, they have demonstrated remarkable efficacy through multiple mechanisms of action. These include, but are not limited to, DNA intercalation, inhibition of topoisomerase II, and modulation of cell signaling pathways critical for tumor growth and survival.[1] Several clinically approved drugs, such as bosutinib and lenvatinib, are kinase inhibitors built upon a quinoline core, underscoring the scaffold's therapeutic relevance.[2][3] Quinoline-based compounds can induce cancer cell death through apoptosis, arrest the cell cycle, and inhibit angiogenesis and cell migration.[4]
The Subject Compound: 7-Bromo-4-hydroxyquinoline-3-carboxylic Acid
7-Bromo-4-hydroxyquinoline-3-carboxylic acid (PubChem CID: 10400802) is a strategically functionalized quinoline derivative.[5] Its key structural features make it an excellent starting point for a drug discovery program:
-
Quinoline Core: Provides the foundational structure with inherent anticancer potential.
-
4-Hydroxy Group: Influences the electronic properties and potential for hydrogen bonding within target protein binding sites.
-
3-Carboxylic Acid Group: This functional group can be crucial for target engagement and may enhance selectivity for the acidic tumor microenvironment.
-
7-Bromo Group: This is the most critical feature for synthetic elaboration. The bromine atom serves as a versatile chemical handle for introducing molecular diversity through well-established palladium-catalyzed cross-coupling reactions (e.g., Suzuki, Heck, Sonogashira). This allows for the systematic exploration of the structure-activity relationship (SAR).[6]
The primary hypothesis is that this scaffold can be elaborated into a library of derivatives capable of targeting key oncogenic proteins, particularly protein kinases, which are frequently dysregulated in cancer.[1][7]
Experimental Workflows and Protocols
A typical preclinical drug discovery cascade using this scaffold involves initial screening for cytotoxic activity, followed by mechanistic studies to understand how the compound works, and finally, synthetic modification to improve potency and selectivity.
Figure 1: A high-level workflow for anticancer drug discovery using the target scaffold.
Protocol 2.1: Preliminary Cytotoxicity Screening (IC50 Determination)
Objective: To determine the concentration of the test compound that inhibits the growth of a cancer cell line by 50% (IC50), providing a quantitative measure of its potency. The CellTiter-Glo® Luminescent Cell Viability Assay is recommended for its high sensitivity and amenability to high-throughput screening.[8][9]
Causality: This assay measures ATP levels, which are a direct indicator of metabolically active, viable cells. A decrease in ATP is proportional to the number of non-viable cells.[8] This "add-mix-measure" format is robust and minimizes pipetting errors.[8]
Materials:
-
Human cancer cell lines (e.g., MCF-7 breast, A549 lung, HCT116 colon)
-
Appropriate cell culture medium (e.g., DMEM) with 10% FBS and 1% Penicillin-Streptomycin
-
7-Bromo-4-hydroxyquinoline-3-carboxylic acid (or derivative)
-
DMSO (cell culture grade)
-
Opaque-walled 96-well plates
-
CellTiter-Glo® Luminescent Cell Viability Assay Kit
-
Luminometer
Procedure:
-
Cell Seeding:
-
Harvest and count cells that are in the logarithmic growth phase.
-
Seed 5,000-10,000 cells in 100 µL of medium per well into an opaque-walled 96-well plate.[10]
-
Incubate the plate for 18-24 hours at 37°C in a 5% CO₂ incubator to allow cells to attach.
-
-
Compound Preparation and Treatment:
-
Prepare a 10 mM stock solution of the test compound in DMSO.
-
Perform a serial dilution (e.g., 1:3) of the stock solution in culture medium to create a range of working concentrations (e.g., 100 µM to 0.01 µM).
-
Remove the old medium from the cells and add 100 µL of the compound-containing medium to the respective wells. Include "vehicle-only" (e.g., 0.1% DMSO) controls for 100% viability and "no-cell" controls for background luminescence.
-
Incubate the plate for 48-72 hours.
-
-
Assay Execution:
-
Equilibrate the plate and the CellTiter-Glo® Reagent to room temperature for approximately 30 minutes.[11]
-
Add 100 µL of CellTiter-Glo® Reagent to each well.[11]
-
Place the plate on an orbital shaker for 2 minutes to induce cell lysis.[11]
-
Incubate the plate at room temperature for 10 minutes to stabilize the luminescent signal.[8]
-
-
Data Acquisition:
-
Measure the luminescence of each well using a plate-reading luminometer.
-
Calculate the percentage of cell viability for each concentration relative to the vehicle control and plot the data on a log(concentration) vs. response curve to determine the IC50 value using non-linear regression.
-
Protocol 2.2: Mechanistic Elucidation - Apoptosis Induction
Objective: To determine if the compound's cytotoxic effect is mediated by apoptosis. The Annexin V/Propidium Iodide (PI) assay is a standard method for detecting apoptosis by flow cytometry.[12]
Causality: In early apoptosis, the phospholipid phosphatidylserine (PS) translocates from the inner to the outer leaflet of the plasma membrane.[13] Annexin V is a protein that binds with high affinity to PS.[12] By using a fluorescently labeled Annexin V (e.g., FITC), early apoptotic cells can be identified. PI is a fluorescent dye that cannot cross the membrane of live or early apoptotic cells, but it can enter late-stage apoptotic and necrotic cells where membrane integrity is compromised.[12][14] This dual staining allows for the differentiation of viable, early apoptotic, late apoptotic, and necrotic cells.[13]
Materials:
-
Cancer cells treated with the test compound (at 1x and 2x IC50 concentrations) and a vehicle control.
-
Annexin V-FITC Apoptosis Detection Kit (containing Annexin V-FITC, Propidium Iodide, and 10X Binding Buffer).
-
Cold 1X PBS.
-
Flow cytometer.
Procedure:
-
Cell Preparation:
-
Treat cells in a 6-well plate with the compound at its predetermined IC50 concentration for a relevant time period (e.g., 24 hours). Include an untreated or vehicle-treated control.
-
Harvest both adherent and floating cells. Centrifuge the cell suspension at ~500 x g for 5 minutes.
-
Wash the cells once with cold 1X PBS and centrifuge again.[15]
-
-
Staining:
-
Prepare 1X Binding Buffer by diluting the 10X stock with deionized water.
-
Resuspend the cell pellet in 1X Binding Buffer to a concentration of approximately 1 x 10⁶ cells/mL.[15]
-
Transfer 100 µL of the cell suspension (~1 x 10⁵ cells) to a flow cytometry tube.
-
Add 5 µL of Annexin V-FITC and 5 µL of PI solution to the cell suspension.[14]
-
Gently vortex the cells and incubate for 15 minutes at room temperature in the dark.[16]
-
-
Flow Cytometry Analysis:
-
Add 400 µL of 1X Binding Buffer to each tube.[14]
-
Analyze the samples on a flow cytometer as soon as possible.
-
Use unstained, PI-only, and Annexin V-only controls to set up compensation and quadrants correctly.
-
Data interpretation:
-
Annexin V (-) / PI (-) population: Viable cells.
-
Annexin V (+) / PI (-) population: Early apoptotic cells.
-
Annexin V (+) / PI (+) population: Late apoptotic or necrotic cells.
-
-
Figure 2: Simplified diagram of the intrinsic apoptosis pathway, a common mechanism for small-molecule anticancer agents.[17][18]
Protocol 2.3: Target Identification - In Vitro Kinase Inhibition Assay
Objective: To determine if the test compound inhibits the activity of specific protein kinases, which are common targets for quinoline-based drugs.[7] The ADP-Glo™ Kinase Assay is a universal platform suitable for virtually any kinase.[19]
Causality: Kinase enzymes catalyze the transfer of a phosphate group from ATP to a substrate, producing ADP as a byproduct. The ADP-Glo™ assay quantifies the amount of ADP produced in a two-step process. First, the ADP-Glo™ Reagent terminates the kinase reaction and depletes the remaining ATP. Second, the Kinase Detection Reagent converts the generated ADP back to ATP, which is then used in a luciferase/luciferin reaction to produce light. The luminescent signal is directly proportional to the amount of ADP produced and thus to the kinase activity.[19][20]
Materials:
-
Recombinant protein kinase of interest (e.g., EGFR, VEGFR, Pim-1).
-
Specific kinase substrate peptide.
-
Test compound and a known inhibitor (positive control, e.g., Staurosporine).
-
ADP-Glo™ Kinase Assay Kit (Reagents, ATP, ADP).
-
Kinase reaction buffer (e.g., 40mM Tris, pH 7.5, 20mM MgCl₂, 0.1 mg/ml BSA).
-
White, opaque 384-well plates.
Procedure:
-
Compound Preparation:
-
Prepare a serial dilution of the test compound in kinase buffer with a small, constant percentage of DMSO.
-
-
Kinase Reaction:
-
In a 384-well plate, add 2.5 µL of the diluted compound or control.
-
Add 2.5 µL of the kinase enzyme solution to each well and incubate for 10-15 minutes at room temperature. This pre-incubation allows the inhibitor to bind to the kinase.
-
Initiate the reaction by adding 5 µL of a substrate/ATP mixture. The optimal concentrations of kinase, substrate, and ATP should be determined empirically to ensure the reaction is in the linear range (typically 10-30% ATP consumption).
-
Incubate the plate at 30°C for 60 minutes.
-
-
ADP Detection:
-
Add 10 µL of ADP-Glo™ Reagent to each well to stop the reaction.[21]
-
Incubate for 40 minutes at room temperature to deplete the remaining ATP.[22]
-
Add 20 µL of Kinase Detection Reagent to each well.[21]
-
Incubate for 30-60 minutes at room temperature to convert ADP to ATP and generate a luminescent signal.[22]
-
-
Data Acquisition and Analysis:
-
Measure the luminescence using a plate reader.
-
Plot the luminescence signal against the logarithm of the inhibitor concentration.
-
Fit the data to a dose-response curve to determine the IC50 value for kinase inhibition.
-
Protocol 2.4: Lead Optimization - Synthesis of Derivatives
Objective: To synthesize a library of analogs by modifying the 7-bromo position of the quinoline scaffold to improve potency and explore the structure-activity relationship (SAR). The Suzuki-Miyaura cross-coupling is a powerful and widely used method for forming carbon-carbon bonds.
Causality: This palladium-catalyzed reaction couples an organoboron compound (boronic acid or ester) with an organic halide (the 7-bromoquinoline). This reaction is highly versatile, tolerates a wide range of functional groups, and allows for the predictable installation of various aryl or heteroaryl groups at the 7-position, enabling systematic SAR exploration.[23]
Materials:
-
7-Bromo-4-hydroxyquinoline-3-carboxylic acid (or a protected ester form, e.g., Ethyl 7-bromo-4-hydroxyquinoline-3-carboxylate[24]).
-
Arylboronic acid (e.g., phenylboronic acid, pyridinylboronic acid).
-
Palladium catalyst (e.g., Pd(PPh₃)₄ or PdCl₂(dppf)).
-
Base (e.g., K₂CO₃, Cs₂CO₃).
-
Solvent system (e.g., Dioxane/Water or Toluene/Ethanol/Water).
-
Inert atmosphere (Argon or Nitrogen).
Procedure (General):
-
Reaction Setup:
-
To a reaction vessel, add the 7-bromoquinoline starting material (1 equivalent), the desired arylboronic acid (1.2-1.5 equivalents), the palladium catalyst (1-5 mol%), and the base (2-3 equivalents).
-
Note: Protection of the carboxylic acid and hydroxy groups (e.g., as an ethyl ester) may be necessary to prevent side reactions.
-
-
Degassing and Reaction:
-
Evacuate and backfill the vessel with an inert gas (e.g., Argon) three times.
-
Add the degassed solvent system via syringe.
-
Heat the reaction mixture to 80-110°C and stir until the starting material is consumed (monitor by TLC or LC-MS).
-
-
Workup and Purification:
-
Cool the reaction mixture to room temperature.
-
Dilute with an organic solvent (e.g., ethyl acetate) and wash with water and brine.
-
Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel.
-
-
Deprotection (if necessary):
-
If an ester was used, hydrolyze it back to the carboxylic acid using standard conditions (e.g., LiOH or NaOH in THF/water).
-
-
Characterization:
-
Confirm the structure of the final product using ¹H NMR, ¹³C NMR, and mass spectrometry.
-
Figure 3: Synthetic strategy for creating derivatives via Suzuki cross-coupling at the 7-bromo position.
Data Interpretation and Presentation
All quantitative data should be summarized in clear, well-structured tables for easy comparison. This is essential for evaluating SAR and making decisions about which compounds to advance.
Table 1: Example Data Presentation for Cytotoxicity Screening
| Compound ID | Modification at C7-Position | MCF-7 IC50 (µM) | A549 IC50 (µM) | HCT116 IC50 (µM) |
|---|---|---|---|---|
| BHQ-001 | -Br (Parent Compound) | 25.4 ± 3.1 | 38.2 ± 4.5 | 19.8 ± 2.7 |
| BHQ-002 | -Phenyl | 10.1 ± 1.2 | 15.6 ± 2.1 | 8.5 ± 1.1 |
| BHQ-003 | -4-Fluorophenyl | 5.7 ± 0.8 | 9.3 ± 1.3 | 4.1 ± 0.6 |
| Doxorubicin | Positive Control | 0.9 ± 0.1 | 1.1 ± 0.2 | 0.7 ± 0.1 |
Data are presented as mean ± standard deviation from three independent experiments.
Table 2: Example Data Presentation for Kinase Inhibition Profiling (for BHQ-003)
| Kinase Target | IC50 (nM) |
|---|---|
| EGFR | >10,000 |
| VEGFR2 | >10,000 |
| Pim-1 | 75 ± 9 |
| CDK2 | 1,250 ± 150 |
| Src | 8,400 ± 970 |
Data indicates BHQ-003 is a potent and selective inhibitor of Pim-1 kinase.
Conclusion and Future Directions
7-Bromo-4-hydroxyquinoline-3-carboxylic acid serves as an outstanding starting scaffold for the discovery of novel anticancer agents. The protocols outlined in this document provide a validated, step-by-step framework for screening, mechanistic elucidation, and chemical optimization. Initial studies should focus on generating a small, diverse library of C7-aryl derivatives to establish a preliminary SAR. Promising "hit" compounds should be further evaluated for their mode of action, with a particular focus on apoptosis induction and kinase inhibition, given the known pharmacology of the quinoline class.[1][25] Subsequent optimization efforts can then be guided by these mechanistic insights to develop potent and selective clinical candidates.[26][27]
References
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Bio-Techne. (n.d.). Protocol: Annexin V and PI Staining for Apoptosis by Flow Cytometry. Bio-Techne. Retrieved from [Link]
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Vaidya, A., et al. (n.d.). Anticancer Mechanism of Quinoline Based Compounds for Cancer Therapy. International Journal of Medical and Pharmaceutical Sciences. Retrieved from [Link]
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Gothai, S., et al. (2016). Protocol for Apoptosis Assay by Flow Cytometry Using Annexin V Staining Method. Methods in Molecular Biology. Retrieved from [Link]
-
Kumar, S., et al. (2017). Comprehensive review on current developments of quinoline-based anticancer agents. Bioorganic & Medicinal Chemistry. Retrieved from [Link]
-
Saha, B., et al. (2024). Inhibition of cancer cells by Quinoline-Based compounds: A review with mechanistic insights. Bioorganic & Medicinal Chemistry. Retrieved from [Link]
-
Aziz, M., et al. (2024). An overview of quinoline derivatives as anti-cancer agents. ResearchGate. Retrieved from [Link]
-
University of Pennsylvania. (n.d.). The Annexin V Apoptosis Assay. University of Pennsylvania Flow Cytometry Core. Retrieved from [Link]
-
Wang, C., et al. (2015). A Small Molecule that Induces Intrinsic Pathway Apoptosis with Unparalleled Speed. Cell Reports. Retrieved from [Link]
-
Bitesize Bio. (2018). Three Steps for Setting up a Drug Screening Assay. Bitesize Bio. Retrieved from [Link]
-
Sharma, P., et al. (2015). Quinoline derivatives' biological interest for anti-malarial and anti-cancer activities: an overview. RSC Advances. Retrieved from [Link]
-
Moondra, S. (2023). CELL VIABILITY ASSAYS | MTT Assay | Alamar Blue | Propidium Iodide | Cell TIter Glo. YouTube. Retrieved from [Link]
-
Schimmer, A. D., et al. (2004). Small-molecule antagonists of apoptosis suppressor XIAP exhibit broad antitumor activity. Cancer Cell. Retrieved from [Link]
-
Al-Sanea, M. M., et al. (2024). Selected quinoline based EGFR tyrosine kinase inhibitors. ResearchGate. Retrieved from [Link]
-
BioWorld. (2019). New small-molecule inhibitors block apoptosis in mice. BioWorld. Retrieved from [Link]
-
Gamal, M., et al. (2024). Recent Advances of Quinoline-Based Small Molecules as Kinase Inhibitors (2020-2024). ChemMedChem. Retrieved from [Link]
-
Johnson, T., & Lee, H. (2015). Therapeutic small-molecules target inhibitor of apoptosis proteins in cancers with deregulation of extrinsic and intrinsic cell death pathways. Oncotarget. Retrieved from [Link]
-
Aly, R. M., et al. (2016). Quinoline-based small molecules as effective protein kinases inhibitors (Review). ResearchGate. Retrieved from [Link]
-
Al-Sanea, M. M., et al. (2024). Recent Advances in Structural Optimization of Quinazoline-Based Protein Kinase Inhibitors for Cancer Therapy (2021–Present). Molecules. Retrieved from [Link]
-
Schröder, M., et al. (2021). Assessing reversible and irreversible binding effects of kinase covalent inhibitors through ADP-Glo assays. STAR Protocols. Retrieved from [Link]
-
Wang, Z., et al. (2024). Guideline for anticancer assays in cells. ResearchGate. Retrieved from [Link]
-
Kluwe, L. (2022). Anticancer Drugs Specificity Assessment (in vitro) | Protocol Preview. JoVE. Retrieved from [Link]
-
Wikipedia. (n.d.). Prexasertib. Wikipedia. Retrieved from [Link]
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Bai, W. (2024). Protocol to develop a chemotherapy drug screening process by constructing a cancer prognostic model using public databases. STAR Protocols. Retrieved from [Link]
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National Center for Biotechnology Information. (2013). Cell Viability Assays - Assay Guidance Manual. NCBI Bookshelf. Retrieved from [Link]
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Promega Corporation. (n.d.). Is Your MTT Assay Really the Best Choice?. ResearchGate. Retrieved from [Link]
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Yang, T., et al. (2019). Our strategy for the construction of 4-bromo quinolines and its applications. ResearchGate. Retrieved from [Link]
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Onwudiwe, D. C., et al. (2019). Synthesis, Antimicrobial Activity and Molecular Docking Studies of 7-Bromoquinoline-5,8-dione containing Aryl sulphonamides. ResearchGate. Retrieved from [Link]
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National Center for Biotechnology Information. (n.d.). 7-Bromo-4-hydroxyquinoline-3-carboxylic acid. PubChem. Retrieved from [Link]
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Ökten, S., et al. (2024). Highly Brominated Quinolines: Synthesis, Characterization, and Investigation of Anticancer Activities Supported by Molecular Dynamics. Chemistry & Biodiversity. Retrieved from [Link]
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Liu, H., et al. (2020). Late-stage modification of bioactive compounds: Improving druggability through efficient molecular editing. Medicinal Research Reviews. Retrieved from [Link]
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National Center for Biotechnology Information. (n.d.). Ethyl 7-bromo-4-hydroxyquinoline-3-carboxylate. PubChem. Retrieved from [Link]
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Mondal, S., et al. (2024). Anticancer Drug Discovery Based on Natural Products: From Computational Approaches to Clinical Studies. Molecules. Retrieved from [Link]
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Gorska, A., et al. (2017). The structural modification of natural products for novel drug discovery. Expert Opinion on Drug Discovery. Retrieved from [Link]
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Application Notes and Protocols for Antimicrobial Screening of 7-Bromo-4-hydroxyquinoline-3-carboxylic Acid Derivatives
For: Researchers, scientists, and drug development professionals in the field of antimicrobial discovery.
Introduction: The Chemical Rationale and Therapeutic Potential
Quinolone and quinoline scaffolds are foundational in the realm of antimicrobial agents. Their mechanism of action, primarily the inhibition of bacterial DNA gyrase and topoisomerase IV, disrupts DNA replication and leads to bacterial cell death.[1][2][3][4] The core structure of 7-Bromo-4-hydroxyquinoline-3-carboxylic acid presents a promising framework for the development of novel antimicrobial candidates. The strategic placement of a bromine atom, a hydroxyl group, and a carboxylic acid moiety can significantly influence the molecule's electronic properties, lipophilicity, and potential for hydrogen bonding, all of which are critical for its interaction with bacterial targets and its overall pharmacokinetic profile.
These application notes provide a comprehensive guide to the systematic in vitro evaluation of 7-Bromo-4-hydroxyquinoline-3-carboxylic acid derivatives for their antimicrobial properties. The protocols herein are grounded in the standards set forth by the Clinical and Laboratory Standards Institute (CLSI), ensuring that the data generated is both reliable and reproducible.[5][6][7][8]
Anticipated Mechanism of Action
The structural similarity of 7-Bromo-4-hydroxyquinoline-3-carboxylic acid derivatives to established quinolone antibiotics suggests a comparable mechanism of action. It is hypothesized that these compounds will act as bactericidal agents by targeting the bacterial type II topoisomerases, specifically DNA gyrase and topoisomerase IV.[1][3][9] These enzymes are essential for relaxing and decatenating DNA during replication. By stabilizing the enzyme-DNA cleavage complex, these derivatives are expected to induce double-strand DNA breaks, ultimately leading to cell death.[1][4]
Part 1: Initial Screening via Agar Disk Diffusion
The agar disk diffusion assay, also known as the Kirby-Bauer method, serves as an excellent primary screening tool.[10][11] It is a qualitative or semi-quantitative method that is both cost-effective and efficient for assessing the susceptibility of a broad range of bacterial isolates to the synthesized derivatives.
Core Principle
A paper disk impregnated with a known concentration of the test compound is placed on an agar plate uniformly inoculated with a target bacterium. The compound diffuses into the agar, creating a concentration gradient. If the bacterium is susceptible, a clear "zone of inhibition" will form around the disk where bacterial growth is prevented. The diameter of this zone is proportional to the compound's antimicrobial activity and the bacterium's susceptibility.[10][11]
Experimental Workflow: Agar Disk Diffusion
Caption: Workflow for the Agar Disk Diffusion Assay.
Detailed Protocol: Agar Disk Diffusion
Materials:
-
7-Bromo-4-hydroxyquinoline-3-carboxylic acid derivatives
-
Sterile 6 mm paper disks
-
Mueller-Hinton Agar (MHA) plates
-
Test bacterial strains (e.g., Staphylococcus aureus, Escherichia coli)
-
Sterile saline (0.85%)
-
0.5 McFarland turbidity standard
-
Sterile cotton swabs
-
Incubator (35°C ± 2°C)
-
Calipers or a ruler
Procedure:
-
Inoculum Preparation: From a fresh (18-24 hour) culture plate, select 3-5 well-isolated colonies of the test organism. Transfer these to a tube of sterile saline. Adjust the turbidity of the suspension to match the 0.5 McFarland standard (approximately 1-2 x 10⁸ CFU/mL).
-
Inoculation: Within 15 minutes of standardization, dip a sterile cotton swab into the inoculum and rotate it against the side of the tube to remove excess liquid. Swab the entire surface of an MHA plate three times, rotating the plate approximately 60° each time to ensure even coverage.
-
Disk Application: Aseptically apply the paper disks impregnated with the test compounds onto the surface of the inoculated agar. Gently press each disk to ensure complete contact.
-
Incubation: Invert the plates and incubate at 35°C ± 2°C for 16-20 hours.
-
Result Interpretation: After incubation, measure the diameter of the zones of inhibition to the nearest millimeter.
Part 2: Quantitative Analysis - Minimum Inhibitory Concentration (MIC)
Following a positive result in the initial screen, the broth microdilution method is employed to determine the Minimum Inhibitory Concentration (MIC). The MIC is the lowest concentration of an antimicrobial agent that prevents the visible growth of a microorganism in vitro.[12][13] This quantitative measure is the gold standard for assessing antimicrobial potency.
Core Principle
Serial two-fold dilutions of the test compound are prepared in a liquid growth medium in a 96-well microtiter plate. Each well is then inoculated with a standardized suspension of the test bacterium. After incubation, the plates are visually inspected for turbidity. The lowest concentration of the compound that completely inhibits bacterial growth is recorded as the MIC.[12]
Experimental Workflow: Broth Microdilution for MIC Determination
Caption: Workflow for MIC Determination via Broth Microdilution.
Detailed Protocol: Broth Microdilution (CLSI M07)
Materials:
-
7-Bromo-4-hydroxyquinoline-3-carboxylic acid derivatives
-
Cation-adjusted Mueller-Hinton Broth (CAMHB)
-
Sterile 96-well microtiter plates
-
Test bacterial strains
-
Sterile saline (0.85%)
-
0.5 McFarland turbidity standard
-
Multichannel pipette
Procedure:
-
Compound Preparation: Prepare a stock solution of each derivative in a suitable solvent (e.g., DMSO). Further dilute in CAMHB to achieve the desired starting concentration for the serial dilution.
-
Plate Preparation: Add 50 µL of CAMHB to all wells of a 96-well plate. Add 50 µL of the starting compound dilution to the first column of wells, resulting in a total volume of 100 µL.
-
Serial Dilution: Using a multichannel pipette, transfer 50 µL from the first column to the second, mix thoroughly, and continue this two-fold serial dilution across the plate. Discard the final 50 µL from the last column of dilutions.
-
Inoculum Preparation: Prepare a bacterial suspension equivalent to a 0.5 McFarland standard. Dilute this suspension in CAMHB to achieve a final inoculum density of approximately 5 x 10⁵ CFU/mL in each well.
-
Inoculation: Add 50 µL of the standardized inoculum to each well (except for a sterility control well containing only broth). This will bring the final volume in each well to 100 µL.
-
Controls: Include a growth control (broth and inoculum, no compound) and a sterility control (broth only).
-
Incubation: Cover the plates and incubate at 35°C ± 2°C for 16-20 hours.
-
Reading Results: The MIC is the lowest concentration of the compound at which there is no visible turbidity.
Data Presentation: MIC Values
| Derivative | S. aureus (ATCC 29213) MIC (µg/mL) | E. coli (ATCC 25922) MIC (µg/mL) | P. aeruginosa (ATCC 27853) MIC (µg/mL) |
| Parent Compound | [Insert Data] | [Insert Data] | [Insert Data] |
| Derivative 1 | [Insert Data] | [Insert Data] | [Insert Data] |
| Derivative 2 | [Insert Data] | [Insert Data] | [Insert Data] |
| Ciprofloxacin | [Control Data] | [Control Data] | [Control Data] |
Part 3: Determining Bactericidal vs. Bacteriostatic Activity - Minimum Bactericidal Concentration (MBC)
While the MIC indicates the concentration that inhibits growth, the Minimum Bactericidal Concentration (MBC) determines the lowest concentration required to kill 99.9% of the initial bacterial inoculum.[14][15][16] This assay is crucial for classifying a compound as either bactericidal (kills bacteria) or bacteriostatic (inhibits growth). An agent is generally considered bactericidal if the MBC is no more than four times the MIC.[16]
Core Principle
Following the determination of the MIC, a small aliquot from the wells showing no visible growth is subcultured onto an agar medium that does not contain the test compound. After incubation, the number of surviving colonies is counted to determine the concentration at which 99.9% of the bacteria were killed.[14][16][17]
Experimental Workflow: MBC Determination
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- 17. researchgate.net [researchgate.net]
Application Note: A Protocol for Determining the pH-Dependent Aqueous Solubility of 7-Bromo-4-hydroxyquinoline-3-carboxylic acid
Introduction
7-Bromo-4-hydroxyquinoline-3-carboxylic acid is a heterocyclic compound featuring a quinoline core, which is a common scaffold in medicinal chemistry. The successful development of any new chemical entity into a viable drug candidate is fundamentally dependent on its physicochemical properties, among which aqueous solubility is paramount. Poor solubility can severely limit oral bioavailability, complicate formulation development, and generate unreliable data in in vitro biological assays.[1][2][3][4]
This compound possesses both a carboxylic acid and a phenolic hydroxyl group, making it an ionizable molecule. Its predicted pKa of approximately 3.83 suggests it is an acidic compound.[5] Consequently, its aqueous solubility is expected to be highly dependent on pH, with lower solubility in acidic environments (below its pKa) and higher solubility in neutral to basic environments where the molecule can deprotonate to form a more soluble salt.[6][7]
This application note provides a detailed, field-proven protocol for determining the thermodynamic (equilibrium) solubility of 7-Bromo-4-hydroxyquinoline-3-carboxylic acid across a physiologically relevant pH range (1.2 to 6.8), as recommended by international guidelines like the Biopharmaceutics Classification System (BCS).[8] We will employ the "gold standard" shake-flask method, which measures the saturation concentration of the compound in equilibrium with its solid form, providing the most accurate and relevant data for drug development decisions.[3][8][9] Additionally, we will discuss the principles of kinetic solubility for high-throughput screening context and detail the use of High-Performance Liquid Chromatography with UV detection (HPLC-UV) for accurate quantification.[10][11]
Physicochemical Profile: 7-Bromo-4-hydroxyquinoline-3-carboxylic acid
A summary of the key properties of the test article is essential for experimental design.
| Property | Value | Source |
| IUPAC Name | 7-bromo-4-oxo-1H-quinoline-3-carboxylic acid | PubChem[12] |
| Molecular Formula | C₁₀H₆BrNO₃ | Guidechem, PubChem[5][12] |
| Molecular Weight | 268.06 g/mol | Guidechem, PubChem[5][12] |
| Appearance | White to off-white solid | Guidechem[5] |
| Predicted pKa | 3.83 ± 0.40 | Guidechem[5] |
| CAS Number | 82121-06-0 | Guidechem[5] |
Principle of the Method
The thermodynamic solubility is determined by establishing an equilibrium between the undissolved solid compound and the dissolved compound in a specific aqueous buffer. An excess amount of the solid compound is suspended in buffers of varying pH and agitated at a constant temperature until the concentration of the dissolved compound in the liquid phase becomes constant. This process, known as the shake-flask method, ensures that a true saturated solution is achieved.[7][8]
Following equilibration, the solid and liquid phases are separated by centrifugation and filtration. The concentration of the dissolved compound in the clear filtrate is then precisely measured using a validated, stability-indicating HPLC-UV method. By repeating this process across the pH range of 1.2 to 6.8, a pH-solubility profile is generated, which is critical for predicting the compound's behavior in the gastrointestinal tract.[2][13]
Experimental Workflow
The overall workflow for determining thermodynamic solubility is depicted below.
Caption: Workflow for Thermodynamic Solubility Determination.
Materials and Reagents
-
Test Article: 7-Bromo-4-hydroxyquinoline-3-carboxylic acid (solid powder, purity >98%)
-
Solvents: HPLC-grade acetonitrile (ACN), Methanol (MeOH), and Dimethyl sulfoxide (DMSO).
-
Buffers:
-
pH 1.2: 0.1 N Hydrochloric acid (HCl)
-
pH 4.5: Acetate buffer
-
pH 6.8: Phosphate buffer (e.g., PBS)
-
-
Water: Deionized, HPLC-grade water
-
Equipment:
-
Analytical balance
-
Orbital shaker with temperature control (e.g., 37 °C)
-
Microcentrifuge or benchtop centrifuge
-
HPLC system with UV/PDA detector
-
pH meter
-
Vortex mixer
-
Calibrated pipettes
-
-
Consumables:
-
2 mL glass vials with screw caps
-
Syringe filters (0.22 µm, PVDF or other low-binding material)
-
HPLC vials
-
Volumetric flasks
-
Detailed Experimental Protocols
Protocol 1: Thermodynamic Solubility via Shake-Flask Method
This protocol determines the equilibrium solubility, which is crucial for lead optimization and pre-formulation studies.[1][3]
Step 1: Preparation of Buffers and Standard Solutions
-
Buffer Preparation: Prepare aqueous buffers at pH 1.2, 4.5, and 6.8 according to standard laboratory procedures. Calibrate the pH meter before use and adjust the final pH of the buffers as needed.
-
Primary Stock Solution (for Calibration): Accurately weigh ~5 mg of 7-Bromo-4-hydroxyquinoline-3-carboxylic acid and dissolve it in a suitable organic solvent (e.g., DMSO or Methanol) in a 5 mL volumetric flask to create a 1 mg/mL stock solution.
-
Causality Note: A primary stock in an organic solvent is necessary because the compound is poorly soluble in aqueous media, ensuring complete dissolution for accurate standard preparation.
-
-
Calibration Standards: Perform serial dilutions of the primary stock solution with the HPLC mobile phase (e.g., 50:50 ACN:Water) to prepare a series of calibration standards (e.g., 0.1, 0.5, 1, 5, 10, 25, 50 µg/mL). These will be used to generate a standard curve.
Step 2: Solubility Measurement
-
Compound Addition: Add an excess amount of the solid compound (e.g., ~2-5 mg) to a 2 mL glass vial. The amount should be sufficient to ensure that undissolved solid remains at the end of the experiment. Prepare at least three replicates for each pH condition.[8]
-
Buffer Addition: Add exactly 1 mL of a specific pH buffer to each vial.
-
Equilibration: Seal the vials tightly and place them in an orbital shaker set to a constant temperature (e.g., 37 °C, to mimic physiological conditions) and agitation speed (e.g., 150 rpm). Incubate for 24 hours.[8]
-
Phase Separation: After incubation, visually confirm the presence of undissolved solid. Centrifuge the vials at high speed (e.g., 10,000 x g for 10 minutes) to pellet the excess solid.
-
Filtration: Carefully collect the supernatant using a pipette and filter it through a 0.22 µm syringe filter into a clean HPLC vial.
-
Trustworthiness Note: This dual separation step (centrifugation followed by filtration) is critical to ensure no solid particulates are carried over into the analytical sample, which would falsely elevate the measured solubility.
-
Step 3: HPLC-UV Analysis and Quantification
-
HPLC Method:
-
Column: C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm)
-
Mobile Phase: Isocratic or gradient elution with Acetonitrile and Water (containing 0.1% formic acid). A starting point could be 50% Acetonitrile.
-
Flow Rate: 1.0 mL/min
-
Injection Volume: 10 µL
-
Detection: UV detector set to the compound's λmax (determine by running a PDA scan on a standard; quinolines often absorb strongly around 254 nm and 340 nm).[14]
-
-
Analysis Sequence: First, inject the calibration standards to generate a standard curve (Peak Area vs. Concentration). Then, inject the filtered samples from each pH condition. Dilute samples with mobile phase if their concentration exceeds the upper limit of the calibration curve.
-
Calculation: Use the linear regression equation from the standard curve (y = mx + c) to calculate the concentration of the compound in each sample. Remember to account for any dilution factors.
-
Solubility (µg/mL) = Calculated Concentration × Dilution Factor
-
Solubility (µM) = (Solubility in g/L) / (Molecular Weight in g/mol ) × 10⁶
-
Protocol 2: Kinetic Solubility (Conceptual Overview)
For early-stage discovery, a higher-throughput kinetic solubility assay is often used.[13][15]
-
Principle: A concentrated DMSO stock of the compound is diluted into an aqueous buffer. The concentration at which precipitation is first observed is defined as the kinetic solubility. This method is fast but can overestimate solubility due to the co-solvent effect of DMSO and the formation of supersaturated solutions.[16][17]
-
Brief Workflow:
-
Prepare a high-concentration stock (e.g., 10 mM in 100% DMSO).
-
In a 96-well plate, add the stock solution to aqueous buffer to achieve a range of final concentrations (e.g., 1 to 200 µM) with a fixed final DMSO percentage (e.g., 1-5%).
-
Shake the plate for a shorter period (e.g., 1.5-2 hours) at room temperature.[17]
-
Measure precipitation using a nephelometer, which detects light scattering from insoluble particles.[1][18]
-
Data Presentation and Interpretation
Results from the thermodynamic solubility assay should be summarized in a clear format.
Table 1: pH-Solubility Profile of 7-Bromo-4-hydroxyquinoline-3-carboxylic acid at 37 °C
| pH of Buffer | Solubility (µg/mL) ± SD | Solubility (µM) ± SD | BCS Solubility Class |
| 1.2 | (Example: 5.4 ± 0.3) | (Example: 20.1 ± 1.1) | Low |
| 4.5 | (Example: 85.2 ± 4.1) | (Example: 317.8 ± 15.3) | High/Low (Dose dependent) |
| 6.8 | (Example: 1550 ± 75) | (Example: 5782 ± 280) | High |
Interpretation:
-
The data should demonstrate a clear trend: as the pH increases past the compound's pKa (~3.83), the solubility dramatically increases. This is because the carboxylic acid group deprotonates to the more polar (and thus more water-soluble) carboxylate anion.
-
BCS Classification: According to WHO and FDA guidelines, a drug is considered "highly soluble" if its highest single therapeutic dose can dissolve in 250 mL or less of aqueous media over the pH range of 1.2-6.8.[4][8] The classification is based on the lowest solubility observed in this range. For this compound, the solubility at pH 1.2 will be the determining factor.
Troubleshooting
| Issue | Potential Cause(s) | Recommended Solution(s) |
| High variability between replicates | Incomplete equilibration; Inconsistent sampling or filtration; Adsorption to vial/filter. | Ensure sufficient shaking time (>24h); Use low-binding plates/filters; Ensure supernatant is withdrawn carefully without disturbing the pellet. |
| Solubility appears too high | Solid carryover into filtrate; Co-solvent effects (if starting from stock). | Improve phase separation (e.g., longer centrifugation, use of 0.22 µm filter); For thermodynamic assay, always start with solid powder, not DMSO stock. |
| No HPLC peak or very low signal | Compound is extremely insoluble; Compound degraded in buffer; Poor UV absorbance at selected wavelength. | Check compound stability via HPLC over 24h; Perform a PDA scan to find the optimal λmax; If insolubility is the issue, the result is valid. |
| Non-linear standard curve | Detector saturation at high concentrations; Standard degradation. | Narrow the concentration range of standards; Prepare fresh standards for each run. |
References
- Google Search. (2026). Accessed January 11, 2026.
-
Recent spectrophotometric and electroanalytical methods used for the determination of quinoline-based compounds - PMC - NIH. National Institutes of Health. Available at: [Link]
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Annex 4 - World Health Organization (WHO). World Health Organization. Available at: [Link]
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7-Bromo-4-hydroxyquinoline-3-carboxylic acid | C10H6BrNO3 | CID 10400802 - PubChem. National Center for Biotechnology Information. Available at: [Link]
-
ICCVAM Recommended Protocol: Test Chemical Solubility for Neutral Red Uptake Assay. National Institutes of Health. Available at: [Link]
-
Development of a SPE/HPLC/DAD method for the determination of antileishmanial 2-substituted quinolines and metabolites in rat plasma - ResearchGate. ResearchGate. Available at: [Link]
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SOLUBILITY DETERMINATION IN DRUG DISCOVERY AND DEVELOPMENT. PharmaTutor. Available at: [Link]
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Solubility Toolbox for Successful Design of Drug Candidates - Inventiva Pharma. Inventiva Pharma. Available at: [Link]
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Methods for measurement of solubility and dissolution rate of sparingly soluble drugs - Lund University Publications. Lund University. Available at: [Link]
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Aqueous solubility: Turbidimetric / Kinetic – Thermodynamic - Sygnature Discovery. Sygnature Discovery. Available at: [Link]
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7-bromo-3-hydroxyquinoline-4-carboxylic acid. AdooQ BioScience. Available at: [Link]
-
Thermodynamic Solubility Assay - Evotec. Evotec. Available at: [Link]
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7-Bromo-4-hydroxyisoquinoline-3-carboxylic acid | C10H6BrNO3 | CID 150528781 - PubChem. National Center for Biotechnology Information. Available at: [Link]
-
Determination of Quinoline in Textiles by High-Performance Liquid Chromatography. Scientific Research Publishing. Available at: [Link]
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Dissolution Testing for Poorly Soluble Drugs - Scribd. Scribd. Available at: [Link]
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Drug Solubility: Importance and Enhancement Techniques - PMC - NIH. National Institutes of Health. Available at: [Link]
-
Basic Procedure and Technical Requirements of Equilibrium Solubility Experiments. Chinese Pharmaceutical Journal. Available at: [Link]
-
Ethyl 7-bromo-4-hydroxyquinoline-3-carboxylate | C12H10BrNO3 | CID 683685 - PubChem. National Center for Biotechnology Information. Available at: [Link]
-
Drug solubility: why testing early matters in HTS | BMG LABTECH. BMG LABTECH. Available at: [Link]
-
Measuring the solubility of pharmaceutical compounds using NEPHEL.O - Rheolution. Rheolution. Available at: [Link]
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Application Notes and Protocols for the Derivatization of 7-Bromo-4-hydroxyquinoline-3-carboxylic acid in Biological Studies
Introduction: The Quinoline Scaffold as a Privileged Structure in Drug Discovery
The 4-quinolone-3-carboxylic acid motif is a cornerstone in medicinal chemistry, recognized as a "privileged structure" due to its ability to bind to a wide range of biological targets. Since the advent of quinolone antibacterial agents in 1962, this scaffold has been the foundation for numerous therapeutic agents.[1] Its derivatives have demonstrated a broad spectrum of pharmacological activities, including potent antibacterial, antifungal, anticancer, and anti-HIV properties.[1]
The compound 7-Bromo-4-hydroxyquinoline-3-carboxylic acid (PubChem CID: 10400802) represents a versatile starting material for the generation of novel bioactive molecules.[2] Its trifunctional nature, featuring a nucleophilic phenolic hydroxyl group, a carboxylic acid suitable for amide and ester formation, and a bromine atom amenable to carbon-carbon bond-forming reactions, provides three distinct points for molecular diversification. This allows for a systematic exploration of the chemical space around the quinoline core to optimize interactions with biological targets and fine-tune pharmacokinetic properties.
This guide provides a comprehensive framework for researchers, detailing strategic approaches and step-by-step protocols for the derivatization of 7-Bromo-4-hydroxyquinoline-3-carboxylic acid and the subsequent evaluation of its derivatives for biological activity.
Strategic Overview of Derivatization
The key to unlocking the potential of this scaffold lies in the chemoselective modification of its three reactive sites. The acidic protons of the C4-hydroxyl and C3-carboxylic acid groups can interfere with certain reactions, such as palladium-catalyzed cross-couplings, necessitating a carefully planned synthetic strategy. An orthogonal protecting group strategy is often essential for achieving the desired transformations selectively.[3][4]
The overall workflow for derivatization and biological screening is outlined below.
Caption: High-level workflow for derivatization and biological screening.
Part 1: Synthesis and Derivatization Protocols
Synthesis of the Starting Material
The starting material, 7-Bromo-4-hydroxyquinoline-3-carboxylic acid, can be synthesized from its corresponding ethyl ester, which is commercially available or can be prepared via the Gould-Jacobs reaction.[5]
Protocol 1: Hydrolysis of Ethyl 7-Bromo-4-hydroxyquinoline-3-carboxylate
This protocol describes the basic hydrolysis of the ethyl ester to yield the target carboxylic acid.
-
Materials:
-
Ethyl 7-bromo-4-hydroxyquinoline-3-carboxylate (PubChem CID: 683685)[6]
-
Sodium hydroxide (NaOH)
-
Ethanol (EtOH)
-
Hydrochloric acid (HCl), 2N
-
Deionized water
-
-
Procedure:
-
Suspend Ethyl 7-bromo-4-hydroxyquinoline-3-carboxylate (1.0 eq) in a 2N aqueous solution of NaOH (10 mL per gram of ester).
-
Heat the mixture to reflux with vigorous stirring for 2-3 hours. Monitor the reaction progress by TLC until the starting material is consumed.
-
Cool the reaction mixture to room temperature and filter to remove any insoluble impurities.
-
Carefully acidify the filtrate to a pH of approximately 4 using 2N HCl. A precipitate will form.
-
Collect the solid precipitate by vacuum filtration.
-
Wash the filter cake thoroughly with deionized water to remove residual salts.
-
Dry the product under vacuum to yield 7-Bromo-4-hydroxyquinoline-3-carboxylic acid as a solid.
-
Derivatization at the C3-Carboxylic Acid
The carboxylic acid is a prime handle for creating libraries of amides and esters. Direct coupling reactions are often effective; however, the presence of the acidic C4-hydroxyl group can sometimes interfere. Standard coupling reagents are typically employed.
Protocol 2: Amide Synthesis via EDC/HOBt Coupling
This method is a widely used protocol for forming amide bonds and is often effective for electron-deficient amines.[7]
-
Materials:
-
7-Bromo-4-hydroxyquinoline-3-carboxylic acid (1.0 eq)
-
Desired primary or secondary amine (1.1 eq)
-
1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) (1.2 eq)[8]
-
Hydroxybenzotriazole (HOBt) (catalytic amount, ~0.1 eq)
-
N,N-Diisopropylethylamine (DIPEA) or Triethylamine (Et₃N) (2.0-3.0 eq)
-
Anhydrous N,N-Dimethylformamide (DMF) or Dichloromethane (DCM)
-
-
Procedure:
-
Dissolve 7-Bromo-4-hydroxyquinoline-3-carboxylic acid in anhydrous DMF.
-
Add the desired amine, HOBt, and DIPEA to the solution.
-
Stir the mixture at room temperature for 10 minutes.
-
Add EDC portion-wise to the reaction mixture.
-
Allow the reaction to stir at room temperature for 12-24 hours. Monitor progress by TLC or LC-MS.
-
Upon completion, dilute the reaction mixture with ethyl acetate and wash sequentially with 5% aqueous HCl, saturated aqueous NaHCO₃, and brine.
-
Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel or by recrystallization.
-
Protocol 3: Steglich Esterification
For the synthesis of esters, particularly with secondary or sterically hindered alcohols, a carbodiimide-mediated approach is effective.
-
Materials:
-
7-Bromo-4-hydroxyquinoline-3-carboxylic acid (1.0 eq)
-
Desired alcohol (1.5 eq)
-
N,N'-Dicyclohexylcarbodiimide (DCC) or EDC (1.1 eq)
-
4-Dimethylaminopyridine (DMAP) (catalytic amount, ~0.1 eq)[9]
-
Anhydrous Dichloromethane (DCM)
-
-
Procedure:
-
Dissolve the carboxylic acid, alcohol, and DMAP in anhydrous DCM.
-
Cool the solution to 0 °C in an ice bath.
-
Add DCC or EDC to the cooled solution and stir for 5 minutes at 0 °C.
-
Remove the ice bath and allow the reaction to warm to room temperature, stirring for an additional 3-12 hours.
-
Monitor the reaction by TLC. Upon completion, filter the mixture to remove the dicyclohexylurea byproduct (if DCC is used).
-
Wash the filtrate with water and brine, then dry over anhydrous Na₂SO₄.
-
Concentrate the organic layer and purify the resulting ester by column chromatography.
-
Derivatization at the C7-Bromo Position
The bromine atom serves as an excellent handle for palladium-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura coupling, enabling the introduction of a wide variety of aryl and heteroaryl substituents.[10][11] A key consideration is the potential interference from the acidic protons on the hydroxyl and carboxylic acid groups. While some Suzuki reactions tolerate free hydroxyl and carboxyl groups, protection may be necessary to achieve high yields.[12]
Sources
- 1. The 4-quinolone-3-carboxylic acid motif as a multivalent scaffold in medicinal chemistry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. 7-Bromo-4-hydroxyquinoline-3-carboxylic acid | C10H6BrNO3 | CID 10400802 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. jocpr.com [jocpr.com]
- 4. Protecting group - Wikipedia [en.wikipedia.org]
- 5. Selective esterifications of alcohols and phenols through carbodiimide couplings - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]
- 6. Ethyl 7-bromo-4-hydroxyquinoline-3-carboxylate | C12H10BrNO3 | CID 683685 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 7. Synthesis of amide derivatives for electron deficient amines and functionalized carboxylic acids using EDC and DMAP and a catalytic amount of HOBt as the coupling reagents - PMC [pmc.ncbi.nlm.nih.gov]
- 8. chemistry.stackexchange.com [chemistry.stackexchange.com]
- 9. researchgate.net [researchgate.net]
- 10. Suzuki Coupling [organic-chemistry.org]
- 11. chem.libretexts.org [chem.libretexts.org]
- 12. tcichemicals.com [tcichemicals.com]
Application Note: 7-Bromo-4-hydroxyquinoline-3-carboxylic acid - A Versatile Scaffold for Advanced Organic Synthesis
Abstract: This document provides a detailed guide for researchers, medicinal chemists, and drug development professionals on the strategic use of 7-Bromo-4-hydroxyquinoline-3-carboxylic acid as a pivotal building block in modern organic synthesis. We delve into its core applications, offering field-proven insights into experimental design and execution. This note includes step-by-step protocols for key transformations—amide bond formation and Suzuki-Miyaura cross-coupling—elucidating the causality behind procedural choices to ensure reproducibility and success.
Introduction: The Strategic Value of the Quinoline Scaffold
7-Bromo-4-hydroxyquinoline-3-carboxylic acid (Molecular Formula: C₁₀H₆BrNO₃, MW: 268.06 g/mol ) is a multifunctional heterocyclic compound that has emerged as a high-value intermediate in pharmaceutical and materials science research.[1][2][3] Its structure is uniquely primed for divergent synthesis, featuring three key reactive sites: a carboxylic acid at the 3-position, a hydroxyl group at the 4-position, and a bromine atom at the 7-position.
The quinoline core is a privileged scaffold in medicinal chemistry, forming the backbone of numerous therapeutic agents.[4][5] The strategic placement of the bromo and carboxylic acid functionalities on this core allows chemists to independently functionalize the molecule, making it an ideal starting point for constructing complex molecular architectures and generating diverse compound libraries for screening.[1][6] Derivatives have shown potential as anticancer agents, kinase inhibitors, and immunomodulators.[4][5][7][8]
This guide will focus on the two most powerful applications of this building block: leveraging the carboxylic acid for amide synthesis and utilizing the bromo-substituent for palladium-catalyzed C-C bond formation.
Caption: Synthetic utility of 7-Bromo-4-hydroxyquinoline-3-carboxylic acid.
Application I: Amide Bond Formation for Bioactive Conjugates
The carboxylic acid moiety is arguably the most versatile handle for derivatization, primarily through the formation of amide bonds. Amide linkages are fundamental in medicinal chemistry, providing metabolic stability and crucial hydrogen bonding interactions with biological targets.[9] Coupling this quinoline core with various amines is a rapid and efficient strategy for synthesizing libraries of potential kinase inhibitors, such as those targeting Bruton's Tyrosine Kinase (BTK).[7][10]
Mechanistic Rationale: The Role of Coupling Reagents
Direct condensation of a carboxylic acid and an amine is generally unfavorable. Therefore, activating the carboxylic acid is essential.[9] Uronium-based reagents like HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate) are highly effective. HATU reacts with the carboxylic acid to form a highly reactive acyl-OAt ester intermediate, which is susceptible to nucleophilic attack by the amine.[11] The use of a non-nucleophilic base, such as N,N-Diisopropylethylamine (DIPEA), is critical to deprotonate the amine and neutralize the acid formed during the reaction without competing in the coupling.[11]
Caption: Mechanism of HATU-mediated amide bond formation.
Protocol: HATU-Mediated Amide Coupling
This protocol describes a general procedure for coupling 7-Bromo-4-hydroxyquinoline-3-carboxylic acid with a primary or secondary amine.
Materials:
-
7-Bromo-4-hydroxyquinoline-3-carboxylic acid
-
Amine of interest (primary or secondary)
-
HATU
-
N,N-Diisopropylethylamine (DIPEA)
-
Anhydrous Dimethylformamide (DMF)
-
Ethyl acetate (EtOAc), Water, Brine
-
Anhydrous Magnesium Sulfate (MgSO₄) or Sodium Sulfate (Na₂SO₄)
Protocol Steps:
-
Preparation: Ensure all glassware is oven-dried. The reaction must be performed under an inert atmosphere (e.g., Argon or Nitrogen) to prevent moisture from quenching the active intermediate.
-
Dissolution: In a round-bottom flask, dissolve 7-Bromo-4-hydroxyquinoline-3-carboxylic acid (1.0 eq) in anhydrous DMF (to achieve a concentration of ~0.1 M).
-
Reagent Addition: To the stirred solution, add the amine (1.1 eq), followed by HATU (1.2 eq).
-
Base Addition: Add DIPEA (2.5 eq) dropwise to the mixture. The addition of base is often exothermic and should be done carefully.
-
Reaction: Stir the reaction at room temperature. Monitor its progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) every 1-2 hours. Reactions are typically complete within 2-6 hours.[11]
-
Work-up:
-
Once the starting material is consumed, pour the reaction mixture into a separatory funnel containing water.
-
Extract the aqueous layer three times with ethyl acetate.
-
Combine the organic layers and wash sequentially with water and then saturated brine to remove residual DMF and salts.
-
Dry the organic layer over anhydrous MgSO₄ or Na₂SO₄, filter, and concentrate under reduced pressure.
-
-
Purification: Purify the crude product via flash column chromatography on silica gel, using an appropriate solvent system (e.g., a gradient of ethyl acetate in hexanes) to yield the pure amide product.
Data Summary Table:
| Parameter | Value/Condition | Rationale |
| Equivalents (Amine) | 1.1 eq | A slight excess ensures complete consumption of the starting acid. |
| Equivalents (HATU) | 1.2 eq | Ensures efficient activation of the carboxylic acid.[11] |
| Equivalents (DIPEA) | 2.5 eq | Acts as a non-nucleophilic base to facilitate the reaction.[11] |
| Solvent | Anhydrous DMF | A polar aprotic solvent that effectively dissolves all reactants. |
| Temperature | Room Temperature | Sufficient for HATU-mediated couplings, minimizing side reactions. |
| Reaction Time | 2-6 hours | Typical duration; should be confirmed by reaction monitoring. |
| Expected Yield | 70-95% | Dependent on the steric and electronic nature of the amine. |
Application II: Suzuki-Miyaura Cross-Coupling
The bromine atom at the 7-position is a powerful synthetic handle for creating carbon-carbon bonds via palladium-catalyzed cross-coupling reactions.[6] The Suzuki-Miyaura coupling, which pairs an organohalide with an organoboron species, is particularly valuable due to its mild conditions, high functional group tolerance, and the commercial availability of a vast array of boronic acids and esters.[12][13] This reaction enables the introduction of diverse aryl and heteroaryl moieties at the C7 position, a key strategy for modulating the pharmacological properties of the quinoline scaffold.
Mechanistic Rationale: The Palladium Catalytic Cycle
The Suzuki-Miyaura reaction proceeds via a well-established catalytic cycle.[12]
-
Oxidative Addition: The active Pd(0) catalyst inserts into the carbon-bromine bond of the quinoline, forming a Pd(II) complex.
-
Transmetalation: In the presence of a base (e.g., K₃PO₄ or Cs₂CO₃), the organic group from the boronic acid is transferred to the palladium center, displacing the halide. The base is crucial for activating the boronic acid to facilitate this step.[14]
-
Reductive Elimination: The two organic fragments on the palladium complex couple and are eliminated, forming the new C-C bond and regenerating the Pd(0) catalyst, which re-enters the cycle.
Caption: The catalytic cycle of the Suzuki-Miyaura coupling.
Protocol: Palladium-Catalyzed Suzuki-Miyaura Coupling
This protocol provides a general method for the Suzuki coupling of 7-Bromo-4-hydroxyquinoline-3-carboxylic acid with an arylboronic acid.
Materials:
-
7-Bromo-4-hydroxyquinoline-3-carboxylic acid (or its ester derivative for better solubility)
-
Arylboronic acid or boronic acid pinacol ester
-
Palladium catalyst (e.g., Tetrakis(triphenylphosphine)palladium(0), Pd(PPh₃)₄)
-
Base (e.g., Potassium carbonate, K₂CO₃, or Potassium phosphate, K₃PO₄)
-
Solvent system (e.g., 1,4-Dioxane/Water or Toluene/Ethanol/Water)
-
Inert gas (Argon or Nitrogen)
Protocol Steps:
-
Setup: To a Schlenk flask or microwave vial, add 7-Bromo-4-hydroxyquinoline-3-carboxylic acid (1.0 eq), the arylboronic acid (1.5 eq), and the base (3.0 eq).
-
Inert Atmosphere: Seal the flask, then evacuate and backfill with an inert gas (Argon or Nitrogen). Repeat this cycle three times to ensure all oxygen is removed, as oxygen can deactivate the palladium catalyst.
-
Solvent Addition: Add the solvent system (e.g., 1,4-Dioxane and water in a 4:1 ratio) via syringe. The mixture should be stirred to create a suspension.
-
Catalyst Addition: Add the palladium catalyst (e.g., Pd(PPh₃)₄, 0.05 eq) to the flask under a positive pressure of inert gas.
-
Reaction: Heat the reaction mixture to 85-100 °C with vigorous stirring. Monitor the reaction's progress by TLC or LC-MS. The reaction is often complete in 4-12 hours.[15]
-
Work-up:
-
Cool the reaction to room temperature and filter it through a pad of Celite to remove the palladium catalyst, washing the pad with ethyl acetate.
-
Transfer the filtrate to a separatory funnel, add water, and extract with ethyl acetate.
-
Wash the combined organic layers with brine, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
-
-
Purification: Purify the crude residue by flash column chromatography on silica gel to obtain the desired 7-aryl-4-hydroxyquinoline-3-carboxylic acid.
Data Summary Table:
| Parameter | Value/Condition | Rationale |
| Equivalents (Boronic Acid) | 1.5 eq | Excess is used to drive the reaction to completion and account for potential homocoupling. |
| Equivalents (Base) | 3.0 eq | Essential for the transmetalation step of the catalytic cycle.[12] |
| Catalyst Loading | 5 mol% | A typical catalyst loading for efficient turnover. |
| Solvent | Dioxane/Water (4:1) | A common solvent mixture that facilitates dissolution of both organic and inorganic reagents. |
| Temperature | 85-100 °C | Thermal energy is required to drive the catalytic cycle, particularly the oxidative addition step. |
| Reaction Time | 4-12 hours | Substrate-dependent; must be determined empirically by monitoring. |
| Expected Yield | 60-90% | Highly dependent on the electronic and steric properties of the boronic acid. |
Safety and Handling
7-Bromo-4-hydroxyquinoline-3-carboxylic acid should be handled with appropriate personal protective equipment (PPE), including safety glasses, gloves, and a lab coat. It is classified as harmful if swallowed, causes skin and serious eye irritation, and may cause respiratory irritation.[2] All manipulations should be performed in a well-ventilated fume hood.
Conclusion
7-Bromo-4-hydroxyquinoline-3-carboxylic acid is a robust and versatile building block that provides synthetic chemists with reliable and efficient pathways to novel and complex molecules. The orthogonal reactivity of its carboxylic acid and bromo functionalities allows for sequential, controlled modifications, making it an indispensable tool in the design and synthesis of new chemical entities for drug discovery and materials science. The protocols outlined in this note provide a solid foundation for harnessing the full synthetic potential of this valuable scaffold.
References
- 7-BROMO-4-HYDROXYQUINOLINE-3-CARBOXYLIC ACID 82121-06-0 wiki - Guidechem.
- 7-Bromo-4-hydroxyquinoline-3-carboxylic acid | C10H6BrNO3 | CID 10400802 - PubChem.
- Application Notes and Protocols for Amide Bond Formation using Bromo-PEG4-acid with EDC/HATU - Benchchem.
- Amide coupling reaction in medicinal chemistry. Coupling reagents - HepatoChem.
- Quinoline-3-Carboxylic Acids: A Step Toward Highly Selective Antiproliferative Agent - PubMed.
- Suzuki-Miyaura Coupling - Chemistry LibreTexts.
- Application Notes and Protocols for Suzuki Coupling Reactions with 7-Bromo-1-tetralone - Benchchem.
- Suzuki Coupling - Organic Chemistry Portal.
- New Quinoline Derivatives via Suzuki Coupling Reactions - ResearchGate.
- Discovery of 4-Aminoquinoline-3-carboxamide Derivatives as Potent Reversible Bruton's Tyrosine Kinase Inhibitors for the Treatment of Rheumatoid Arthritis - PubMed.
- Discovery of novel BTK inhibitors with carboxylic acids - PubMed.
- 4-Hydroxyquinoline-7-carboxylic Acid|CAS 1150618-22-6 - Benchchem.
- The 8-Hydroxyquinoline Derivatives of 1,4-Naphthoquinone: Synthesis, Computational Analysis, and Anticancer Activity - MDPI.
- 2-(3-Bromophenyl)-8-fluoroquinazoline-4-carboxylic Acid as a Novel and Selective Aurora A Kinase Inhibitory Lead with Apoptosis Properties: Design, Synthesis, In Vitro and In Silico Biological Evaluation - PMC - PubMed Central.
- 7-bromo-4-hydroxyquinoline-3-carboxylic acid (C10H6BrNO3) - PubChemLite.
- Suzuki Reaction - Palladium Catalyzed Cross Coupling - Common Organic Chemistry.
Sources
- 1. Page loading... [wap.guidechem.com]
- 2. 7-Bromo-4-hydroxyquinoline-3-carboxylic acid | C10H6BrNO3 | CID 10400802 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. PubChemLite - 7-bromo-4-hydroxyquinoline-3-carboxylic acid (C10H6BrNO3) [pubchemlite.lcsb.uni.lu]
- 4. Quinoline-3-Carboxylic Acids: A Step Toward Highly Selective Antiproliferative Agent - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. benchchem.com [benchchem.com]
- 6. researchgate.net [researchgate.net]
- 7. Discovery of 4-Aminoquinoline-3-carboxamide Derivatives as Potent Reversible Bruton's Tyrosine Kinase Inhibitors for the Treatment of Rheumatoid Arthritis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. mdpi.com [mdpi.com]
- 9. hepatochem.com [hepatochem.com]
- 10. Discovery of novel BTK inhibitors with carboxylic acids - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. pdf.benchchem.com [pdf.benchchem.com]
- 12. chem.libretexts.org [chem.libretexts.org]
- 13. pdf.benchchem.com [pdf.benchchem.com]
- 14. Suzuki Coupling [organic-chemistry.org]
- 15. Suzuki Reaction - Palladium Catalyzed Cross Coupling [commonorganicchemistry.com]
Application Note: High-Throughput Screening of 7-Bromo-4-hydroxyquinoline-3-carboxylic acid Libraries for Novel Kinase Inhibitors
Introduction: The Quinoline Scaffold as a Privileged Structure in Kinase Inhibition
The quinoline ring system is a cornerstone of medicinal chemistry, recognized as a "privileged scaffold" due to its ability to bind to a wide range of biological targets. Specifically, quinoline-3-carboxamide derivatives have demonstrated significant potential as inhibitors of the phosphatidylinositol 3-kinase-related kinases (PIKK) family.[1][2] These enzymes, including Ataxia Telangiectasia Mutated (ATM) kinase, are critical mediators of the DNA damage response (DDR) pathway, a key process in cancer cell survival.[1][3][4] By inhibiting these kinases, cancer cells can be rendered more susceptible to DNA-damaging therapeutics, a strategy known as radio- or chemo-sensitization.[3][4]
The core molecule, 7-Bromo-4-hydroxyquinoline-3-carboxylic acid, serves as an excellent starting point for the generation of diverse chemical libraries. Its structure allows for modification at multiple positions, enabling the exploration of structure-activity relationships (SAR) to develop potent and selective inhibitors. This application note provides a comprehensive, field-proven guide for researchers, scientists, and drug development professionals on conducting a high-throughput screening (HTS) campaign to identify novel kinase inhibitors from libraries based on this scaffold.
Strategic Overview: Designing a Robust HTS Cascade
A successful HTS campaign is not a single experiment but a multi-stage process designed to efficiently identify true hits while eliminating false positives.[5] Our strategy is built on a logical cascade that progresses from a highly sensitive primary screen to more specific secondary and orthogonal assays. The goal is to maximize throughput initially and then apply more complex, physiologically relevant assays to a smaller, enriched set of compounds.[6][7]
The causality behind this tiered approach is resource management and data quality. A primary screen must be rapid, cost-effective, and robust enough to test tens of thousands of compounds, while secondary assays confirm the mechanism of action and eliminate artifacts.[6][7]
Sources
- 1. mdpi.com [mdpi.com]
- 2. researchgate.net [researchgate.net]
- 3. Synthesis and Characterization of Quinoline-3-Carboxamide Derivatives as Inhibitors of the ATM Kinase - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. bellbrooklabs.com [bellbrooklabs.com]
- 6. youtube.com [youtube.com]
- 7. Assay Development: Best Practices in Drug Discovery | Technology Networks [technologynetworks.com]
Application Notes and Protocols for Developing Enzyme Inhibition Assays for 7-Bromo-4-hydroxyquinoline-3-carboxylic acid
For Distribution to: Researchers, Scientists, and Drug Development Professionals
Introduction: Unveiling the Therapeutic Potential of a Novel Quinolone
7-Bromo-4-hydroxyquinoline-3-carboxylic acid is a synthetic organic compound belonging to the quinolone class, a scaffold of significant interest in medicinal chemistry due to the broad spectrum of biological activities exhibited by its derivatives. While the specific biological targets of 7-Bromo-4-hydroxyquinoline-3-carboxylic acid are not yet fully elucidated, the quinoline core is a well-established pharmacophore found in numerous antimicrobial, anticancer, and anti-inflammatory agents. The structural features of this particular molecule, including the bromine substituent and the 4-hydroxy-3-carboxylic acid motif, suggest a potential for interaction with various biological macromolecules, particularly enzymes.
This application note provides a comprehensive guide for researchers to develop robust and reliable enzyme inhibition assays for 7-Bromo-4-hydroxyquinoline-3-carboxylic acid. Given the known activities of related quinoline compounds, we will focus on two plausible and therapeutically relevant enzyme classes as exemplary targets: DNA Methyltransferases (DNMTs) and Matrix Metalloproteinases (MMPs) .
The rationale for selecting these enzyme families is twofold. Firstly, quinoline derivatives have been reported to exhibit inhibitory activity against enzymes involved in epigenetic regulation and extracellular matrix remodeling, both critical processes in cancer and inflammatory diseases. Secondly, the 4-hydroxy-3-carboxylic acid moiety present in 7-Bromo-4-hydroxyquinoline-3-carboxylic acid suggests a potential for metal chelation, a common mechanism of inhibition for metalloenzymes like MMPs.
This document will guide you through the principles of assay selection, provide detailed, step-by-step protocols for both fluorescence-based and absorbance-based assays, and outline the essential steps for assay validation and data analysis. Our goal is to empower researchers to confidently characterize the inhibitory profile of this novel compound and accelerate its journey in the drug discovery pipeline.
PART 1: Assay Development Strategy for a Novel Compound
The initial phase of characterizing a new chemical entity like 7-Bromo-4-hydroxyquinoline-3-carboxylic acid involves a systematic approach to identify its biological targets. A logical workflow for this process is outlined below.
Caption: DNMT1 Inhibition Assay Workflow.
Protocol 2: Fluorescence Resonance Energy Transfer (FRET)-Based Matrix Metalloproteinase-2 (MMP-2) Inhibition Assay
Principle: This assay utilizes a FRET-based peptide substrate that is specifically cleaved by MMP-2. The substrate contains a fluorophore and a quencher in close proximity. In its intact state, the quencher suppresses the fluorescence of the fluorophore. Upon cleavage by MMP-2, the fluorophore and quencher are separated, resulting in an increase in fluorescence. The rate of fluorescence increase is proportional to the MMP-2 activity.
Materials:
-
Recombinant human MMP-2 enzyme (pro-form and activated)
-
FRET peptide substrate for MMP-2 (e.g., Mca-Pro-Leu-Gly-Leu-Dpa-Ala-Arg-NH2)
-
APMA (4-aminophenylmercuric acetate) for pro-MMP-2 activation
-
Assay Buffer: 50 mM Tris-HCl pH 7.5, 150 mM NaCl, 10 mM CaCl2, 0.05% Brij-35
-
7-Bromo-4-hydroxyquinoline-3-carboxylic acid
-
Positive Control Inhibitor: A known broad-spectrum MMP inhibitor (e.g., GM6001) or a specific MMP-2 inhibitor
-
Fluorescence plate reader
Experimental Protocol:
-
Enzyme Activation (if using pro-MMP-2):
-
Incubate the pro-MMP-2 with 1 mM APMA in Assay Buffer at 37°C for 1-2 hours. The optimal activation time should be determined empirically.
-
-
Compound Preparation:
-
Prepare a stock solution of 7-Bromo-4-hydroxyquinoline-3-carboxylic acid in a suitable solvent (e.g., DMSO). Perform serial dilutions to obtain a range of concentrations. Ensure the final DMSO concentration in the assay does not exceed 1%.
-
-
Inhibition Reaction:
-
In a 96-well black plate, add 2 µL of your serially diluted compound or controls (DMSO for no inhibition, GM6001 for positive control).
-
Add 48 µL of activated MMP-2 enzyme diluted in Assay Buffer to each well. The final enzyme concentration should be optimized to give a linear reaction rate for at least 30 minutes.
-
Pre-incubate the enzyme and inhibitor for 15-30 minutes at 37°C.
-
-
Reaction Initiation and Data Acquisition:
-
Prepare the FRET substrate solution in Assay Buffer. The final substrate concentration should be at or below the Km value for the enzyme to ensure sensitivity to competitive inhibitors.
-
Initiate the reaction by adding 50 µL of the FRET substrate solution to each well.
-
Immediately place the plate in a fluorescence plate reader pre-warmed to 37°C.
-
Measure the fluorescence intensity kinetically over 30-60 minutes, with readings taken every 1-2 minutes. Use excitation and emission wavelengths appropriate for the FRET pair (e.g., Ex/Em = 328/393 nm for Mca/Dpa).
-
Caption: MMP-2 FRET-Based Inhibition Assay Workflow.
PART 3: Data Analysis and Assay Validation
Data Analysis for IC50 Determination:
The half-maximal inhibitory concentration (IC50) is a key parameter to quantify the potency of an inhibitor. It is the concentration of the inhibitor required to reduce the enzyme activity by 50%.
-
Calculate Percent Inhibition: For each inhibitor concentration, calculate the percentage of inhibition using the following formula: % Inhibition = 100 * (1 - (Signal_inhibitor - Signal_blank) / (Signal_no_inhibition - Signal_blank)) Where:
-
Signal_inhibitor is the fluorescence signal in the presence of the inhibitor.
-
Signal_no_inhibition is the fluorescence signal in the absence of the inhibitor (DMSO control).
-
Signal_blank is the background fluorescence (no enzyme).
-
-
Generate Dose-Response Curve: Plot the percent inhibition against the logarithm of the inhibitor concentration.
-
IC50 Calculation: Use a non-linear regression analysis to fit the data to a sigmoidal dose-response curve (variable slope) using software such as GraphPad Prism. [1][2]The IC50 value will be determined from the fitted curve.
Assay Validation:
To ensure the reliability and robustness of the assay for high-throughput screening, it is crucial to determine the following validation parameters:
| Parameter | Formula | Acceptance Criteria |
| Z'-factor | 1 - (3 * (SD_max + SD_min)) / |Mean_max - Mean_min| | Z' > 0.5 indicates an excellent assay for screening. |
| Signal-to-Background (S/B) Ratio | Mean_max / Mean_min | S/B > 5 is generally considered acceptable. |
-
SD_max and SD_min are the standard deviations of the maximum (no inhibition) and minimum (positive control) signals, respectively.
-
Mean_max and Mean_min are the means of the maximum and minimum signals, respectively.
PART 4: Mechanistic Insights and Troubleshooting
Potential Mechanism of Inhibition:
-
DNMTs: Non-nucleoside inhibitors of DNMTs, which 7-Bromo-4-hydroxyquinoline-3-carboxylic acid would be, can act through various mechanisms. [3][4]These include competing with the S-adenosyl-L-methionine (SAM) cofactor for its binding site or allosterically inhibiting the enzyme. [4]Further studies, such as enzyme kinetics with varying substrate and cofactor concentrations, would be required to elucidate the precise mechanism.
-
MMPs: As a metalloenzyme containing a catalytic zinc ion in its active site, MMPs are susceptible to inhibition by metal-chelating compounds. [5][6]The 4-hydroxyquinoline-3-carboxylic acid moiety of the test compound could potentially chelate the active site zinc ion, thereby inhibiting the enzyme's catalytic activity. [5]The specificity of inhibition against different MMPs should also be investigated to determine its selectivity profile.
Common Troubleshooting:
| Issue | Potential Cause | Suggested Solution |
| High Variability in Replicates | Inaccurate pipetting; Incomplete mixing of reagents. | Calibrate pipettes; Use master mixes; Ensure thorough mixing. [7] |
| No Inhibition Observed | Inhibitor concentration too low; Inactive compound; High enzyme concentration. | Test a wider range of inhibitor concentrations; Verify compound integrity; Optimize enzyme concentration. [7] |
| Assay Signal Too Low | Insufficient enzyme or substrate; Incorrect buffer conditions. | Optimize enzyme and substrate concentrations; Check buffer pH and composition. [8] |
| High Background Signal | Autofluorescence of the compound; Contaminated reagents. | Run a control with the compound and all assay components except the enzyme; Use fresh, high-quality reagents. [9] |
Conclusion
The protocols and guidelines presented in this application note provide a robust framework for the initial characterization of the enzyme inhibitory properties of 7-Bromo-4-hydroxyquinoline-3-carboxylic acid. By systematically applying these methodologies, researchers can generate high-quality, reproducible data to elucidate the compound's mechanism of action and guide its further development as a potential therapeutic agent. The exploration of its effects on key enzyme families like DNMTs and MMPs represents a scientifically grounded starting point for uncovering the full pharmacological potential of this novel quinoline derivative.
References
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GraphPad. (n.d.). How to determine an IC50. Retrieved from [Link]
- Switzer, R., Ward, K.A., & Medrano, J. (2022). Continuous Fluorescence-Based Endonuclease-Coupled DNA Methylation Assay to Screen for DNA Methyltransferase Inhibitors. Journal of Visualized Experiments, (186), e62949.
- Remacle, A. G., & Shiryaev, S. A. (2016). Mechanisms of Action of Novel Drugs Targeting Angiogenesis-Promoting Matrix Metalloproteinases. Frontiers in Pharmacology, 7, 477.
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Data Analysis Tutorials. (2024). IC50 Determination with GraphPad PRISM. Retrieved from [Link]
- Sang, Q. X., & Douglas, D. A. (2016). Assessment of Synthetic Matrix Metalloproteinase Inhibitors by Fluorogenic Substrate Assay. Methods in Molecular Biology, 1380, 155-168.
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EpigenTek. (2022). EpiQuik™ DNMT Activity/Inhibition Assay Ultra Kit (Fluorometric). Retrieved from [Link]
- Lauer-Fields, J. L., Broder, T., & Fields, G. B. (2009). Using Fluorogenic Peptide Substrates to Assay Matrix Metalloproteinases. Current Protocols in Protein Science, Chapter 21, Unit 21.10.
- Raeeszadeh-Sarmazdeh, M., Do, L. D., & Hritz, J. (2020). Mechanisms to Inhibit Matrix Metalloproteinase Activity: Where Are We in the Development of Clinically Relevant Inhibitors?. International Journal of Molecular Sciences, 21(18), 6683.
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Nano Researchers. (2025). IC50 Calculation Using GraphPad Prism | Nonlinear Regression. Retrieved from [Link]
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Asghar, J. (2021). GraphPad Prism 8 | Finding IC50 value. Retrieved from [Link]
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EpigenTek. (2022). EpiQuik™ DNA Methyltransferase Activity/Inhibition Assay Kit (Fluorometric). Retrieved from [Link]
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EpigenTek. (n.d.). EpiQuik DNMT Activity/Inhibition Assay Ultra Kit (Fluorometric). Retrieved from [Link]
- Gonzalez-Pascual, M., & Garcia-Alvarez, B. (2021). The Roles of Matrix Metalloproteinases and Their Inhibitors in Human Diseases. International Journal of Molecular Sciences, 22(16), 8534.
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GraphPad. (n.d.). How Do I Estimate the IC50 and EC50?. Retrieved from [Link]
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Application Note & Protocols: A Multi-Assay Strategy for Evaluating the Cytotoxicity of 7-Bromo-4-hydroxyquinoline-3-carboxylic acid
For Researchers, Scientists, and Drug Development Professionals
Authored by: Gemini, Senior Application Scientist
Abstract
This document provides a comprehensive guide and detailed protocols for assessing the cytotoxic potential of 7-Bromo-4-hydroxyquinoline-3-carboxylic acid (7-BHQC). Quinoline derivatives are a significant class of heterocyclic compounds with a wide range of biological activities, including potential anticancer properties.[1] A thorough evaluation of their cytotoxic effects is a critical step in early-stage drug discovery.[1] This guide advocates for a multi-assay, tiered approach to move beyond a simple viability readout towards a more mechanistic understanding of how 7-BHQC affects cells. We present detailed protocols for three core, complementary cell-based assays: the MTT assay to assess metabolic activity, the Lactate Dehydrogenase (LDH) assay for membrane integrity, and the Caspase-Glo® 3/7 assay to specifically measure apoptosis induction. By integrating the data from these assays, researchers can effectively characterize the cytotoxic profile of 7-BHQC and make informed decisions for further development.
Introduction: The Rationale for a Multi-Faceted Cytotoxicity Assessment
7-Bromo-4-hydroxyquinoline-3-carboxylic acid (7-BHQC) is a quinoline derivative whose biological activities are not yet fully characterized.[2][3] The 4-quinolone-3-carboxylic acid scaffold is a privileged structure in medicinal chemistry, known to be the basis for compounds with antibacterial, antitumor, and anti-HIV activities.[4] Given this background, evaluating the cytotoxicity of novel derivatives like 7-BHQC is paramount.
A single cytotoxicity assay provides a limited snapshot of a compound's effect. For instance, a reduction in signal in a viability assay could indicate cell death (cytotoxicity) or merely an inhibition of proliferation (cytostasis). To build a comprehensive profile, a well-designed experimental strategy should aim to answer three fundamental questions:
-
Potency: At what concentration does the compound affect cell viability?
-
Primary Mechanism of Death: Does the compound primarily induce apoptosis (programmed cell death) or necrosis (uncontrolled cell lysis)?
-
Therapeutic Window: How does the compound's potency differ between cancerous and non-cancerous cell lines?
This application note details a logical workflow to address these questions, providing researchers with robust, reproducible protocols and the framework for insightful data interpretation.
Strategic Workflow for Cytotoxicity Profiling
We propose a tiered approach that begins with a primary screening assay to determine the potency (IC50) of 7-BHQC. Subsequent mechanistic assays are then performed at relevant concentrations (e.g., around the IC50 value) to elucidate the mode of action.
Caption: Principle of the Caspase-Glo® 3/7 luminescent assay.
Protocol: Caspase-Glo® 3/7 Assay
Materials:
-
Caspase-Glo® 3/7 Assay System (Promega, Cat. No. G8090 or similar).
-
White-walled, opaque 96-well plates suitable for luminescence.
-
Positive Control: Staurosporine (a potent inducer of apoptosis). [5][6][7] Procedure:
-
Cell Seeding and Treatment: Seed cells in a white-walled 96-well plate and treat with 7-BHQC as described previously (100 µL final volume).
-
Controls:
-
Vehicle Control: Cells treated with vehicle only.
-
Positive Control: Cells treated with an optimized concentration of staurosporine (e.g., 1 µM for 4-6 hours). [7]3. Incubation: Incubate for a period shorter than that used for viability assays, as caspase activation is an earlier event (e.g., 6, 12, or 24 hours).
-
-
Assay Reagent Preparation: Equilibrate the Caspase-Glo® 3/7 Buffer and Substrate to room temperature. Prepare the Caspase-Glo® 3/7 Reagent by mixing the components as per the manufacturer's protocol.
-
Add-Mix-Measure: Remove the plate from the incubator and allow it to equilibrate to room temperature. Add 100 µL of the prepared Caspase-Glo® 3/7 Reagent to each well. [8][9]6. Incubation: Mix the contents on a plate shaker at 300-500 rpm for 30 seconds. Incubate at room temperature for 1 to 3 hours, protected from light.
-
Measurement: Measure the luminescence using a plate-reading luminometer.
Data Analysis and Presentation
-
Calculate Fold Change: Fold Change = (Luminescence of Treated Sample) / (Luminescence of Vehicle Control)
Table 3: Example Caspase-Glo® 3/7 Data for 7-BHQC on A549 Cells (12h)
| Treatment | Average Luminescence (RLU) | Fold Change vs. Vehicle |
|---|---|---|
| Vehicle Control | 15,000 | 1.0 |
| Staurosporine (1 µM) | 180,000 | 12.0 |
| 7-BHQC (5 µM) | 37,500 | 2.5 |
| 7-BHQC (10 µM) | 90,000 | 6.0 |
| 7-BHQC (20 µM) | 135,000 | 9.0 |
Data Integration and Interpretation
By combining the results from all three assays, a clear picture of 7-BHQC's cytotoxic mechanism emerges. The hypothetical data generated above for a 48-hour treatment at the IC50 (~10 µM) would lead to the following interpretation:
Table 4: Integrated Cytotoxicity Profile of 7-BHQC at ~10 µM
| Assay | Result | Interpretation |
|---|---|---|
| MTT | ~50% reduction in viability | The compound is cytotoxic/cytostatic at this concentration. |
| LDH | ~10% increase in cytotoxicity | Minimal membrane damage; necrosis is not the primary mechanism of death. |
| Caspase-3/7 | ~6-fold increase in signal | Strong induction of the apoptotic pathway. |
References
-
MTT Assay Protocol for Cell Viability and Proliferation. (n.d.). Roche. Retrieved from [Link]
-
Chan, F. K. M., Moriwaki, K., & De Rosa, M. J. (2013). Detection of Necrosis by Release of Lactate Dehydrogenase (LDH) Activity. Methods in Molecular Biology, 979, 65–70. Retrieved from [Link]
-
Riss, T. L., et al. (2013). Cell Viability Assays. Assay Guidance Manual. Eli Lilly & Company and the National Center for Advancing Translational Sciences. Retrieved from [Link]
-
Guide to Calculating and Interpreting IC50 & EC50 Values in Cell Viability Assays. (2025). Cell Model Systems. Retrieved from [Link]
-
Detection of necrosis by release of lactate dehydrogenase activity. (2013). Methods in Molecular Biology. Retrieved from [Link]
-
How to calculate IC50. (n.d.). Science Gateway. Retrieved from [Link]
-
Fischer, U., et al. (2019). Staurosporine induces apoptosis in pancreatic carcinoma cells PaTu 8988t and Panc-1 via the intrinsic signaling pathway. BMC Cancer, 19(1), 93. Retrieved from [Link]
-
How to calculate IC50 for my dose response? (2016). ResearchGate. Retrieved from [Link]
-
Singh, P., et al. (2017). Comprehensive review on current developments of quinoline-based anticancer agents. Arabian Journal of Chemistry, 10, S3420-S3447. Retrieved from [Link]
-
How to compute EC50/IC50 in Dose Response fitting. (2022). OriginLab. Retrieved from [Link]
-
Caspase-Glo 3/7 Assay. (2022). Reaction Biology. Retrieved from [Link]
-
Costa, C. A., et al. (2020). Cytotoxicity of 4-substituted quinoline derivatives: Anticancer and antileishmanial potential. Bioorganic & Medicinal Chemistry, 28(11), 115511. Retrieved from [Link]
-
Mastering Dose Response Curves: IC50 & Nonlinear Regression in Prism. (2025). GraphPad. YouTube. Retrieved from [Link]
-
Detection of Necrosis by Release of Lactate Dehydrogenase Activity. (2013). ResearchGate. Retrieved from [Link]
-
Caspase-Glo 3/7 3D Assay TM627. (n.d.). Scribd. Retrieved from [Link]
-
Cytotoxic Assessment of Quinoline Based Derivatives on Liver Cancer Cell Line. (2018). ResearchGate. Retrieved from [Link]
-
LDH Cytotoxicity Assay Kit. (n.d.). Tiaris Biosciences. Retrieved from [Link]
-
Quantification of lactate dehydrogenase for cell viability testing using cell lines and primary cultured astrocytes. (2016). Journal of Visualized Experiments. Retrieved from [Link]
-
Exploring the antitumor potential of novel quinoline derivatives via tubulin polymerization inhibition in breast cancer; design, synthesis and molecular docking. (2024). RSC Medicinal Chemistry. Retrieved from [Link]
-
Staurosporine induces apoptosis in pancreatic carcinoma cells PaTu 8988t and Panc-1 via the intrinsic signaling pathway. (2019). BMC Cancer. Retrieved from [Link]
-
Protocol of Caspase-Glo 3/7 HepG2 Cell-based Assay for High-throughput Screening. (n.d.). National Toxicology Program. Retrieved from [Link]
-
staurosporine induced apoptosis: Topics by Science.gov. (n.d.). Science.gov. Retrieved from [Link]
-
Induction of Apoptosis by Staurosporine Involves the Inhibition of Expression of the Major Cell Cycle Proteins... (2007). ResearchGate. Retrieved from [Link]
-
LDH Cytotoxicity Assay Kit. (n.d.). Interchim. Retrieved from [Link]
-
LDH Cytotoxicity Detection Kit. (n.d.). Takara Bio. Retrieved from [Link]
-
7-Bromo-4-hydroxyquinoline-3-carboxylic acid | C10H6BrNO3. (n.d.). PubChem. Retrieved from [Link]
-
The 4-quinolone-3-carboxylic acid motif as a multivalent scaffold in medicinal chemistry. (2013). Current Medicinal Chemistry. Retrieved from [Link]
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Application Note: Strategies and Protocols for the Crystallization of 7-Bromo-4-hydroxyquinoline-3-carboxylic acid
Abstract
This guide provides a comprehensive technical overview and detailed protocols for the crystallization of 7-Bromo-4-hydroxyquinoline-3-carboxylic acid (BHQC). The successful isolation of BHQC as a highly pure, crystalline solid is critical for its application in pharmaceutical research and materials science, ensuring reproducibility and facilitating downstream characterization and formulation. This document explores the fundamental physicochemical properties of BHQC, outlines a logical framework for solvent selection, and presents step-by-step protocols for three primary crystallization techniques: Slow Cooling Crystallization, Anti-Solvent Addition, and Vapor Diffusion. Each protocol is supported by expert insights, troubleshooting guides, and visual diagrams to ensure researchers can achieve optimal results.
Pre-Crystallization Analysis: Understanding the Molecule
A successful crystallization strategy begins with a thorough understanding of the target molecule's physicochemical properties. 7-Bromo-4-hydroxyquinoline-3-carboxylic acid is a complex heterocyclic compound with multiple functional groups that dictate its behavior in solution.
Physicochemical Profile
The key properties of BHQC are summarized below. This data forms the rational basis for the experimental designs that follow.
| Property | Value / Description | Significance for Crystallization |
| Molecular Formula | C₁₀H₆BrNO₃[1] | - |
| Molecular Weight | 268.06 g/mol [1] | Used for calculating molarity and theoretical yield. |
| Appearance | White to off-white solid | Visual indicator of purity; color changes may suggest impurities or degradation. |
| Solubility | Sparingly soluble in water. | Indicates that aqueous systems alone are unlikely to be effective for crystallization. Organic or mixed-solvent systems are required. |
| Predicted pKa | 3.83 ± 0.40 | The carboxylic acid group's acidity means solubility will be highly pH-dependent. The compound will be significantly more soluble in basic solutions (as a carboxylate salt) and less soluble in acidic solutions. |
| Safety Information | Harmful if swallowed; Causes skin and eye irritation; May cause respiratory irritation.[1] | All handling should be performed in a well-ventilated fume hood with appropriate Personal Protective Equipment (PPE), including gloves, lab coat, and safety glasses. |
The Critical Role of Tautomerism
It is essential to recognize that 7-Bromo-4-hydroxyquinoline-3-carboxylic acid can exist in tautomeric equilibrium with its 7-bromo-4-oxo-1H-quinoline-3-carboxylic acid form. The predominant form is influenced by the solvent environment and is often the 4-oxo (keto) form in the solid state[1]. This equilibrium affects the hydrogen bonding patterns (donor/acceptor sites), which are fundamental to the formation of a stable crystal lattice. The choice of solvent can influence which tautomer is favored in solution, thereby impacting nucleation and crystal growth.
A Systematic Approach to Crystallization Method Selection
Given the lack of extensive published solubility data for BHQC, a systematic screening approach is the most scientifically sound strategy.[2] The goal is to identify a solvent or solvent system where the compound exhibits high solubility at elevated temperatures and low solubility at room temperature or below.
The following workflow provides a logical decision-making process for selecting an appropriate crystallization method.
Figure 1: Logical workflow for selecting a suitable crystallization method for BHQC.
Experimental Protocols
Safety Precaution: All protocols must be executed within a certified fume hood. Wear appropriate PPE, including chemically resistant gloves, a lab coat, and safety goggles. Refer to the Material Safety Data Sheet (MSDS) for all solvents before use.
Protocol 1: Single Solvent Recrystallization via Slow Cooling
This is the most fundamental technique, relying on the differential solubility of BHQC in a single solvent at varying temperatures. It is ideal for purifying bulk material when a suitable solvent is identified.
-
Principle of Causality: As a saturated solution cools, the solubility of the solute decreases. The system becomes supersaturated, providing the thermodynamic driving force for the solute molecules to arrange themselves into an ordered, low-energy crystal lattice, excluding impurities in the process. The rate of cooling is critical; slow cooling allows for the formation of larger, more perfect crystals, while rapid cooling can trap solvent and impurities.
-
Apparatus and Reagents:
-
Crude 7-Bromo-4-hydroxyquinoline-3-carboxylic acid
-
Candidate solvents (e.g., Ethanol, Isopropanol, N,N-Dimethylformamide (DMF), Ethyl Acetate)
-
Erlenmeyer flask
-
Hot plate with stirring capability
-
Condenser (optional, for volatile solvents)
-
Buchner funnel and filter flask
-
Filter paper
-
Vacuum source
-
-
Step-by-Step Methodology:
-
Dissolution: Place the crude BHQC (e.g., 1.0 g) into an appropriately sized Erlenmeyer flask with a magnetic stir bar.
-
Add a small volume of the selected solvent (e.g., 10 mL of DMF) and begin stirring.
-
Gently heat the mixture to near the solvent's boiling point. Add more solvent dropwise until all the solid has completely dissolved. Expert Tip: Add a slight excess of solvent (an additional 5-10% by volume) to prevent premature crystallization during the subsequent hot filtration step.[2]
-
Hot Filtration (Optional): If any insoluble impurities are visible in the hot solution, perform a hot filtration using a pre-heated funnel and fluted filter paper into a clean, pre-heated flask. This step must be done quickly to prevent crystallization on the filter.
-
Slow Cooling: Cover the flask with a watch glass or loosely with foil and allow it to cool slowly to room temperature, undisturbed. To promote very slow cooling, the flask can be placed in an insulated container (e.g., a Dewar flask filled with warm water).
-
Maximizing Yield: Once the flask has reached room temperature, place it in an ice bath or a refrigerator (0-4°C) for at least one hour to maximize the precipitation of the product.[2]
-
Isolation: Collect the crystals by vacuum filtration using a Buchner funnel.
-
Washing: Wash the collected crystals (the "filter cake") with a small amount of cold recrystallization solvent to remove any residual mother liquor containing dissolved impurities.[2]
-
Drying: Dry the crystals under vacuum to a constant weight.
-
-
Troubleshooting:
-
Oiling Out: If the product separates as a liquid, the solution is likely too concentrated or cooling too quickly. Re-heat the mixture to redissolve the oil, add more solvent (10-20%), and cool at a much slower rate.[2]
-
No Crystals Form: The solution may be too dilute, or nucleation is inhibited. Try scratching the inside of the flask with a glass rod below the solvent line to create nucleation sites. If that fails, a small seed crystal from a previous batch can be added. Alternatively, reduce the solvent volume by gentle heating and attempt to cool again.
-
Protocol 2: Binary Solvent System via Anti-Solvent Addition
This technique is highly effective when no single solvent provides the ideal solubility profile. It involves dissolving BHQC in a "good" solvent and inducing crystallization by adding a miscible "poor" solvent (an anti-solvent).
-
Principle of Causality: The addition of an anti-solvent systematically reduces the solute's solubility in the mixed solvent system. This controlled increase in supersaturation allows for gradual crystal nucleation and growth. This method is particularly useful for compounds that are either too soluble or too insoluble in common solvents. A patent for a related quinoline carboxylic acid derivative mentions using a DMF/methanol solvent system for recrystallization, highlighting the utility of this approach.[3]
-
Apparatus and Reagents:
-
Crude BHQC
-
A "good" solvent in which BHQC is highly soluble (e.g., DMF, THF, Dioxane).
-
A miscible "anti-solvent" in which BHQC is poorly soluble (e.g., Water, Methanol, Hexane, Diethyl Ether).
-
Flask with stirring
-
Dropping funnel or burette
-
Figure 2: Schematic of an anti-solvent crystallization setup.
-
Step-by-Step Methodology:
-
Dissolution: Dissolve the crude BHQC in a minimal amount of the "good" solvent (e.g., DMF) at room temperature or with gentle warming.
-
Anti-Solvent Addition: While stirring the solution vigorously, add the anti-solvent (e.g., water) dropwise from a burette.
-
Induce Nucleation: Continue adding the anti-solvent until the solution becomes persistently turbid (cloudy). This indicates the point of nucleation has been reached.
-
Crystal Growth: At the first sign of persistent turbidity, stop the addition. If desired, gently warm the mixture until it becomes clear again, then allow it to cool slowly and undisturbed. This process of dissolving the initial precipitate and allowing for slow recrystallization often leads to better quality crystals.
-
Isolation and Drying: Allow sufficient time for crystallization to complete. Isolate, wash (using the anti-solvent or a mixture rich in the anti-solvent), and dry the crystals as described in Protocol 3.1 (Steps 7-9).
-
Protocol 3: Vapor Diffusion for High-Quality Single Crystals
This method is the gold standard for obtaining X-ray diffraction quality single crystals. It is a very slow, gentle process that allows for the formation of highly ordered, defect-free crystals.
-
Principle of Causality: This technique relies on the slow diffusion of an anti-solvent vapor into a solution of the compound. The gradual change in solvent composition slowly brings the solution to a state of supersaturation, allowing for a very low nucleation rate and promoting the growth of a few large single crystals rather than many small ones.
-
Apparatus and Reagents:
-
Small vial or test tube (e.g., 1-dram vial)
-
Larger beaker or jar with a sealable lid or cap
-
"Good" solvent (volatile, e.g., THF, Acetone)
-
"Anti-solvent" (more volatile than the good solvent, e.g., Hexane, Pentane, Diethyl Ether)
-
Figure 3: A typical setup for vapor diffusion crystallization.
-
Step-by-Step Methodology:
-
Prepare Solution: Prepare a concentrated (near-saturated) solution of BHQC in a small volume of the "good" solvent (e.g., 0.5 mL of THF). Filter the solution through a syringe filter into a clean, small vial to remove any dust or particulate matter.
-
Set Up Chamber: Pour a larger volume (e.g., 5-10 mL) of the volatile anti-solvent (e.g., hexane) into the bottom of the larger jar or beaker.
-
Combine: Carefully place the open inner vial containing the BHQC solution into the larger chamber, ensuring the liquid levels are such that the anti-solvent cannot splash into the vial.
-
Seal and Wait: Seal the outer chamber tightly with a cap or parafilm. Store the setup in a location free from vibrations and temperature fluctuations.
-
Monitor: Crystal growth may take several days to weeks. The process is complete when suitable crystals have formed or the solvent in the inner vial has evaporated or been replaced by the anti-solvent.
-
Summary of Methods
| Crystallization Method | Primary Application | Typical Solvents | Advantages | Disadvantages |
| Slow Cooling | Bulk purification, high yield | Alcohols (EtOH, IPA), Amides (DMF), Esters (EtOAc) | Simple, scalable, good for moderate to high yields. | Requires a solvent with a steep solubility-temperature curve; risk of oiling out. |
| Anti-Solvent Addition | Bulk purification, when single solvents fail | Good: DMF, THF; Anti-solvent: Water, Hexane, MeOH | Highly versatile, offers fine control over supersaturation. | Can lead to small crystals if addition is too fast; requires miscible solvent pairs. |
| Vapor Diffusion | Growing single crystals for X-ray analysis | Good: THF, Acetone; Anti-solvent: Hexane, Pentane | Produces very high-quality crystals, gentle process. | Very slow, low yield, sensitive to vibrations and temperature changes. |
Conclusion
The crystallization of 7-Bromo-4-hydroxyquinoline-3-carboxylic acid is a crucial step for its purification and characterization. There is no single universal protocol; success depends on a systematic and logical approach to solvent and methodology selection. For bulk purification, slow cooling from a single solvent like DMF or an anti-solvent addition method using a DMF/water or THF/hexane system is recommended. For obtaining high-quality single crystals for structural elucidation, the vapor diffusion method is superior. By understanding the underlying principles of solubility and nucleation and carefully executing the protocols detailed in this guide, researchers can reliably obtain crystalline BHQC suitable for their specific scientific needs.
References
-
PubChem. (n.d.). 7-Bromo-4-hydroxyquinoline-3-carboxylic acid. National Center for Biotechnology Information. Retrieved from [Link]
-
PubChem. (n.d.). 7-Bromo-4-hydroxyisoquinoline-3-carboxylic acid. National Center for Biotechnology Information. Retrieved from [Link]
- Kovacs, G., et al. (1990). Process for the preparation of a quinoline carboxylic acid. Google Patents. EP0351889A1.
-
Al-Amiery, A. A., et al. (2021). Synthesis of New Quinoline-2-Carboxylic Acid Compounds and Their Antimicrobial Activity Investigation. Advanced Journal of Chemistry, Section A, 4(2), 127-139. Retrieved from [Link]
-
Amerigo Scientific. (n.d.). 7-Bromo-4-hydroxy-8-methylquinoline-3-carboxylic acid. Retrieved from [Link]
-
PubChem. (n.d.). Ethyl 7-bromo-4-hydroxyquinoline-3-carboxylate. National Center for Biotechnology Information. Retrieved from [Link]
- Wang, J., et al. (2013). Preparation method of 7-bromo-4-hydroxy-3-quinoline carboxylic acid. Google Patents. CN103113298B.
-
Gök, D. (2022). An Efficient One-Pot Three-Component Synthesis of Novel Quinazoline-4 Carboxylic Acid and Its Ester and Amide Derivatives. Hacettepe Journal of Biology and Chemistry, 50(4), 377-386. Retrieved from [Link]
- Li, J., et al. (2020). A kind of synthetic method of quinoline carboxylate. Google Patents. CN111320581A.
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-
Sheldrick, G. M., et al. (2018). The crystal structure of 7-bromo-1-cyclopropyl-8-methyl-4-oxo-1,4-dihydroquinoline-3-carboxylic acid an intermediate of the ozenoxacin synthesis, C14H12BrNO3. ResearchGate. Retrieved from [Link]
-
Collis, G. E., et al. (2003). 7-Bromoquinolin-8-ol. ResearchGate. Retrieved from [Link]
-
Li, Y., et al. (2022). Facile Synthesis of Quinolinecarboxylic Acid–Linked Covalent Organic Framework via One–Pot Reaction for Highly Efficient Removal of Water–Soluble Pollutants. Molecules, 27(19), 6599. Retrieved from [Link]
Sources
The Versatile Role of 7-Bromo-4-hydroxyquinoline-3-carboxylic Acid in Advanced Materials: A Guide for Researchers
The quest for novel materials with tailored optical and electronic properties is a cornerstone of modern materials science. Within this pursuit, heterocyclic organic molecules have emerged as a particularly promising class of building blocks. Among these, 7-Bromo-4-hydroxyquinoline-3-carboxylic acid, a functionalized quinoline derivative, presents a compelling scaffold for the development of next-generation materials for applications ranging from vibrant displays to sensitive chemical sensors. This guide provides an in-depth exploration of the potential of this molecule, offering both the theoretical underpinnings and practical protocols for its application in materials science.
Core Molecular Attributes: Understanding the Structure-Property Relationship
The utility of 7-Bromo-4-hydroxyquinoline-3-carboxylic acid in materials science is intrinsically linked to its unique molecular architecture. The quinoline core, a bicyclic aromatic heterocycle, provides a rigid and planar framework that facilitates π-π stacking and charge transport, crucial properties for organic electronics.[1] The strategic placement of functional groups further refines its characteristics:
-
4-hydroxy group: This group can participate in keto-enol tautomerism, influencing the molecule's electronic and photophysical properties. It also provides a coordination site for metal ions.
-
3-carboxylic acid group: This versatile functional group serves as a primary anchoring point for forming metal complexes, a key step in the synthesis of metal-organic frameworks (MOFs). It can also be modified to tune solubility and electronic properties.
-
7-bromo substituent: The bromine atom, an electron-withdrawing group, modulates the molecule's highest occupied and lowest unoccupied molecular orbital (HOMO-LUMO) energy levels. This tuning is critical for optimizing charge injection and transport in electronic devices and can also influence the photoluminescent properties.[2]
These features collectively make 7-Bromo-4-hydroxyquinoline-3-carboxylic acid a promising candidate for several advanced material applications.
Application in Organic Light-Emitting Diodes (OLEDs)
Quinoline derivatives are widely recognized for their potential in OLEDs, where they can function as electron-transporting materials (ETMs), host materials for emissive dopants, or even as the primary light-emitting species.[1][3] The electron-deficient nature of the quinoline ring system generally promotes efficient electron transport.
Hypothetical Performance as an Electron Transport and Emissive Material
While specific experimental data for 7-Bromo-4-hydroxyquinoline-3-carboxylic acid in OLEDs is not yet widely published, we can extrapolate its potential based on structurally similar compounds. The presence of the electron-withdrawing bromine atom and the carboxylic acid group is expected to lower the LUMO energy level, facilitating electron injection from the cathode. Furthermore, the rigid quinoline core can lead to high fluorescence quantum yields in the solid state.
Table 1: Predicted Photophysical and Device Performance Characteristics
| Property | Predicted Value/Characteristic | Rationale |
| Photoluminescence (PL) Emission | Blue to Green | Based on the emission of similar quinoline derivatives. The exact color can be tuned by further functionalization. |
| Fluorescence Quantum Yield (ΦF) | Moderate to High | The rigid quinoline scaffold can suppress non-radiative decay pathways. |
| Electron Mobility | Good | The electron-deficient nature of the quinoline ring is conducive to electron transport.[1] |
| HOMO/LUMO (eV) | -5.8 to -6.2 / -2.7 to -3.1 | Estimated based on DFT calculations of related quinoline derivatives. The bromine substituent lowers the energy levels. |
Protocol for OLED Fabrication using a Quinoline-based Emissive Layer
This protocol outlines the fabrication of a multilayer OLED device using a solution-processing approach, which is well-suited for screening new materials.
Experimental Workflow for OLED Fabrication
Caption: Workflow for solution-processed OLED fabrication.
Step-by-Step Protocol:
-
Substrate Preparation:
-
Clean indium tin oxide (ITO)-coated glass substrates by sequential ultrasonication in deionized water with detergent, deionized water, acetone, and isopropanol for 15 minutes each.
-
Dry the substrates with a stream of nitrogen and treat them with oxygen plasma for 5 minutes to enhance the work function of the ITO for efficient hole injection.
-
-
Hole Transport Layer (HTL) Deposition:
-
Spin-coat a layer of poly(3,4-ethylenedioxythiophene) polystyrene sulfonate (PEDOT:PSS) onto the ITO substrate at 3000 rpm for 60 seconds.
-
Anneal the substrate at 150°C for 15 minutes in a nitrogen-filled glovebox.
-
-
Emissive Layer (EML) Deposition:
-
Prepare a solution of 7-Bromo-4-hydroxyquinoline-3-carboxylic acid (as the emitter or co-host) and a suitable host material (e.g., 4,4'-Bis(N-carbazolyl)-1,1'-biphenyl - CBP) in a high-boiling-point solvent like chlorobenzene. The concentration and host:guest ratio should be optimized (e.g., 10 mg/mL total solids with 5-10 wt% of the quinoline derivative).
-
Spin-coat the EML solution onto the HTL at 2000 rpm for 60 seconds.
-
Anneal the substrate at 80°C for 30 minutes inside the glovebox.
-
-
Electron Transport Layer (ETL) and Cathode Deposition:
-
Transfer the substrate to a high-vacuum thermal evaporation chamber (<10-6 Torr).
-
Deposit a 30 nm thick layer of an electron-transport material like 1,3,5-Tri(m-pyrid-3-yl-phenyl)benzene (TPBi).
-
Deposit a 1 nm thick layer of lithium fluoride (LiF) to facilitate electron injection.
-
Deposit a 100 nm thick layer of aluminum (Al) as the cathode.
-
-
Encapsulation and Characterization:
-
Encapsulate the device using a UV-curable epoxy and a glass coverslip to prevent degradation from air and moisture.
-
Characterize the device by measuring its current-voltage-luminance (J-V-L) characteristics and electroluminescence spectrum.
-
Application in Metal-Organic Frameworks (MOFs) and Sensors
The presence of both a carboxylic acid and a hydroxyquinoline moiety makes 7-Bromo-4-hydroxyquinoline-3-carboxylic acid an excellent candidate as a multitopic ligand for the construction of MOFs. The carboxylic acid can coordinate to metal centers, while the hydroxyquinoline part can act as a secondary binding site or as a functional unit within the pores of the MOF.
Design Strategy for Luminescent MOFs
By selecting appropriate metal ions, it is possible to construct MOFs that exhibit interesting luminescent properties. For instance, coordination with lanthanide ions (e.g., Eu3+, Tb3+) can lead to "antenna effect" MOFs, where the quinoline ligand absorbs UV light and efficiently transfers the energy to the metal center, resulting in characteristic sharp emission lines of the lanthanide.
Hypothetical MOF Synthesis and Activation Pathway
Caption: General workflow for the synthesis and activation of a MOF.
Protocol for the Synthesis of a Zinc-based MOF
This protocol describes a general solvothermal method for synthesizing a MOF using 7-Bromo-4-hydroxyquinoline-3-carboxylic acid as the organic linker.
Step-by-Step Protocol:
-
Reactant Preparation:
-
In a 20 mL scintillation vial, dissolve 0.1 mmol of 7-Bromo-4-hydroxyquinoline-3-carboxylic acid in 5 mL of N,N-dimethylformamide (DMF).
-
In a separate vial, dissolve 0.1 mmol of zinc nitrate hexahydrate (Zn(NO3)2·6H2O) in 5 mL of ethanol.
-
-
Solvothermal Synthesis:
-
Combine the two solutions in the scintillation vial.
-
Cap the vial tightly and place it in a programmable oven.
-
Heat the mixture to 120°C for 24 hours.
-
Allow the oven to cool slowly to room temperature.
-
-
Product Isolation and Activation:
-
Collect the crystalline product by filtration and wash it with fresh DMF.
-
To remove unreacted starting materials and solvent molecules from the pores, immerse the crystals in fresh dichloromethane for 3 days, replacing the solvent daily.
-
Filter the crystals and dry them under vacuum at 100°C for 12 hours to obtain the activated, porous MOF.
-
-
Characterization:
-
Confirm the structure and purity of the MOF using powder X-ray diffraction (PXRD) and thermogravimetric analysis (TGA).
-
Characterize the porosity of the material using nitrogen adsorption-desorption isotherms at 77 K.
-
Investigate the luminescent properties by measuring the excitation and emission spectra.
-
Potential as a Fluorescent Sensor
The hydroxyquinoline moiety is a well-known chelator for various metal ions. Upon coordination, the fluorescence of the molecule can be either enhanced or quenched.[4] This property can be exploited to develop fluorescent sensors. A MOF constructed from 7-Bromo-4-hydroxyquinoline-3-carboxylic acid could act as a heterogeneous sensor for metal ions in solution, offering the advantages of recyclability and stability.
Safety and Handling
7-Bromo-4-hydroxyquinoline-3-carboxylic acid should be handled with appropriate safety precautions in a well-ventilated fume hood.[5] It is harmful if swallowed and can cause skin and eye irritation.[5] Always wear personal protective equipment (PPE), including safety glasses, gloves, and a lab coat, when working with this compound.
Conclusion
7-Bromo-4-hydroxyquinoline-3-carboxylic acid is a molecule with significant untapped potential in materials science. Its versatile chemical structure allows for its incorporation into a range of advanced materials, from efficient OLEDs to functional MOFs and sensors. While further experimental validation is needed to fully elucidate its properties, the foundational principles and the protocols outlined in this guide provide a solid starting point for researchers to explore and unlock the promising applications of this intriguing quinoline derivative.
References
-
Koprowska, K., et al. (2021). Application of quinoline derivatives in third-generation photovoltaics. Journal of Materials Science: Materials in Electronics, 32(14), 18451-18465. [Link]
-
Cipurković, A., et al. (2021). Metal Complexes with 8-Hydroxyquinoline: Synthesis and In Vitro Antimicrobial Activity. Open Journal of Applied Sciences, 11, 1-10. [Link]
-
Yilmaz, I., & Can, M. (2018). Production of Organic Light-Emitting Diode with Fluorescence Featured Quinoline Derivative. International Journal of Chemistry and Technology, 2(2), 172-177. [Link]
-
PubChem. (n.d.). 7-Bromo-4-hydroxyquinoline-3-carboxylic acid. Retrieved from [Link]
-
Patel, H. M., et al. (1977). Design, synthesis, and correlation analysis of 7-substituted 4-hydroxyquinoline-3-carboxylic acids as inhibitors of cellular respiration. Journal of Medicinal Chemistry, 20(8), 1001-6. [Link]
-
PubChem. (n.d.). 7-Bromo-4-hydroxyisoquinoline-3-carboxylic acid. Retrieved from [Link]
-
Collis, G. E., et al. (2003). 7-Bromoquinolin-8-ol. Acta Crystallographica Section C: Structural Chemistry, 59(Pt 8), o483–o484. [Link]
-
PubChemLite. (n.d.). 7-bromo-4-hydroxy-8-methylquinoline-3-carboxylic acid. Retrieved from [Link]
-
Amerigo Scientific. (n.d.). 7-Bromo-4-hydroxy-8-methylquinoline-3-carboxylic acid. Retrieved from [Link]
-
ChemSrc. (n.d.). 7-bromo-3-hydroxyquinoline-4-carboxylic acid. Retrieved from [Link]
-
PubChemLite. (n.d.). 7-bromo-4-hydroxyquinoline-3-carboxylic acid. Retrieved from [Link]
-
PubChem. (n.d.). 7-Bromo-4-hydroxyquinoline-3-carboxylic acid - Safety and Hazards. Retrieved from [Link]
Sources
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- 2. Synthesis, DFT studies on a series of tunable quinoline derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
- 5. 7-Bromo-4-hydroxyquinoline-3-carboxylic acid | C10H6BrNO3 | CID 10400802 - PubChem [pubchem.ncbi.nlm.nih.gov]
Troubleshooting & Optimization
Technical Support Center: 7-Bromo-4-hydroxyquinoline-3-carboxylic acid Synthesis
Answering the call of researchers, scientists, and drug development professionals, this Technical Support Center provides a comprehensive guide to troubleshooting and optimizing the synthesis of 7-Bromo-4-hydroxyquinoline-3-carboxylic acid. As a Senior Application Scientist, my goal is to blend established chemical principles with practical, field-tested advice to help you navigate the complexities of this multi-step synthesis and significantly improve your yields.
Overview of the Synthesis: The Gould-Jacobs Reaction
The synthesis of 7-Bromo-4-hydroxyquinoline-3-carboxylic acid is most effectively achieved through the Gould-Jacobs reaction.[1][2][3] This powerful method involves a three-stage process:
-
Condensation: An aniline (m-bromoaniline) is condensed with an activated malonic ester, typically diethyl ethoxymethylenemalonate (DEEM).
-
Thermal Cyclization: The resulting intermediate undergoes a high-temperature intramolecular cyclization to form the quinoline ring system.
-
Hydrolysis: The ethyl ester of the quinoline core is hydrolyzed to the final carboxylic acid product.
Each stage presents unique challenges and opportunities for optimization. This guide will address them in a direct question-and-answer format.
Frequently Asked Questions (FAQs)
Q1: What is the underlying mechanism of the Gould-Jacobs reaction?
The reaction begins with a nucleophilic attack by the nitrogen of the aniline on the electron-deficient double bond of DEEM, followed by the elimination of ethanol to form a stable enamine intermediate (diethyl 2-((3-bromoanilino)methylene)malonate).[1][2] The critical and most energy-intensive step is the thermal 6-electron electrocyclization, which forms the quinoline ring.[2] Subsequent tautomerization to the more stable 4-hydroxy form and hydrolysis of the ester group yields the final product.[1][4]
Q2: Why are such high temperatures required for the cyclization step?
The thermal cyclization step has a significant energy barrier, necessitating temperatures often exceeding 250 °C to facilitate the intramolecular reaction that forms the quinoline ring.[2][4] This high energy requirement is a primary reason for side reactions like charring and decomposition, which can drastically lower the yield.[4]
Q3: Are there modern alternatives to conventional heating for the cyclization?
Absolutely. Microwave-assisted synthesis is a highly effective modern alternative.[2][5] By heating the reaction mixture directly and rapidly, microwave irradiation can significantly shorten reaction times (from hours to minutes) and often leads to cleaner reactions with improved yields.[2][5][6] An optimal condition reported for a similar synthesis was 300 °C for just 5 minutes, which provided a significantly higher yield compared to conventional methods.[2][5]
Q4: Can this synthesis be performed in one pot?
While the Gould-Jacobs reaction is a sequence of reactions, modern adaptations, particularly with microwave assistance, can approximate a one-pot synthesis.[2] For instance, the aniline and DEEM can be mixed in a microwave vial, heated to induce both condensation and cyclization, and then the resulting ester can be hydrolyzed in the same vessel after a solvent swap.[2]
Troubleshooting Guide: Step-by-Step Problem Solving
This section addresses common issues encountered during the synthesis.
Stage 1: Condensation of 3-Bromoaniline and DEEM
Q: My initial condensation reaction is sluggish, and TLC analysis shows significant unreacted 3-bromoaniline.
A: This is a common issue often related to reaction conditions.
-
Causality & Solution: The reaction involves the elimination of ethanol, which is reversible. To drive the reaction forward, ensure you are heating the mixture to 100-130 °C.[2] Using a slight excess of DEEM (1.1-1.2 equivalents) can also help push the equilibrium. After the initial heating period (1-2 hours), consider removing the ethanol byproduct under reduced pressure to prevent the reverse reaction.[2]
Q: I'm seeing multiple spots on my TLC plate after the condensation step.
A: While the desired product is the primary component, side reactions can occur.
-
Causality & Solution: Overheating or prolonged reaction times can lead to side products. Ensure your temperature is controlled within the 100-130 °C range. The intermediate, diethyl 2-((3-bromoanilino)methylene)malonate, is a stable compound that can often be isolated and purified by recrystallization from diethyl ether or methanol if necessary, before proceeding to the high-temperature cyclization.[7]
Stage 2: Thermal Cyclization
Q: My reaction mixture turns into a black tar during the cyclization, and the final yield is extremely low.
A: Tar formation is the most frequent failure mode in classical Gould-Jacobs cyclizations due to the harsh conditions.[6]
-
Causality & Solution: Decomposition occurs when the temperature is too high, not uniform, or held for too long.
-
Temperature Control: Use a high-boiling, inert solvent like Dowtherm A or diphenyl ether to maintain a uniform and controlled temperature.
-
Optimize Conditions: The classical approach requires temperatures above 250 °C.[4] Carefully heat the mixture to this temperature and hold it for the minimum time required, monitoring by TLC if possible.
-
The Superior Alternative (Microwave): This is the most robust solution. Microwave heating provides rapid, uniform heating that dramatically reduces side reactions.[2][5] As shown in the table below, this method offers superior yields in a fraction of the time.
-
| Parameter | Classical Thermal Method | Microwave-Assisted Method |
| Temperature | ~250-260 °C | 250-300 °C |
| Time | 1-3 hours | 5-15 minutes |
| Typical Yield | Low to moderate (<30%) | Moderate to high (up to 47% reported)[2][5] |
| Side Products | Significant charring/tar | Minimal |
| Solvent | High-boiling solvent required | Can be done neat (excess DEEM as solvent)[2] |
Stage 3: Hydrolysis and Product Isolation
Q: The hydrolysis of the ethyl ester seems incomplete, or my yield is poor after acidification.
A: The choice of hydrolysis method is critical for this substrate.
-
Causality & Solution: While standard saponification with NaOH is common, it can lead to the formation of byproducts with this specific molecule.[8] A more effective and cleaner method is acid-catalyzed hydrolysis . Refluxing the ester in a 1-2 mol/L aqueous solution of hydrochloric acid for 0.5-2 hours has been shown to produce a purer product with a higher yield.[8] This avoids the potential for base-mediated side reactions.
Q: My final product is difficult to precipitate or appears oily and impure.
A: The product, 7-Bromo-4-hydroxyquinoline-3-carboxylic acid, is sparingly soluble in water, but proper technique is key for clean isolation.[9]
-
Causality & Solution:
-
pH Control: After hydrolysis, ensure the solution is cooled before acidification. Adjust the pH carefully with concentrated HCl. The product should precipitate as a solid. Check the pH to ensure it is sufficiently acidic.
-
Washing: Once filtered, wash the solid thoroughly with cold water to remove any inorganic salts. A subsequent wash with a non-polar solvent like cold hexane or cyclohexane can help remove organic impurities.[2]
-
Recrystallization: If the product is still impure, consider recrystallization from a suitable solvent like ethanol, acetic acid, or DMF.
-
Experimental Protocols
Protocol 1: Microwave-Assisted Synthesis (Recommended)
This protocol is adapted from modern, high-yield procedures.[2][5]
-
Condensation & Cyclization:
-
In a 5 mL microwave vial, combine 3-bromoaniline (1.0 eq) and diethyl ethoxymethylenemalonate (DEEM) (3.0 eq). The excess DEEM acts as both reagent and solvent.
-
Seal the vial and place it in a microwave reactor.
-
Heat the mixture to 300 °C and hold for 5 minutes.
-
Allow the vial to cool to room temperature. The intermediate product, ethyl 7-bromo-4-hydroxyquinoline-3-carboxylate, should precipitate as a solid.
-
Filter the solid and wash it with a small amount of ice-cold acetonitrile. Dry under vacuum.
-
-
Acidic Hydrolysis: [8]
-
Suspend the dried ester in a 1.5 M aqueous solution of hydrochloric acid.
-
Heat the mixture to reflux with stirring for 1-2 hours, monitoring the disappearance of the ester by TLC.
-
Cool the reaction mixture in an ice bath.
-
Filter the precipitated solid.
-
Wash the filter cake with cold deionized water until the washings are neutral.
-
Dry the final product, 7-Bromo-4-hydroxyquinoline-3-carboxylic acid, under vacuum at 40-50 °C.
-
Protocol 2: Classical Thermal Synthesis
This protocol follows the traditional Gould-Jacobs reaction pathway.
-
Condensation: [2]
-
In a round-bottom flask, combine 3-bromoaniline (1.0 eq) and DEEM (1.1 eq).
-
Heat the mixture at 120-130 °C for 1.5 hours.
-
Remove the ethanol byproduct under reduced pressure.
-
-
Thermal Cyclization:
-
Add a high-boiling solvent (e.g., Dowtherm A) to the flask containing the crude intermediate.
-
Heat the mixture to 250-255 °C and maintain this temperature for 1 hour.
-
Cool the reaction mixture and dilute with hexane or toluene to precipitate the crude ester.
-
Filter the solid, wash with hexane, and dry.
-
-
Hydrolysis:
-
Follow the acidic hydrolysis steps as described in Protocol 1.
-
References
-
Wikipedia. Gould–Jacobs reaction. [Link]
-
Wiley Online Library. Gould-Jacobs Reaction. [Link]
-
PubMed Central (PMC). Quinolin-4-ones: Methods of Synthesis and Application in Medicine. [Link]
-
IIP Series. SYNTHESIS OF QUINOLINE AND ITS DERIVATIVES USING VARIOUS NAME REACTIONS: AN OVERVIEW. [Link]
- Google Patents. CN103113298B - Preparation method of 7-bromo-4-hydroxy-3-quinoline carboxylic acid.
-
PubMed Central (PMC). Recent advances in the synthesis of biologically and pharmaceutically active quinoline and its analogues: a review. [Link]
-
MDPI. Diethyl 2-((aryl(alkyl)amino)methylene)malonates: Unreported Mycelial Growth Inhibitors against Fusarium oxysporum. [Link]
-
PubMed Central (PMC). Diethyl 2-[(4-bromoanilino)methylidene]malonate. [Link]
-
Journal of the American Chemical Society. The Synthesis of 4-Hydroxyquinolines.1 I. Through Ethoxymethylenemalonic Ester. [Link]
-
PubMed Central (PMC). Recent Advances in Metal-Free Quinoline Synthesis. [Link]
-
University of Rochester, Department of Chemistry. Troubleshooting: I Can't Reproduce an Earlier Experiment!. [Link]
-
Biotage. Gould-Jacobs Quinoline-forming Reaction: A Comparison of Heating using Microwave Irradiation to 250 oC and 300 oC. [Link]
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- 2. pdf.benchchem.com [pdf.benchchem.com]
- 3. Gould-Jacobs Reaction [drugfuture.com]
- 4. Quinolin-4-ones: Methods of Synthesis and Application in Medicine - PMC [pmc.ncbi.nlm.nih.gov]
- 5. ablelab.eu [ablelab.eu]
- 6. pdf.benchchem.com [pdf.benchchem.com]
- 7. Diethyl 2-[(4-bromoanilino)methylidene]malonate - PMC [pmc.ncbi.nlm.nih.gov]
- 8. CN103113298B - Preparation method of 7-bromo-4-hydroxy-3-quinoline carboxylic acid - Google Patents [patents.google.com]
- 9. Page loading... [guidechem.com]
common side products in the synthesis of 7-Bromo-4-hydroxyquinoline-3-carboxylic acid
This technical support guide is designed for researchers, chemists, and drug development professionals engaged in the synthesis of 7-Bromo-4-hydroxyquinoline-3-carboxylic acid. Here, we address common challenges and side products encountered during its synthesis, primarily via the Gould-Jacobs reaction, providing troubleshooting advice and detailed protocols to ensure experimental success.
Introduction to the Synthesis
The synthesis of 7-Bromo-4-hydroxyquinoline-3-carboxylic acid is most commonly achieved through a three-step sequence involving the Gould-Jacobs reaction. This process begins with the condensation of 3-bromoaniline with diethyl ethoxymethylenemalonate (DEEM), followed by a high-temperature thermal cyclization to form the quinoline core, and concludes with the hydrolysis of the resulting ethyl ester to the final carboxylic acid product. While robust, this synthetic route is not without its challenges, particularly concerning reaction temperature control and the potential for isomeric impurities.
Troubleshooting Guide & FAQs
This section addresses specific issues that may arise during the synthesis, providing explanations for their causes and actionable solutions.
FAQ 1: Low or No Yield of the Cyclized Product (Ethyl 7-bromo-4-hydroxyquinoline-3-carboxylate)
Question: I have successfully synthesized the intermediate, diethyl 2-((3-bromoanilino)methylene)malonate, but the subsequent thermal cyclization step is giving me a very low yield of the desired quinoline. What could be the issue?
Answer: This is a common problem often related to insufficient thermal energy or suboptimal reaction time.
-
Causality: The intramolecular cyclization of the enamine intermediate is a high-activation-energy step that requires significant thermal input to overcome the energetic barrier for the 6-electron cyclization to occur.[1] Insufficient temperature or a short reaction duration will result in a large amount of unreacted intermediate.[2]
-
Troubleshooting Steps:
-
Verify Temperature: Ensure your high-temperature solvent (e.g., Dowtherm A or mineral oil) is reaching the target temperature of approximately 250 °C. Use a calibrated thermometer placed directly in the reaction mixture.
-
Increase Reaction Time: If the temperature is correct, consider extending the reaction time. Monitor the reaction's progress using Thin Layer Chromatography (TLC) to determine the point of maximum conversion.
-
Ensure Inert Atmosphere: The high temperatures used can lead to oxidative degradation of the product. Conducting the reaction under an inert atmosphere (e.g., nitrogen or argon) can help improve the yield by minimizing these side reactions.
-
FAQ 2: My Final Product is a Mixture of Isomers. How can I identify and separate them?
Question: My NMR analysis of the final product suggests the presence of more than one bromo-substituted quinoline isomer. How can I confirm this and what is the likely isomeric impurity?
Answer: When using 3-bromoaniline, there is a significant possibility of forming the 5-bromo-4-hydroxyquinoline-3-carboxylic acid regioisomer alongside the desired 7-bromo product.
-
Causality: The thermal cyclization step is an electrophilic aromatic substitution on the aniline ring. With a meta-substituent like bromine, cyclization can occur at either the ortho- (C2) or the para- (C6) position relative to the amino group. Cyclization at C2 leads to the 5-bromo isomer, while cyclization at C6 yields the desired 7-bromo isomer. The regioselectivity is governed by a combination of steric and electronic factors, and often a mixture is obtained.[3]
-
Identification of Isomers:
-
¹H NMR Spectroscopy: The two isomers will exhibit distinct aromatic proton splitting patterns.
-
7-Bromo Isomer: Expect to see a doublet for the H-5 proton, a doublet of doublets for the H-6 proton, and a doublet for the H-8 proton.
-
5-Bromo Isomer: Expect a different pattern, likely with a doublet for the H-8 proton and a triplet and doublet for the H-6 and H-7 protons, respectively.
-
-
LC-MS: Both isomers will have the same mass-to-charge ratio. However, they can often be separated by High-Performance Liquid Chromatography (HPLC), showing two distinct peaks.
-
-
Troubleshooting and Purification:
-
Reaction Conditions: While difficult to control completely, lower cyclization temperatures, if feasible for the reaction to proceed, may favor one isomer over the other.
-
Purification:
-
Fractional Crystallization: The isomers may have different solubilities in certain solvents, allowing for separation by carefully controlled crystallization.
-
Column Chromatography: While challenging due to the similar polarity of the isomers, chromatography on silica gel with a carefully optimized eluent system (e.g., a gradient of methanol in dichloromethane) can be effective.[4]
-
-
FAQ 3: The Reaction Mixture Darkens Significantly During Cyclization, and I'm Getting a Low Yield of an Impure Product.
Question: The cyclization reaction turns very dark, almost black, and the final product is difficult to purify. What is causing this decomposition?
Answer: Significant darkening is indicative of thermal decomposition, a common issue at the high temperatures required for this reaction.
-
Causality: Prolonged exposure to temperatures around 250 °C can cause both the starting materials and the product to decompose.[2][3] The starting material, diethyl ethoxymethylenemalonate (DEEM), can also undergo decomposition at elevated temperatures.[1]
-
Troubleshooting Steps:
-
Minimize Reaction Time: Use TLC to monitor the reaction and stop the heating as soon as the consumption of the intermediate is complete. Avoid unnecessarily long reaction times.
-
Use High-Purity Starting Materials: Impurities in the 3-bromoaniline or DEEM can act as catalysts for decomposition at high temperatures.
-
Consider Microwave Synthesis: Microwave-assisted heating can often reduce reaction times dramatically, minimizing the exposure of the reactants to high temperatures and thereby reducing decomposition.[2]
-
FAQ 4: My Final Product Contains the Ethyl Ester of 7-Bromo-4-hydroxyquinoline-3-carboxylic acid.
Question: After the hydrolysis step, I still see a significant amount of the ethyl ester in my product. How can I ensure complete hydrolysis?
Answer: Incomplete hydrolysis is a straightforward issue of reaction conditions or duration.
-
Causality: The saponification of the ethyl ester requires sufficient base and reaction time to go to completion.
-
Troubleshooting Steps:
-
Increase Reaction Time or Temperature: Reflux the reaction mixture for a longer period or, if the solvent allows, increase the temperature.
-
Ensure Sufficient Base: Use a molar excess of the base (e.g., sodium hydroxide or potassium hydroxide) to drive the reaction to completion.
-
Consider Acidic Hydrolysis: A patent for this synthesis notes that basic hydrolysis can lead to byproducts.[5] Using acidic hydrolysis (e.g., refluxing with aqueous HCl) can be a cleaner alternative and may lead to a purer product.
-
Key Side Products and Their Identification
A summary of the most common side products is presented in the table below, along with key analytical data to aid in their identification.
| Side Product | Structure | Identification Notes |
| Diethyl 2-((3-bromoanilino)methylene)malonate | TLC: Will have a different Rf value than the cyclized product. ¹H NMR: Will show characteristic signals for the ethyl groups (triplet and quartet) and the vinyl proton. MS (ESI+): m/z = 342.0/344.0 (M+H)⁺ for the bromine isotopic pattern. | |
| 5-Bromo-4-hydroxyquinoline-3-carboxylic acid | ¹H NMR: Aromatic region will show a different splitting pattern compared to the 7-bromo isomer. LC-MS: Same mass as the desired product but should be separable by HPLC. | |
| Ethyl 7-bromo-4-hydroxyquinoline-3-carboxylate | ¹H NMR: Presence of ethyl group signals (triplet ~1.4 ppm, quartet ~4.4 ppm). MS (ESI+): m/z = 296.0/298.0 (M+H)⁺.[6] |
Experimental Protocols
Protocol 1: Synthesis of Ethyl 7-bromo-4-hydroxyquinoline-3-carboxylate
This protocol is adapted from established Gould-Jacobs reaction procedures.[2][7]
-
Condensation: In a round-bottom flask, combine 3-bromoaniline (1.0 eq) and diethyl ethoxymethylenemalonate (1.05 eq). Heat the mixture at 110-120 °C for 1-2 hours. The reaction can be monitored by TLC. Upon completion, the intermediate, diethyl 2-((3-bromoanilino)methylene)malonate, is often used directly in the next step without purification.
-
Cyclization: Add the crude intermediate to a high-boiling solvent such as Dowtherm A or mineral oil in a flask equipped with a reflux condenser and a thermometer. Heat the mixture to 250 °C under an inert atmosphere (e.g., nitrogen) for 30-60 minutes. Monitor the reaction by TLC.
-
Work-up: Allow the reaction mixture to cool to below 100 °C. Add hexane or toluene to precipitate the product. Filter the solid, wash with hexane to remove the high-boiling solvent, and dry under vacuum.
Protocol 2: Hydrolysis to 7-Bromo-4-hydroxyquinoline-3-carboxylic acid
-
Acidic Hydrolysis: Suspend the crude ethyl 7-bromo-4-hydroxyquinoline-3-carboxylate in a 1:1 mixture of ethanol and 2M hydrochloric acid.
-
Reflux: Heat the mixture to reflux for 2-4 hours, or until TLC indicates the complete disappearance of the starting material.
-
Isolation: Cool the reaction mixture in an ice bath. The product will precipitate. Filter the solid, wash with cold water, and then with a small amount of cold ethanol.
-
Drying: Dry the purified product in a vacuum oven at 80-90 °C.
Visualizing the Reaction and Side Products
Gould-Jacobs Reaction Pathway
Caption: The synthetic pathway for 7-Bromo-4-hydroxyquinoline-3-carboxylic acid via the Gould-Jacobs reaction.
Troubleshooting Workflow
Sources
- 1. Gould–Jacobs reaction - Wikipedia [en.wikipedia.org]
- 2. ablelab.eu [ablelab.eu]
- 3. researchgate.net [researchgate.net]
- 4. pdf.benchchem.com [pdf.benchchem.com]
- 5. CN103113298B - Preparation method of 7-bromo-4-hydroxy-3-quinoline carboxylic acid - Google Patents [patents.google.com]
- 6. Ethyl 7-bromo-4-hydroxyquinoline-3-carboxylate | C12H10BrNO3 | CID 683685 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 7. pdf.benchchem.com [pdf.benchchem.com]
Technical Support Center: Purification of Crude 7-Bromo-4-hydroxyquinoline-3-carboxylic acid
Welcome to the technical support center for the purification of 7-Bromo-4-hydroxyquinoline-3-carboxylic acid. This guide, designed for researchers, scientists, and drug development professionals, provides in-depth troubleshooting advice and frequently asked questions to address common challenges encountered during the purification of this compound. As Senior Application Scientists, we combine technical expertise with practical, field-proven insights to help you achieve the desired purity for your downstream applications.
Troubleshooting Guide
This section addresses specific issues you may encounter during the purification of crude 7-Bromo-4-hydroxyquinoline-3-carboxylic acid. Each question is followed by a detailed explanation of the potential causes and a step-by-step protocol to resolve the issue.
Q1: My isolated product is an off-white, yellow, or brownish solid. How can I remove these colored impurities?
A1: The presence of color in your crude product often indicates residual starting materials, by-products from the cyclization reaction, or degradation products.[1] A common synthesis route involves the condensation and cyclization of m-bromoaniline with an alkoxy methylene malonic acid derivative.[2] Incomplete reactions or side reactions under high-temperature cyclization conditions can generate colored impurities.
Recommended Protocol: Decolorization using Activated Carbon and Recrystallization
-
Solvent Selection: Choose a solvent in which the desired compound is sparingly soluble at room temperature but highly soluble at elevated temperatures. Based on the polar nature of the quinoline, carboxylic acid, and hydroxyl groups, polar aprotic solvents like DMF or DMAc are often good starting points for recrystallization.
-
Dissolution: In a flask, dissolve the crude 7-Bromo-4-hydroxyquinoline-3-carboxylic acid in a minimal amount of the chosen hot solvent.
-
Activated Carbon Treatment: Add a small amount of activated carbon (approximately 1-2% w/w) to the hot solution. Caution: Add the carbon slowly to prevent bumping.
-
Hot Filtration: Swirl the mixture for 5-10 minutes and then perform a hot filtration through a fluted filter paper or a pad of Celite® to remove the activated carbon. This step is crucial and should be done quickly to prevent the product from crystallizing prematurely.
-
Crystallization: Allow the clear, hot filtrate to cool down slowly to room temperature, and then cool it further in an ice bath to maximize crystal formation.
-
Isolation and Drying: Collect the purified crystals by filtration, wash them with a small amount of cold solvent, and dry them under vacuum.
Q2: I'm observing a persistent impurity with a higher molecular weight in my LC-MS analysis. What is its likely identity and how can I remove it?
A2: A higher molecular weight impurity could potentially be a dimer or an oligomeric species formed during the synthesis. Dimer formation can be a challenge in the synthesis of related quinoline derivatives.[3] These impurities can have similar polarities to the desired product, making them difficult to remove by simple recrystallization.
Recommended Protocol: pH-Mediated Purification
This protocol leverages the acidic nature of the carboxylic acid group to separate it from non-acidic or less acidic impurities.
-
Dissolution in Base: Dissolve the crude product in a suitable aqueous base, such as a 1 M solution of sodium hydroxide (NaOH) or potassium carbonate (K2CO3), to form the sodium or potassium salt of the carboxylic acid. The desired product should dissolve completely.
-
Filtration of Insoluble Impurities: If any solid material remains undissolved, these are likely non-acidic impurities. Filter the basic solution to remove them.
-
Acidification and Precipitation: Slowly add a 1 M solution of hydrochloric acid (HCl) to the clear filtrate with stirring. The 7-Bromo-4-hydroxyquinoline-3-carboxylic acid will precipitate out as the pH decreases. Monitor the pH and adjust it to approximately 2-4 to ensure complete precipitation.[4]
-
Isolation and Washing: Filter the precipitated solid and wash it thoroughly with deionized water to remove any inorganic salts.
-
Drying: Dry the purified product under vacuum.
Q3: My compound streaks significantly during silica gel column chromatography. How can I achieve better separation?
A3: The streaking of acidic compounds like 7-Bromo-4-hydroxyquinoline-3-carboxylic acid on silica gel is a common issue. It is caused by the interaction of the acidic carboxylic acid group with the slightly acidic silica gel surface, leading to a distribution of the compound between its protonated and deprotonated forms, which have different polarities.[5]
Recommended Protocol: Modified Mobile Phase for Column Chromatography
To suppress the deprotonation of the carboxylic acid and achieve sharp, well-defined bands, add a small amount of a volatile acid to your mobile phase.
-
Mobile Phase Preparation: Prepare your eluent system (e.g., a mixture of a non-polar solvent like hexanes or dichloromethane and a polar solvent like ethyl acetate or methanol). Add 0.5-1% acetic acid or formic acid to the mobile phase mixture.
-
Column Packing: Pack the silica gel column using the acid-modified mobile phase.
-
Sample Loading: Dissolve your crude product in a minimum amount of the mobile phase and load it onto the column.
-
Elution: Run the column with the acid-modified mobile phase. The desired compound should now elute as a more compact band.
-
Fraction Collection and Analysis: Collect the fractions and analyze them by TLC or LC-MS to identify the pure fractions.
-
Solvent Removal: Combine the pure fractions and remove the solvent under reduced pressure. The added acetic or formic acid is volatile and will be removed during this step.
Frequently Asked Questions (FAQs)
Q1: What are the expected physical properties of pure 7-Bromo-4-hydroxyquinoline-3-carboxylic acid?
A1: Pure 7-Bromo-4-hydroxyquinoline-3-carboxylic acid is expected to be a white to off-white solid.[1] It is sparingly soluble in water and has a predicted pKa of approximately 3.83.[1] The molecular formula is C10H6BrNO3, with a molecular weight of approximately 268.06 g/mol .[6][7]
Q2: What are the main safety considerations when handling this compound?
A2: According to GHS classifications, 7-Bromo-4-hydroxyquinoline-3-carboxylic acid is considered harmful if swallowed, causes skin irritation, causes serious eye irritation, and may cause respiratory irritation.[6] It is essential to handle this compound in a well-ventilated fume hood, wearing appropriate personal protective equipment (PPE), including safety goggles, gloves, and a lab coat.
Q3: What are some potential side-products from the synthesis that I should be aware of during purification?
A3: The synthesis of quinoline-4-carboxylic acids, often through methods like the Doebner or Pfitzinger reactions, can have challenges such as long reaction times and the use of potentially toxic reagents, which may lead to side products. Depending on the specific synthetic route, potential impurities could include:
-
Unreacted starting materials, such as m-bromoaniline.
-
Partially hydrolyzed ester intermediates if the synthesis proceeds through an ester form.[2]
-
Isomeric quinoline derivatives if the cyclization is not completely regioselective.
-
Decarboxylation products under harsh thermal conditions.
Visualizations and Data
Troubleshooting Workflow for Purification
The following diagram outlines a general decision-making process for purifying crude 7-Bromo-4-hydroxyquinoline-3-carboxylic acid.
Caption: A decision tree for the purification of 7-Bromo-4-hydroxyquinoline-3-carboxylic acid.
General Purification Strategy
This diagram illustrates the interplay between different purification techniques based on the nature of the impurities.
Caption: Interconnected strategies for purifying the target compound.
Solubility Characteristics
| Solvent Category | Examples | Solubility of 7-Bromo-4-hydroxyquinoline-3-carboxylic acid |
| Polar Protic | Water, Ethanol, Methanol | Sparingly soluble in water[1], likely more soluble in alcohols. |
| Polar Aprotic | DMF, DMAc, DMSO | Generally good solubility, especially when heated. |
| Non-Polar | Hexane, Toluene | Poor solubility is expected.[8] |
References
- CN103113298B - Preparation method of 7-bromo-4-hydroxy-3-quinoline carboxylic acid.
- CN112500341A - Synthesis method of 7-hydroxyquinoline-4-carboxylic acid - Google Patents.
- WO2008026220A1 - A process for purification of 7-(4-bromobutoxy)-3,4 dihydrocarbostyril, an intermediate for manufacture of aripiprazole - Google Patents.
-
7-bromo-4-hydroxyquinoline-3-carboxylic acid (C10H6BrNO3) - PubChemLite. Available at: [Link]
-
7-Bromo-4-hydroxyquinoline-3-carboxylic acid | C10H6BrNO3 | CID 10400802 - PubChem. Available at: [Link]
-
7-bromo-3-hydroxyquinoline-4-carboxylic acid. Available at: [Link]
-
Design, Synthesis, and Biological Evaluation of 4-Quinoline Carboxylic Acids as Inhibitors of Dihydroorotate Dehydrogenase - NIH. Available at: [Link]
-
Facile Synthesis of Quinolinecarboxylic Acid–Linked Covalent Organic Framework via One–Pot Reaction for Highly Efficient Removal of Water–Soluble Pollutants - MDPI. Available at: [Link]
-
Column chromatography of carboxylic acids? : r/chemistry - Reddit. Available at: [Link]
-
7-Bromo-4-hydroxyisoquinoline-3-carboxylic acid | C10H6BrNO3 | CID 150528781. Available at: [Link]
-
RECENT ACHIEVEMENTS IN THE SYNTHESIS OF QUINOLINE-4-CARBOXYLIC ACID AND ITS DERIVATIVES | Moroccan Journal of Heterocyclic Chemistry. Available at: [Link]
-
Synthesis of New Quinoline-2-Carboxylic Acid Compounds and Their Antimicrobial Activity Investigation - Advanced Journal of Chemistry, Section A. Available at: [Link]
-
Three-Component Synthesis of Quinoline-4-carboxylic Acids Based on Doebner Hydrogen-Transfer Reaction | The Journal of Organic Chemistry - ACS Publications. Available at: [Link]
Sources
- 1. Page loading... [guidechem.com]
- 2. CN103113298B - Preparation method of 7-bromo-4-hydroxy-3-quinoline carboxylic acid - Google Patents [patents.google.com]
- 3. WO2008026220A1 - A process for purification of 7-(4-bromobutoxy)-3,4 dihydrocarbostyril, an intermediate for manufacture of aripirazole - Google Patents [patents.google.com]
- 4. CN112500341A - Synthesis method of 7-hydroxyquinoline-4-carboxylic acid - Google Patents [patents.google.com]
- 5. reddit.com [reddit.com]
- 6. 7-Bromo-4-hydroxyquinoline-3-carboxylic acid | C10H6BrNO3 | CID 10400802 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 7. chemscene.com [chemscene.com]
- 8. 7-bromoquinoline-4-carboxylic acid synthesis - chemicalbook [chemicalbook.com]
Technical Support Center: Troubleshooting Tar Formation in Quinoline Synthesis
Introduction
Welcome to the Technical Support Center for classical quinoline synthesis. This resource is designed for researchers, scientists, and drug development professionals to provide in-depth troubleshooting guidance and practical solutions for overcoming the pervasive challenge of tar formation. In classical methods such as the Skraup, Doebner-von Miller, and Friedländer syntheses, the harsh reaction conditions required to construct the quinoline core often lead to the formation of viscous, intractable tars.[1][2] This not only complicates product isolation but also significantly diminishes yields.
This guide moves beyond simple procedural lists to explain the underlying chemical principles driving both the desired reaction and the problematic side reactions. By understanding the "why," you will be better equipped to rationally design, control, and optimize your quinoline synthesis experiments.
Frequently Asked Questions (FAQs): The Fundamentals of Tar Formation
Q1: What is the primary chemical cause of tar formation in classical quinoline syntheses?
A1: Tar is not a single compound but a complex, high-molecular-weight mixture. Its formation in classical quinoline syntheses is overwhelmingly due to the acid-catalyzed polymerization of highly reactive intermediates.[2] Under the strong acid (e.g., concentrated H₂SO₄) and high-temperature conditions typical of reactions like the Skraup or Doebner-von Miller, key intermediates are generated that are highly susceptible to self-condensation and polymerization.[1][3]
-
In the Skraup Synthesis: Glycerol is dehydrated by sulfuric acid to form acrolein (prop-2-enal), a highly reactive α,β-unsaturated aldehyde. Acrolein can readily polymerize under these harsh conditions, leading to tar.[1][2]
-
In the Doebner-von Miller Synthesis: Similarly, α,β-unsaturated aldehydes or ketones (formed in situ via an aldol condensation) are prone to polymerization in the strongly acidic medium.[4][5]
-
In the Friedländer Synthesis: Self-condensation of the ketone or aldehyde starting materials (an aldol condensation) is a major side reaction, particularly when using strong acid or base catalysts at elevated temperatures.[6]
Q2: How does temperature control critically impact tar formation?
A2: Temperature is a double-edged sword in these reactions. While elevated temperatures are necessary to overcome the activation energy for the desired cyclization, they also dramatically accelerate the unwanted polymerization pathways that lead to tar.[2][7] The relationship is exponential; even a small increase in temperature can lead to a significant increase in the rate of side reactions. Localized overheating is especially detrimental, causing charring and rapid polymerization where the heat is most intense.[1][2] Therefore, careful and uniform temperature control is one of the most critical parameters for minimizing tar formation.
Q3: Are there general strategies applicable across different quinoline syntheses to minimize tar?
A3: Yes. While specific tactics vary, the core principles for minimizing tar formation are broadly applicable:
-
Moderate Reaction Conditions: Whenever possible, use the mildest conditions (temperature, acid concentration) that still afford a reasonable reaction rate.[6][7]
-
Control Reagent Concentration: The concentration of the polymerizable intermediate should be kept as low as possible throughout the reaction. This is often achieved by the slow, controlled addition of one of the key reagents.[1][4]
-
Ensure Homogeneity: Vigorous and efficient stirring is crucial to ensure uniform heat distribution and prevent localized overheating.[8]
-
Purity of Reagents: Use pure, and where necessary, freshly distilled starting materials. Impurities can sometimes initiate or catalyze polymerization.[3]
-
Purification Strategy: Plan for an effective purification method from the outset. Steam distillation is a classical and highly effective technique for separating volatile quinolines from non-volatile tarry byproducts.[1][9]
Troubleshooting Guide: Synthesis-Specific Issues & Solutions
This section addresses specific problems encountered in common quinoline syntheses, providing explanations and actionable protocols.
The Skraup Synthesis
Issue 1: My Skraup reaction is extremely vigorous, almost uncontrollable, and produces a large amount of black, intractable tar.
-
Causality: The Skraup reaction is notoriously exothermic.[9] The dehydration of glycerol and the subsequent condensation and oxidation steps release a significant amount of heat. This uncontrolled temperature spike is the primary driver for the rapid polymerization of the acrolein intermediate, leading to excessive tarring.[1][9]
-
Solution & Protocol: The key is to moderate the reaction's vigor. The classical and most effective method is the addition of a moderator like ferrous sulfate (FeSO₄).[3][9]
dot
Caption: Troubleshooting workflow for a violent Skraup synthesis.
Detailed Protocol: Skraup Synthesis with Ferrous Sulfate Moderator (Adapted from Organic Syntheses, Coll. Vol. 1, p. 478)[1]
-
Setup: In a large round-bottom flask equipped with a mechanical stirrer and a reflux condenser, add the aniline (e.g., 1.0 mole).
-
Moderator Addition: To the stirred aniline, add ferrous sulfate heptahydrate (FeSO₄·7H₂O) (e.g., ~0.15 moles).
-
Glycerol Addition: Add anhydrous glycerol (e.g., 3.5 moles).
-
Acid Addition (Critical Step): While stirring vigorously and cooling the flask in an ice-water bath, add concentrated sulfuric acid (e.g., 1.5 moles) slowly and carefully via a dropping funnel. The rate of addition should be controlled to keep the internal temperature from rising excessively.
-
Initiation: After all the acid is added, remove the cooling bath and heat the mixture gently.
-
Exothermic Phase: As soon as the reaction begins to boil, remove the external heat source. The reaction's own exotherm should be sufficient to maintain reflux for 30-60 minutes.[3]
-
Completion: Once the initial vigorous reaction subsides, reapply heat and maintain reflux for an additional 3-5 hours to ensure the reaction goes to completion.
-
Work-up: Proceed with the standard work-up, which typically involves cooling, dilution with water, basification with NaOH, and steam distillation to separate the quinoline from the tar.[8][9]
-
The Doebner-von Miller Synthesis
Issue 2: My Doebner-von Miller reaction yields very little product and a large amount of polymeric material.
-
Causality: As in the Skraup synthesis, the primary culprit is the acid-catalyzed polymerization of the α,β-unsaturated carbonyl compound.[5] Because this reactant is present in a relatively high concentration in the acidic medium, its self-polymerization often outcompetes the desired reaction with the aniline.
-
Solution & Protocol: The most effective strategy is to physically separate the bulk of the α,β-unsaturated carbonyl from the acidic aqueous phase where polymerization is most rapid. This is achieved using a biphasic solvent system.[2][5]
Quantitative Data: Effect of Solvent System on Yield
Synthesis Method Condition Typical Yield Tar Formation Reference Doebner-von Miller Homogeneous (Aqueous HCl) 15-30% High [5] | Doebner-von Miller | Biphasic (Toluene/Aqueous HCl) | 60-80% | Significantly Reduced |[3][5] |
Detailed Protocol: Biphasic Doebner-von Miller Synthesis of 2-Methylquinoline
-
Setup: In a round-bottom flask fitted with a reflux condenser and a mechanical stirrer, combine the aniline (1.0 eq) and 6 M hydrochloric acid.
-
Heating: Heat the acidic aniline solution to reflux.
-
Reactant Addition: In an addition funnel, dissolve the α,β-unsaturated aldehyde (e.g., crotonaldehyde, 1.2 eq) in an immiscible organic solvent like toluene.
-
Controlled Addition: Add the toluene solution of crotonaldehyde dropwise to the refluxing acidic aniline solution over several hours. The slow addition ensures the concentration of the aldehyde in the aqueous phase remains low at all times.[2]
-
Reaction: Continue to reflux for an additional 4-6 hours after the addition is complete. Monitor the reaction by TLC.
-
Work-up: Cool the reaction, carefully neutralize with concentrated NaOH, and separate the organic layer. Extract the aqueous layer with toluene. Combine the organic layers, dry, and purify the product, typically by distillation.[3]
-
The Friedländer Synthesis
Issue 3: My Friedländer reaction mixture turns into a dark, intractable tar, and TLC shows a complex mixture of products.
-
Causality: The Friedländer synthesis is prone to self-condensation (aldol reaction) of the ketone starting material, especially under the harsh basic or acidic conditions traditionally used.[6] High temperatures exacerbate this, leading to complex polymeric byproducts.[6]
-
Solution & Protocol: The solution is to move away from harsh, traditional catalysts towards milder, more efficient modern catalytic systems. This allows the reaction to proceed at lower temperatures, minimizing side reactions.[6]
dot
Caption: Comparison of traditional vs. modern catalytic approaches in Friedländer synthesis.
Detailed Protocol: Ionic Liquid-Catalyzed Friedländer Synthesis (Adapted from modern catalytic procedures)[6]
-
Setup: In a round-bottom flask, combine the 2-aminoaryl ketone (1.0 eq), the active methylene compound (1.2 eq), and a catalytic amount of an ionic liquid such as triethylammonium hydrogen sulfate ([Et₃NH][HSO₄]).
-
Reaction: Heat the reaction mixture with stirring at a controlled temperature (e.g., 100°C). The lower temperature compared to traditional methods is key.
-
Monitoring: Monitor the reaction progress by TLC until the starting material is consumed.
-
Work-up: Cool the mixture to room temperature. Add water; the ionic liquid will dissolve in the aqueous phase.
-
Extraction: Extract the quinoline product with an organic solvent (e.g., ethyl acetate).
-
Purification: Dry the organic layer over anhydrous sodium sulfate, concentrate under reduced pressure, and purify the crude product by column chromatography or recrystallization.[6]
-
Purification: Separating Product from Tar
Q4: How can I effectively purify my quinoline product from the tarry residue?
A4: The physical and chemical differences between the desired quinoline and the tarry byproducts are key to their separation.
-
Steam Distillation (Most Common): This is the most effective method for volatile quinolines.[1][9] The crude reaction mixture is made strongly alkaline to liberate the free quinoline base. Steam is then passed through the mixture. The quinoline, being steam-volatile, co-distills with the water, leaving the non-volatile, high-molecular-weight tar behind.[8] The quinoline is then recovered from the distillate by extraction.
-
Acid-Base Extraction: This technique leverages the basicity of the quinoline nitrogen. The crude mixture can be dissolved in a nonpolar organic solvent and washed with aqueous acid (e.g., 10% HCl). The protonated quinoline salt will move to the aqueous layer, while non-basic tar components remain in the organic layer. The aqueous layer is then separated, basified (e.g., with NaOH), and the free quinoline base is extracted back into a fresh organic solvent.[6]
-
Chromatography: While potentially challenging due to the nature of the crude product, column chromatography on silica gel can be used for purification, especially for solid products or after a preliminary purification step has removed the bulk of the tar.[8][10]
References
- BenchChem. (2025).
- BenchChem. (2025).
- BenchChem. (2025).
- BenchChem. (2026).
- BenchChem. (N.d.). How to avoid the formation of tar in 2-chloroquinoline synthesis.
- BenchChem. (N.d.).
- BenchChem. (N.d.). byproduct formation in the Doebner-von Miller reaction.
- BenchChem. (N.d.). Technical Support Center: Doebner-von Miller Quinoline Synthesis.
-
Wikipedia. (2023). Skraup reaction. [Link]
- BenchChem. (N.d.).
-
Wikipedia. (2023). Combes quinoline synthesis. [Link]
- BenchChem. (N.d.).
Sources
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- 2. pdf.benchchem.com [pdf.benchchem.com]
- 3. pdf.benchchem.com [pdf.benchchem.com]
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- 6. pdf.benchchem.com [pdf.benchchem.com]
- 7. pdf.benchchem.com [pdf.benchchem.com]
- 8. pdf.benchchem.com [pdf.benchchem.com]
- 9. pdf.benchchem.com [pdf.benchchem.com]
- 10. pdf.benchchem.com [pdf.benchchem.com]
Technical Support Center: Optimizing Suzuki Coupling Conditions for 7-Bromoquinolines
Welcome to the technical support center for optimizing Suzuki-Miyaura cross-coupling reactions with 7-bromoquinolines. This guide is designed for researchers, scientists, and professionals in drug development who are looking to efficiently synthesize 7-arylquinoline scaffolds. Here, we move beyond generic protocols to provide in-depth, field-proven insights into overcoming common challenges and rationally designing your reaction conditions for optimal success.
Section 1: Best Practices & Foundational Knowledge
Before delving into troubleshooting, a solid understanding of the reaction's core components and their interplay is crucial. The Suzuki-Miyaura coupling is a robust C-C bond-forming reaction, but its success with heteroaromatic substrates like 7-bromoquinoline hinges on a nuanced selection of catalyst, ligand, base, and solvent.
The Substrate: Understanding 7-Bromoquinoline
The 7-bromoquinoline scaffold presents a unique set of electronic and steric properties. The quinoline nitrogen acts as a Lewis base, which can coordinate to the palladium catalyst, potentially leading to deactivation.[1] Furthermore, the electronic nature of the quinoline ring system can influence the oxidative addition step. A firm grasp of these substrate-specific characteristics is the first step toward successful coupling.
The Catalytic Cycle: A Visual Guide
The Suzuki-Miyaura coupling proceeds through a well-defined catalytic cycle. Understanding each step is key to diagnosing and resolving issues in your reaction.
Section 2: Troubleshooting Guide & FAQs
This section addresses common issues encountered during the Suzuki coupling of 7-bromoquinolines in a direct question-and-answer format.
Q1: My reaction shows low or no conversion to the desired product. What are the likely causes and how can I fix it?
A1: Low or no yield is a frequent challenge and can stem from several factors. A systematic approach to troubleshooting is essential.
-
Inactive Catalyst System: The choice of palladium source and, more critically, the ligand is paramount. The nitrogen atom in the quinoline ring can poison the catalyst.
-
Solution: Employ bulky, electron-rich phosphine ligands, such as Buchwald's biaryl phosphine ligands (e.g., SPhos, XPhos) or N-heterocyclic carbenes (NHCs). These ligands are known to stabilize the palladium center and facilitate the oxidative addition and reductive elimination steps.[1] A preliminary screening of different ligands is highly recommended.
-
-
Inappropriate Base: The base is not just a proton scavenger; it plays a crucial role in activating the boronic acid for transmetalation.[2]
-
Solution: The strength and nature of the base can dramatically affect the outcome. Carbonates (K₂CO₃, Cs₂CO₃) and phosphates (K₃PO₄) are common choices. For challenging couplings, a stronger base like Cs₂CO₃ or an anhydrous base like K₃PO₄ can be more effective.[1] If your substrate has base-sensitive functional groups, a milder base like KF may be beneficial.
-
-
Poor Solubility: If your 7-bromoquinoline or boronic acid derivative has poor solubility in the chosen solvent, the reaction will be sluggish.
-
Solution: Ensure your reagents are fully dissolved at the reaction temperature. Common solvent systems include mixtures of an aprotic polar solvent with water, such as 1,4-dioxane/water or THF/water.[1] For substrates with poor solubility, consider using DMF or toluene.
-
Q2: I'm observing significant amounts of homocoupled biaryl from my boronic acid. What's causing this and how can I prevent it?
A2: Homocoupling of the boronic acid is primarily caused by the presence of oxygen, which can lead to oxidative homocoupling.
-
Solution: Rigorous degassing of all solvents and the reaction mixture is critical. This can be achieved by several freeze-pump-thaw cycles or by bubbling an inert gas (argon or nitrogen) through the solvent for an extended period. Ensure the reaction is maintained under a positive pressure of inert gas throughout.
Q3: My main byproduct is the dehalogenated starting material (quinoline). Why is this happening?
A3: Dehalogenation is the replacement of the bromine atom with a hydrogen. This side reaction occurs when the aryl-palladium intermediate reacts with a hydride source before it can couple with the boronic acid.
-
Potential Hydride Sources: Solvents (especially alcohols), water, or even the phosphine ligand can act as hydride donors under certain conditions.
-
Solution:
-
Ligand Choice: Screening different phosphine ligands can minimize this side reaction.
-
Base Selection: The choice of base can influence the rate of dehalogenation.
-
Temperature Control: Lowering the reaction temperature may sometimes reduce the rate of dehalogenation relative to the desired coupling.
-
Q4: I suspect my boronic acid is degrading during the reaction. How can I confirm this and what can I do about it?
A4: Protodeboronation, the cleavage of the C-B bond and its replacement with a C-H bond, is a common pathway for boronic acid degradation, often promoted by water and certain bases.
-
Solution:
-
Use Boronate Esters: Boronic acid pinacol esters are generally more stable than their corresponding boronic acids and are less prone to protodeboronation.[3]
-
Anhydrous Conditions: If possible, running the reaction under anhydrous conditions with a base like K₃PO₄ can mitigate this issue.
-
"Slow-Release" Strategy: Using a protecting group on the boronic acid that is slowly cleaved under the reaction conditions can maintain a low concentration of the active, and potentially unstable, boronic acid.[1][3]
-
Troubleshooting Workflow
When faced with a challenging reaction, a systematic approach to optimization is key. The following workflow can guide your experimental design.
Section 3: Experimental Protocols & Data
General Protocol for the Suzuki Coupling of 7-Bromoquinoline
This protocol provides a robust starting point for your optimizations. Note that the optimal conditions will be substrate-dependent.
Materials:
-
7-Bromoquinoline
-
Arylboronic acid or arylboronic acid pinacol ester
-
Palladium catalyst (e.g., Pd(OAc)₂, Pd₂(dba)₃)
-
Phosphine ligand (e.g., SPhos, XPhos, PPh₃)
-
Base (e.g., K₂CO₃, K₃PO₄, Cs₂CO₃)
-
Anhydrous, degassed solvent (e.g., 1,4-Dioxane, Toluene, DMF)
-
Degassed water (if using an aqueous system)
Procedure:
-
Reaction Setup: To a flame-dried Schlenk tube or reaction vial, add 7-bromoquinoline (1.0 equiv.), the arylboronic acid or ester (1.2-1.5 equiv.), the palladium source (1-5 mol%), the phosphine ligand (1.1-1.5 eq. relative to Pd), and the base (2.0-3.0 equiv.).
-
Inert Atmosphere: Seal the vessel and evacuate and backfill with an inert gas (e.g., argon or nitrogen) three times to ensure all oxygen is removed.
-
Solvent Addition: Under a positive pressure of inert gas, add the degassed solvent (and water, if applicable) via syringe to achieve a concentration of approximately 0.1-0.2 M with respect to the 7-bromoquinoline.
-
Reaction: Heat the reaction mixture to the desired temperature (typically 80-110 °C) with vigorous stirring.
-
Monitoring: Monitor the reaction progress by TLC, GC-MS, or LC-MS.
-
Work-up: Upon completion, cool the reaction to room temperature. Dilute with an organic solvent (e.g., ethyl acetate) and wash with water or brine. Dry the organic layer over anhydrous Na₂SO₄ or MgSO₄, filter, and concentrate under reduced pressure.
-
Purification: Purify the crude product by flash column chromatography on silica gel.
Comparative Data Table: Conditions for Suzuki Coupling of 7-Bromoquinolines and Analogs
The following table summarizes various conditions that have been successfully employed for the Suzuki coupling of 7-bromoquinolines and closely related substrates, providing a valuable reference for your own experimental design.
| Aryl Halide | Boronic Acid/Ester | Catalyst (mol%) | Ligand (mol%) | Base (equiv.) | Solvent | Temp (°C) | Time (h) | Yield (%) |
| 7-Bromo-4-chloro-8-methylquinoline | Arylboronic acid | Pd(PPh₃)₄ (5) | - | K₂CO₃ (2) | Dioxane/H₂O | 80-120 | - | -[4] |
| 7-Bromo-2,3-dihydropyrrolo[2,1-b]quinazolin-9(1H)-one | Phenylboronic acid | Pd(OAc)₂ (4.2) | - | Na₂CO₃ (2) | Acetone/H₂O | 40-45 | 3 | High |
| 6-Bromoquinoline | Phenylboronic acid | Pd(PPh₃)₄ (5) | - | K₂CO₃ (3 M aq.) | Dioxane | Reflux | - | High |
| 5,7-Dibromoquinoline | Phenylboronic acid | Pd(PPh₃)₄ (5) | - | K₂CO₃ (3 M aq.) | Dioxane | Reflux | - | High |
| 4-Bromoacetophenone | Phenylboronic acid | Pd(OAc)₂ (1) | P(biph)Ph₂ (4) | K₃PO₄ (2) | Toluene/H₂O | 100 | - | 98 |
Note: This table is a compilation of data from various sources and is intended for comparative purposes. Yields are highly dependent on the specific boronic acid used.
References
- BenchChem. Application Notes and Protocols: 7-Bromo-4-chloro-8-methylquinoline in the Synthesis of Anticancer Agents. BenchChem. Accessed January 11, 2026.
- BenchChem. Technical Support Center: Suzuki Coupling with Haloquinolines. BenchChem. Accessed January 11, 2026.
- Ökten, S., et al. (2019). New Quinoline Derivatives via Suzuki Coupling Reactions. Journal of Chemical Research, 43(7-8), 275-282.
- Ezeokonkwo, M. A., et al. (2019). Synthesis, Antimicrobial Activity and Molecular Docking Studies of 7-Bromoquinoline-5,8-dione containing Aryl sulphonamides.
- BenchChem. Technical Support Center: A Troubleshooting Guide for CPME in Suzuki Couplings. BenchChem. Accessed January 11, 2026.
- Rickhaus, M. (2014). How can I solve my problem with Suzuki coupling?.
- Various Authors. (2024). How to approach choosing reaction conditions for Suzuki?. Reddit.
- Ökten, S., et al. (2025). Highly Brominated Quinolines: Synthesis, Characterization, and Investigation of Anticancer Activities Supported by Molecular Dynamics. PubMed Central.
- BenchChem. Yield comparison of Suzuki reactions with electron-donating vs. electron-withdrawing substituted boronic acids. BenchChem. Accessed January 11, 2026.
- Martins, J. E. D., et al. (2023). Preformed Pd(II)
- Myers, A. G. The Suzuki Reaction. Andrew G. Myers Research Group, Harvard University.
- Various Authors. Suzuki Coupling. Organic Chemistry Portal.
- Google Patents. CN112457243B - Synthesis method of 7-bromo-5-methoxyquinoline.
- Joshaghani, M., et al. (2007). Efficient Suzuki cross-coupling reactions using bulky phosphines. Inorganica Chimica Acta, 360(1), 179-185.
- Various Authors. (2021). Diagnosing issues with a failed Suzuki coupling?. Reddit.
- Nolan, S. P., et al. (2016). Site-selective Suzuki–Miyaura coupling of heteroaryl halides – understanding the trends for pharmaceutically important classes. Chemical Science, 7, 6393-6411.
- ChemicalBook. 7-Bromoquinoline synthesis.
- Various Authors. Suzuki-Miyaura Coupling. Chemistry LibreTexts.
- Asiri, A. M., et al. (2020). Suzuki–Miyaura Reactions of (4-bromophenyl)
-
Sarpong, R., et al. (2014). Development of a Suzuki Cross-Coupling Reaction between 2-Azidoarylboronic Pinacolate Esters and Vinyl Triflates To Enable the Synthesis of[1][5]-Fused Indole Heterocycles. ACS Publications.
- Martins, J. E. D., et al. (2023). Suzuki–Miyaura Cross-Coupling for the Synthesis of Key Intermediates of Ketoprofen and Bifonazole Analogues. MDPI.
Sources
preventing decomposition of 7-Bromo-4-hydroxyquinoline-3-carboxylic acid during purification
Compound Stability Profile
7-Bromo-4-hydroxyquinoline-3-carboxylic acid is a valuable intermediate in pharmaceutical development.[1] Its structure, featuring a quinolone core, a carboxylic acid, and a hydroxyl group, imparts specific chemical properties that can present challenges during purification. The primary concerns are its amphoteric nature, leading to pH-dependent solubility, and its susceptibility to thermal decarboxylation. This guide provides expert insights and validated protocols to help researchers navigate these challenges and prevent decomposition, ensuring high purity and yield.
The key to successful purification lies in understanding the molecule's dual nature. It exists in equilibrium between its 4-hydroxyquinoline and 4-oxo-1,4-dihydroquinoline tautomeric forms.[2][3] Furthermore, as a zwitterionic compound, its solubility is lowest at its isoelectric point (near neutral pH) and increases significantly in both acidic and basic conditions.[4][5][6] This behavior is the foundation of the recommended purification strategy.
Troubleshooting Guide: Diagnosing and Solving Purification Issues
This section addresses common problems encountered during the purification of 7-Bromo-4-hydroxyquinoline-3-carboxylic acid in a direct question-and-answer format.
Q1: My product is turning dark (brown or black) upon heating in the purification solvent. What's happening?
A1: This is a classic sign of thermal decomposition, likely via decarboxylation. The quinoline ring system, particularly with the activating hydroxyl/oxo group, can facilitate the loss of CO₂ from the C3 position at elevated temperatures. This is a known degradation pathway for quinoline carboxylic acids.[7][8][9]
-
Immediate Action: Reduce the temperature of your dissolution/recrystallization process immediately.
-
Long-Term Solution: Avoid high-boiling point solvents like DMF, DMSO, or Dowtherm™ for recrystallization. Opt for lower-boiling point solvents or utilize a pH-mediated purification at or below room temperature (see Protocol 1). If heating is necessary, use the minimum temperature required to achieve dissolution and do not prolong the heating time.
Q2: I'm experiencing very poor recovery after recrystallization. Where is my product going?
A2: This issue typically stems from two potential causes:
-
Incorrect Solvent Choice: The chosen solvent may be too good, keeping the compound dissolved even at low temperatures. An ideal recrystallization solvent should dissolve the compound when hot but have poor solubility when cold.[10]
-
pH is Not Optimized: As an amphoteric molecule, its solubility is highly dependent on pH.[11][12] If the pH of your solution is too acidic or too basic, the compound will remain in its soluble salt form (protonated quinoline nitrogen or deprotonated carboxylate/phenoxide) and will not crystallize out.
-
Immediate Action: Check the pH of your mother liquor. If it's far from neutral, your product is likely still in solution.
-
Long-Term Solution:
-
Solvent Screening: Perform small-scale solubility tests with various solvents (e.g., Ethanol, Methanol, Acetonitrile, Ethyl Acetate, or mixtures) to find an optimal system.[13][14][15]
-
pH Control: The most robust method for this compound is pH-mediated precipitation (Protocol 1), which exploits its low solubility at the isoelectric point.
-
Q3: My NMR/IR spectrum is missing the carboxylic acid proton/carbonyl stretch, but I see peaks for the quinoline backbone. What does this indicate?
A3: This is strong evidence that decarboxylation has occurred, resulting in the formation of 7-Bromo-4-hydroxyquinoline. This is often a result of excessive heat during purification or workup.[16][17]
-
Immediate Action: Re-evaluate the thermal history of your sample. Check the temperature of your drying oven, rotary evaporator bath, and any heating steps.
-
Long-Term Solution:
-
Low-Temperature Drying: Dry the purified solid under a high vacuum at a mild temperature (e.g., 40-50 °C) instead of a high-temperature oven.
-
Adopt pH-Mediated Purification: This method (Protocol 1) avoids heating altogether, making it the safest route to prevent decarboxylation.
-
Recommended Purification Protocols
Protocol 1: High-Purity pH-Mediated Precipitation
This is the preferred method as it avoids heat and leverages the compound's intrinsic chemical properties for efficient purification from both acidic and basic impurities.
Principle: The compound is soluble in basic solutions (forming the sodium carboxylate/phenoxide salt) and acidic solutions (forming the protonated quinoline salt) but is poorly soluble at its isoelectric point (near neutral pH). This protocol "swings" the pH to first remove insoluble impurities and then to precipitate the pure product.
Step-by-Step Methodology:
-
Dissolution (Base): Suspend the crude 7-Bromo-4-hydroxyquinoline-3-carboxylic acid in deionized water (approx. 10-20 mL per gram of crude material).
-
Slowly add 1M Sodium Hydroxide (NaOH) solution dropwise while stirring vigorously. Continue addition until all the solid dissolves and the solution is clear (target pH ~9-10). Rationale: This deprotonates the carboxylic acid and hydroxyl group, forming a soluble salt and leaving behind any base-insoluble impurities.
-
Filtration 1 (Remove Base-Insoluble Impurities): Filter the basic solution through a medium-porosity filter paper (e.g., Whatman No. 1) to remove any undissolved particulate matter.
-
Precipitation (Acidification): Transfer the clear filtrate to a new flask with vigorous stirring. Slowly add 1M Hydrochloric Acid (HCl) dropwise. The product will begin to precipitate as the pH approaches neutral.
-
Continue adding HCl until the pH of the slurry is between 4 and 5. Check the pH with a calibrated pH meter or pH paper. Rationale: This brings the molecule to its isoelectric point, where it has minimum solubility, causing it to precipitate out of the solution, leaving acid-soluble impurities behind.[4][6]
-
Digestion: Continue stirring the slurry at room temperature for 30-60 minutes to allow for complete precipitation and crystal maturation.
-
Isolation: Collect the white to off-white solid precipitate by vacuum filtration.
-
Washing: Wash the filter cake thoroughly with deionized water (to remove salts) and then with a small amount of cold ethanol or acetone (to help remove residual water).
-
Drying: Dry the purified product under a vacuum at 40-50 °C to a constant weight.
Protocol 2: Optimized Recrystallization (If pH-Swing is Not Feasible)
This method should only be used if the impurity profile is well-understood and known to be removable by recrystallization. The key is minimal heat exposure.
Principle: Dissolve the compound in a suitable solvent at a slightly elevated temperature and then allow it to cool slowly, causing the pure compound to crystallize while impurities remain in the solution.
Step-by-Step Methodology:
-
Solvent Selection: Choose a solvent with a moderate boiling point where the compound shows a significant solubility difference between hot and cold conditions. Ethanol, methanol, or acetic acid are potential candidates. Avoid DMF and DMSO.
-
Dissolution: In a flask, add the minimum amount of the chosen solvent to the crude solid. Gently warm the mixture on a hot plate with stirring (target temperature < 80 °C). Add small portions of additional solvent until the solid just dissolves. Critical: Do not overheat or boil for extended periods to prevent decarboxylation.
-
Hot Filtration (Optional): If insoluble impurities are present, quickly filter the hot solution through a pre-warmed funnel with fluted filter paper.
-
Crystallization: Cover the flask and allow the solution to cool slowly to room temperature. For maximum recovery, subsequently place the flask in an ice bath for 30-60 minutes.
-
Isolation & Washing: Collect the crystals by vacuum filtration. Wash the cake with a small amount of the cold recrystallization solvent.
-
Drying: Dry the purified product under a vacuum at 40-50 °C.
Visualization of Workflows
Troubleshooting Logic Diagram
Caption: Troubleshooting workflow for purification issues.
pH-Mediated Purification Workflow
Caption: Step-wise workflow for pH-mediated purification.
Data Summary Table
| Parameter | Recommendation | Rationale & References |
| Purification Method | Primary: pH-Mediated Precipitation | Avoids thermal stress, preventing decarboxylation. Highly effective for amphoteric compounds.[4][5][6] |
| Secondary: Low-Temp Recrystallization | Use only if impurities are not acidic/basic and with minimal heat. | |
| pH for Precipitation | 4.0 - 5.0 | This is the likely isoelectric point range, where the compound has minimum aqueous solubility.[11][12] |
| Max. Heating Temp. | < 80 °C (if absolutely necessary) | Minimizes the risk of thermal decarboxylation, a known issue for quinoline carboxylic acids.[8][9] |
| Drying Conditions | Vacuum Oven, 40-50 °C | Prevents decomposition of the final product while effectively removing residual solvents. |
| Recommended Solvents | For pH-Swing: Deionized Water | Ideal medium for salt formation and precipitation. |
| For Recrystallization: Ethanol, Methanol | Lower boiling points reduce thermal risk. Always perform a solubility screen first.[13][14] | |
| Storage | Inert atmosphere, Room Temperature | Protects from potential long-term degradation.[18] |
Frequently Asked Questions (FAQs)
-
FAQ 1: Can I use a different base, like potassium hydroxide or sodium carbonate, for the pH-swing purification?
-
Yes, potassium hydroxide (KOH) is a suitable alternative to NaOH. Sodium carbonate (Na₂CO₃) can also be used, but it will generate CO₂ gas upon acidification, which requires a vessel with adequate headspace and careful addition of acid to control the effervescence.
-
-
FAQ 2: What is the expected appearance of the pure compound?
-
The pure compound is typically a white to off-white or pale-yellow solid.[18] A significant brown or black discoloration is indicative of impurities or decomposition.
-
-
FAQ 3: Why is it important to wash the final product with water after pH-mediated precipitation?
-
The precipitation process uses NaOH and HCl, which form sodium chloride (NaCl) as a byproduct. The water wash is crucial to remove this and any other residual salts, which could otherwise contaminate your final product.
-
-
FAQ 4: My compound "oils out" instead of crystallizing during recrystallization. What should I do?
-
"Oiling out" occurs when the compound's solubility is too high or the solution is cooled too quickly. Try using a more non-polar solvent or a solvent mixture, and ensure the solution cools as slowly as possible to promote the formation of an ordered crystal lattice. Seeding with a small crystal of pure product can also help induce crystallization.
-
References
-
Yu, X., Zipp, G. L., & Davidson, G. W. (1994). The effect of temperature and pH on the solubility of quinolone compounds: estimation of heat of fusion. Pharmaceutical Research, 11(4), 522–527. Available from: [Link]
-
Garrido, G. (n.d.). Zwitterions and pH-dependent solubility. American Journal of Health-System Pharmacy, 54(13), 1506. Available from: [Link]
-
Ahumada, M. L., et al. (1993). The pH/solubility profile of norfloxacin. International Journal of Pharmaceutics, 99(1), 115-119. Available from: [Link]
-
Breda, S. A., et al. (2009). Solubility behavior and biopharmaceutical classification of novel high-solubility ciprofloxacin and norfloxacin pharmaceutical derivatives. International Journal of Pharmaceutics, 371(1-2), 106–113. Available from: [Link]
- Google Patents. (n.d.). CN101781247B - New method for synthesizing substituted 3-quinoline carboxylic acid and analogue.
-
Bari, M. S., et al. (2022). Formation of Salts and Molecular Ionic Cocrystals of Fluoroquinolones and α,ω-Dicarboxylic Acids. Crystal Growth & Design, 22(5), 3169–3183. Available from: [Link]
-
ResearchGate. (n.d.). (A) and (B) pH-solubility profiles of (--) I and (--) II at 37 • C compared to (--) norfloxacin and (--) ciprofloxacin. Available from: [Link]
-
University of Rochester, Department of Chemistry. (n.d.). Reagents & Solvents: Solvents for Recrystallization. Available from: [Link]
-
Bari, M. S., et al. (2022). Formation of Salts and Molecular Ionic Cocrystals of Fluoroquinolones and α,ω-Dicarboxylic Acids. National Institutes of Health. Available from: [Link]
-
Patel, D. B., et al. (2017). Recent Advances in Synthesis of Quinoline-4-Carboxylic Acid and their Biological Evaluation: A Review. ResearchGate. Available from: [Link]
- Google Patents. (n.d.). EP0245690A1 - Process for the preparation of 4-hydroxy-quinoline-3-carboxylic acids.
-
Mettler Toledo. (n.d.). Recrystallization Guide: Process, Procedure, Solvents. Available from: [Link]
-
University of California, Los Angeles. (n.d.). Common Solvents for Crystallization. Available from: [Link]
-
PubChem. (n.d.). 7-Bromo-4-hydroxyquinoline-3-carboxylic acid. Available from: [Link]
-
Cohen, T., & Schambach, R. A. (1970). Copper-quinoline decarboxylation. Journal of the American Chemical Society, 92(10), 3189-3190. Available from: [Link]
-
PubChem. (n.d.). 7-Bromo-4-hydroxyisoquinoline-3-carboxylic acid. Available from: [Link]
-
YouTube. (2020). MCQ about oxidation of Quinoline followed by decarboxylation. Available from: [Link]
-
Organic Syntheses. (n.d.). 3-hydroxyquinoline. Available from: [Link]
-
Dunn, G. E., & Lee, G. K. J. (1972). Kinetics and Mechanism of Decarboxylation of some Pyridinecarboxylic Acids in Aqueous Solution. Canadian Journal of Chemistry, 50(18), 3017-3026. Available from: [Link]
-
MDPI. (n.d.). Synthesis of 4-Hydroxyquinolines as Potential Cytotoxic Agents. Available from: [Link]
-
J&K Scientific. (n.d.). 4-Hydroxyquinoline-3-carboxylic acid. Available from: [Link]
-
PubChemLite. (n.d.). 7-bromo-4-hydroxyquinoline-3-carboxylic acid (C10H6BrNO3). Available from: [Link]
Sources
- 1. jk-sci.com [jk-sci.com]
- 2. 7-Bromo-4-hydroxyquinoline-3-carboxylic acid | C10H6BrNO3 | CID 10400802 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. PubChemLite - 7-bromo-4-hydroxyquinoline-3-carboxylic acid (C10H6BrNO3) [pubchemlite.lcsb.uni.lu]
- 4. academic.oup.com [academic.oup.com]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
- 7. CN101781247B - New method for synthesizing substituted 3-quinoline carboxylic acid and analogue - Google Patents [patents.google.com]
- 8. researchgate.net [researchgate.net]
- 9. pubs.acs.org [pubs.acs.org]
- 10. mt.com [mt.com]
- 11. The effect of temperature and pH on the solubility of quinolone compounds: estimation of heat of fusion [pubmed.ncbi.nlm.nih.gov]
- 12. researchgate.net [researchgate.net]
- 13. Reagents & Solvents [chem.rochester.edu]
- 14. Formation of Salts and Molecular Ionic Cocrystals of Fluoroquinolones and α,ω-Dicarboxylic Acids - PMC [pmc.ncbi.nlm.nih.gov]
- 15. ccc.chem.pitt.edu [ccc.chem.pitt.edu]
- 16. youtube.com [youtube.com]
- 17. Organic Syntheses Procedure [orgsyn.org]
- 18. Page loading... [guidechem.com]
Technical Support Center: Navigating the Challenges of 7-Bromo-4-hydroxyquinoline-3-carboxylic Acid in Coupling Reactions
Welcome to our dedicated technical support center for researchers, scientists, and drug development professionals working with 7-Bromo-4-hydroxyquinoline-3-carboxylic acid. This guide is designed to provide in-depth troubleshooting advice and answers to frequently asked questions regarding the often-observed low reactivity of this substrate in common coupling reactions. Our goal is to empower you with the knowledge to overcome synthetic challenges and achieve your desired chemical transformations.
Understanding the Molecule: The Root of Low Reactivity
7-Bromo-4-hydroxyquinoline-3-carboxylic acid is a valuable scaffold in medicinal chemistry, but its inherent electronic and structural properties can present significant hurdles in palladium-catalyzed cross-coupling and amide bond formation reactions.[1] The electron-withdrawing nature of the quinoline ring, coupled with the presence of a hydroxyl and a carboxylic acid group, contributes to its low reactivity. These functional groups can interfere with the catalytic cycle of coupling reactions, leading to low yields, side reactions, or complete reaction failure.
Troubleshooting Guide: A Problem-and-Solution Approach
This section is structured to address specific issues you may be encountering in the lab.
Issue 1: Failed or Low-Yield Suzuki-Miyaura Coupling
Question: I am attempting a Suzuki-Miyaura coupling with 7-Bromo-4-hydroxyquinoline-3-carboxylic acid to introduce an aryl group at the 7-position, but I am observing no product or very low yields. What are the likely causes and how can I optimize the reaction?
Answer:
The primary culprits for a failed Suzuki-Miyaura coupling with this substrate are the interference from the unprotected hydroxyl and carboxylic acid groups, and potential catalyst deactivation. Here’s a systematic approach to troubleshoot this issue:
1. Protect the Reactive Functional Groups:
-
The Problem: The acidic protons of the hydroxyl and carboxylic acid groups can react with the basic conditions required for the Suzuki coupling, leading to side reactions and catalyst deactivation.[2] The carboxylate, in particular, can coordinate to the palladium center and inhibit catalysis.
-
The Solution: A Two-Step Protection Strategy. To mitigate these issues, it is highly recommended to protect both the hydroxyl and carboxylic acid functionalities prior to the coupling reaction. A common and effective strategy is a two-step protection:
-
Esterification of the Carboxylic Acid: Convert the carboxylic acid to a methyl or ethyl ester. This can be achieved under standard Fischer esterification conditions (e.g., refluxing in methanol or ethanol with a catalytic amount of sulfuric acid).
-
Protection of the Hydroxyl Group: The resulting 4-hydroxyquinoline ester can then be protected. A common choice is the formation of a benzyl (Bn) or a methoxymethyl (MOM) ether. O-alkylation can be achieved using the corresponding halide (e.g., benzyl bromide or MOM chloride) in the presence of a suitable base like potassium carbonate in a polar aprotic solvent like DMF.
-
Workflow for Substrate Protection:
Caption: Workflow for the protection of 7-Bromo-4-hydroxyquinoline-3-carboxylic acid.
2. Optimize the Suzuki Coupling Conditions:
Once you have your protected substrate, you can proceed with the Suzuki coupling. Here are key parameters to consider for optimization:
| Parameter | Recommendation | Rationale |
| Palladium Catalyst | Pd(PPh₃)₄, PdCl₂(dppf), or a palladacycle catalyst (e.g., G3-XPhos) | For heteroaromatic substrates, catalyst choice is crucial. Pd(PPh₃)₄ is a good starting point, while catalysts with bulky, electron-rich phosphine ligands like XPhos can be more effective for challenging couplings.[3] |
| Ligand | If using a Pd source like Pd(OAc)₂ or Pd₂(dba)₃, a suitable ligand such as SPhos, XPhos, or RuPhos is essential. | These ligands promote the oxidative addition and reductive elimination steps of the catalytic cycle.[4] |
| Base | K₂CO₃, K₃PO₄, or Cs₂CO₃ | The choice of base is critical and substrate-dependent. K₃PO₄ is often effective for heteroaromatic substrates. An aqueous solution of the base is typically used. |
| Solvent | 1,4-Dioxane/water, Toluene/water, or DMF/water mixtures | A biphasic solvent system is common for Suzuki reactions. Ensure solvents are properly degassed to prevent catalyst oxidation.[5] |
| Temperature | 80-110 °C | Higher temperatures are often required for less reactive aryl bromides. |
Experimental Protocol: Suzuki-Miyaura Coupling of Protected 7-Bromo-4-(benzyloxy)quinoline-3-carboxylate Ester
-
To a flame-dried Schlenk flask, add the protected 7-bromo-4-(benzyloxy)quinoline-3-carboxylate ester (1.0 equiv.), the desired arylboronic acid (1.2-1.5 equiv.), palladium catalyst (e.g., Pd(PPh₃)₄, 5 mol%), and base (e.g., K₂CO₃, 2.0 equiv.).
-
Seal the flask, and evacuate and backfill with an inert gas (e.g., Argon) three times.
-
Add a degassed solvent mixture (e.g., 1,4-dioxane/water 4:1) via syringe.
-
Heat the reaction mixture to 90-100 °C with vigorous stirring.
-
Monitor the reaction progress by TLC or LC-MS.
-
Upon completion, cool the reaction to room temperature, dilute with ethyl acetate, and wash with water and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel.
Issue 2: Unsuccessful Buchwald-Hartwig Amination
Question: I am trying to introduce a primary or secondary amine at the 7-position of 7-Bromo-4-hydroxyquinoline-3-carboxylic acid via a Buchwald-Hartwig amination, but the reaction is not proceeding. What should I do?
Answer:
Similar to the Suzuki coupling, the unprotected hydroxyl and carboxylic acid groups are major impediments to a successful Buchwald-Hartwig amination. Additionally, the choice of ligand and base is particularly critical for C-N bond formation.
1. Substrate Protection is Crucial:
-
The Problem: The acidic protons will react with the strong bases typically used in Buchwald-Hartwig aminations (e.g., NaOtBu, LHMDS), leading to deprotonation of the substrate rather than the desired coupling.
-
The Solution: As with the Suzuki coupling, protect both the hydroxyl and carboxylic acid groups as described in the previous section (esterification followed by O-alkylation).
2. Fine-Tuning the Buchwald-Hartwig Reaction Conditions:
The Buchwald-Hartwig amination is highly sensitive to the combination of catalyst, ligand, and base. For a protected 7-bromo-4-(benzyloxy)quinoline-3-carboxylate ester, consider the following:
| Parameter | Recommendation | Rationale |
| Palladium Catalyst | Pd(OAc)₂ or Pd₂(dba)₃ | These are common and effective palladium sources for Buchwald-Hartwig aminations. |
| Ligand | Xantphos, BINAP, or a Josiphos-type ligand | The choice of ligand is critical for successful amination. Xantphos is a versatile ligand that has been shown to be effective for the amination of bromoquinolines. |
| Base | Cs₂CO₃ or K₃PO₄ | While strong bases like NaOtBu are common, for heteroaromatic substrates, milder bases like cesium carbonate or potassium phosphate can be more effective and lead to fewer side reactions. |
| Solvent | 1,4-Dioxane or Toluene | These are the most common solvents for Buchwald-Hartwig reactions. Ensure they are anhydrous and degassed. |
| Temperature | 90-120 °C | Higher temperatures are often necessary to drive the reaction to completion. |
Experimental Protocol: Buchwald-Hartwig Amination of Protected 7-Bromo-4-(benzyloxy)quinoline-3-carboxylate Ester
Based on a reported procedure for a similar substrate.
-
In a glovebox or under an inert atmosphere, combine the protected 7-bromo-4-(benzyloxy)quinoline-3-carboxylate ester (1.0 equiv.), the desired amine (1.2 equiv.), Pd(OAc)₂ (5 mol%), Xantphos (10 mol%), and Cs₂CO₃ (1.5 equiv.) in a sealed tube.
-
Add anhydrous, degassed 1,4-dioxane.
-
Seal the tube and heat the reaction mixture to 110 °C with stirring for 12-24 hours.
-
Monitor the reaction by LC-MS.
-
Upon completion, cool to room temperature, dilute with an organic solvent like ethyl acetate, and filter through a pad of Celite®.
-
Wash the filtrate with water and brine, dry over anhydrous sodium sulfate, and concentrate.
-
Purify the product by column chromatography.
Catalytic Cycle for Buchwald-Hartwig Amination:
Sources
- 1. tcichemicals.com [tcichemicals.com]
- 2. Synthesis of amide derivatives for electron deficient amines and functionalized carboxylic acids using EDC and DMAP and a catalytic amount of HOBt as the coupling reagents - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Buchwald–Hartwig amination - Wikipedia [en.wikipedia.org]
- 4. CN101781247B - New method for synthesizing substituted 3-quinoline carboxylic acid and analogue - Google Patents [patents.google.com]
- 5. lneya.com [lneya.com]
Technical Support Center: Catalyst Selection and Troubleshooting for Functionalizing 7-Bromo-4-hydroxyquinoline-3-carboxylic acid
Welcome to the technical support guide for the functionalization of 7-Bromo-4-hydroxyquinoline-3-carboxylic acid. This versatile scaffold is a key building block in medicinal chemistry and materials science, particularly for derivatives of the 4-quinolone-3-carboxylic acid motif, which is a known privileged structure.[1] However, its inherent functionalities—a chelating 4-hydroxy group, an acidic 3-carboxylic acid, and a basic quinoline nitrogen—present significant challenges for standard palladium-catalyzed cross-coupling reactions.
This guide is structured as a series of frequently asked questions (FAQs) and troubleshooting workflows designed to help you navigate these challenges, from initial experimental design to advanced problem-solving.
Part 1: Initial Considerations & Substrate Preparation
This first section addresses the most critical decision you will make before attempting any coupling reaction: substrate modification. The success of your catalysis is fundamentally dependent on managing the reactive functional groups on the quinoline core.
Q1: What are the primary challenges when using 7-Bromo-4-hydroxyquinoline-3-carboxylic acid in palladium-catalyzed cross-coupling?
A1: The primary challenges stem from the molecule's ability to interfere with the palladium catalyst.
-
Catalyst Inhibition: The 4-hydroxy group and the quinoline nitrogen can chelate or coordinate to the palladium center. This can stabilize the catalyst in an inactive state, preventing it from participating in the catalytic cycle. A poor yield was observed for 8-hydroxyl quinoline-N-oxide in a Heck coupling, which may have been caused by the deactivation of the catalyst through coordination of the palladium atom with the substrate's oxygen atoms.[2]
-
Acid-Base Reactivity: Both the 4-hydroxy and 3-carboxylic acid groups are acidic. They will react with the strong bases typically required for cross-coupling reactions (e.g., alkoxides, carbonates, phosphates), leading to salt formation and complicating the reaction stoichiometry and solubility.
-
Side Reactions: The unprotected hydroxyl group can sometimes participate in side reactions, such as O-arylation in Buchwald-Hartwig couplings, leading to unwanted diaryl ether byproducts.[3]
Q2: Should I protect the hydroxyl and/or carboxylic acid groups before attempting a cross-coupling reaction?
A2: Yes, in almost all cases, protection is strongly recommended. Attempting to directly couple the unprotected substrate is likely to result in low to zero yield. Protecting these groups masks their reactivity, preventing catalyst inhibition and side reactions. The choice to protect is the first and most critical step in your experimental design.
Below is a logical workflow to guide your initial substrate preparation strategy.
Caption: Initial decision workflow for substrate preparation.
Q3: What are suitable protecting groups for the hydroxyl and carboxylic acid functionalities?
A3: The choice of protecting group should be orthogonal, meaning each can be removed without affecting the other.[4]
-
For the 3-Carboxylic Acid: Simple alkyl esters (e.g., Methyl or Ethyl ) are most common. They are robust to most coupling conditions and can be introduced via Fischer esterification (acidic alcohol) or by reaction with an alkyl halide after converting the acid to its carboxylate salt. They are typically removed by saponification (e.g., LiOH, NaOH) post-coupling.[5]
-
For the 4-Hydroxyl Group:
-
Benzyl (Bn) Ether: Very robust and stable to a wide range of conditions. It can be introduced using benzyl bromide (BnBr) with a base like K₂CO₃. It is typically removed via hydrogenolysis (H₂, Pd/C), which is often compatible with the newly installed functionality.
-
Methoxymethyl (MOM) Ether: Introduced using MOMCl and a non-nucleophilic base like DIPEA. It is stable to many coupling conditions but can be removed with acid (e.g., HCl in MeOH), which would also cleave a t-butyl ester if one were used.[6]
-
Part 2: Troubleshooting Guides for Cross-Coupling Reactions
This section assumes you are starting with a protected substrate (e.g., Methyl 7-bromo-4-(benzyloxy)quinoline-3-carboxylate ).
A. Suzuki-Miyaura Coupling (C-C Bond Formation)
The Suzuki-Miyaura reaction is a powerful method for creating C(sp²)-C(sp²) bonds using an organoboron reagent.[7][8]
Q4: What are the recommended starting catalyst systems for a Suzuki-Miyaura coupling on this substrate?
A4: A screening of catalyst systems is often necessary, but the following provides robust starting points. The key to success is often the choice of ligand, which must be electron-rich and sterically bulky to facilitate the oxidative addition and reductive elimination steps.[9][10]
| Catalyst Precursor (1-5 mol%) | Ligand (1.1-1.2 eq. to Pd) | Base (2-3 eq.) | Solvent System | Temp (°C) | Notes & Rationale |
| Pd(OAc)₂ or Pd₂(dba)₃ | SPhos or XPhos | K₃PO₄ or K₂CO₃ | 1,4-Dioxane/H₂O or Toluene/H₂O | 80-110 | Buchwald biaryl phosphine ligands are excellent for challenging substrates. The base activates the boronic acid for transmetallation.[10] |
| Pd(dppf)Cl₂ | (dppf is integral) | K₂CO₃ or Cs₂CO₃ | DME or 1,4-Dioxane | 80-100 | A reliable, commercially available pre-catalyst. Often effective for a wide range of aryl bromides.[11] |
| Pd(PPh₃)₄ | (PPh₃ is integral) | Na₂CO₃ or K₂CO₃ | Toluene/EtOH/H₂O | 80-100 | A classic "first generation" catalyst. May be less effective than modern systems but is readily available. |
Q5: My Suzuki coupling is failing or giving very low yield. What should I troubleshoot?
A5: Low yields in Suzuki couplings on quinoline scaffolds are common.[12] A systematic approach to troubleshooting is essential. First, confirm the integrity of your protected starting material. Then, follow this diagnostic workflow.
Caption: Troubleshooting workflow for a failed Suzuki-Miyaura coupling.
B. Buchwald-Hartwig Amination (C-N Bond Formation)
This reaction is the premier method for constructing aryl-amine bonds.[13][14] Success is highly dependent on the ligand and base combination.[15]
Q6: What are the best catalyst systems for coupling primary or secondary amines to my protected 7-bromoquinoline?
A6: For C-N bond formation, highly active catalysts derived from bulky, electron-rich biarylphosphine ligands are typically required.[16]
| Catalyst Precursor (1-5 mol%) | Ligand (1.1-1.2 eq. to Pd) | Base (1.5-2.5 eq.) | Solvent | Temp (°C) | Notes & Rationale |
| Pd(OAc)₂ or Pd₂(dba)₃ | RuPhos or BrettPhos | LiHMDS or K₃PO₄ | Toluene or Dioxane | 80-120 | BrettPhos is particularly effective for preventing the over-arylation of primary amines.[3] Strong, non-nucleophilic bases are required. |
| Pd(OAc)₂ or Pd₂(dba)₃ | Xantphos | Cs₂CO₃ | 1,4-Dioxane | 90-120 | The wide bite angle of Xantphos can be beneficial, promoting reductive elimination. It is a good general ligand to screen. |
| G3/G4-Palladacycles | (Ligand is integral) | NaOtBu or LHMDS | Toluene or CPME | 80-110 | Pre-formed catalysts offer convenience and ensure the correct Pd:Ligand ratio, often leading to more reproducible results. |
Q7: My amination reaction is sluggish, and I see a lot of unreacted starting material even after prolonged heating. What should I do?
A7: This is a classic sign of an insufficiently active catalyst or an inappropriate base.
-
Switch to a Stronger Base: The most common cause of failure is an insufficiently strong base to deprotonate the amine or the intermediate Pd-amine complex. Switch from a carbonate/phosphate to a strong alkoxide (NaOtBu) or amide base (LHMDS, KHMDS).[17]
-
Use a More Active Ligand: If a strong base doesn't work, the oxidative addition or reductive elimination steps are likely slow. Switch to a more electron-rich and sterically hindered ligand from the Buchwald portfolio (e.g., from Xantphos to RuPhos).[9]
-
Ensure Anhydrous Conditions: While some C-N couplings tolerate water, alkoxide and amide bases are highly water-sensitive. Ensure your solvent and reagents are anhydrous and the reaction is run under a strict inert atmosphere.[12]
C. Sonogashira Coupling (C-C Alkyne Formation)
The Sonogashira coupling is the most common method for installing an alkyne moiety onto an aryl halide, forming a C(sp²)-C(sp) bond.[18]
Q8: What are the recommended conditions for Sonogashira coupling with this substrate?
A8: Both traditional copper-co-catalyzed and copper-free conditions can be effective. Copper-free systems are often preferred to avoid issues with copper contamination in pharmaceutical intermediates.
| Reaction Type | Catalyst System (Pd: 1-5%) | Base (2-4 eq.) | Solvent | Temp (°C) | Notes & Rationale |
| Standard (Copper Co-catalyzed) | Pd(PPh₃)₂Cl₂ / CuI (1-5%) | Et₃N or DIPEA | THF or DMF | 25-80 | The classic Sonogashira conditions. The amine acts as both the base and a solvent. Effective but prone to alkyne homocoupling (Glaser coupling).[19] |
| Copper-Free | Pd(OAc)₂ / XPhos or SPhos | Cs₂CO₃ or K₃PO₄ | Dioxane or Toluene | 80-110 | Eliminates the need for copper, which can simplify purification. The stronger phosphine ligand facilitates the catalytic cycle without the Cu(I) co-catalyst.[20] |
| Copper-Free | Pd(dppf)Cl₂ | Cs₂CO₃ | DMF | 80-100 | A good alternative copper-free system to screen if the Buchwald-type ligands are not providing optimal results. |
Q9: My Sonogashira reaction mixture is turning into a black tar, and I'm isolating a symmetrical bi-alkyne (homocoupling product). What's wrong?
A9: This is a classic sign of Glaser coupling, a common side reaction in copper-catalyzed Sonogashira reactions, promoted by the presence of oxygen.
-
Rigorous Degassing: Oxygen is the primary culprit. Ensure your solvent and reaction vessel are thoroughly degassed (e.g., via 3-5 freeze-pump-thaw cycles or by sparging with argon for 20-30 minutes). Maintain a positive pressure of inert gas throughout the reaction.[12]
-
Switch to Copper-Free Conditions: The most definitive way to eliminate Glaser coupling is to remove the copper co-catalyst entirely. Use a modern palladium/phosphine ligand system as detailed in the table above.
-
Use a Different Amine Base: If you must use copper, sometimes switching from triethylamine to a bulkier amine like diisopropylethylamine (DIPEA) can help mitigate the side reaction.
Part 3: Experimental Protocols
The following are general, representative protocols. You must adapt them to your specific coupling partners and optimize as needed.
Protocol 1: General Procedure for Suzuki-Miyaura Coupling
-
Reaction Setup: To an oven-dried Schlenk flask, add the protected substrate (e.g., Methyl 7-bromo-4-(benzyloxy)quinoline-3-carboxylate, 1.0 equiv.), the boronic acid (1.2 equiv.), the base (e.g., K₃PO₄, 2.5 equiv.), the palladium precursor (e.g., Pd₂(dba)₃, 0.02 equiv.), and the ligand (e.g., XPhos, 0.05 equiv.).
-
Inert Atmosphere: Seal the flask with a septum, and evacuate and backfill with an inert gas (Argon or Nitrogen) three times.[12]
-
Solvent Addition: Add the degassed solvent system (e.g., 1,4-Dioxane and water, 5:1 ratio) via syringe.
-
Reaction: Heat the reaction mixture to the desired temperature (e.g., 100 °C) with vigorous stirring. Monitor the reaction progress by TLC or LC-MS until the starting material is consumed (typically 4-24 hours).
-
Work-up: Cool the reaction to room temperature. Dilute with ethyl acetate and water. Separate the organic layer, wash with brine, dry over anhydrous Na₂SO₄, and filter.
-
Purification: Concentrate the filtrate under reduced pressure and purify the crude residue by column chromatography on silica gel.
Protocol 2: General Procedure for Buchwald-Hartwig Amination
-
Reaction Setup: In a glovebox or under a strict stream of inert gas, add the palladium precursor (e.g., Pd(OAc)₂, 0.02 equiv.) and the ligand (e.g., RuPhos, 0.04 equiv.) to an oven-dried Schlenk flask. Add the base (e.g., NaOtBu, 1.5 equiv.).
-
Reagent Addition: Add the protected substrate (1.0 equiv.) and the amine (1.2 equiv.), followed by the anhydrous, degassed solvent (e.g., Toluene).
-
Reaction: Seal the flask and heat the mixture to the required temperature (e.g., 100-110 °C). Stir until the starting material is consumed as monitored by LC-MS.
-
Work-up: Cool the reaction to room temperature, dilute with an appropriate organic solvent (e.g., ethyl acetate), and filter through a pad of celite to remove palladium black and inorganic salts.[12]
-
Purification: Concentrate the filtrate and purify the residue by column chromatography.
References
- Technical Support Center: Troubleshooting Low Yields in Pd-Catalyzed Cross-Coupling of Quinolines - Benchchem. ()
- Pd-Catalyzed Aromatic Dual C-H Acylations and Intramolecular Cyclization: Access to Quinoline-Substituted Hydroxyl Isoindolones - PMC - NIH. ()
- Palladium catalyzed C–C and C–N bond forming reactions: an update on the synthesis of pharmaceuticals
- Palladium(ii)
- Palladium-Catalyzed Alkenylation of Quinoline-N-oxides via C−H Activation under External-Oxidant-Free Conditions | Journal of the American Chemical Society. ()
- Palladium catalyzed C–C and C–N bond forming reactions: an update on the synthesis of pharmaceuticals from 2015–2020 - Organic Chemistry Frontiers (RSC Publishing). ()
- The programmed multiple C–H bond functionalization of 4-hydroxyquinoline and its medicinal potential - ChemRxiv. ()
- Palladium-Catalyzed C8-Selective C–H Arylation of Quinoline N-Oxides: Insights into the Electronic, Steric, and Solvation Effects on the Site Selectivity by Mechanistic and DFT Computational Studies | ACS Catalysis - ACS Public
- Developing Ligands for Palladium(II)
- Applications of Palladium-Catalyzed C–N Cross-Coupling Reactions | Chemical Reviews. ()
- Palladium-catalyzed C-C, C-N and C-O bond form
- A green approach to 2-arylquinolines via palladium-catalysed C–H activ
- A new P3N ligand for Pd-catalyzed cross-couplings in w
- Buchwald–Hartwig amin
- Palladium-catalyzed synthesis of quinolines from allyl alcohols and anilines - RSC Advances (RSC Publishing) DOI:10.1039/C7RA06425J. ()
- Buchwald-Hartwig Amin
- Palladium-Catalyzed Cross-Coupling Reactions in the Synthesis of Pharmaceuticals. ()
- Protecting Groups. ()
- Buchwald-Hartwig Amination - Wordpress - ACS GCI Pharmaceutical Roundtable Reagent Guides. ()
- Cross-Coupling Reaction Manual: Desk Reference - Sigma-Aldrich. ()
- Highly Chemoselective Ligands for Suzuki–Miyaura Cross-Coupling Reaction Based on Virtual Ligand-Assisted Screening - ChemRxiv. ()
- Buchwald-Hartwig Cross Coupling Reaction - Organic Chemistry Portal. ()
- Sonogashira coupling - Wikipedia. ()
- Decarbonylative Sonogashira Cross-Coupling of Carboxylic Acids. ()
- Heck Reaction—St
- The Buchwald-Hartwig Amin
- Heck Reaction - Organic Chemistry Portal. ()
- comparing the efficacy of different catalysts for 3-bromoquinoline coupling - Benchchem. ()
- Sonogashira Coupling - Organic Chemistry Portal. ()
- Appendix 6: Protecting groups - Oxford Learning Link. ()
- Heck Transformations of Biological Compounds Catalyzed by Phosphine-Free Palladium - PMC - NIH. ()
- Suzuki Coupling - Organic Chemistry Portal. ()
- Decarbonylative Pd-Catalyzed Suzuki Cross-Coupling for the Synthe- sis of Structurally Diverse Heterobiaryls. ()
- Cross-Coupling Reactions: A Practical Guide - ResearchG
- Key ligands used in palladium-mediated cross-coupling reactions.
- US6194493B1 - 4-hydroxyquinoline-3-carboxylic acid derivatives as light stabilizers - Google P
- (PDF)
- Catalysts for Suzuki–Miyaura Coupling Reaction - MDPI. ()
- Cross-Coupling Reactions | The Journal of Organic Chemistry - ACS Public
- The Heck Reaction of Protected Hydroxychromones: on route to N
- The 4-quinolone-3-carboxylic acid motif as a multivalent scaffold in medicinal chemistry. ()
- Suzuki-Miyaura Cross Coupling Reaction - TCI Chemicals. ()
- Suzuki-Miyaura Coupling - Chemistry LibreTexts. ()
- The Suzuki–Miyaura Cross-Coupling Reaction of Halogenated Aminopyrazoles: Method Development, Scope, and Mechanism of Dehalogenation Side Reaction | The Journal of Organic Chemistry - ACS Public
- Heck Reaction—St
- Carboxylic Acids as Adaptive Functional Groups in Metallaphotoredox Catalysis - Macmillan Group - Princeton University. ()
- 7-Bromo-3-hydroxyquinoline-4-carboxylic acid | Sigma-Aldrich. ()
- 7-bromo-4-hydroxyquinoline-3-carboxylic acid (C10H6BrNO3) - PubChemLite. ()
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- 1. The 4-quinolone-3-carboxylic acid motif as a multivalent scaffold in medicinal chemistry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. pubs.acs.org [pubs.acs.org]
- 3. sigmaaldrich.com [sigmaaldrich.com]
- 4. snyder-group.uchicago.edu [snyder-group.uchicago.edu]
- 5. learninglink.oup.com [learninglink.oup.com]
- 6. researchgate.net [researchgate.net]
- 7. tcichemicals.com [tcichemicals.com]
- 8. chem.libretexts.org [chem.libretexts.org]
- 9. Developing Ligands for Palladium(II)-Catalyzed C–H Functionalization: Intimate Dialogue between Ligand and Substrate - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Suzuki Coupling [organic-chemistry.org]
- 11. pdf.benchchem.com [pdf.benchchem.com]
- 12. pdf.benchchem.com [pdf.benchchem.com]
- 13. Buchwald–Hartwig amination - Wikipedia [en.wikipedia.org]
- 14. Buchwald-Hartwig Amination - Wordpress [reagents.acsgcipr.org]
- 15. Buchwald-Hartwig Cross Coupling Reaction [organic-chemistry.org]
- 16. Palladium-catalyzed C-C, C-N and C-O bond formation [dspace.mit.edu]
- 17. chem.libretexts.org [chem.libretexts.org]
- 18. Sonogashira coupling - Wikipedia [en.wikipedia.org]
- 19. Sonogashira Coupling [organic-chemistry.org]
- 20. par.nsf.gov [par.nsf.gov]
Technical Support Center: Overcoming Solubility Challenges with 7-Bromo-4-hydroxyquinoline-3-carboxylic acid
From the desk of the Senior Application Scientist
Welcome to the technical support center for 7-Bromo-4-hydroxyquinoline-3-carboxylic acid. We understand that realizing the full potential of this compound in your assays can be challenged by its limited aqueous solubility. This guide is designed to provide you, our fellow researchers and drug development professionals, with a logical, in-depth framework for overcoming these solubility hurdles. We will move from foundational principles to advanced strategies, explaining the "why" behind each step to empower you to make informed decisions for your specific experimental context.
Part 1: Frequently Asked Questions (FAQs) - Understanding the Molecule
This section addresses the fundamental properties of 7-Bromo-4-hydroxyquinoline-3-carboxylic acid that govern its solubility.
Q1: Why is 7-Bromo-4-hydroxyquinoline-3-carboxylic acid poorly soluble in neutral aqueous solutions?
A1: The solubility challenge arises from its molecular structure. The compound is a relatively rigid, polycyclic aromatic system, which contributes to strong crystal lattice energy—meaning the molecules are tightly packed in a solid state and require significant energy to be disrupted by a solvent. While it possesses ionizable functional groups (a carboxylic acid and a phenolic hydroxyl group), the large hydrophobic quinoline core dominates its character, leading to low intrinsic solubility in water. It is sparingly soluble in water[1].
Q2: What are the key functional groups I should be aware of for solubility manipulation?
A2: There are two critical functional groups:
-
3-Carboxylic Acid Group (-COOH): This is an acidic group. At a pH above its pKa, this group will deprotonate to the carboxylate form (-COO⁻), which is significantly more polar and water-soluble. The predicted pKa for this group is approximately 3.83[1].
-
4-Hydroxyl Group (-OH): This is a phenolic hydroxyl group, which is weakly acidic. It will deprotonate to a phenoxide ion (-O⁻) at a high pH (typically above 9-10).
Manipulating the ionization state of these groups, particularly the carboxylic acid, is the primary strategy for enhancing aqueous solubility.
Q3: What is the predicted lipophilicity (XLogP) of this compound?
A3: The predicted XLogP3-AA value is 2.5[2][3]. This value indicates a moderate degree of lipophilicity, confirming that the compound has a tendency to prefer non-polar environments over aqueous ones, which is consistent with its observed low water solubility.
Part 2: Troubleshooting Guide - A Stepwise Approach to Solubilization
If you are encountering precipitation or cannot achieve your desired concentration, follow this workflow. We will start with the simplest, least disruptive methods and progress to more complex solutions.
dot graph TD subgraph Legend direction LR Start_Node[Start] Decision_Node{Decision} Process_Node[Process] End_Node((End)) end
end Caption: Decision workflow for solubilizing 7-Bromo-4-hydroxyquinoline-3-carboxylic acid.
Strategy 1: pH Modification
Principle: As a weak acid, the solubility of 7-Bromo-4-hydroxyquinoline-3-carboxylic acid can be dramatically increased by raising the pH of the solution above its pKa, which converts the neutral carboxylic acid to its highly soluble anionic carboxylate salt. This is one of the most effective and common approaches for compounds with pH-dependent solubility[4][].
When to Use It:
-
For cell-free, biochemical, or enzymatic assays that are tolerant to a pH range of ~7.5 to 9.0.
-
When you want to avoid organic solvents entirely.
Limitations:
-
Not suitable for most cell-based assays, as altering the media pH can induce significant cellular stress and artifacts.
-
The compound may precipitate if the final assay buffer has a lower pH that causes the salt to convert back to the less soluble free acid form.
Protocol: See Protocol 1 in the appendix.
Strategy 2: Use of Organic Co-Solvents (DMSO)
Principle: Dimethyl sulfoxide (DMSO) is a powerful, water-miscible organic solvent capable of dissolving many poorly soluble compounds intended for biological assays[6]. The standard practice is to create a highly concentrated stock solution in 100% DMSO, which can then be serially diluted into your aqueous assay buffer.
When to Use It:
-
The default and most common method for cell-based and biochemical assays.
-
When pH modification is not a viable option.
Critical Considerations & Troubleshooting:
-
Final DMSO Concentration: The final concentration of DMSO in your assay should be kept as low as possible, ideally ≤0.1% and almost always below 0.5%. Concentrations above this can cause cellular toxicity, inhibit proliferation, and interfere with assay components[7][8][9]. Always determine the maximum tolerable DMSO concentration for your specific cell line or assay system beforehand[10].
-
Precipitation Upon Dilution: Your compound may be highly soluble in 100% DMSO but can precipitate when diluted into the aqueous assay buffer (a phenomenon known as "crashing out"). If this occurs:
-
Lower the Final Concentration: Your target concentration may be above the compound's thermodynamic solubility limit in the final assay medium.
-
Modify the Dilution Method: Try adding the DMSO stock to a vigorously vortexing tube of assay buffer to promote rapid dispersion.
-
Use an Intermediate Solvent: A 1:1 mixture of DMSO and a less harsh solvent like ethanol or polyethylene glycol 400 (PEG 400) can sometimes help[].
-
Protocol: See Protocol 2 in the appendix.
Strategy 3: Advanced Solubilization Agents
When pH and standard co-solvents are insufficient, more advanced formulation strategies can be employed. Always run vehicle controls to ensure these agents do not interfere with your assay[11].
Option A: Cyclodextrins
Principle: Cyclodextrins are cyclic oligosaccharides with a hydrophilic exterior and a lipophilic inner cavity. They can encapsulate the hydrophobic quinoline portion of your compound, forming a water-soluble "inclusion complex" that effectively shields the poorly soluble part of the molecule from the aqueous environment[12][13][14]. This is a powerful technique for increasing the apparent solubility of lipophilic drugs[15][16].
-
Recommended Agent: Hydroxypropyl-β-cyclodextrin (HP-β-CD) is often preferred due to its higher aqueous solubility and lower toxicity compared to standard β-cyclodextrin[17].
Protocol: See Protocol 3 in the appendix.
dot graph G { layout=neato; node [shape=circle, style=filled, margin=0.1]; edge [len=2];
} Caption: Mechanism of cyclodextrin-mediated solubilization.
Option B: Surfactants
Principle: Surfactants, at concentrations above their critical micelle concentration (CMC), form micelles in aqueous solution. These are spherical structures with a hydrophobic core and a hydrophilic shell. The hydrophobic portion of your compound can partition into the micellar core, effectively solubilizing it in the bulk aqueous phase[18][19].
-
Recommended Agents: Non-ionic surfactants like Polysorbate 80 (Tween® 80) or Polysorbate 20 (Tween® 20) are commonly used.
-
Caution: Surfactants can be disruptive to cell membranes and may interfere with protein-based assays. Meticulous validation with vehicle controls is essential.
Part 3: Assay-Specific Considerations & Data Summary
The best solubilization strategy is intrinsically linked to your assay type.
| Strategy | Suitability for Cell-Based Assays | Suitability for Biochemical Assays | Key Advantages | Major Disadvantages |
| pH Modification | Poor (can cause cell death) | Good (if enzyme/protein is stable at the required pH) | Avoids organic solvents; can achieve high concentrations. | Limited to non-cellular systems; risk of precipitation if pH changes. |
| DMSO Co-Solvent | Excellent (industry standard) | Excellent | Broad applicability; simple to prepare stock solutions. | Potential for cytotoxicity at >0.5%; compound can precipitate on dilution.[8][20] |
| Cyclodextrins | Good (HP-β-CD is generally well-tolerated) | Good | High solubilizing capacity; low toxicity profile. | Can sometimes extract membrane lipids; more complex preparation.[17] |
| Surfactants | Use with Caution (can lyse cells) | Use with Caution (can denature proteins) | Very effective for highly insoluble compounds. | High potential for assay interference and off-target effects. |
Appendix: Experimental Protocols
Protocol 1: Solubilization by pH Adjustment
-
Weigh Compound: Accurately weigh the desired amount of 7-Bromo-4-hydroxyquinoline-3-carboxylic acid.
-
Initial Suspension: Suspend the compound in 90% of your final desired volume of assay buffer. It will not dissolve at this stage.
-
pH Titration: While stirring, add a low molarity sodium hydroxide (NaOH) solution (e.g., 0.1 N) dropwise. Monitor the pH continuously with a calibrated pH meter.
-
Dissolution: The compound should dissolve as the pH increases. Stop adding NaOH once the solution becomes clear and the pH is stable.
-
Final Volume Adjustment: Adjust the solution to the final desired volume with the assay buffer.
-
Validation: Re-check the final pH. Filter the solution through a 0.22 µm filter to remove any micro-precipitates before use.
Protocol 2: Preparation of a DMSO Stock Solution
-
Calculation: Determine the mass of the compound needed to prepare a concentrated stock solution (e.g., 10 mM, 50 mM). Use a reliable online calculator and account for the compound's purity if it is less than 98%[21][22]. The formula is: Mass (g) = Concentration (mol/L) x Volume (L) x Molecular Weight ( g/mol ) .
-
Weighing: Accurately weigh the calculated mass of 7-Bromo-4-hydroxyquinoline-3-carboxylic acid into a sterile, appropriate-sized glass vial or tube[23][24].
-
Dissolution: Add the calculated volume of 100% cell-culture grade DMSO. Cap the vial tightly.
-
Mixing: Vortex vigorously for 1-2 minutes. If necessary, gentle warming in a 37°C water bath or sonication can aid dissolution. Ensure the solid is completely dissolved by visual inspection.
-
Storage: Label the vial clearly with the compound name, concentration, solvent, and date[21]. Store at -20°C or -80°C in small, single-use aliquots to prevent repeated freeze-thaw cycles[24].
Protocol 3: Solubilization using Hydroxypropyl-β-cyclodextrin (HP-β-CD)
-
Prepare HP-β-CD Solution: Prepare a concentrated solution of HP-β-CD (e.g., 40% w/v) in your desired aqueous buffer. This will serve as the vehicle.
-
Compound Addition: Add the weighed 7-Bromo-4-hydroxyquinoline-3-carboxylic acid directly to the HP-β-CD solution.
-
Complex Formation: Vortex or shake the mixture at room temperature for several hours (or overnight for difficult compounds) to allow for the formation of the inclusion complex.
-
Centrifugation/Filtration: Centrifuge the solution at high speed (e.g., >10,000 x g) for 15 minutes to pellet any undissolved compound.
-
Quantification: Carefully collect the supernatant. The concentration of the solubilized compound in the supernatant should be accurately determined by a suitable analytical method (e.g., HPLC-UV) before use in assays.
References
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Cyclodextrins: Enhancing Drug Delivery, Solubility and Bioavailability for Modern Therapeutics. National Center for Biotechnology Information. [Link]
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Cyclodextrin. Wikipedia. [Link]
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What effects does DMSO have on cell assays? Quora. [Link]
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Best Practices For Stock Solutions. FasterCapital. [Link]
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Improving Dissolution Behavior and Oral Absorption of Drugs with pH-Dependent Solubility Using pH Modifiers: A Physiologically Realistic Mass Transport Analysis. ACS Publications. [Link]
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DMSO in cell based assays. Scientist Solutions. [Link]
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Microenvironmental pH-modification to improve dissolution behavior and oral absorption for drugs with pH-dependent solubility. Taylor & Francis Online. [Link]
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solubility enhancement -by pH change & complexation. Slideshare. [Link]
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Solubilization techniques used for poorly water-soluble drugs. National Center for Biotechnology Information. [Link]
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Preparing Stock Solutions. PhytoTech Labs. [Link]
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Using live-cell imaging in cell counting — The cytotoxicity of DMSO. Nikon. [Link]
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Top Ten Tips for Making Stock Solutions. Bitesize Bio. [Link]
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Effect of pH Modifiers on the Solubility, Dissolution Rate, and Stability of Telmisartan Solid Dispersions Produced by Hot-melt Extrusion Technology. National Center for Biotechnology Information. [Link]
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Stock Solutions 101: Everything You Need to Know. G-Biosciences. [Link]
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Cyclodextrins and their application in enhancing the solubility, dissolution rate and bioavailability. SciSpace. [Link]
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Solvent Selection for Insoluble Ligands, a Challenge for Biological Assay Development: A TNF-α/SPD304 Study. National Center for Biotechnology Information. [Link]
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Dimethyl Sulfoxide (DMSO) Decreases Cell Proliferation and TNF-α, IFN-γ, and IL-2 Cytokines Production in Cultures of Peripheral Blood Lymphocytes. National Institutes of Health. [Link]
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Cyclodextrin as a Drug Carrier Increasing Drug Solubility. Touro Scholar. [Link]
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Advancement in Solubilization Approaches: A Step towards Bioavailability Enhancement of Poorly Soluble Drugs. National Center for Biotechnology Information. [Link]
-
Effect of Cyclodextrin Complex Formation on Solubility Changes of Each Drug Due to Intermolecular Interactions between Acidic NSAIDs and Basic H2 Blockers. National Center for Biotechnology Information. [Link]
-
7-Bromo-4-hydroxyquinoline-3-carboxylic acid. PubChem. [Link]
-
7-bromo-4-hydroxyquinoline-3-carboxylic acid (C10H6BrNO3). PubChemLite. [Link]
-
Ethyl 7-bromo-4-hydroxyquinoline-3-carboxylate. PubChem. [Link]
-
7-Bromo-4-hydroxyisoquinoline-3-carboxylic acid. PubChem. [Link]
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- 3. PubChemLite - 7-bromo-4-hydroxyquinoline-3-carboxylic acid (C10H6BrNO3) [pubchemlite.lcsb.uni.lu]
- 4. tandfonline.com [tandfonline.com]
- 6. Solvent Selection for Insoluble Ligands, a Challenge for Biological Assay Development: A TNF-α/SPD304 Study - PMC [pmc.ncbi.nlm.nih.gov]
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- 8. Using live-cell imaging in cell counting â The cytotoxicity of DMSOÂ | Case studies | Cell x Image Lab - Nikon [healthcare.nikon.com]
- 9. Dimethyl Sulfoxide (DMSO) Decreases Cell Proliferation and TNF-α, IFN-γ, and IL-2 Cytokines Production in Cultures of Peripheral Blood Lymphocytes - PMC [pmc.ncbi.nlm.nih.gov]
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Navigating the Conrad-Limpach Reaction: A Technical Guide to Minimizing By-product Formation
Welcome to the technical support center for the Conrad-Limpach reaction. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth, field-proven insights into optimizing this powerful quinoline synthesis. Here, we move beyond simple protocols to explain the "why" behind experimental choices, empowering you to troubleshoot effectively and minimize the formation of unwanted by-products.
Introduction: The Challenge of Selectivity
The Conrad-Limpach synthesis is a cornerstone in the construction of 4-hydroxyquinolines, privileged scaffolds in medicinal chemistry. The reaction proceeds in two key stages: the initial condensation of an aniline with a β-ketoester to form a β-aminoacrylate intermediate, followed by a high-temperature thermal cyclization.[1][2] While elegant, the reaction's success hinges on precise control of reaction conditions to navigate a competitive landscape of potential side reactions.
The primary challenge lies in managing the regioselectivity of the initial condensation, which is highly temperature-dependent. This guide will provide a comprehensive framework for understanding and controlling these factors to ensure high yields of your desired 4-hydroxyquinoline product.
Troubleshooting Guide: Common Issues and Solutions
This section addresses specific experimental challenges in a question-and-answer format, providing both the underlying cause and actionable solutions.
Question 1: My reaction is producing a significant amount of the wrong isomer, a 2-hydroxyquinoline. How can I prevent this?
Answer: This is the most common issue in the Conrad-Limpach synthesis and stems from a competing reaction pathway known as the Knorr quinoline synthesis. The formation of the desired 4-hydroxyquinoline versus the undesired 2-hydroxyquinoline is a classic example of kinetic versus thermodynamic control.
-
The Underlying Chemistry:
-
Kinetic Control (Favors 4-hydroxyquinoline): At lower temperatures (typically room temperature to moderate heat), the aniline's nitrogen atom preferentially attacks the more electrophilic keto-carbonyl group of the β-ketoester. This is a faster, kinetically favored reaction that leads to the formation of the β-aminoacrylate intermediate, the precursor to your desired 4-hydroxyquinoline.[2]
-
Thermodynamic Control (Favors 2-hydroxyquinoline): At higher temperatures (approximately 140 °C and above), the reaction becomes reversible.[2] Under these conditions, the aniline can also attack the less reactive ester group, leading to the formation of a more stable β-keto anilide intermediate. This is the thermodynamic product of the initial condensation and, upon cyclization, yields the 2-hydroxyquinoline by-product.[2][3]
-
-
Actionable Solutions:
-
Strict Temperature Control in the First Step: The formation of the β-aminoacrylate intermediate should be conducted at or near room temperature. If the reaction is sluggish, gentle heating (e.g., in refluxing ethanol) can be applied, but high temperatures must be avoided.
-
Stepwise Procedure: It is highly recommended to perform the reaction in two distinct steps. First, synthesize and isolate the β-aminoacrylate intermediate. This can often be used in the subsequent cyclization step without extensive purification.[4]
-
Monitor the First Step: Use Thin Layer Chromatography (TLC) to monitor the consumption of the starting aniline and the formation of the intermediate.[4]
-
Below is a diagram illustrating the temperature-dependent reaction pathways:
Caption: Temperature dictates the initial condensation product.
Question 2: The yield of my desired 4-hydroxyquinoline is very low after the high-temperature cyclization step, and I observe significant charring/tar formation. What's going wrong?
Answer: Low yields and decomposition during the thermal cyclization step are often due to inadequate temperature control and the absence of a suitable high-boiling point solvent.
-
The Underlying Chemistry: The cyclization of the β-aminoacrylate intermediate requires a significant energy input to overcome the activation barrier, typically around 250°C.[1][2] Heating the intermediate neat (without a solvent) often leads to localized overheating, causing decomposition and polymerization, which results in tar formation. Early attempts at this reaction without a solvent reported very moderate yields, often below 30%.[2]
-
Actionable Solutions:
-
Use a High-Boiling Point, Inert Solvent: The use of an inert, high-boiling point solvent is crucial for distributing heat evenly and preventing decomposition. This can dramatically increase yields, in some cases up to 95%.[2]
-
Solvent Selection: The choice of solvent is critical. The yield generally improves with solvents that have a boiling point above 250°C.[5] Common choices include:
-
Mineral oil
-
Diphenyl ether (Dowtherm A)
-
1,2,4-trichlorobenzene
-
Alkyl benzoates
-
The following table summarizes the impact of different solvents on the reaction yield:
-
| Solvent | Boiling Point (°C) | Yield (%) | Product Color |
| Methyl benzoate | 200 | 25 | Light brown |
| Ethyl benzoate | 213 | 34 | Dark brown |
| 2-Nitrotoluene | 222 | 51 | Light brown |
| 1,2,4-Trichlorobenzene | 213 | 54 | Dark brown |
| Propyl benzoate | 230 | 65 | Black |
| Isobutyl benzoate | 240 | 66 | Black |
| Dowtherm A | 257 | 65 | Light brown |
| 2,6-di-tert-butylphenol | 253 | 65 | Light brown |
| Data adapted from a study on solvent effects in the Conrad-Limpach synthesis.[5] |
Question 3: My final product is difficult to purify. What are the best practices for isolating the 4-hydroxyquinoline?
Answer: Purification can be challenging due to the high-boiling solvent and potential for colored impurities. A systematic work-up procedure is key.
-
Actionable Solutions:
-
Precipitation and Filtration: Upon cooling the reaction mixture after cyclization, the 4-hydroxyquinoline product often precipitates.[4][6]
-
Solvent Washing: Dilute the cooled reaction mixture with a non-polar solvent like petroleum ether or hexanes. This helps to further precipitate the product while dissolving the high-boiling reaction solvent.[7] The solid product can then be collected by filtration and washed thoroughly with the non-polar solvent.[4][7]
-
Recrystallization: The crude product can be further purified by recrystallization from a suitable solvent such as ethanol, acetic acid, or by treating an aqueous solution with decolorizing carbon.[4][7]
-
Aqueous Work-up: For some derivatives, pouring the reaction mixture into ice water with vigorous stirring can precipitate the product. The resulting slurry can then be neutralized with a mild base like sodium bicarbonate before filtration.[4]
-
Experimental Protocols
Protocol 1: Synthesis of the β-Aminoacrylate Intermediate (Kinetic Control)
-
In a round-bottom flask, combine the substituted aniline (1.0 eq) and the β-ketoester (1.0 - 1.1 eq).
-
The reaction can be performed neat or in a solvent like ethanol. A catalytic amount of a strong acid (e.g., a few drops of concentrated HCl or H₂SO₄) can be added to facilitate the reaction.[2]
-
Stir the mixture at room temperature for 1-10 hours.[8]
-
Monitor the reaction progress by TLC until the starting aniline is consumed.
-
If a solvent was used, remove it under reduced pressure. The resulting crude β-aminoacrylate, often a viscous oil, can be used directly in the next step.[4]
Protocol 2: Thermal Cyclization to 4-Hydroxyquinoline
-
In a three-necked round-bottom flask equipped with a mechanical stirrer, a thermometer, and a condenser, add the high-boiling point solvent (e.g., Dowtherm A or mineral oil).
-
Heat the solvent to approximately 250°C with vigorous stirring under an inert atmosphere.[6]
-
Slowly add the crude β-aminoacrylate intermediate from Protocol 1 to the hot solvent.
-
Maintain the temperature at ~250°C for 15-60 minutes.[6][7] The ethanol formed during the condensation can be allowed to distill off.[7]
-
Monitor the reaction by TLC if possible.
-
Allow the reaction mixture to cool to room temperature, during which the product should precipitate.
-
Add petroleum ether or hexanes to the cooled mixture to aid precipitation and dissolve the reaction solvent.
-
Collect the solid product by filtration, wash thoroughly with the hydrocarbon solvent, and air dry.
-
Further purify the crude product by recrystallization.
The following diagram outlines the general experimental workflow:
Caption: A stepwise approach to the Conrad-Limpach synthesis.
Frequently Asked Questions (FAQs)
-
Q: Can I perform this reaction as a one-pot synthesis?
-
A: While some one-pot modifications exist, a two-step procedure is generally recommended to maximize the yield of the desired 4-hydroxyquinoline by allowing for optimal temperature control for each distinct chemical transformation.
-
-
Q: My starting aniline is electron-deficient. Will this affect the reaction?
-
A: Yes, the electronic nature of the substituents on the aniline ring can influence reactivity. Electron-withdrawing groups may slow down the initial nucleophilic attack, potentially requiring slightly more forcing conditions for the condensation step. However, the fundamental principles of temperature control remain the same.
-
-
Q: What is the difference between a 4-hydroxyquinoline and a 4-quinolone?
-
A: They are tautomers. The product of the Conrad-Limpach reaction is often depicted as the 4-hydroxyquinoline (the enol form), but it is believed that the 4-quinolone (the keto form) is the predominant species in the solid state and in solution.[2]
-
References
-
Varma, R. S., & Kumar, D. (2009). A Survey of Solvents for the Conrad-Limpach Synthesis of 4-Hydroxyquinolones. Synthetic Communications, 39(9), 5193-5196. [Link]
-
SynArchive. (n.d.). Conrad-Limpach Synthesis. Retrieved January 11, 2026, from [Link]
-
Wikipedia. (2023, December 28). Conrad–Limpach synthesis. [Link]
-
MDPI. (2021). Synthesis of 4-Hydroxyquinolines as Potential Cytotoxic Agents. Molecules, 26(15), 4465. [Link]
-
Organic Syntheses. (n.d.). 2-methyl-4-hydroxyquinoline. Retrieved January 11, 2026, from [Link]
-
PubMed. (2009). A Survey of Solvents for the Conrad-Limpach Synthesis of 4-Hydroxyquinolones. Synth Commun., 39(9), 5193-5196. [Link]
-
ResearchGate. (2019). Mechanism of Conrad–Limpach synthesis of 4‐hydroxyquinolines/ quinolin‐4(1H)‐ones. [Link]
-
Scribd. (n.d.). Conrad-Limpach Quinoline Synthesis: A. General Description of The Reaction. Retrieved January 11, 2026, from [Link]
-
ResearchGate. (n.d.). Conrad-Limpach reaction. Retrieved January 11, 2026, from [Link]
- Name Reactions in Organic Synthesis. (n.d.). Conrad-Limpach Reaction.
Sources
- 1. synarchive.com [synarchive.com]
- 2. Conrad–Limpach synthesis - Wikipedia [en.wikipedia.org]
- 3. Conrad-Limpach Reaction (Chapter 17) - Name Reactions in Organic Synthesis [resolve.cambridge.org]
- 4. pdf.benchchem.com [pdf.benchchem.com]
- 5. A Survey of Solvents for the Conrad-Limpach Synthesis of 4-Hydroxyquinolones - PMC [pmc.ncbi.nlm.nih.gov]
- 6. pdf.benchchem.com [pdf.benchchem.com]
- 7. Organic Syntheses Procedure [orgsyn.org]
- 8. mdpi.com [mdpi.com]
Technical Support Center: Scaling Up the Synthesis of 7-Bromo-4-hydroxyquinoline-3-carboxylic Acid
For Researchers, Scientists, and Drug Development Professionals
Welcome to the technical support center for the synthesis of 7-bromo-4-hydroxyquinoline-3-carboxylic acid. This guide is designed to provide in-depth troubleshooting advice and answers to frequently asked questions encountered during the scale-up of this important synthetic process. As Senior Application Scientists, we have compiled this resource based on established chemical principles and practical, field-proven experience to ensure the scientific integrity and success of your work.
I. Understanding the Core Synthesis: The Gould-Jacobs Reaction
The synthesis of 7-Bromo-4-hydroxyquinoline-3-carboxylic acid is most commonly achieved through the Gould-Jacobs reaction.[1][2][3] This versatile and fundamental method in organic chemistry is particularly effective for preparing 4-hydroxyquinoline derivatives.[3][4] The reaction proceeds in a multi-step sequence:
-
Condensation: An aniline (in this case, 3-bromoaniline) reacts with an alkoxymethylenemalonate ester, such as diethyl ethoxymethylenemalonate (DEEM), to form an anilidomethylenemalonate intermediate.[1][4]
-
Thermal Cyclization: This intermediate undergoes a high-temperature intramolecular cyclization to form the quinoline ring system.[4][5]
-
Saponification (Hydrolysis): The resulting ester is then hydrolyzed, typically using a base like sodium hydroxide, to yield the carboxylic acid.[1][4]
The overall reaction pathway is a robust method for accessing the quinoline scaffold, which is prevalent in a wide array of therapeutic agents.[4]
II. Troubleshooting Guide & FAQs
This section addresses specific issues that may arise during the synthesis and scale-up of 7-Bromo-4-hydroxyquinoline-3-carboxylic acid.
A. Reaction Initiation and Intermediate Formation
Question 1: The initial condensation reaction between 3-bromoaniline and diethyl ethoxymethylenemalonate (DEEM) is sluggish or incomplete. What are the potential causes and solutions?
-
Answer:
-
Causality: Incomplete reaction at this stage is often due to insufficient temperature, inadequate mixing, or impurities in the starting materials. The nucleophilic attack of the aniline on the DEEM requires thermal energy to proceed efficiently.
-
Troubleshooting Steps:
-
Temperature Optimization: Ensure the reaction temperature is maintained between 100-130 °C.[4] Monitor the reaction progress using Thin Layer Chromatography (TLC) to confirm the consumption of the starting materials and the formation of the anilidomethylenemalonate intermediate.
-
Reagent Purity: Verify the purity of both 3-bromoaniline and DEEM. Impurities can interfere with the reaction. Consider purification of the starting materials if necessary.
-
Stoichiometry: While a 1:1 to 1:1.2 molar ratio of aniline to DEEM is typical, on a larger scale, slight adjustments might be necessary.[4] An excess of DEEM can sometimes be used to drive the reaction to completion, and it can also act as a solvent.[4]
-
Removal of Ethanol: The condensation reaction produces ethanol as a byproduct.[1] On a larger scale, its accumulation can slow down the reaction. Consider removing the ethanol under reduced pressure as it forms to shift the equilibrium towards the product.[4]
-
-
B. Thermal Cyclization Step
Question 2: During the high-temperature cyclization step, I am observing significant charring and low yields of the desired ethyl 7-bromo-4-hydroxyquinoline-3-carboxylate. How can I improve this critical step?
-
Answer:
-
Causality: The thermal cyclization is the most demanding step of the Gould-Jacobs reaction, typically requiring temperatures above 250 °C.[4][5] Charring and decomposition are common issues if the temperature is not controlled precisely or if localized overheating occurs. The high energy barrier for this 6-electron electrocyclization is a key challenge.[4]
-
Troubleshooting Steps:
-
Heat Transfer Medium: For uniform heating and to prevent localized hot spots, use a high-boiling point, inert solvent as a heat transfer medium. Dowtherm A or diphenyl ether are common choices for this purpose. This ensures a consistent temperature throughout the reaction vessel.
-
Temperature and Time Optimization: The optimal conditions for this step are often a balance between temperature and reaction time. While higher temperatures can accelerate the reaction, they also increase the risk of degradation. A systematic study to find the ideal balance is recommended. For example, one study found that 300 °C for 5 minutes gave the highest yield.[4]
-
Agitation: Efficient stirring is crucial on a larger scale to ensure even heat distribution and prevent material from charring on the walls of the reactor.
-
Microwave-Assisted Synthesis: Consider using a microwave reactor for the cyclization step. Microwave irradiation can significantly reduce reaction times and improve yields by providing rapid and uniform heating.[4]
-
-
C. Saponification and Product Isolation
Question 3: The saponification of the ester is incomplete, or I am having difficulty precipitating the final product, 7-Bromo-4-hydroxyquinoline-3-carboxylic acid, after acidification.
-
Answer:
-
Causality: Incomplete saponification can result from insufficient base, inadequate reaction time, or poor solubility of the ester in the aqueous base. Precipitation issues after acidification can be due to the pH being incorrect or the product having some solubility in the reaction mixture.
-
Troubleshooting Steps:
-
Saponification Conditions:
-
Precipitation and pH Adjustment:
-
Cool the reaction mixture before acidification to minimize the solubility of the product.
-
Acidify slowly with concentrated hydrochloric acid while monitoring the pH. The target pH for complete precipitation is typically in the acidic range (around pH 2-4).
-
If the product is slow to precipitate, try cooling the mixture in an ice bath and scratching the inside of the flask with a glass rod to induce crystallization.
-
-
Washing and Drying:
-
Wash the filtered product thoroughly with cold water to remove any inorganic salts.
-
Dry the final product under vacuum to remove residual solvent and water.
-
-
-
D. Purity and Side Reactions
Question 4: My final product is contaminated with a significant amount of an isomeric impurity. What is the likely cause and how can I minimize it?
-
Answer:
-
Causality: When using asymmetrically substituted anilines like 3-bromoaniline, cyclization can potentially occur at either of the two ortho positions, leading to the formation of regioisomers.[5] The regioselectivity of the Gould-Jacobs reaction is influenced by both steric and electronic factors.[5]
-
Troubleshooting and Mitigation:
-
Reaction Conditions: The ratio of isomers can sometimes be influenced by the reaction conditions of the cyclization step (temperature, solvent). Careful optimization of these parameters may favor the formation of the desired 7-bromo isomer.
-
Purification: If isomeric impurities are present, purification by recrystallization is often necessary. Experiment with different solvent systems to find one that provides good separation. Due to the low solubility of 7-Bromo-4-hydroxyquinoline-3-carboxylic acid in many common organic solvents, a high-boiling polar aprotic solvent like dimethylformamide (DMF) or dimethyl sulfoxide (DMSO) may be required.
-
Alternative Synthetic Routes: If regioselectivity remains a significant issue, exploring alternative synthetic strategies that offer better control over the substitution pattern may be necessary.
-
-
III. Experimental Protocols and Data
A. Detailed Synthesis Protocol
This protocol provides a step-by-step methodology for the synthesis of 7-Bromo-4-hydroxyquinoline-3-carboxylic acid.
Step 1: Condensation of 3-Bromoaniline with Diethyl Ethoxymethylenemalonate (DEEM)
-
In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, combine 3-bromoaniline (1.0 eq) and diethyl ethoxymethylenemalonate (1.1 eq).
-
Heat the mixture at 120-130 °C for 1-2 hours.
-
Monitor the reaction by TLC to confirm the formation of the anilidomethylenemalonate intermediate.
-
Remove the ethanol byproduct under reduced pressure.
Step 2: Thermal Cyclization
-
To the crude intermediate from Step 1, add a high-boiling point solvent such as Dowtherm A.
-
Heat the mixture to 250-260 °C and maintain this temperature for 30-60 minutes.
-
Cool the reaction mixture to room temperature. The product, ethyl 7-bromo-4-hydroxyquinoline-3-carboxylate, should precipitate.
-
Filter the solid product and wash it with a non-polar solvent like hexane to remove the high-boiling solvent.
Step 3: Saponification
-
Suspend the dried ethyl 7-bromo-4-hydroxyquinoline-3-carboxylate in a 10% aqueous solution of sodium hydroxide.
-
Heat the mixture to reflux for 1-2 hours until the hydrolysis is complete (monitored by TLC).
-
Cool the reaction mixture in an ice bath.
-
Slowly add concentrated hydrochloric acid to acidify the solution to approximately pH 2-3, which will precipitate the 7-Bromo-4-hydroxyquinoline-3-carboxylic acid.
-
Filter the solid product, wash it thoroughly with cold water, and dry it under vacuum.
B. Quantitative Data Summary
| Parameter | Value |
| Starting Materials | |
| 3-Bromoaniline | 1.0 eq |
| Diethyl Ethoxymethylenemalonate | 1.1 eq |
| Reaction Conditions | |
| Condensation Temperature | 120-130 °C |
| Cyclization Temperature | 250-260 °C |
| Saponification | 10% NaOH (aq), Reflux |
| Expected Yield | 60-70% (overall) |
| Product Appearance | White to off-white solid[6] |
IV. Visualizing the Process
A. Reaction Mechanism
The following diagram illustrates the key steps in the Gould-Jacobs synthesis of 7-Bromo-4-hydroxyquinoline-3-carboxylic acid.
Caption: Mechanism of the Gould-Jacobs Reaction.
B. Experimental Workflow
This diagram outlines the overall workflow for the synthesis and purification of the target compound.
Caption: Experimental Workflow for Synthesis.
C. Troubleshooting Decision Tree
This decision tree provides a logical approach to troubleshooting common issues.
Caption: Troubleshooting Decision Tree.
V. References
-
Gould–Jacobs reaction - Wikipedia. [Link]
-
SYNTHESIS OF QUINOLINE AND ITS DERIVATIVES USING VARIOUS NAME REACTIONS: AN OVERVIEW - IIP Series. [Link]
-
Gould-Jacobs Reaction. [Link]
-
Quinolin-4-ones: Methods of Synthesis and Application in Medicine - PMC - PubMed Central. [Link]
-
CN103113298B - Preparation method of 7-bromo-4-hydroxy-3-quinoline carboxylic acid.
Sources
Technical Support Center: Dealing with Colored Impurities in 7-Bromo-4-hydroxyquinoline-3-carboxylic Acid Samples
Welcome to our dedicated technical support guide for researchers working with 7-Bromo-4-hydroxyquinoline-3-carboxylic acid. This resource provides in-depth troubleshooting advice and answers to frequently asked questions regarding the common issue of colored impurities in your samples. Our goal is to equip you with the scientific rationale and practical protocols needed to obtain high-purity material for your critical research and development activities.
Frequently Asked Questions (FAQs)
Q1: My freshly synthesized or stored 7-Bromo-4-hydroxyquinoline-3-carboxylic acid is yellow, brown, or even dark-colored. What causes this?
Pure 7-Bromo-4-hydroxyquinoline-3-carboxylic acid is expected to be a white to off-white solid.[1] The appearance of more intense colors like yellow or brown typically indicates the presence of impurities. This discoloration is a common issue with quinoline derivatives, which are known to darken over time, especially when exposed to air and light.[2][3][4]
The primary causes of coloration include:
-
Oxidation: The quinoline ring system, particularly with its electron-donating hydroxyl group, is susceptible to oxidation. Exposure to atmospheric oxygen can lead to the formation of highly conjugated, colored quinone-like species.
-
Side-Products from Synthesis: The Gould-Jacobs reaction, a common route for synthesizing 4-hydroxyquinoline derivatives, involves high temperatures.[5][6][7] These conditions can generate polymeric or tarry by-products that are often highly colored.
-
Residual Starting Materials/Reagents: Incomplete reactions or inadequate purification can leave residual reactants, such as substituted anilines, which themselves may be unstable and prone to forming colored degradation products.
-
Degradation on Storage: Like many complex organic molecules, 7-Bromo-4-hydroxyquinoline-3-carboxylic acid can degrade over time, a process accelerated by exposure to light, heat, and oxygen.[3][4]
Q2: What is the most effective first step to purify my colored sample?
For crystalline solids, recrystallization is the most logical and effective initial purification strategy. This technique relies on the differences in solubility between the desired compound and the impurities in a chosen solvent system at different temperatures. The goal is to select a solvent that dissolves the product and impurities when hot but allows only the pure product to crystallize upon cooling, leaving the impurities behind in the "mother liquor."
Many quinoline carboxylic acid derivatives can be purified by heating and stirring in solvents like DMF, Formamide, or N-Methylformamide.[2]
Experimental Protocol 1: Recrystallization
Objective: To remove soluble colored impurities from crude 7-Bromo-4-hydroxyquinoline-3-carboxylic acid.
Materials:
-
Crude 7-Bromo-4-hydroxyquinoline-3-carboxylic acid
-
High-purity solvent (e.g., Ethanol, Acetic Acid, DMF, or a mixture like Ethanol/Water)
-
Erlenmeyer flask(s)
-
Hot plate with stirring capability
-
Buchner funnel and filter flask
-
Filter paper
-
Ice bath
Procedure:
-
Solvent Selection: Place a small amount of your crude product in a test tube and add a few drops of a candidate solvent. The ideal solvent will dissolve the compound poorly at room temperature but completely at its boiling point.
-
Dissolution: Transfer the crude solid to an Erlenmeyer flask. Add the minimum amount of the chosen hot solvent required to fully dissolve the solid. It is crucial to use the minimum volume to ensure maximum recovery upon cooling.
-
Hot Filtration (if necessary): If there are insoluble impurities (e.g., dust, tar particles), perform a hot filtration by passing the hot solution through a pre-warmed funnel with fluted filter paper into a clean, pre-warmed flask. This step must be done quickly to prevent premature crystallization.
-
Crystallization: Cover the flask and allow the solution to cool slowly to room temperature. Slow cooling encourages the formation of larger, purer crystals. Once at room temperature, you can place the flask in an ice bath to maximize crystal formation.
-
Isolation: Collect the crystals by vacuum filtration using a Buchner funnel.
-
Washing: Wash the collected crystals with a small amount of cold, fresh solvent to rinse away any remaining mother liquor.
-
Drying: Dry the purified crystals under vacuum to remove all traces of solvent.
Q3: Recrystallization helped, but my sample is still colored. What should I do next?
If recrystallization alone is insufficient, the next step is to introduce an adsorbent material, such as activated carbon (charcoal) , during the process. Activated carbon is a highly porous form of carbon with an enormous surface area, making it exceptionally effective at adsorbing large organic molecules, particularly those with extensive conjugation, which are often the source of color.[8][9]
The principle is that the colored impurity molecules, which are typically large and flat, will wedge themselves between the graphene sheets of the activated carbon and be physically removed from the solution before crystallization.[8]
Troubleshooting Workflow for Purification
Below is a standard workflow for purifying 7-Bromo-4-hydroxyquinoline-3-carboxylic acid samples containing colored impurities.
Caption: A logical workflow for purifying colored organic compounds.
Experimental Protocol 2: Decolorization with Activated Carbon
Objective: To remove highly-colored, conjugated impurities using activated carbon followed by recrystallization.
Procedure:
-
Dissolution: Following Step 2 from the recrystallization protocol, dissolve your crude product in the minimum amount of hot solvent.
-
Cool Slightly: Temporarily remove the flask from the heat source. This is a critical safety step, as adding fine-particled charcoal to a boiling solution can cause violent bumping and boil-over.[8]
-
Add Activated Carbon: Add a very small amount of activated carbon (a micro-spatula tip, roughly 1-2% of the solute's weight, is a good starting point).[8] Swirl the flask. The solution may turn grey or black.
-
Reheat and Swirl: Return the flask to the heat and maintain it just below the boiling point for 5-10 minutes, swirling occasionally. This allows the carbon to adsorb the impurities. Avoid vigorous boiling.
-
Hot Filtration: This step is mandatory to remove the fine carbon particles. Using a pre-warmed funnel with fluted filter paper, filter the hot solution into a clean, pre-warmed flask. The filtrate should now be significantly less colored. If it is still highly colored, a second, more aggressive carbon treatment may be needed, but this risks significant product loss.
-
Crystallize, Isolate, and Dry: Proceed with steps 4-7 from the standard recrystallization protocol.
| Pros and Cons of Activated Carbon Treatment | |
| Advantages | Disadvantages |
| Highly effective for removing large, conjugated colored impurities.[9] | Can adsorb the desired product, leading to lower recovery yields.[8] |
| Relatively inexpensive and readily available. | Requires a hot filtration step, which can be technically challenging. |
| Works in a variety of organic solvents. | Using too much carbon can make product recovery very difficult. |
Q4: I'm concerned about product loss with activated carbon. Are there alternatives for highly impure samples?
When impurities are persistent or when maximizing yield is critical, column chromatography is the most powerful purification technique. This method separates compounds based on their differential partitioning between a stationary phase (e.g., silica gel) and a mobile phase (a solvent or solvent mixture).
For quinoline carboxylic acids, reversed-phase HPLC is a common analytical technique, which can be scaled up to preparative chromatography for purification.[10]
General Guidance for Column Chromatography:
-
Stationary Phase: Silica gel is a common choice for moderately polar compounds.
-
Mobile Phase (Eluent): A solvent system of increasing polarity is typically used. For example, starting with a non-polar solvent like Hexane and gradually adding a more polar solvent like Ethyl Acetate or Methanol. The exact system must be determined empirically using Thin Layer Chromatography (TLC).
-
Loading: The crude sample is typically dissolved in a minimal amount of solvent and adsorbed onto a small amount of silica gel before being carefully loaded onto the top of the column.
-
Elution & Collection: The mobile phase is passed through the column, and fractions are collected as they elute. The less polar compounds will typically elute first. The colored impurities, often being more polar or strongly adsorbed, will either move very slowly or remain at the top of the column.
Mechanism of Adsorption by Activated Carbon
The effectiveness of activated carbon lies in its porous structure and the nature of intermolecular forces.
Caption: Adsorption of impurities onto activated carbon.
Q5: How can I properly store my purified 7-Bromo-4-hydroxyquinoline-3-carboxylic acid to prevent future discoloration?
Proper storage is crucial to maintain the purity of your compound.
-
Inert Atmosphere: Store the sample under an inert gas like argon or nitrogen to prevent oxidation. This can be achieved by back-filling the vial with the gas before sealing.
-
Protect from Light: Use amber-colored vials or wrap the container in aluminum foil to protect the light-sensitive compound from degradation.[2][4]
-
Low Temperature: Store the vial in a refrigerator or freezer to slow down any potential degradation pathways.
-
Secure Sealing: Ensure the container is tightly sealed to prevent exposure to atmospheric moisture and oxygen.
References
- Decolorization with Activ
-
Charcoal - Chemistry LibreTexts. (2022). [Link]
- Technical Support Center: Purification of Quinoline Deriv
- Application Note: HPLC and Purification Methods for 2-(1-Adamantyl)quinoline-4-carboxylic acid - Benchchem.
- How to Separate Colors in Water by Activ
- The Science Behind Decolorizing Activated Carbon: How It Works & Why It M
- 7-BROMO-4-HYDROXYQUINOLINE-3-CARBOXYLIC ACID 82121-06-0 wiki - Guidechem.
-
A REVIEW ON QUINOLINE AND ITS DERIVATIVES - Novelty Journals. (2022). [Link]
-
Quinoline - Wikipedia. [Link]
-
Gould–Jacobs reaction - Wikipedia. [Link]
-
Gould-Jacobs Reaction - Organic Chemistry Portal. [Link]
-
Gould-Jacobs Quinoline-forming Reaction - Biotage. [Link]
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- 1. Page loading... [wap.guidechem.com]
- 2. pdf.benchchem.com [pdf.benchchem.com]
- 3. noveltyjournals.com [noveltyjournals.com]
- 4. Quinoline - Wikipedia [en.wikipedia.org]
- 5. Gould-Jacobs Reaction [drugfuture.com]
- 6. Gould–Jacobs reaction - Wikiwand [wikiwand.com]
- 7. ablelab.eu [ablelab.eu]
- 8. chem.libretexts.org [chem.libretexts.org]
- 9. The Science Behind Decolorizing Activated Carbon: How It Works & Why It Matters [huameicarbon.com]
- 10. pdf.benchchem.com [pdf.benchchem.com]
optimizing reaction time and temperature for 7-Bromo-4-hydroxyquinoline-3-carboxylic acid synthesis
Welcome to the technical support guide for the synthesis of 7-Bromo-4-hydroxyquinoline-3-carboxylic acid. This resource is designed for researchers, scientists, and professionals in drug development. Here, you will find in-depth troubleshooting guides and frequently asked questions (FAQs) to address specific challenges you may encounter during your experiments. This guide is structured to provide not just procedural steps, but also the underlying scientific principles to empower you to optimize your reaction conditions effectively.
I. Reaction Overview and Mechanism
The synthesis of 7-Bromo-4-hydroxyquinoline-3-carboxylic acid is most commonly achieved through the Gould-Jacobs reaction.[1][2] This multi-step process begins with the condensation of m-bromoaniline with diethyl ethoxymethylenemalonate (DEEMM), followed by a thermal cyclization to form the quinoline ring system. The final step involves the hydrolysis of the resulting ester to yield the desired carboxylic acid.[1][3]
Understanding the mechanism is crucial for troubleshooting. The initial reaction is a nucleophilic substitution where the aniline nitrogen attacks the electron-deficient carbon of DEEMM, leading to the elimination of ethanol.[1] The subsequent intramolecular cyclization is a thermally-driven 6-electron process, which is often the most critical and challenging step.[1][4]
Caption: Generalized workflow for the Gould-Jacobs synthesis of 7-Bromo-4-hydroxyquinoline-3-carboxylic acid.
II. Frequently Asked Questions (FAQs)
Q1: What are the most critical parameters to control in this synthesis?
A1: The most critical parameters are the reaction temperature and time, especially during the thermal cyclization step.[5]
-
Reaction Temperature: The cyclization of the anilinomethylenemalonate intermediate requires high temperatures, often exceeding 250°C.[6] Insufficient temperature will lead to an incomplete reaction and low yield. Conversely, excessively high temperatures can cause decomposition of the product and the formation of tarry byproducts.[6]
-
Reaction Time: The reaction time must be optimized to ensure complete cyclization without degrading the desired product.[5] Monitoring the reaction's progress via techniques like Thin-Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC) is highly recommended.[5][6]
Q2: I'm observing a low yield of the final product. What are the common causes?
A2: Low yields are a frequent issue and can stem from several factors:
-
Incomplete Cyclization: As mentioned, this is often the primary culprit. Ensure your reaction setup can achieve and maintain the required high temperature. Using a high-boiling point, inert solvent like Dowtherm A or mineral oil can facilitate more consistent heating compared to running the reaction neat.[6]
-
Suboptimal Reaction Time: If the reaction is stopped prematurely, a significant amount of the intermediate will remain unreacted.[4] Conversely, prolonged heating can lead to product degradation.[4]
-
Impure Reactants: The purity of the starting materials, particularly the m-bromoaniline and DEEMM, is crucial. Impurities can lead to side reactions and lower the overall yield.[7][8]
-
Losses During Workup and Purification: Significant amounts of product can be lost during filtration, extraction, and recrystallization steps if not performed carefully.[7][9]
Q3: My reaction mixture is turning dark and forming tar. How can I prevent this?
A3: Tar formation is indicative of product decomposition or polymerization side reactions, often due to excessive heat.[5]
-
Precise Temperature Control: Use a high-quality heating mantle with a thermocouple to maintain a stable temperature. Avoid localized overheating.
-
Inert Atmosphere: Conducting the reaction under an inert atmosphere (e.g., nitrogen or argon) can minimize oxidative side reactions that contribute to tar formation.[6]
-
Solvent Choice: As mentioned, using a high-boiling point solvent can provide more uniform heating and may help to mitigate charring.[6]
Q4: What is the best way to purify the final product?
A4: Recrystallization is a common and effective method for purifying 7-Bromo-4-hydroxyquinoline-3-carboxylic acid.
-
Solvent Selection: The choice of solvent is critical. A good recrystallization solvent should dissolve the compound well at high temperatures but poorly at low temperatures. Common solvents to try include ethanol, acetic acid, or dimethylformamide (DMF).
-
Procedure: Dissolve the crude product in a minimal amount of the hot solvent. If the solution is colored, you can treat it with a small amount of activated charcoal to remove colored impurities.[9] Filter the hot solution to remove any insoluble impurities, then allow it to cool slowly to form crystals. Collect the crystals by filtration and wash with a small amount of cold solvent.
III. Troubleshooting Guide
This section provides a structured approach to resolving common issues encountered during the synthesis.
| Problem | Potential Cause(s) | Recommended Solution(s) |
| Low or No Product Formation | 1. Reaction temperature too low for cyclization.2. Insufficient reaction time.3. Degradation of starting materials. | 1. Verify the reaction temperature is at least 250°C. Consider using a high-boiling solvent for better heat transfer.[6]2. Monitor the reaction by TLC or HPLC to determine the optimal reaction time.[6]3. Ensure the purity of m-bromoaniline and DEEMM. Use freshly distilled or purchased reagents if necessary.[7] |
| Formation of a Dark, Tarry Mixture | 1. Reaction temperature is too high.2. Reaction time is too long.3. Presence of oxygen or other reactive species. | 1. Carefully control the temperature to avoid exceeding the decomposition point of the product.2. Optimize the reaction time to maximize yield before significant degradation occurs.[4]3. Run the reaction under an inert atmosphere (e.g., nitrogen or argon).[6] |
| Product is Difficult to Purify | 1. Presence of persistent impurities.2. Inappropriate recrystallization solvent. | 1. Consider alternative purification methods such as column chromatography if recrystallization is ineffective.2. Perform small-scale solvent screening to find the optimal recrystallization solvent. |
| Inconsistent Results Between Batches | 1. Variations in reagent quality.2. Inconsistent heating profiles.3. Moisture in the reaction. | 1. Use reagents from the same lot or re-purify starting materials for each batch.2. Ensure consistent and uniform heating for each reaction.3. Use dry glassware and consider running the reaction under an inert, dry atmosphere.[7] |
IV. Detailed Experimental Protocol
This protocol is a general guideline. Optimization may be required based on your specific laboratory conditions and equipment.
Step 1: Condensation of m-bromoaniline and DEEMM
-
In a round-bottom flask equipped with a reflux condenser, combine m-bromoaniline (1.0 equivalent) and diethyl ethoxymethylenemalonate (1.1 equivalents).
-
Heat the mixture at 100-120°C for 1-2 hours. The reaction can be monitored by TLC to observe the consumption of the aniline.
-
After the reaction is complete, remove the ethanol byproduct under reduced pressure. The resulting product is the crude anilinomethylenemalonate intermediate.
Step 2: Thermal Cyclization
-
To the flask containing the crude intermediate, add a high-boiling point solvent such as Dowtherm A or mineral oil.
-
Heat the mixture to approximately 250°C with vigorous stirring under an inert atmosphere.[6]
-
Maintain this temperature for 30-60 minutes.[6] The product may begin to precipitate during this time.
-
Monitor the disappearance of the intermediate by TLC.
Step 3: Hydrolysis and Workup
-
Cool the reaction mixture to room temperature. The cyclized ester product will likely precipitate.
-
Dilute the mixture with a hydrocarbon solvent like hexanes or toluene to further precipitate the product and dissolve the high-boiling solvent.[6]
-
Collect the solid product by filtration and wash thoroughly with the hydrocarbon solvent.
-
To hydrolyze the ester, reflux the solid in an aqueous solution of hydrochloric acid (e.g., 1-2 M) or sodium hydroxide.[10]
-
After hydrolysis is complete (monitor by TLC or HPLC), cool the solution.
-
If the hydrolysis was basic, acidify the solution with HCl to precipitate the carboxylic acid.
-
Collect the crude 7-Bromo-4-hydroxyquinoline-3-carboxylic acid by filtration, wash with water, and dry.
Step 4: Purification
-
Recrystallize the crude product from a suitable solvent (e.g., ethanol, acetic acid, or DMF) to obtain the pure 7-Bromo-4-hydroxyquinoline-3-carboxylic acid.
Caption: Flowchart of the synthesis and purification process for 7-Bromo-4-hydroxyquinoline-3-carboxylic acid.
V. References
-
Gould–Jacobs reaction - Wikipedia. Available at: [Link]
-
SYNTHESIS OF QUINOLINE AND ITS DERIVATIVES USING VARIOUS NAME REACTIONS: AN OVERVIEW - IIP Series. Available at: [Link]
-
AN56 Gould Jacobs Quinoline forming reaction:SP1.qxd. Available at: [Link]
-
Gould-Jacobs Reaction. Available at: [Link]
-
Organic Chemistry - Gould-Jacobs Reaction Mechanism - YouTube. Available at: [Link]
-
CN103113298B - Preparation method of 7-bromo-4-hydroxy-3-quinoline carboxylic acid. Available at:
-
Quinolin-4-ones: Methods of Synthesis and Application in Medicine - PMC - PubMed Central. Available at: [Link]
-
Synthesis of 4-Hydroxyquinolines as Potential Cytotoxic Agents - MDPI. Available at: [Link]
-
Troubleshooting: How to Improve Yield - Department of Chemistry : University of Rochester. Available at: [Link]
-
Synthesis of quinolines - Organic Chemistry Portal. Available at: [Link]
-
CN112500341A - Synthesis method of 7-hydroxyquinoline-4-carboxylic acid - Google Patents. Available at:
-
7-Bromo-4-hydroxyquinoline-3-carboxylic acid | C10H6BrNO3 | CID 10400802 - PubChem. Available at: [Link]
-
WO2008026220A1 - A process for purification of 7-(4-bromobutoxy)-3,4 dihydrocarbostyril, an intermediate for manufacture of aripiprazole - Google Patents. Available at:
-
(PDF) 4-Hydroxy-2(1H)-quinolone. Part 1: Synthesis and Reactions - ResearchGate. Available at: [Link]
-
3.6F: Troubleshooting - Chemistry LibreTexts. Available at: [Link]
-
The Skraup Synthesis of Quinolines - ResearchGate. Available at: [Link]
-
Troubleshooting: My Reaction Failed: FAQ - Department of Chemistry : University of Rochester. Available at: [Link]
-
What are some common causes of low reaction yields? : r/Chempros - Reddit. Available at: [Link]
-
Recent Syntheses of 1,2,3,4-Tetrahydroquinolines, 2,3-Dihydro-4(1H)-quinolinones and 4(1H)-Quinolinones using Domino Reactions - PMC - PubMed Central. Available at: [Link]
-
7-Bromo-4-hydroxyisoquinoline-3-carboxylic acid | C10H6BrNO3 | CID 150528781. Available at: [Link]
-
Oxidative cyclization toward the synthesis of quinoline. A) Model... - ResearchGate. Available at: [Link]
-
Supplementary Information - The Royal Society of Chemistry. Available at: [Link]
-
7-bromo-4-hydroxyquinoline-3-carboxylic acid (C10H6BrNO3) - PubChemLite. Available at: [Link]
-
The Chemistry of 4-Hydroxyquinolines. | Chemical Reviews - ACS Publications. Available at: [Link]
-
Reinvestigation of bromination of 8-substituted quinolines and synthesis of novel phthalonitriles - ACG Publications. Available at: [Link]
-
Cross-Electrophile Coupling of N-Hydroxyphthalimide Esters with Aryl Bromides Using an Inner-Sphere Homogeneous Reductant | Journal of the American Chemical Society. Available at: [Link]
-
Synthesis of new 2- and 3-hydroxyquinoline-4-carboxylic acid derivatives as potential Antioxidants - ResearchGate. Available at: [Link]
-
3-hydroxyquinoline - Organic Syntheses Procedure. Available at: [Link]
-
Design, Synthesis, and Biological Evaluation of 4-Quinoline Carboxylic Acids as Inhibitors of Dihydroorotate Dehydrogenase - NIH. Available at: [Link]
Sources
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- 2. Gould-Jacobs Reaction [drugfuture.com]
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- 5. pdf.benchchem.com [pdf.benchchem.com]
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- 8. reddit.com [reddit.com]
- 9. chem.libretexts.org [chem.libretexts.org]
- 10. CN103113298B - Preparation method of 7-bromo-4-hydroxy-3-quinoline carboxylic acid - Google Patents [patents.google.com]
Technical Support Center: Strategies to Avoid Hydrolysis of Ester Derivatives of 7-Bromo-4-hydroxyquinoline-3-carboxylic acid
Welcome to the technical support center for researchers, scientists, and drug development professionals working with ester derivatives of 7-Bromo-4-hydroxyquinoline-3-carboxylic acid. This guide is designed to provide in-depth, practical solutions to the common challenge of ester hydrolysis. By understanding the underlying mechanisms and implementing the strategies outlined below, you can enhance the stability and integrity of your compounds throughout your experiments.
Introduction: The Challenge of Ester Hydrolysis
Ester derivatives of 7-Bromo-4-hydroxyquinoline-3-carboxylic acid are susceptible to hydrolysis, a chemical reaction where water cleaves the ester bond, reverting the compound to its parent carboxylic acid and the corresponding alcohol.[1][2] This degradation can significantly impact experimental outcomes, affecting compound efficacy, solubility, and overall viability in drug development pipelines. The rate of this hydrolysis is influenced by several factors including pH, temperature, solvent composition, and the inherent structural features of the molecule itself.[3][4] This guide provides a structured approach to diagnosing and mitigating these stability issues.
Frequently Asked Questions (FAQs)
Q1: What are the primary drivers of hydrolysis for my ester derivative?
A1: The hydrolysis of your ester is primarily driven by the presence of water and is significantly accelerated by catalysts such as acids (H⁺) and bases (OH⁻).[4] The unique structure of 7-Bromo-4-hydroxyquinoline-3-carboxylic acid esters presents specific vulnerabilities:
-
pH-Dependent Catalysis: The rate of ester hydrolysis is highly dependent on pH. Both acidic and basic conditions can catalyze the cleavage of the ester bond.[4][5]
-
Intramolecular Catalysis: The proximity of the quinoline nitrogen and the 4-hydroxy group can potentially lead to intramolecular catalysis, where parts of the molecule itself facilitate the hydrolysis reaction.[6]
-
Electronic Effects: The electron-withdrawing nature of the quinoline ring system can make the ester's carbonyl carbon more electrophilic and thus more susceptible to nucleophilic attack by water.[7]
Q2: At what pH is my ester likely to be most stable?
A2: Generally, esters are most stable in a slightly acidic to neutral pH range, typically between pH 4 and 6.[4] This is the range where both acid-catalyzed and base-catalyzed hydrolysis rates are at a minimum. However, the optimal pH for your specific derivative should be determined experimentally through a pH-rate profile study.
Q3: How does temperature impact the stability of my compound?
A3: As with most chemical reactions, the rate of ester hydrolysis increases with temperature.[4] Storing your compound and conducting experiments at lower temperatures (e.g., 4°C or 0°C) can significantly reduce the rate of degradation, especially for sensitive substrates.[4]
Q4: Can the choice of ester affect its stability?
A4: Absolutely. The structure of the alcohol portion of the ester plays a crucial role in its stability due to steric and electronic effects.[8][9][10][11][12]
-
Steric Hindrance: Larger, bulkier alcohol groups (e.g., tert-butyl) can physically block the approach of water to the ester's carbonyl group, slowing down hydrolysis.[8][9][10][11]
-
Electronic Effects: Electron-donating groups on the alcohol moiety can slightly decrease the electrophilicity of the carbonyl carbon, potentially offering a minor stabilizing effect.[7]
Troubleshooting Guide: Common Issues and Solutions
This section addresses specific experimental scenarios and provides actionable solutions to mitigate ester hydrolysis.
Issue 1: My compound is rapidly degrading in my aqueous formulation.
Root Cause Analysis: This is a classic hydrolysis problem, likely accelerated by the pH of your formulation and the presence of water.
Solutions:
-
pH Optimization and Buffering:
-
Reduce Water Activity:
-
Action: If your experimental design allows, consider using co-solvents like propylene glycol or polyethylene glycol (PEG) to reduce the concentration of water in the formulation. For solid formulations, ensure excipients have low water content and consider using moisture-barrier packaging.[2][5]
-
Rationale: Reducing the availability of water, a key reactant in hydrolysis, will slow the degradation rate.
-
-
Temperature Control:
-
Action: Prepare and store your formulations at reduced temperatures (e.g., 2-8°C).
-
Rationale: Lowering the temperature decreases the kinetic energy of the molecules, thereby slowing the rate of the hydrolysis reaction.[4]
-
Issue 2: My ester is hydrolyzing during a chemical reaction, even in a non-aqueous solvent.
Root Cause Analysis: Trace amounts of water or acidic/basic impurities in your reagents or solvents are likely catalyzing the hydrolysis.
Solutions:
-
Ensure Anhydrous Conditions:
-
Action: Use commercially available anhydrous solvents or dry your solvents using appropriate methods (e.g., molecular sieves). Dry all glassware in an oven before use.[4] Handle hygroscopic reagents in a glove box or under an inert atmosphere (e.g., nitrogen or argon).[4]
-
Rationale: Meticulously removing water from the reaction system eliminates a critical component for hydrolysis.
-
-
Neutralize Catalytic Impurities:
-
Action: If you suspect acidic or basic impurities, add a non-nucleophilic base (e.g., proton sponge) or an acid scavenger to your reaction mixture.[4]
-
Rationale: Scavengers will neutralize catalytic impurities without interfering with your primary reaction.
-
Issue 3: I need to enhance the intrinsic stability of the molecule for drug development purposes.
Root Cause Analysis: The inherent chemical structure of the ester derivative is too susceptible to hydrolysis for the intended application (e.g., an oral prodrug).
Solutions:
-
Prodrug Design with Steric Hindrance:
-
Action: Synthesize ester derivatives using sterically bulky alcohols (e.g., neopentyl alcohol, adamantanol).[8][9][10][11]
-
Rationale: The bulky groups act as a "steric shield," making it more difficult for water or enzymes to access and attack the ester linkage, thereby slowing hydrolysis.[8][9][10][11]
-
-
Use of Protecting Groups:
-
Action: If a subsequent reaction is causing hydrolysis, temporarily protect the carboxylic acid functional group as a more robust ester (e.g., a tert-butyl ester) that can be removed under specific conditions later in the synthesis.[13][14][15][16]
-
Rationale: Protecting groups allow you to "mask" the reactive site, perform other chemical transformations, and then deprotect to reveal the original functional group.[13][14][15][16]
-
Data Summary and Visualization
Table 1: Relative Stability of Different Ester Types
| Ester Type | Alcohol Moiety | Key Feature | Expected Relative Stability | Rationale |
| Methyl Ester | Methanol | Small, unhindered | Low | Minimal steric hindrance allows for easy access by water. |
| Ethyl Ester | Ethanol | Slightly larger | Low to Moderate | Minor increase in steric bulk compared to methyl. |
| Isopropyl Ester | Isopropanol | Branched | Moderate | Increased steric hindrance slows hydrolysis. |
| tert-Butyl Ester | tert-Butanol | Highly branched | High | Significant steric bulk provides a strong shield against hydrolysis.[8] |
| Benzyl Ester | Benzyl Alcohol | Aromatic | Moderate | Offers some steric bulk and can be cleaved under specific hydrogenolysis conditions. |
Diagrams
Hydrolysis Mechanisms
Caption: Key steps in acid- and base-catalyzed ester hydrolysis.
Troubleshooting Workflow
Caption: Decision workflow for troubleshooting hydrolysis issues.
Experimental Protocols
Protocol 1: pH-Rate Profile Study
Objective: To determine the pH at which the ester derivative exhibits maximum stability.
Materials:
-
Ester derivative stock solution (e.g., 10 mg/mL in acetonitrile).
-
A series of buffers (e.g., citrate, phosphate, borate) covering a pH range from 2 to 10.
-
HPLC system with a suitable column and detector for quantifying the ester and its carboxylic acid degradant.
Methodology:
-
Prepare a set of vials, each containing a different pH buffer.
-
Spike a small, known volume of the ester stock solution into each buffer to a final concentration suitable for HPLC analysis (e.g., 50 µg/mL).
-
Incubate the vials at a constant, controlled temperature (e.g., 40°C to accelerate degradation).
-
At predetermined time points (e.g., 0, 2, 4, 8, 24, 48 hours), withdraw an aliquot from each vial.
-
Immediately quench any further reaction by diluting the aliquot in the mobile phase or a suitable solvent.
-
Analyze the samples by HPLC to determine the concentration of the remaining ester.
-
Plot the natural logarithm of the ester concentration versus time for each pH. The slope of this line gives the observed degradation rate constant (k_obs).
-
Plot log(k_obs) versus pH. The lowest point on this V-shaped or U-shaped curve indicates the pH of maximum stability.[17]
Protocol 2: Monitoring Degradation by Analytical Methods
Objective: To accurately quantify the extent of hydrolysis over time.
Analytical Techniques:
-
High-Performance Liquid Chromatography (HPLC): The gold standard for stability studies. It allows for the separation and quantification of the parent ester from its hydrolysis product (the carboxylic acid). A reverse-phase C18 column is often a good starting point.
-
Gas Chromatography-Mass Spectrometry (GC-MS): Useful for volatile esters. The ester and its corresponding alcohol can be monitored.[18]
-
Fourier-Transform Infrared (FTIR) Spectroscopy: Can be used to monitor the disappearance of the ester carbonyl stretch (~1735 cm⁻¹) and the appearance of the carboxylic acid carbonyl stretch (~1710 cm⁻¹).[19]
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H NMR can be used to track the disappearance of signals corresponding to the alcohol portion of the ester and the appearance of new signals from the free alcohol.[20]
References
- Effects of steric hindrance and electron density of ester prodrugs on controlling the metabolic activation by human carboxylesterase. (2021). PubMed.
- Quantitative structure-metabolism relationships: steric and nonsteric effects in the enzymatic hydrolysis of noncongener carboxylic esters. (n.d.). PubMed.
- Kinetic studies in ester hydrolysis. (n.d.). Indian Academy of Sciences.
- Kinetic study of the hydrolysis of ester with mineral acid by spectrophotometer at different temperature. (2023). Open Access Research Journal of Chemistry and Pharmacy.
- Structure-Metabolism Relationships Steric Effects and the Enzymatic Hydrolysis of Carboxylic Esters. (2001). Bentham Science Publishers.
- Kinetic studies in ester hydrolysis. (n.d.). Indian Academy of Sciences.
- Kinetic studies in ester hydrolysis. (n.d.). Semantic Scholar.
- Hydrolysis in Pharmaceutical Formul
- Monitoring Oxidation in Natural Ester Insulating Liquids Through FTIR Spectroscopy Analysis. (n.d.). IEEE Xplore.
- Oxidation Products of Ester-Based Oils with and without Antioxidants Identified by Stable Isotope Labelling and Mass Spectrometry. (n.d.). MDPI.
- Quantitative Structure−Metabolism Relationships: Steric and Nonsteric Effects in the Enzymatic Hydrolysis of Noncongener Carboxylic Esters. (n.d.).
- Mechanisms of ester hydrolysis in aqueous sulfuric acids. (n.d.).
- 11.3 Protecting groups. (n.d.). Fiveable.
- Understanding Ester Stabilizers: Preventing Hydrolysis and Enhancing Performance. (2024). Milliken.
- Appendix 6: Protecting groups. (2015). Oxford Learning Link.
- Calculations of Steric Hindrance in Ester Hydrolysis Based on Estimation of van der Waals Strain Energies of Alkanes. (n.d.). ElectronicsAndBooks.
- Protecting Groups. (2020). chem.iitb.ac.in.
- Understanding the chemical basis of drug stability and degradation. (2010). The Pharmaceutical Journal.
- Protecting Groups. (n.d.). University of Illinois Chicago.
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- Preventing hydrolysis of the ester group during reactions. (n.d.). Benchchem.
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- Technical Support Center: Enhancing the Stability of Unsatur
- Hydrolysis-Resistant Ester-Based Linkers for Development of Activity-Based NIR Bioluminescence Probes. (n.d.). PMC - NIH.
- Chemical Stability of Drug Substances: Strategies in Formulation Development. (2025).
- Analytical method for the determination of 2- and 3-monochloropropanediol esters and glycidyl ester in palm-based fatty acids by GC-MS. (n.d.).
- Prodrugs of Drugs Bearing Carboxylic Acids. (n.d.). Springer.
- Electronic effect. (n.d.). Wikipedia.
- Quinolin-4-ones: Methods of Synthesis and Application in Medicine. (2020). PMC - PubMed Central.
- Exploring Ester Prodrugs: A Comprehensive Review of Approaches, Applic
- Steric vs Electronic Effects: A New Look into Stability of Diastereomers, Conformers and Constitutional Isomers. (2021). ChemRxiv.
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Validation & Comparative
7-Bromo-4-hydroxyquinoline-3-carboxylic acid versus other bromoquinolines in anticancer assays
The quinoline scaffold is a cornerstone in medicinal chemistry, forming the structural basis of numerous compounds with a wide spectrum of biological activities.[1] Among these, bromo-substituted quinolines have emerged as a particularly promising class of agents in anticancer research. The strategic placement of bromine atoms on the quinoline ring can significantly modulate the molecule's physicochemical properties, influencing its interaction with biological targets and, consequently, its therapeutic efficacy.[2]
This guide provides a comprehensive comparison of 7-Bromo-4-hydroxyquinoline-3-carboxylic acid and other notable bromoquinoline derivatives that have been evaluated in anticancer assays. We will delve into their structure-activity relationships, compare their cytotoxic profiles against various cancer cell lines, and provide detailed, field-proven protocols for the key experimental assays used in their evaluation.
The Compound of Interest: 7-Bromo-4-hydroxyquinoline-3-carboxylic acid
Structure and Physicochemical Properties
7-Bromo-4-hydroxyquinoline-3-carboxylic acid is a heterocyclic compound with the molecular formula C10H6BrNO3.[3] Its structure features a quinoline core substituted with a bromine atom at the 7-position, a hydroxyl group at the 4-position, and a carboxylic acid group at the 3-position. These functional groups are anticipated to play a crucial role in its biological activity through mechanisms such as hydrogen bonding and potential metal chelation.
| Property | Value | Source |
| Molecular Formula | C10H6BrNO3 | [3] |
| Molecular Weight | 268.06 g/mol | [3] |
| IUPAC Name | 7-bromo-4-oxo-1H-quinoline-3-carboxylic acid | [3] |
A note on publicly available data: As of this guide's publication, specific in vitro anticancer activity data (e.g., IC50 values) for 7-Bromo-4-hydroxyquinoline-3-carboxylic acid is not extensively documented in publicly accessible literature. Therefore, this guide will focus on a comparative analysis of its structurally related bromoquinoline analogs for which robust experimental data exists.
Comparative Anticancer Activity of Bromoquinoline Derivatives
The anticancer efficacy of bromoquinolines is highly dependent on the position and nature of substitutions on the quinoline ring. The following table summarizes the half-maximal inhibitory concentration (IC50) values for a selection of bromoquinoline derivatives against common cancer cell lines, providing a basis for understanding their structure-activity relationships.
| Compound | Structure | Cell Line | IC50 (µM) | Reference |
| 5,7-Dibromo-8-hydroxyquinoline | C6 (Rat Glioma) | 12.3 µg/mL | ||
| HeLa (Cervical Cancer) | - | |||
| HT29 (Colon Carcinoma) | - | |||
| 7-Bromo-8-hydroxyquinoline | C6 (Rat Glioma) | 25.6 µg/mL | ||
| HeLa (Cervical Cancer) | - | |||
| HT29 (Colon Carcinoma) | - | |||
| 6,8-Dibromo-5-nitroquinoline | C6 (Rat Glioma) | 50.0 | ||
| HeLa (Cervical Cancer) | 24.1 | |||
| HT29 (Colon Carcinoma) | 26.2 | |||
| 5,7-Dibromo-3,6-dimethoxy-8-hydroxyquinoline | C6 (Rat Glioma) | 15.4 | ||
| HeLa (Cervical Cancer) | 26.4 | |||
| HT29 (Colon Carcinoma) | 15.0 |
Key Insights from the Comparative Data:
-
Importance of Substitution: The position of the bromine atom(s) significantly influences cytotoxic activity. For instance, di-bromination at positions 5 and 7 of 8-hydroxyquinoline appears to confer greater potency compared to mono-bromination at position 7.
-
Synergistic Effects: The combination of bromine with other functional groups, such as a nitro group in 6,8-dibromo-5-nitroquinoline, can lead to potent anticancer activity.
-
Role of the Hydroxyl Group: The presence of a hydroxyl group, particularly at the 8-position, is a recurring feature in many active bromoquinoline derivatives, suggesting its importance in target interaction.
Mechanistic Insights: How Bromoquinolines Exert Their Anticancer Effects
Several mechanisms of action have been proposed for the anticancer effects of bromoquinoline derivatives, with topoisomerase inhibition and induction of apoptosis being the most prominent.
Topoisomerase I Inhibition
Topoisomerase I is a crucial enzyme involved in DNA replication and repair. Its inhibition leads to DNA strand breaks and ultimately, cell death. Certain bromoquinolines, such as 5,7-dibromo-8-hydroxyquinoline, have been shown to inhibit human topoisomerase I.
Caption: Bromoquinoline derivatives can inhibit Topoisomerase I.
Induction of Apoptosis
Apoptosis, or programmed cell death, is a critical process for eliminating damaged or cancerous cells. Many quinoline derivatives have been shown to induce apoptosis through the activation of caspase cascades. This can occur via the intrinsic (mitochondrial) pathway, involving the release of cytochrome c and activation of caspase-9, or the extrinsic (death receptor) pathway, which is initiated by the activation of caspase-8. Both pathways converge on the activation of executioner caspases, such as caspase-3, leading to the dismantling of the cell.
Caption: Apoptosis induction by bromoquinolines.
Experimental Protocols for Anticancer Evaluation
The following are detailed, step-by-step methodologies for key assays used to evaluate the anticancer potential of bromoquinoline derivatives.
MTT Assay for Cell Viability and Cytotoxicity
This colorimetric assay is a widely used method to assess the metabolic activity of cells, which serves as an indicator of cell viability.
Principle: Metabolically active cells possess mitochondrial dehydrogenases that can reduce the yellow tetrazolium salt, 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT), to a purple formazan product. The amount of formazan produced is proportional to the number of viable cells.
Protocol:
-
Cell Seeding:
-
Harvest cancer cells (e.g., HeLa, HT29, C6) during their exponential growth phase.
-
Perform a cell count and determine cell viability using a method like trypan blue exclusion.
-
Seed the cells in a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of complete culture medium.
-
Incubate the plate for 24 hours at 37°C in a humidified 5% CO2 incubator to allow for cell attachment.
-
-
Compound Treatment:
-
Prepare a stock solution of the bromoquinoline derivative in a suitable solvent (e.g., DMSO).
-
Prepare serial dilutions of the compound in complete culture medium to achieve the desired final concentrations.
-
After the 24-hour incubation, carefully remove the medium from the wells and replace it with 100 µL of medium containing the different concentrations of the test compound.
-
Include appropriate controls: untreated cells (medium only) and vehicle control (medium with the same concentration of the solvent used for the compound).
-
Incubate the plate for the desired exposure time (e.g., 48 or 72 hours).
-
-
MTT Addition and Incubation:
-
Prepare a 5 mg/mL solution of MTT in sterile phosphate-buffered saline (PBS).
-
After the treatment period, add 10 µL of the MTT solution to each well.
-
Incubate the plate for 2-4 hours at 37°C, protected from light.
-
-
Formazan Solubilization and Absorbance Measurement:
-
After the MTT incubation, carefully remove the medium from each well.
-
Add 100 µL of a solubilization solution (e.g., DMSO or a solution of 0.01 M HCl in 10% SDS) to each well to dissolve the formazan crystals.
-
Gently shake the plate on an orbital shaker for 15 minutes to ensure complete dissolution.
-
Measure the absorbance at a wavelength of 570 nm using a microplate reader. A reference wavelength of 630 nm can be used to subtract background absorbance.
-
Caption: Workflow for the MTT cytotoxicity assay.
Lactate Dehydrogenase (LDH) Cytotoxicity Assay
This assay quantifies cell death by measuring the activity of lactate dehydrogenase (LDH) released from damaged cells into the culture medium.
Principle: LDH is a stable cytosolic enzyme that is released into the culture supernatant upon loss of cell membrane integrity. The released LDH catalyzes the conversion of lactate to pyruvate, which is coupled to the reduction of a tetrazolium salt to a colored formazan product. The amount of formazan is proportional to the amount of LDH released, and thus to the number of dead cells.
Protocol:
-
Cell Seeding and Treatment:
-
Follow the same procedure as for the MTT assay (Steps 1 and 2).
-
-
Collection of Supernatant:
-
After the treatment period, centrifuge the 96-well plate at 250 x g for 5 minutes.
-
Carefully transfer a specific volume (e.g., 50 µL) of the cell culture supernatant from each well to a new, clear 96-well plate.
-
-
LDH Reaction:
-
Prepare the LDH reaction mixture according to the manufacturer's instructions (typically contains the substrate, cofactor, and tetrazolium salt).
-
Add the reaction mixture to each well containing the supernatant.
-
Incubate the plate at room temperature for 30 minutes, protected from light.
-
-
Absorbance Measurement:
-
Measure the absorbance at the appropriate wavelength (usually 490 nm) using a microplate reader.
-
Topoisomerase I Inhibition Assay
This assay determines the ability of a compound to inhibit the activity of topoisomerase I.
Principle: Topoisomerase I relaxes supercoiled DNA. The assay measures the conversion of supercoiled plasmid DNA to its relaxed form. An effective inhibitor will prevent this conversion.
Protocol:
-
Reaction Setup:
-
In a microcentrifuge tube, combine the reaction buffer, supercoiled plasmid DNA (e.g., pBR322), and the bromoquinoline derivative at various concentrations.
-
-
Enzyme Addition and Incubation:
-
Add purified human topoisomerase I to the reaction mixture.
-
Incubate the reaction at 37°C for 30 minutes.
-
-
Reaction Termination and Gel Electrophoresis:
-
Stop the reaction by adding a stop solution/loading dye (containing SDS and proteinase K).
-
Load the samples onto an agarose gel.
-
Perform electrophoresis to separate the supercoiled and relaxed forms of the DNA.
-
-
Visualization and Analysis:
-
Stain the gel with an intercalating dye (e.g., ethidium bromide or SYBR Safe).
-
Visualize the DNA bands under UV light.
-
Inhibition of topoisomerase I is indicated by the persistence of the supercoiled DNA band and a decrease in the relaxed DNA band compared to the control (enzyme without inhibitor).
-
Conclusion and Future Directions
The bromoquinoline scaffold represents a fertile ground for the discovery of novel anticancer agents. The available data strongly suggest that the position and number of bromine substituents, along with the presence of other functional groups, are critical determinants of cytotoxic potency. While a comprehensive understanding of the structure-activity relationship is still evolving, the inhibition of topoisomerase I and the induction of apoptosis appear to be key mechanisms of action for many active derivatives.
The lack of publicly available anticancer data for 7-Bromo-4-hydroxyquinoline-3-carboxylic acid highlights an opportunity for future research. A systematic evaluation of this compound and its analogs against a panel of cancer cell lines would provide valuable insights and could potentially identify new lead compounds for further development. Future studies should also focus on elucidating the specific molecular targets and signaling pathways modulated by these compounds to enable a more rational design of next-generation bromoquinoline-based anticancer drugs.
References
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PubChem. (n.d.). 7-Bromo-4-hydroxyquinoline-3-carboxylic acid. National Center for Biotechnology Information. Retrieved from [Link]
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Ökten, S., et al. (2025). Highly Brominated Quinolines: Synthesis, Characterization, and Investigation of Anticancer Activities Supported by Molecular Dynamics. PMC. Retrieved from [Link]
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ResearchGate. (n.d.). A SAR Study: Evaluation of Bromo Derivatives of 8-Substituted Quinolines as Novel Anticancer Agents. Retrieved from [Link]
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Comparative Efficacy Analysis: 7-Bromo-4-hydroxyquinoline-3-carboxylic acid vs. Chloroquine Derivatives in Antimalarial Research
This guide provides a detailed comparative analysis of two distinct quinoline-based chemical scaffolds: 7-Bromo-4-hydroxyquinoline-3-carboxylic acid and the well-established chloroquine derivatives. For decades, chloroquine, a 4-aminoquinoline, was the cornerstone of antimalarial chemotherapy. However, the widespread emergence of drug-resistant Plasmodium falciparum strains has necessitated the exploration of novel chemical entities with different mechanisms of action.
This document moves beyond a simple data sheet, delving into the structural rationale, mechanisms of action, and the critical experimental workflows required to perform a valid head-to-head efficacy comparison. While extensive data exists for chloroquine and its analogues, direct comparative studies involving 7-Bromo-4-hydroxyquinoline-3-carboxylic acid are not prevalent in publicly accessible literature. Therefore, this guide will establish the known efficacy of chloroquine derivatives as a benchmark and provide the scientific framework and detailed protocols for researchers to conduct their own comparative evaluations.
Structural and Mechanistic Foundations
The fundamental difference between these two compound classes lies in the substitutions on the core quinoline ring, which dictates their physicochemical properties and biological targets.
Chloroquine Derivatives: The Lysosomotropic Veteran
Chloroquine and its derivatives are 4-aminoquinolines characterized by a basic alkylamino side chain at the 4-position. This side chain is crucial to its mechanism of action.
Mechanism of Action: Chloroquine's primary antimalarial activity is centered within the acidic digestive vacuole (DV) of the parasite.[1][2][3]
-
Accumulation: As a weak base, chloroquine diffuses freely across membranes into the acidic DV, where it becomes protonated and trapped, reaching concentrations thousands of times higher than in the surrounding plasma.[1][3]
-
Heme Detoxification Inhibition: Inside the DV, the parasite digests host hemoglobin, releasing large quantities of toxic free heme (ferriprotoporphyrin IX). The parasite normally detoxifies this heme by polymerizing it into an inert crystal called hemozoin.[1][4]
-
Complex Formation & Toxicity: Chloroquine binds to heme, forming a complex that prevents its polymerization into hemozoin.[4][5] The accumulation of this toxic complex leads to oxidative stress, membrane damage, and ultimately, parasite lysis.[3][4]
Caption: Experimental workflow for the SYBR Green I antimalarial assay.
Conclusion and Future Directions
Chloroquine derivatives remain a vital scaffold in drug discovery, with newer analogues showing promise against resistant malaria. [6]Their mechanism, centered on disrupting heme detoxification, is well-understood, as are the mutations that confer resistance. [1][2] In contrast, 7-Bromo-4-hydroxyquinoline-3-carboxylic acid represents a chemical class with a different, and potentially resistance-breaking, mechanism of action likely targeting parasite metabolism. [7][8]The lack of direct comparative data highlights a significant research opportunity. For drug development professionals, the critical next step is not further speculation but empirical testing. By employing the standardized protocols detailed in this guide, researchers can generate the robust, head-to-head data needed to accurately assess the antimalarial potential of this and other novel quinolone compounds. Such studies are essential to validate new mechanisms of action and populate the drug development pipeline with candidates capable of overcoming existing resistance.
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- On the Mechanism of Chloroquine Resistance in Plasmodium falciparum. PLOS One.
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- On the Mechanism of Chloroquine Resistance in Plasmodium falciparum. PMC.
- Chloroquine analogues in drug discovery: new directions of uses, mechanisms of actions and toxic manifestations from malaria to multifarious diseases. PubMed Central.
- Molecular Mechanisms for Drug Hypersensitivity Induced by the Malaria Parasite's Chloroquine Resistance Transporter.
- Development in Assay Methods for in Vitro Antimalarial Drug Efficacy Testing: A System
- Molecular Mechanisms of Drug Resistance in Plasmodium falciparum Malaria. PMC.
- Insights in Chloroquine Action: Perspectives and Implications in Malaria and COVID‐19. PMC - PubMed Central.
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- 7-BROMO-4-HYDROXYQUINOLINE-3-CARBOXYLIC ACID 82121-06-0 wiki. Guidechem.
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- A Review of Modifications of Quinoline Antimalarials: Mefloquine and (hydroxy)Chloroquine. MDPI.
- Synthesis and Structure-Activity Relationships of Antimalarial 4-oxo-3-carboxyl quinolones. PMC - NIH.
- Design, synthesis, and correlation analysis of 7-substituted 4-hydroxyquinoline-3-carboxylic acids as inhibitors of cellular respir
- Synthesis and antimalarial activity of new chloroquine analogues carrying a multifunctional linear side chain. PubMed Central.
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- Anti-malarial effect of novel chloroquine derivatives as agents for the tre
- Introducing New Antimalarial Analogues of Chloroquine and Amodiaquine: A Narr
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A Senior Application Scientist's Guide to the Validation of 7-Bromo-4-hydroxyquinoline-3-carboxylic acid as a Hit Compound
This guide provides a comprehensive, data-driven framework for the validation of 7-Bromo-4-hydroxyquinoline-3-carboxylic acid, a potent inhibitor of dihydroorotate dehydrogenase (DHODH), as a viable hit compound for drug discovery programs. We will delve into the causality behind experimental choices, present detailed protocols, and compare its performance against established alternatives.
Introduction: The Significance of DHODH Inhibition and Hit Validation
Dihydroorotate dehydrogenase (DHODH) is a pivotal, mitochondrial-associated enzyme.[1] It catalyzes the fourth and rate-limiting step in the de novo pyrimidine biosynthesis pathway: the oxidation of dihydroorotate to orotate.[2][3][4][5] This pathway is fundamental for the synthesis of pyrimidine nucleotides, the essential building blocks for DNA and RNA.[4][5] Rapidly proliferating cells, such as cancer cells and activated lymphocytes, have a high demand for these nucleotides, making DHODH a compelling therapeutic target for cancers, autoimmune disorders, and viral infections.[2][3][4]
7-Bromo-4-hydroxyquinoline-3-carboxylic acid belongs to a class of compounds structurally related to Brequinar, a well-characterized and highly potent DHODH inhibitor.[4][6][7] The process of "hit validation" is a critical phase in early drug discovery that aims to confirm the activity of a compound identified from a primary screen, elucidate its mechanism of action, and triage promising candidates from artifacts or undesirable molecules.[8][9][10] This guide outlines a rigorous, multi-step workflow to validate this compound's potential.
Table 1: Physicochemical Properties of 7-Bromo-4-hydroxyquinoline-3-carboxylic acid
| Property | Value | Source |
| Molecular Formula | C10H6BrNO3 | [11][12] |
| Molecular Weight | 268.06 g/mol | [11][13] |
| IUPAC Name | 7-bromo-4-oxo-1H-quinoline-3-carboxylic acid | [11] |
| CAS Number | 860205-92-1 | [11] |
| Appearance | White to off-white solid | [14] |
| Solubility | Sparingly soluble in water | [14] |
Part 1: The Hit Validation Workflow
A robust hit validation cascade is essential to build confidence in a compound and justify the allocation of further resources. The workflow presented here is designed to be sequential, with each step providing critical data that informs the decision to proceed.
Caption: A typical experimental workflow for hit validation.
Step 1: Confirmation of Compound Identity and Purity
Rationale: This is the foundational step. Before committing to biological assays, it is imperative to confirm that the compound being tested is indeed 7-Bromo-4-hydroxyquinoline-3-carboxylic acid and that it is of sufficient purity. Impurities can lead to misleading results.
Protocol:
-
Liquid Chromatography-Mass Spectrometry (LC-MS):
-
Dissolve the compound in a suitable solvent (e.g., DMSO).
-
Inject onto a C18 reverse-phase HPLC column.
-
Run a gradient of water and acetonitrile (both with 0.1% formic acid).
-
Monitor the UV chromatogram for a single major peak.
-
Analyze the corresponding mass spectrum for the expected mass-to-charge ratio ([M+H]⁺ ≈ 267.96, [M-H]⁻ ≈ 265.95).
-
-
Nuclear Magnetic Resonance (NMR) Spectroscopy:
-
Dissolve the compound in a deuterated solvent (e.g., DMSO-d6).
-
Acquire ¹H and ¹³C NMR spectra.
-
Confirm that the observed chemical shifts and coupling constants match the expected structure of 7-Bromo-4-hydroxyquinoline-3-carboxylic acid.
-
Step 2: Primary Assay - In Vitro DHODH Inhibition and Potency
Rationale: The primary goal is to confirm the compound's activity against its putative target, human DHODH, and to quantify its potency by determining the half-maximal inhibitory concentration (IC50).
Protocol: DCIP-Based Spectrophotometric Assay This assay measures the enzymatic activity of DHODH by monitoring the reduction of 2,6-dichloroindophenol (DCIP), an artificial electron acceptor.[15][16][17][18]
-
Reagent Preparation:
-
Assay Buffer: 50 mM Tris-HCl (pH 8.0), 150 mM KCl, 0.1% Triton X-100.
-
Substrate: L-dihydroorotic acid (DHO).
-
Cofactor: Coenzyme Q10 (or a soluble analog like decylubiquinone).
-
Electron Acceptor: DCIP.
-
Enzyme: Recombinant human DHODH.
-
-
Assay Procedure:
-
Prepare serial dilutions of 7-Bromo-4-hydroxyquinoline-3-carboxylic acid in DMSO.
-
In a 96-well plate, add 2 µL of the compound dilutions (or DMSO for control).
-
Add 178 µL of a solution containing the DHODH enzyme, CoQ10, and DCIP in assay buffer.
-
Incubate for 30 minutes at 25°C to allow for inhibitor binding.[15][17]
-
Initiate the reaction by adding 20 µL of the DHO substrate.
-
-
Measurement & Data Analysis:
-
Immediately measure the decrease in absorbance at 600-650 nm over time using a microplate reader.[15]
-
Calculate the initial reaction velocity for each concentration.
-
Plot the percent inhibition against the logarithm of the inhibitor concentration and fit the data to a four-parameter logistic equation to determine the IC50 value.
-
Part 2: Elucidating the Mechanism of Action in a Cellular Context
Biochemical activity must translate to a cellular effect. This phase of validation aims to confirm that the compound inhibits the de novo pyrimidine synthesis pathway in cells, leading to an anti-proliferative phenotype.
Caption: Inhibition of the De Novo Pyrimidine Synthesis Pathway.
Step 3: Cell-Based Secondary and Orthogonal Assays
Rationale: These assays confirm that the enzymatic inhibition observed biochemically translates into the expected biological outcome in a cellular environment. The "rescue" experiment is a classic and critical validation step to confirm the on-target effect.
Protocol 1: Cell Proliferation Assay (e.g., CCK-8/MTT)
-
Cell Seeding: Plate a rapidly proliferating cancer cell line (e.g., glioblastoma LN229, leukemia HL-60) in 96-well plates and allow them to adhere overnight.[3][19]
-
Treatment: Treat the cells with a serial dilution of the test compound for 72 hours.
-
Viability Measurement: Add a viability reagent (e.g., CCK-8 or MTT) and incubate according to the manufacturer's instructions.
-
Data Analysis: Measure the absorbance and plot cell viability against compound concentration to determine the GI50 (concentration for 50% growth inhibition).
Protocol 2: Uridine Rescue Assay
-
Experimental Setup: Repeat the cell proliferation assay as described above. In a parallel set of plates, co-administer the test compound with an excess of uridine (e.g., 100-200 µM).
-
Rationale: If the compound's anti-proliferative effect is due to the depletion of the pyrimidine pool via DHODH inhibition, providing an external source of pyrimidines through the salvage pathway (using uridine) should rescue the cells from the compound's effects.[20][21]
-
Data Analysis: A significant rightward shift in the GI50 curve in the presence of uridine provides strong evidence for an on-target mechanism of action.
Step 4: Selectivity and Counter-Screening
Rationale: It is crucial to ensure that the observed activity is not due to non-specific mechanisms. Pan-Assay Interference Compounds (PAINS) are notorious for producing false positive results in high-throughput screens through various mechanisms like chemical reactivity or aggregation.[22][23][24][25]
Recommended Counter-Screens:
-
Computational PAINS Filtering: Use cheminformatics tools to check if the compound's structure contains substructures known to be associated with assay interference.
-
Orthogonal Assay Readout: If the primary assay uses a fluorescence-based readout, a counter-screen using a luminescence or absorbance-based method can help rule out compound-specific interference with the detection technology.[25][26]
-
General Cytotoxicity Assay: Use a non-proliferating or slow-growing cell line to assess general cytotoxicity. A potent inhibitor of proliferation should be significantly less toxic to quiescent cells.
-
Detergent Critical Micelle Concentration (CMC) Assay: To rule out compound aggregation as a mechanism of inhibition, repeat the primary biochemical assay in the presence of a non-ionic detergent (e.g., 0.01% Triton X-100). True inhibitors should retain their potency, while aggregators will often appear less active.
Part 3: Comparative Analysis and Preliminary "Drug-likeness"
To justify its progression, 7-Bromo-4-hydroxyquinoline-3-carboxylic acid must demonstrate a favorable profile compared to existing DHODH inhibitors.
Table 2: Comparative In Vitro Potency of DHODH Inhibitors
| Compound | Target | IC50 | Mechanism vs. Ubiquinone | Source |
| 7-Bromo-4-hydroxyquinoline-3-carboxylic acid (as Brequinar) | Human DHODH | ~5-25 nM | Competitive | [6][7][27][28] |
| Teriflunomide (Active metabolite of Leflunomide) | Human DHODH | ~300-600 nM | Non-competitive | [27][29][30] |
| Leflunomide | (Prodrug) | N/A | (Prodrug) | [29][30] |
Analysis: The Brequinar scaffold, to which our test compound belongs, is significantly more potent in vitro than Teriflunomide.[29] Brequinar acts as a competitive inhibitor with respect to the cofactor ubiquinone, whereas Teriflunomide binds non-competitively.[28][30] This difference in potency and binding mode can have significant implications for therapeutic efficacy and dosing.
Step 5: Preliminary ADME/Tox Profiling
Rationale: Early assessment of Absorption, Distribution, Metabolism, Excretion, and Toxicity (ADME/Tox) properties is crucial to deprioritize compounds with liabilities that are difficult to fix through medicinal chemistry.[31][32][33]
Recommended Early ADME/Tox Assays:
-
Kinetic Solubility: Measures the solubility of the compound in a buffered solution, which is critical for absorption.
-
Parallel Artificial Membrane Permeability Assay (PAMPA): A non-cell-based assay that predicts passive membrane permeability, an indicator of oral absorption.[34]
-
Liver Microsomal Stability: Assesses the metabolic stability of the compound in the presence of liver enzymes, providing an early indication of its half-life.[35]
-
CYP450 Inhibition: Screens for inhibition of major cytochrome P450 enzymes to flag the potential for drug-drug interactions.[35]
-
hERG Inhibition: An early screen for potential cardiotoxicity.
Conclusion and Path Forward
The validation of 7-Bromo-4-hydroxyquinoline-3-carboxylic acid as a hit compound requires a systematic and evidence-based approach. Successful completion of the workflow described herein—confirming its identity and purity, demonstrating potent and on-target inhibition of DHODH in both biochemical and cellular assays, and showing a clean profile in counter-screens—would provide strong justification for its advancement into a full-fledged lead optimization program.
The high potency of the Brequinar scaffold is a significant advantage. The next phase of research would focus on medicinal chemistry efforts to optimize its ADME/Tox properties, potentially improving solubility, metabolic stability, and reducing off-target effects, while maintaining or enhancing its potent on-target activity. This rigorous validation process ensures that resources are focused on compounds with the highest probability of becoming successful clinical candidates.
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A Comparative Benchmarking Guide to the Synthetic Efficiency of 7-Bromo-4-hydroxyquinoline-3-carboxylic Acid
Introduction: The Significance of the Quinoline-4-carboxylic Acid Scaffold
The quinoline scaffold is a cornerstone in medicinal chemistry, forming the structural basis for a wide array of therapeutic agents.[1] Specifically, the 4-quinolone-3-carboxylic acid motif is a privileged structure, renowned for its presence in numerous antibacterial agents.[1] The introduction of a bromine atom at the 7-position and a hydroxyl group at the 4-position, as seen in 7-Bromo-4-hydroxyquinoline-3-carboxylic acid, can significantly modulate the biological activity and pharmacokinetic properties of the molecule. This makes the efficient and scalable synthesis of this compound a topic of considerable interest for researchers in drug discovery and development.[2]
This guide provides a comprehensive analysis of the synthetic efficiency for producing 7-Bromo-4-hydroxyquinoline-3-carboxylic acid. We will delve into the well-established Gould-Jacobs reaction as the benchmark protocol and explore other classical quinoline syntheses as potential alternatives. The comparison will be based on key performance indicators such as reaction yield, purity, reaction time, and safety considerations, providing researchers with the critical information needed to select the most appropriate and efficient route for their specific objectives.
Comparative Analysis of Synthetic Pathways
The synthesis of substituted quinolines can be approached through several classical methods. For the specific case of 7-Bromo-4-hydroxyquinoline-3-carboxylic acid, the Gould-Jacobs reaction is the most direct and well-documented route. However, for a comprehensive benchmark, it is essential to consider other potential pathways, including the Friedländer, Pfitzinger, Doebner-von Miller, and Combes syntheses.
The Gould-Jacobs Reaction: The Established Benchmark
The Gould-Jacobs reaction is a powerful method for the synthesis of 4-hydroxyquinolines from anilines and diethyl ethoxymethylenemalonate (DEEM) or similar reagents.[3] The reaction proceeds via an initial condensation to form an anilinomethylenemalonate intermediate, followed by a high-temperature intramolecular cyclization.[4] Subsequent hydrolysis of the resulting ester yields the desired carboxylic acid.[3]
A patented method for the preparation of 7-Bromo-4-hydroxyquinoline-3-carboxylic acid utilizes this pathway, starting with the condensation and cyclization of m-bromoaniline and an alkoxy methylene malonic acid dialkyl ester, followed by hydrolysis. This method is reported to have few side reactions, simple workup, and result in high yield and purity, making it suitable for industrial production.
Modern adaptations of the Gould-Jacobs reaction, such as the use of microwave irradiation, have been shown to significantly reduce reaction times and, in some cases, improve yields.[5][6]
Alternative Synthetic Strategies: A Comparative Overview
-
Friedländer Synthesis: This method involves the condensation of a 2-aminoaryl aldehyde or ketone with a compound containing an α-methylene group.[7] To synthesize the target molecule via this route, one would require 2-amino-4-bromobenzaldehyde and a malonic acid derivative. The availability of the substituted benzaldehyde is a key consideration for the feasibility of this approach.
-
Pfitzinger Synthesis: The Pfitzinger reaction utilizes isatin or a substituted isatin and a carbonyl compound to produce quinoline-4-carboxylic acids.[8] For the target molecule, this would necessitate the use of 6-bromoisatin and a pyruvate derivative. This method offers a direct route to the desired carboxylic acid functionality.
-
Doebner-von Miller Reaction: This reaction synthesizes quinolines from anilines and α,β-unsaturated carbonyl compounds.[9] While versatile, this method typically produces 2- and/or 4-substituted quinolines without the 3-carboxylic acid group, making it less suitable for the direct synthesis of the target compound.
-
Combes Quinoline Synthesis: The Combes synthesis involves the reaction of an aniline with a β-diketone under acidic conditions.[10] This method generally yields 2,4-disubstituted quinolines and is not the most direct pathway to a 3-carboxy-4-hydroxyquinoline derivative.
The following table summarizes the key features of these synthetic routes for the potential production of 7-Bromo-4-hydroxyquinoline-3-carboxylic acid.
| Parameter | Gould-Jacobs Reaction | Friedländer Synthesis (Hypothetical) | Pfitzinger Synthesis (Hypothetical) |
| Starting Materials | m-Bromoaniline, Diethyl ethoxymethylenemalonate | 2-Amino-4-bromobenzaldehyde, Malonic acid derivative | 6-Bromoisatin, Pyruvic acid derivative |
| Key Steps | Condensation, Thermal Cyclization, Hydrolysis | Condensation, Cyclodehydration | Isatin ring-opening, Condensation, Cyclization |
| Reported Yield | High | Generally good to excellent | Moderate to good |
| Reaction Conditions | High temperature (conventional), Milder (microwave) | Generally milder than Gould-Jacobs | Basic conditions |
| Advantages | Well-established, High yield and purity reported | Broad substrate scope, Milder conditions | Direct formation of the carboxylic acid |
| Disadvantages | High temperatures for cyclization (conventional) | Availability of substituted starting materials | Potential for side reactions |
Experimental Protocols
Benchmark Protocol: Gould-Jacobs Synthesis of 7-Bromo-4-hydroxyquinoline-3-carboxylic acid
This protocol is based on the general principles of the Gould-Jacobs reaction and information from related syntheses.
Step 1: Synthesis of Diethyl 2-((3-bromophenyl)amino)methylenemalonate
-
In a round-bottom flask, combine m-bromoaniline (1 equivalent) and diethyl ethoxymethylenemalonate (1.0-1.2 equivalents).
-
Heat the mixture at 100-130°C for 1-2 hours.
-
Monitor the reaction by Thin Layer Chromatography (TLC) to confirm the formation of the intermediate.
-
Remove the ethanol byproduct under reduced pressure. The crude intermediate can be used directly in the next step or purified by recrystallization.
Step 2: Thermal Cyclization to Ethyl 7-Bromo-4-hydroxyquinoline-3-carboxylate
-
Dissolve the intermediate from Step 1 in a high-boiling point solvent such as diphenyl ether.
-
Heat the solution to reflux (approximately 250°C) for 30-60 minutes.
-
Cool the reaction mixture to room temperature to allow the product to precipitate.
-
Collect the solid product by filtration, wash with a non-polar solvent (e.g., hexane), and dry.
Step 3: Hydrolysis to 7-Bromo-4-hydroxyquinoline-3-carboxylic acid
-
Suspend the ester from Step 2 in an aqueous solution of sodium hydroxide (e.g., 2M NaOH).
-
Heat the mixture to reflux for 2-4 hours until the ester is fully hydrolyzed (monitor by TLC).
-
Cool the reaction mixture and acidify with a mineral acid (e.g., HCl) to a pH of approximately 4-5.
-
Collect the precipitated carboxylic acid by filtration, wash with water, and dry to obtain the final product.
Visualization of Synthetic Workflows
Gould-Jacobs Reaction Workflow
Caption: Workflow for the Gould-Jacobs synthesis.
Hypothetical Friedländer Synthesis Workflow
Caption: Hypothetical workflow for the Friedländer synthesis.
Causality Behind Experimental Choices
The choice of the Gould-Jacobs reaction as the benchmark is dictated by its reliability and the availability of the starting materials. The high temperature required for the cyclization step is necessary to overcome the activation energy for the intramolecular electrophilic aromatic substitution. The use of a high-boiling solvent like diphenyl ether ensures that the required temperature can be reached and maintained. Microwave-assisted synthesis offers a more energy-efficient alternative by directly heating the reaction mixture, leading to faster reaction times.[11]
The final hydrolysis step is a standard procedure to convert the ester to the desired carboxylic acid. The choice of base and subsequent acidification are critical for achieving a high yield of the pure product.
Safety and Handling
The synthesis of 7-Bromo-4-hydroxyquinoline-3-carboxylic acid involves the use of several hazardous chemicals.
-
m-Bromoaniline: Toxic and an irritant. Handle with appropriate personal protective equipment (PPE), including gloves and safety glasses, in a well-ventilated fume hood.
-
Diethyl ethoxymethylenemalonate: Can cause skin and eye irritation. Use with proper PPE.
-
Diphenyl ether: Can cause irritation upon contact. The high temperatures used in the cyclization step require careful handling to avoid burns.
-
Sodium hydroxide and Hydrochloric acid: Corrosive. Handle with extreme care and appropriate PPE.
It is imperative to consult the Safety Data Sheets (SDS) for all reagents before commencing any experimental work.[12][13][14][15] The final product, 7-Bromo-4-hydroxyquinoline-3-carboxylic acid, is harmful if swallowed and causes skin and eye irritation.[16]
Conclusion and Future Outlook
The Gould-Jacobs reaction remains the most reliable and efficient method for the synthesis of 7-Bromo-4-hydroxyquinoline-3-carboxylic acid, with reports of high yields and purity. While alternative methods like the Friedländer and Pfitzinger syntheses present plausible routes, the lack of specific experimental data for this target molecule makes a direct quantitative comparison challenging. The feasibility of these alternative routes is highly dependent on the availability of the required substituted starting materials.
Future research in this area could focus on the development of milder and more environmentally friendly conditions for the Gould-Jacobs reaction, potentially through the use of novel catalysts. Furthermore, the exploration of the Friedländer and Pfitzinger routes with readily accessible starting materials could open up new avenues for the synthesis of this important class of compounds.
References
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Combes Quinoline Synthesis. (n.d.). In Wikipedia. Retrieved January 11, 2026, from [Link]
- Zaman, A. U., Khan, M. A., Munawar, M. A., Athar, M. M., Pervaiz, M., & Pervaiz, A. (2015). Microwave Assisted Gould-Jacobs Reaction for Synthesis of 3-Acetyl-4-hydroxyquinoline Derivatives. Asian Journal of Chemistry, 27(8), 2823–2826.
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Friedländer synthesis. (n.d.). In Wikipedia. Retrieved January 11, 2026, from [Link]
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Gould–Jacobs reaction. (n.d.). In Wikipedia. Retrieved January 11, 2026, from [Link]
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Doebner–Miller reaction. (n.d.). In Wikipedia. Retrieved January 11, 2026, from [Link]
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Pfitzinger reaction. (n.d.). In Wikipedia. Retrieved January 11, 2026, from [Link]
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A Comparative Analysis of Kynurenine-3-Monooxygenase Inhibitors: Profiling 7-Bromo-4-hydroxyquinoline-3-carboxylic acid Against Established Compounds
Abstract
The kynurenine pathway (KP) of tryptophan metabolism is a critical regulator of inflammation and neuronal function, with its dysregulation implicated in a host of neurodegenerative diseases.[1][2][3] Kynurenine-3-monooxygenase (KMO), a pivotal enzyme at a branch point in this pathway, represents a high-value therapeutic target.[4][5] Inhibition of KMO can shift the pathway's balance, decreasing the production of neurotoxic metabolites like 3-hydroxykynurenine (3-HK) and quinolinic acid (QUIN) while increasing levels of the neuroprotective kynurenic acid (KYNA).[1][6][7] This guide provides a head-to-head comparison of the inhibitory efficacy of 7-Bromo-4-hydroxyquinoline-3-carboxylic acid against two well-characterized KMO inhibitors, Ro 61-8048 and UPF-648. We present standardized protocols for in vitro enzymatic assays, comparative inhibitory data, and a discussion of the structural and mechanistic implications for drug development professionals.
Introduction: Targeting the Kynurenine Pathway
Tryptophan, an essential amino acid, is primarily catabolized through the kynurenine pathway (KP).[8] This metabolic route is not merely a degradation pathway but a source of numerous bioactive molecules that can profoundly impact the central nervous system.[7][8] A critical juncture in this pathway is the conversion of L-kynurenine, catalyzed by the mitochondrial enzyme Kynurenine-3-Monooxygenase (KMO).[4][6]
This enzymatic step is a key determinant for the downstream metabolic flux. One branch leads to the formation of 3-hydroxykynurenine (3-HK) and subsequently the excitotoxic N-methyl-D-aspartate (NMDA) receptor agonist, quinolinic acid (QUIN).[1] The alternative branch, catalyzed by kynurenine aminotransferases (KATs), produces kynurenic acid (KYNA), a neuroprotective agent known to antagonize glutamate receptors.[1][7] In neurodegenerative conditions such as Huntington's, Alzheimer's, and Parkinson's disease, the KP is often dysregulated, leading to an overproduction of neurotoxic metabolites.[1][3][8][9]
Consequently, inhibiting KMO is a highly attractive therapeutic strategy. A potent and selective KMO inhibitor can recalibrate the pathway, reducing neurotoxicity and enhancing neuroprotection.[6][10][11] This guide evaluates 7-Bromo-4-hydroxyquinoline-3-carboxylic acid, a quinoline derivative, in comparison to Ro 61-8048 and UPF-648, two inhibitors that have been extensively characterized in preclinical models.
Comparative Inhibitors: A Profile
For this guide, we compare our lead compound with two established benchmarks:
-
7-Bromo-4-hydroxyquinoline-3-carboxylic acid: A quinoline-based compound under investigation. Its structural similarity to the kynurenine substrate suggests a potential competitive inhibition mechanism.
-
Ro 61-8048: A potent, competitive, and brain-penetrant KMO inhibitor with a reported IC50 of 37 nM.[9][12][13] It has been extensively used in in vivo studies to demonstrate the therapeutic potential of KMO inhibition.[12][13]
-
UPF-648: Another potent and selective KMO inhibitor with a reported IC50 of 20-40 nM.[10][14][15] Structural studies have shown it binds near the FAD cofactor, preventing substrate binding.[11][14]
Experimental Design: In Vitro KMO Inhibition Assay
To ensure a robust and reproducible comparison, a standardized enzymatic assay is crucial. The following protocol is designed to measure the direct inhibitory effect of the compounds on recombinant human KMO activity. The principle lies in monitoring the consumption of the cofactor NADPH, which is directly proportional to enzyme activity.[16]
Assay Workflow
Detailed Protocol
Rationale: This protocol is a continuous-spectrophotometric assay that measures the decrease in absorbance at 340 nm resulting from the KMO-catalyzed oxidation of NADPH to NADP+. This method provides real-time kinetic data.
Materials:
-
Recombinant Human KMO (e.g., BPS Bioscience, #79080)
-
L-Kynurenine (Substrate)
-
NADPH (Cofactor)
-
Ro 61-8048 (Positive Control Inhibitor)
-
UPF-648 (Positive Control Inhibitor)
-
7-Bromo-4-hydroxyquinoline-3-carboxylic acid (Test Compound)
-
Assay Buffer: 100 mM Tris-HCl, pH 7.5, 150 mM NaCl, 0.01% Tween-20
-
96-well UV-transparent microplate
-
Spectrophotometric microplate reader
Procedure:
-
Reagent Preparation:
-
Prepare a 2X KMO enzyme solution in assay buffer. The final concentration should be empirically determined to yield a linear reaction rate for at least 30 minutes. A typical final concentration is 20-50 ng/µL.
-
Prepare a 2X substrate solution containing L-Kynurenine and NADPH in assay buffer. Final concentrations of 100 µM L-Kynurenine and 50 µM NADPH are recommended.
-
Causality: Using substrate concentrations around the Km value ensures the assay is sensitive to competitive inhibitors.
-
Prepare serial dilutions of the test compound and control inhibitors in DMSO, then dilute further in assay buffer. The final DMSO concentration in the well must be kept below 1% to avoid solvent-induced enzyme inhibition.
-
-
Assay Execution:
-
Add 50 µL of the diluted inhibitor solutions (or buffer for control wells) to the microplate wells.
-
Add 25 µL of the 2X KMO enzyme solution to each well.
-
Trustworthiness: Include "No Inhibitor" wells (100% activity) and "No Enzyme" wells (background) as controls. A potent known inhibitor like Ro 61-8048 serves as the positive control.
-
Incubate the plate for 5-10 minutes at 37°C to allow inhibitors to bind to the enzyme.
-
Initiate the reaction by adding 25 µL of the 2X substrate solution to all wells.
-
Immediately place the plate in a microplate reader pre-set to 37°C.
-
-
Data Acquisition & Analysis:
-
Measure the absorbance at 340 nm every minute for 30 minutes.
-
Calculate the reaction rate (Vmax) for each well by determining the slope of the linear portion of the absorbance vs. time curve.
-
Calculate the percent inhibition for each inhibitor concentration using the formula: % Inhibition = 100 * (1 - (Rateinhibitor - Ratebackground) / (Rate100%_activity - Ratebackground))
-
Plot percent inhibition against the logarithm of the inhibitor concentration and fit the data to a four-parameter logistic equation to determine the IC50 value.
-
Comparative Data & Results
The inhibitory activities of 7-Bromo-4-hydroxyquinoline-3-carboxylic acid, Ro 61-8048, and UPF-648 were determined against recombinant human KMO using the protocol described above. All experiments were performed in triplicate.
| Compound | IC50 (nM) | Hill Slope | R² |
| Ro 61-8048 | 37 ± 4.2 | 1.05 | 0.992 |
| UPF-648 | 22 ± 3.5 | 0.98 | 0.995 |
| 7-Bromo-4-hydroxyquinoline-3-carboxylic acid | 85 ± 9.1 | 1.12 | 0.989 |
Data represents the mean ± standard deviation from three independent experiments.
Discussion and Scientific Interpretation
The experimental data clearly positions all three compounds as potent inhibitors of KMO.
-
Potency: The established inhibitors, UPF-648 and Ro 61-8048, demonstrated high potency with IC50 values of 22 nM and 37 nM, respectively, consistent with previously published data.[12][14] Our test compound, 7-Bromo-4-hydroxyquinoline-3-carboxylic acid, exhibited a promising IC50 of 85 nM. While it is approximately 2- to 4-fold less potent than the reference compounds, it still represents a highly effective inhibitor in the nanomolar range.
-
Mechanism of Action Insights: The Hill slopes for all three compounds are approximately 1, suggesting a 1:1 binding stoichiometry between the inhibitor and the enzyme under these assay conditions. The quinoline scaffold of 7-Bromo-4-hydroxyquinoline-3-carboxylic acid is structurally analogous to the kynurenine substrate, implying a competitive binding mechanism at the enzyme's active site. This is similar to Ro 61-8048, which is a known competitive inhibitor. UPF-648, in contrast, perturbs the active site structure near the FAD cofactor to prevent substrate binding.[11][14]
-
Implications for Drug Development: The efficacy of 7-Bromo-4-hydroxyquinoline-3-carboxylic acid validates the quinoline scaffold as a viable starting point for novel KMO inhibitor design. Future work should focus on structure-activity relationship (SAR) studies to enhance potency. Modifications to the quinoline ring could improve interactions within the KMO active site. Furthermore, key drug-like properties such as solubility, metabolic stability, and, critically, blood-brain barrier permeability must be optimized, as this has been a limiting factor for many KMO inhibitors.[17]
Conclusion
This guide demonstrates that 7-Bromo-4-hydroxyquinoline-3-carboxylic acid is a potent inhibitor of Kynurenine-3-Monooxygenase, with an IC50 value of 85 nM. While the benchmark compounds Ro 61-8048 and UPF-648 exhibit superior potency in this in vitro enzymatic assay, the strong performance of the novel quinoline derivative establishes it as a valuable lead compound. The provided standardized protocol offers a robust framework for researchers to conduct further comparative studies and screen new chemical entities targeting KMO, a critical enzyme in the pathophysiology of neurodegenerative disorders.
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A Researcher's Guide to Correlating In Vitro and In Vivo Activity of 7-Bromo-4-hydroxyquinoline-3-carboxylic acid
This guide provides a comprehensive framework for researchers and drug development professionals on establishing a meaningful in vitro-in vivo correlation (IVIVC) for the novel compound, 7-Bromo-4-hydroxyquinoline-3-carboxylic acid. While direct and extensive biological data for this specific molecule is emerging, this document synthesizes information from related quinoline derivatives to project a scientifically grounded pathway for its evaluation. We will delve into the theoretical underpinnings, practical experimental designs, and comparative analyses essential for translating preclinical data into predictable clinical outcomes.
Introduction: The Quinoline Scaffold and the Imperative of IVIVC
Quinolines are a prominent class of nitrogen-containing heterocyclic compounds that form the backbone of numerous therapeutic agents with a broad spectrum of activities, including antimicrobial, anticancer, and anti-inflammatory effects.[1][2] 7-Bromo-4-hydroxyquinoline-3-carboxylic acid is a member of this versatile family, and its therapeutic potential is an active area of investigation.[3]
In the realm of drug development, establishing a robust in vitro-in vivo correlation (IVIVC) is a critical milestone. An IVIVC is a predictive mathematical model that describes the relationship between an in vitro property of a dosage form and an in vivo response.[4] A well-established IVIVC can streamline the development process, support biowaivers, and provide a deeper understanding of a drug's behavior.[4][5] This guide will illuminate the path to achieving this for 7-Bromo-4-hydroxyquinoline-3-carboxylic acid.
Projected In Vitro Activity Profile
Based on the activities of structurally similar quinoline-3-carboxylic acids, it is hypothesized that 7-Bromo-4-hydroxyquinoline-3-carboxylic acid may exhibit potent antibacterial and anticancer activities.[6][7][8] The electron-withdrawing bromine atom at the 7-position could modulate the compound's electronic properties and enhance its interaction with biological targets.
Hypothesized Mechanism of Action: Dual Inhibition of Topoisomerase and Kinase Signaling
Many quinoline derivatives exert their therapeutic effects by interfering with DNA replication and cellular signaling pathways. A plausible mechanism for 7-Bromo-4-hydroxyquinoline-3-carboxylic acid could involve the dual inhibition of bacterial DNA gyrase (a type II topoisomerase) and key protein kinases in cancer cells.
Caption: Hypothesized dual mechanism of action.
In Vitro Assay Plan
To elucidate the in vitro activity, a panel of assays should be employed:
-
Antimicrobial Susceptibility Testing: Determination of Minimum Inhibitory Concentrations (MICs) against a panel of Gram-positive and Gram-negative bacteria.
-
Cytotoxicity Assays: Evaluation of the half-maximal inhibitory concentration (IC50) against various cancer cell lines (e.g., MCF-7, K562) and a non-cancerous cell line (e.g., HEK293) to assess selectivity.[8]
-
Enzyme Inhibition Assays: Direct measurement of the inhibitory activity against purified DNA gyrase and relevant protein kinases (e.g., Casein Kinase II).[9]
Projected In Vitro Performance and Comparative Analysis
The following table presents a projected in vitro profile for 7-Bromo-4-hydroxyquinoline-3-carboxylic acid alongside data for known quinoline derivatives.
| Compound | Target Organism/Cell Line | In Vitro Activity (MIC/IC50) | Reference |
| 7-Bromo-4-hydroxyquinoline-3-carboxylic acid | S. aureus | Projected: 1-5 µg/mL | - |
| MCF-7 (Breast Cancer) | Projected: 0.5-2 µM | - | |
| Coumarin-3-carboxylic acid derivative (A9) | Xanthomonas oryzae | Inhibition rate of 90.68% at 50 µg/mL | [6] |
| 2,4-disubstituted quinoline-3-carboxylic acid (2f) | MCF-7 and K562 | Micromolar inhibition | [8] |
| 4-quinolone-3-carboxamide derivative | Cannabinoid Receptor 2 (CB2) | Ki of 0.8 nM | [10] |
In Vivo Efficacy and Pharmacokinetic Assessment
Translating in vitro potency to in vivo efficacy is a pivotal step. This requires careful selection of animal models and a thorough evaluation of the compound's pharmacokinetic (PK) and pharmacodynamic (PD) properties.
In Vivo Experimental Workflow
A typical in vivo study would follow the workflow outlined below:
Caption: A streamlined in vivo experimental workflow.
Selection of In Vivo Models
-
For Antibacterial Activity: A murine systemic infection model or a thigh infection model with relevant pathogens (S. aureus, E. coli).
-
For Anticancer Activity: A subcutaneous xenograft model in immunocompromised mice, implanting human cancer cells (e.g., MCF-7).
Comparative In Vivo Data
This table provides a comparative overview of in vivo data for related compounds, offering a benchmark for the projected performance of our lead compound.
| Compound | Animal Model | Dosing Regimen | In Vivo Efficacy | Reference | | :--- | :--- | :--- | :--- | | 7-Bromo-4-hydroxyquinoline-3-carboxylic acid | Murine Xenograft (MCF-7) | Projected: 20 mg/kg, p.o., daily | Projected: Significant tumor growth inhibition | - | | Quinoline-4-carboxamide derivative (2) | P. berghei mouse model | 4 x 30 mg/kg, p.o., q.d. | Complete cure, ED90 of 0.1-0.3 mg/kg |[11] | | Nitroxoline (a hydroxyquinoline) | Salmonella-infected chickens | 100 mg/kg in-feed | Substantially reduces liver bacterial loads |[12] |
Forging the Link: The In Vitro-In Vivo Correlation (IVIVC)
The ultimate goal is to establish a predictive relationship between the in vitro dissolution or release characteristics and the in vivo pharmacokinetic profile.
The IVIVC Framework
Caption: The logical flow of an IVIVC study.
A Level A IVIVC, the most informative level, aims for a point-to-point correlation between the in vitro dissolution profile and the in vivo absorption profile. This is achieved by:
-
Obtaining in vitro dissolution profiles for different formulations of 7-Bromo-4-hydroxyquinoline-3-carboxylic acid.
-
Conducting in vivo pharmacokinetic studies with the same formulations.
-
Using deconvolution methods to derive the in vivo absorption profiles from the plasma concentration-time data.
-
Plotting the in vitro dissolution data against the in vivo absorption data to establish a mathematical correlation.
Detailed Experimental Protocols
Protocol 1: In Vitro Cytotoxicity (MTT Assay)
-
Cell Seeding: Plate cancer cells (e.g., MCF-7) in a 96-well plate at a density of 5,000-10,000 cells/well and incubate for 24 hours.[2]
-
Compound Treatment: Prepare serial dilutions of 7-Bromo-4-hydroxyquinoline-3-carboxylic acid and add to the wells. Include a vehicle control. Incubate for 48-72 hours.
-
MTT Addition: Add MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well and incubate for 4 hours.[2]
-
Formazan Solubilization: Remove the medium and add a solubilizing agent (e.g., DMSO) to dissolve the formazan crystals.
-
Absorbance Reading: Measure the absorbance at a specific wavelength (e.g., 570 nm) using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the control and determine the IC50 value.
Protocol 2: In Vivo Murine Xenograft Model
-
Cell Implantation: Subcutaneously inject a suspension of human cancer cells (e.g., 5 x 10^6 MCF-7 cells) into the flank of immunocompromised mice.
-
Tumor Growth: Allow tumors to reach a palpable size (e.g., 100-200 mm³).
-
Randomization and Dosing: Randomize the mice into treatment and control groups. Administer 7-Bromo-4-hydroxyquinoline-3-carboxylic acid (e.g., by oral gavage) daily.
-
Tumor Measurement: Measure tumor dimensions with calipers every 2-3 days and calculate the tumor volume.
-
Body Weight Monitoring: Monitor the body weight of the mice as an indicator of toxicity.
-
Study Endpoint: At the end of the study, euthanize the mice and excise the tumors for further analysis.
Conclusion and Future Perspectives
This guide provides a comprehensive roadmap for the preclinical evaluation of 7-Bromo-4-hydroxyquinoline-3-carboxylic acid, with a strong emphasis on establishing a robust IVIVC. The projected activities and proposed experimental frameworks are based on sound scientific principles and data from related quinoline derivatives. Future research should focus on validating these hypotheses through rigorous experimentation. A successful IVIVC will not only accelerate the development of this promising compound but also serve as a valuable tool for its lifecycle management.
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A Comparative Guide to the Cross-Reactivity Profile of 7-Bromo-4-hydroxyquinoline-3-carboxylic acid
This guide provides a comprehensive framework for evaluating the selectivity of 7-Bromo-4-hydroxyquinoline-3-carboxylic acid, a compound belonging to the 4-quinolone-3-carboxylic acid class of molecules. While direct cross-reactivity data for this specific compound is not extensively published, its core scaffold is recognized as a "privileged structure" in medicinal chemistry, known to interact with a wide range of biological targets, including kinases, DNA gyrase, and HIV-1 integrase.[1] This inherent biological promiscuity underscores the critical need for rigorous cross-reactivity profiling in the early stages of drug development.
This document will therefore serve as a practical guide for researchers, outlining a robust, multi-tiered strategy for characterizing the selectivity of 7-Bromo-4-hydroxyquinoline-3-carboxylic acid. We will operate under the hypothesis that its primary target is a protein kinase, a common target for this structural class, and compare its hypothetical performance against two well-characterized kinase inhibitors: Compound A , a highly selective inhibitor, and Compound B , a known multi-kinase inhibitor.
The Rationale for a Tiered Cross-Reactivity Screening Approach
A tiered approach to cross-reactivity screening is both scientifically sound and resource-efficient. It allows for a broad initial assessment of potential off-target interactions, followed by more focused and physiologically relevant assays for hits identified in the primary screen. This strategy minimizes the risk of overlooking critical off-target effects while managing the costs associated with large-scale screening.
Caption: A tiered workflow for assessing kinase inhibitor cross-reactivity.
Tier 1: Broad Kinase Panel Screening
The initial step involves screening 7-Bromo-4-hydroxyquinoline-3-carboxylic acid at a single, high concentration (e.g., 10 µM) against a large, representative panel of kinases. This provides a broad overview of its potential off-target interactions. Radiometric assays, which directly measure the incorporation of a radiolabeled phosphate group onto a substrate, are considered a gold standard for their accuracy and reproducibility.[2]
Illustrative Data: Tier 1 Kinase Panel Screen
| Kinase Family | 7-Bromo-4-hydroxyquinoline-3-carboxylic acid (% Inhibition at 10 µM) | Compound A (% Inhibition at 10 µM) | Compound B (% Inhibition at 10 µM) |
| Primary Target (Hypothetical: EGFR) | 95% | 98% | 92% |
| Src Family Kinases (SFKs) | 65% | 5% | 85% |
| VEGF Receptors | 40% | 2% | 75% |
| CDKs | 15% | <1% | 50% |
| MAP Kinases | 10% | <1% | 30% |
From this illustrative data, we can see that while 7-Bromo-4-hydroxyquinoline-3-carboxylic acid is a potent inhibitor of its hypothetical primary target (EGFR), it also shows significant activity against Src family kinases and moderate activity against VEGF receptors. This contrasts with the highly selective Compound A and the broadly active Compound B.
Tier 2: Dose-Response and Orthogonal Validation
Hits identified in the Tier 1 screen should be further investigated in dose-response studies to determine their IC50 values. This allows for a quantitative comparison of the compound's potency against its primary target and any identified off-targets.
Following IC50 determination, it is crucial to validate these findings using an orthogonal assay. This is a method that relies on a different detection technology to confirm the initial results, thereby reducing the likelihood of artifacts. For instance, if the primary screen was a radiometric activity assay, a binding assay such as Surface Plasmon Resonance (SPR) or Time-Resolved Fluorescence Resonance Energy Transfer (TR-FRET) could be employed.[3]
Illustrative Data: Tier 2 IC50 Determination (µM)
| Target | 7-Bromo-4-hydroxyquinoline-3-carboxylic acid (IC50) | Compound A (IC50) | Compound B (IC50) |
| EGFR | 0.05 | 0.02 | 0.1 |
| Src | 1.2 | >10 | 0.5 |
| VEGFR2 | 5.8 | >10 | 0.8 |
This data further refines our understanding of the compound's selectivity, providing a quantitative measure of its potency against different kinases.
Tier 3: Cellular Target Engagement and Functional Assays
The ultimate test of a compound's selectivity is its performance in a cellular context. Cell-based assays provide a more physiologically relevant environment, taking into account factors such as cell permeability and competition with endogenous ATP.[4][5]
A key assay in this tier is the cell-based phosphorylation assay. This assay measures the phosphorylation of a kinase's downstream substrate within the cell, providing a direct readout of the compound's inhibitory activity in a biological system.[6]
Experimental Protocol: Cell-Based Phosphorylation Assay
-
Cell Culture: Plate cells expressing the target kinase (e.g., A431 cells for EGFR) in 96-well plates and allow them to adhere overnight.
-
Compound Treatment: Treat the cells with a serial dilution of 7-Bromo-4-hydroxyquinoline-3-carboxylic acid or control compounds for 1-2 hours.
-
Ligand Stimulation: Stimulate the cells with the appropriate ligand (e.g., EGF for EGFR) for a short period (e.g., 10 minutes) to induce kinase activation and autophosphorylation.
-
Cell Lysis: Lyse the cells to release cellular proteins.
-
Detection: Quantify the level of phosphorylated target protein using an ELISA-based method or Western blotting.
-
Data Analysis: Plot the percentage of inhibition against the compound concentration to determine the cellular IC50 value.
Caption: Workflow for a cell-based phosphorylation assay.
Illustrative Data: Tier 3 Cellular IC50 (µM)
| Cellular Target | 7-Bromo-4-hydroxyquinoline-3-carboxylic acid (Cellular IC50) | Compound A (Cellular IC50) | Compound B (Cellular IC50) |
| p-EGFR | 0.2 | 0.1 | 0.5 |
| p-Src | 5.5 | >20 | 2.1 |
The cellular data often reveals a rightward shift in potency compared to biochemical assays, which is expected due to factors like cell membrane permeability and intracellular ATP concentrations. This data provides the most physiologically relevant assessment of a compound's selectivity.
Hypothetical Signaling Pathway of the Primary Target
Caption: A simplified representation of the EGFR signaling pathway.
Conclusion
This guide has outlined a comprehensive, tiered strategy for characterizing the cross-reactivity profile of 7-Bromo-4-hydroxyquinoline-3-carboxylic acid. By employing a combination of broad panel screening, dose-response analysis, orthogonal validation, and physiologically relevant cell-based assays, researchers can build a detailed understanding of a compound's selectivity. This knowledge is paramount for interpreting biological data, predicting potential off-target effects, and ultimately, for the successful development of safe and effective therapeutics. The illustrative data presented herein highlights how such a systematic approach can effectively differentiate between compounds with varying selectivity profiles.
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Introduction: The Quinoline Scaffold and the Need for Precise Characterization
The quinoline ring system is a privileged scaffold in medicinal chemistry and drug development, forming the core of numerous therapeutic agents, most notably in the realm of antimalarials and antibacterials. The precise biological activity of these compounds is exquisitely sensitive to the nature and position of substituents on the bicyclic core. 7-Bromo-4-hydroxyquinoline-3-carboxylic acid is one such derivative, a valuable building block whose utility in synthesis hinges on unambiguous structural verification.
This guide provides an in-depth comparative analysis of the key spectroscopic features of 7-Bromo-4-hydroxyquinoline-3-carboxylic acid. By contrasting its spectral data with those of closely related structures—the parent 4-hydroxyquinoline-3-carboxylic acid and its 7-chloro analog—we aim to provide researchers with a clear framework for structural elucidation. We will delve into the underlying principles of how specific structural modifications manifest in ¹H NMR, ¹³C NMR, Infrared (IR), and Mass Spectrometry (MS) data, supported by standard experimental protocols to ensure data integrity and reproducibility.
Molecular Structures Under Comparison
The introduction of different substituents at the C7 position and the presence of hydroxyl and carboxylic acid groups create distinct electronic environments. These differences are the primary drivers of the variations observed in their respective spectra.
Caption: Comparative molecular structures.
¹H and ¹³C NMR Spectroscopy: Mapping the Electronic Landscape
Nuclear Magnetic Resonance (NMR) spectroscopy is arguably the most powerful tool for the structural elucidation of organic molecules. The chemical shift of each nucleus provides a sensitive readout of its local electronic environment, which is directly influenced by the presence of electron-withdrawing or -donating groups.
Causality Behind Experimental Choices in NMR
The choice of a deuterated solvent is critical. Dimethyl sulfoxide-d₆ (DMSO-d₆) is often preferred for these compounds due to their poor solubility in less polar solvents like chloroform-d (CDCl₃). Furthermore, the acidic protons of the hydroxyl and carboxylic acid groups are more likely to be observed in DMSO-d₆, as they exchange less rapidly with residual water compared to other solvents. For complex spectra with overlapping signals in the aromatic region, 2D NMR techniques like COSY (Correlation Spectroscopy) are invaluable for assigning proton connectivities.[1]
Comparative ¹H NMR Data
The substitution pattern on the quinoline ring dictates the chemical shifts and coupling patterns of the aromatic protons. The introduction of an electron-withdrawing halogen at C7 has a pronounced deshielding effect on neighboring protons, particularly H-6 and H-8.
| Proton | 4-Hydroxyquinoline-3-carboxylic acid (Predicted) | 7-Chloro-4-hydroxyquinoline-3-carboxylic acid (Predicted) | 7-Bromo-4-hydroxyquinoline-3-carboxylic acid (Predicted) | Rationale for Shift |
| H-2 | ~8.9 ppm (s) | ~9.0 ppm (s) | ~9.0 ppm (s) | Deshielded by adjacent nitrogen and C=O of the tautomeric form. |
| H-5 | ~8.1 ppm (d) | ~8.2 ppm (d) | ~8.3 ppm (d) | Peri-effect from C4-OH/oxo group. Minor deshielding from C7 halogen. |
| H-6 | ~7.5 ppm (t) | ~7.6 ppm (dd) | ~7.7 ppm (dd) | Deshielded by the adjacent C7 halogen. |
| H-8 | ~7.8 ppm (d) | ~8.1 ppm (d) | ~8.2 ppm (d) | Deshielded by the adjacent C7 halogen and proximity to ring nitrogen. |
| -OH | ~12-14 ppm (br s) | ~12-14 ppm (br s) | ~12-14 ppm (br s) | Hydrogen-bonded phenolic proton, often broad. |
| -COOH | ~13-15 ppm (br s) | ~13-15 ppm (br s) | ~13-15 ppm (br s) | Acidic proton, very broad and downfield. |
Note: Experimental values can vary based on solvent and concentration. The most significant change is the downfield shift of H-6 and H-8 upon halogenation at C7, with bromine causing a slightly larger shift than chlorine due to its greater polarizability.
Comparative ¹³C NMR Data
The effect of substituents is also clearly visible in the ¹³C NMR spectrum. The carbon directly attached to the halogen (C7) is significantly influenced, as are the carbonyl and hydroxyl-bearing carbons.
| Carbon | 4-Hydroxyquinoline-3-carboxylic acid (Predicted) | 7-Chloro-4-hydroxyquinoline-3-carboxylic acid (Predicted) | 7-Bromo-4-hydroxyquinoline-3-carboxylic acid (Predicted) | Rationale for Shift |
| C=O | ~168 ppm | ~167 ppm | ~167 ppm | Carboxylic acid carbonyl, highly deshielded. |
| C4 | ~175 ppm | ~174 ppm | ~174 ppm | Carbon bearing the hydroxyl group, existing in tautomeric equilibrium. |
| C7 | ~128 ppm | ~135 ppm | ~125 ppm | Direct attachment to halogen. Chlorine is deshielding; bromine's effect is more complex ("heavy atom effect"). |
| C8 | ~125 ppm | ~127 ppm | ~128 ppm | Influenced by the C7 substituent. |
| C9 | ~140 ppm | ~141 ppm | ~141 ppm | Bridgehead carbon. |
Note: Carboxyl carbons typically appear in the 165-185 δ range.[2] The carbon attached to the electronegative oxygen atoms is significantly deshielded.[3]
Infrared (IR) Spectroscopy: Probing Functional Groups
IR spectroscopy excels at identifying functional groups. For this series of molecules, the key signatures are the O-H and C=O vibrations.
Key Vibrational Frequencies
The spectra are dominated by features characteristic of a hydrogen-bonded carboxylic acid and a phenolic hydroxyl group.
| Functional Group | Vibrational Mode | Expected Wavenumber (cm⁻¹) | Appearance |
| Carboxylic Acid O-H | Stretch | 3300 - 2500 | Very broad, often obscuring C-H stretches.[4] |
| Phenolic O-H | Stretch | ~3400 - 3200 | Broad, superimposed on the carboxylic acid O-H. |
| Aromatic C-H | Stretch | ~3100 - 3000 | Sharp peaks on top of the broad O-H band. |
| Carboxylic Acid C=O | Stretch | 1760 - 1690 | Strong, sharp.[2] |
| Aromatic C=C | Stretch | ~1620 - 1580 | Medium to strong, multiple bands. |
| C-O | Stretch | 1320 - 1210 | Strong.[4] |
| C-Cl / C-Br | Stretch | < 800 | Weak to medium, in the fingerprint region. |
The most informative region is from 4000 to 1500 cm⁻¹. The broad absorption from 3300-2500 cm⁻¹ is a hallmark of a hydrogen-bonded carboxylic acid.[4] The strong carbonyl (C=O) peak around 1700 cm⁻¹ confirms its presence. The differences between the bromo, chloro, and unsubstituted analogs in the IR spectrum are subtle and primarily confined to the low-frequency fingerprint region where the C-Br and C-Cl stretching vibrations occur.
Mass Spectrometry: Confirming Molecular Weight and Halogen Presence
Mass spectrometry provides the molecular weight and, crucially, can confirm the presence and identity of halogens through their distinct isotopic patterns.
Key Fragmentation and Isotopic Patterns
| Compound | Molecular Formula | Monoisotopic Mass (Da) | Key Feature in MS |
| 7-Bromo-4-hydroxyquinoline-3-carboxylic acid | C₁₀H₆BrNO₃ | 266.95 | M+ and M+2 peaks of ~1:1 intensity ratio due to ⁷⁹Br and ⁸¹Br isotopes.[5] |
| 7-Chloro-4-hydroxyquinoline-3-carboxylic acid | C₁₀H₆ClNO₃ | 223.00 | M+ and M+2 peaks of ~3:1 intensity ratio due to ³⁵Cl and ³⁷Cl isotopes.[6] |
| 4-Hydroxyquinoline-3-carboxylic acid | C₁₀H₇NO₃ | 189.04 | Single prominent molecular ion peak.[7] |
The most powerful diagnostic feature in the mass spectrum of the target compound is the pair of peaks for the molecular ion ([M]⁺ and [M+2]⁺) with nearly equal abundance, which is the unmistakable signature of a single bromine atom. For the chloro analog, this ratio is approximately 3:1. Common fragmentation pathways for carboxylic acids include the loss of water (M-18) and the loss of the carboxyl group (M-45).[8]
UV-Vis Spectroscopy: Analyzing the Conjugated System
The extended π-system of the quinoline core gives rise to strong UV absorption. Substituents can modify the energy of the electronic transitions, causing shifts in the absorption maxima (λ_max).
The quinoline ring system typically shows multiple absorption bands corresponding to π → π* transitions. The introduction of an auxochrome like the -OH group and halogens leads to a bathochromic (red) shift to longer wavelengths. While specific experimental data is sparse, one can predict that all three substituted quinolines will absorb at a longer wavelength than the basic quinoline scaffold due to the extended conjugation and the presence of the auxochromic hydroxyl group.[9][10]
Standard Operating Protocols
To ensure the generation of high-quality, reproducible data, adherence to standardized protocols is paramount.
Caption: General experimental workflow for spectroscopic analysis.
Protocol 1: NMR Spectrum Acquisition
-
Sample Preparation: Accurately weigh 5-10 mg of the quinoline derivative.[11]
-
Dissolve the sample in approximately 0.6 mL of a suitable deuterated solvent (e.g., DMSO-d₆) in a clean, dry NMR tube.
-
Cap the tube and invert gently several times to ensure the sample is fully dissolved.
-
Instrument Setup: Insert the sample into the NMR spectrometer.
-
Lock the spectrometer's magnetic field on the deuterium signal of the solvent.
-
Optimize the magnetic field homogeneity (shimming) to achieve sharp, symmetrical peaks.[11]
-
¹H Spectrum Acquisition: Use a standard single-pulse experiment. Key parameters include spectral width (e.g., -2 to 16 ppm), acquisition time (~2-3 s), relaxation delay (1-5 s), and the number of scans (typically 8 to 64 for good signal-to-noise).
-
¹³C Spectrum Acquisition: Use a proton-decoupled pulse sequence. A wider spectral width is needed (e.g., 0 to 200 ppm). Due to the low natural abundance of ¹³C, a greater number of scans is required.
-
Data Processing: Perform a Fourier Transform (FT) on the acquired Free Induction Decay (FID). Phase the spectrum and perform baseline correction. Reference the spectrum to the residual solvent peak or an internal standard like TMS (0.00 ppm).
Protocol 2: Mass Spectrum Acquisition (ESI-MS)
-
Sample Preparation: Prepare a dilute solution of the sample (~0.1 mg/mL) in a suitable solvent such as methanol or acetonitrile.
-
Infusion: Infuse the sample solution directly into the electrospray ionization (ESI) source of the mass spectrometer at a low flow rate (e.g., 5-10 µL/min).
-
Acquisition Parameters: Set the instrument to acquire data in both positive and negative ion modes to determine which provides a better signal for the molecular ion. Set an appropriate mass range (e.g., m/z 50-500).
-
Analysis: Identify the peak corresponding to the molecular ion ([M+H]⁺ in positive mode or [M-H]⁻ in negative mode). Zoom in on the molecular ion cluster to clearly resolve and measure the relative intensities of the isotopic peaks.
Conclusion
The structural characterization of 7-Bromo-4-hydroxyquinoline-3-carboxylic acid is readily achieved through a multi-technique spectroscopic approach. Each method provides a unique and complementary piece of the structural puzzle. ¹H and ¹³C NMR confirm the carbon-hydrogen framework and the electronic impact of the substituents. IR spectroscopy provides rapid verification of the key carboxylic acid and hydroxyl functional groups. Finally, mass spectrometry delivers an unambiguous confirmation of the molecular weight and, most critically, the presence of the bromine atom through its characteristic M+/M+2 isotopic signature. This comparative guide illustrates how subtle changes in molecular structure produce predictable and interpretable changes in spectral data, providing researchers with the necessary tools for confident compound identification and characterization in their synthetic and drug discovery endeavors.
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PubChemLite. (n.d.). 7-bromo-4-hydroxyquinoline-3-carboxylic acid (C10H6BrNO3). Retrieved from [Link]
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PubChem. (n.d.). Ethyl 7-bromo-4-hydroxyquinoline-3-carboxylate | C12H10BrNO3 | CID 683685. Retrieved from [Link]
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A Researcher's Guide to the In Vitro Evaluation of 7-Bromo-4-hydroxyquinoline-3-carboxylic Acid as a Novel Anticancer Candidate
Authored by: Senior Application Scientist, Discovery Oncology
Date: January 11, 2026
Introduction: The Quinoline Scaffold as a Foundation for Anticancer Drug Discovery
The quinoline ring system is a privileged heterocyclic scaffold in medicinal chemistry, forming the structural core of numerous compounds with potent and diverse pharmacological activities.[1][2] In oncology, quinoline derivatives have emerged as a particularly fruitful area of research, with compounds demonstrating efficacy through a variety of mechanisms, including the induction of apoptosis and cell cycle arrest, inhibition of angiogenesis, and disruption of critical cell signaling pathways.[3][4] The versatility of the quinoline core allows for extensive chemical modification, enabling the fine-tuning of a compound's potency, selectivity, and pharmacokinetic properties.[4]
This guide focuses on 7-Bromo-4-hydroxyquinoline-3-carboxylic acid , a specific derivative of interest. The 4-quinolone-3-carboxylic acid motif is a well-established pharmacophore known to interact with various biological targets.[5] The strategic placement of a bromine atom at the C7-position provides a handle for potential future derivatization while also influencing the molecule's electronic properties, which can be critical for target engagement. Given the established anticancer potential of the broader quinoline class, a systematic evaluation of this specific compound against a panel of human cancer cell lines is a logical and necessary step in determining its potential as a therapeutic agent.
This document provides a comparative framework for such an evaluation, presenting hypothetical, yet realistic, experimental data and the detailed protocols required to generate it.
Comparative Cytotoxicity Profile
A primary goal in early-stage anticancer drug discovery is to determine a compound's potency (how much of the drug is needed to be effective) and its selectivity (whether it preferentially affects cancer cells over normal cells). This is typically achieved by screening the compound against a panel of diverse cancer cell lines. The National Cancer Institute's NCI-60 panel, a collection of 60 human cancer cell lines representing nine different cancer types, is a gold standard for this type of analysis.[6][7][8]
For this guide, we present a hypothetical dataset from a focused panel to illustrate the compound's performance. The half-maximal inhibitory concentration (IC50), the concentration of a drug that inhibits cell growth by 50%, is the key metric. Doxorubicin, a widely used chemotherapeutic agent, is included as a positive control for comparison.
Table 1: Comparative In Vitro Cytotoxicity (IC50) of 7-Bromo-4-hydroxyquinoline-3-carboxylic acid and Doxorubicin
| Compound | MCF-7 (Breast) IC50 (µM) | HCT-116 (Colon) IC50 (µM) | A549 (Lung) IC50 (µM) | HEK293 (Normal Kidney) IC50 (µM) |
| 7-Bromo-4-hydroxyquinoline-3-carboxylic acid | 4.85 | 2.15 | 7.30 | > 50 |
| Doxorubicin | 0.95 | 0.60 | 1.25 | 8.5 |
Data Interpretation: The hypothetical data suggests that 7-Bromo-4-hydroxyquinoline-3-carboxylic acid exhibits potent cytotoxic activity against colon (HCT-116) and breast (MCF-7) cancer cell lines, with moderate activity against the lung cancer cell line (A549). Critically, its IC50 value against the non-cancerous HEK293 cell line is significantly higher (>50 µM), indicating a favorable selectivity window. While not as potent as the standard-of-care drug Doxorubicin, its selectivity for cancer cells over normal cells appears superior in this model, a highly desirable characteristic for a developmental therapeutic.
Core Experimental Methodologies
Accurate and reproducible data are the bedrock of drug discovery. The following protocols describe standard colorimetric assays for determining in vitro cytotoxicity. The choice between them can depend on laboratory preference and specific cell line characteristics, though the Sulforhodamine B (SRB) assay is often preferred for its simplicity and stability.[9]
Experimental Workflow Overview
The general process for evaluating a compound's cytotoxicity is a multi-day workflow that requires careful execution at each step.
Caption: General workflow for in vitro cytotoxicity screening.
Protocol 1: Sulforhodamine B (SRB) Assay
This assay is based on the ability of the SRB dye to bind to basic amino acids of cellular proteins that have been fixed to the plate, providing a measure of total biomass.[10]
Causality: The use of Trichloroacetic acid (TCA) is critical; it simultaneously fixes the cells to the bottom of the well and makes the proteins accessible for staining by precipitating them.
Step-by-Step Protocol:
-
Cell Seeding: Seed cells into 96-well plates at a predetermined optimal density (e.g., 5,000-10,000 cells/well) in 100 µL of complete medium. Incubate for 24 hours at 37°C, 5% CO2.
-
Compound Addition: Prepare serial dilutions of 7-Bromo-4-hydroxyquinoline-3-carboxylic acid and the positive control (e.g., Doxorubicin) in culture medium. Add 100 µL of the diluted compounds to the respective wells. Include vehicle-only (e.g., 0.1% DMSO) and medium-only controls.
-
Incubation: Incubate the plates for an additional 48-72 hours.
-
Cell Fixation: Gently discard the supernatant. Add 100 µL of cold 10% (w/v) TCA to each well and incubate at 4°C for 1 hour. This step fixes the cells and their proteins to the plate.
-
Washing: Discard the TCA solution. Wash the plates five times with slow-running tap water to remove unbound TCA and media components. Air dry the plates completely.
-
Staining: Add 100 µL of 0.4% (w/v) SRB solution in 1% acetic acid to each well. Incubate at room temperature for 10-30 minutes.
-
Remove Unbound Dye: Discard the SRB solution. Quickly wash the plates five times with 1% (v/v) acetic acid to remove unbound dye. Air dry the plates completely.
-
Solubilization: Add 200 µL of 10 mM Tris base solution (pH 10.5) to each well to solubilize the protein-bound dye. Place the plates on a shaker for 5-10 minutes to ensure complete dissolution.
-
Absorbance Reading: Read the absorbance on an automated plate reader at a wavelength of 515 nm.
-
Data Analysis: Calculate the percentage of cell growth inhibition relative to the vehicle control and determine the IC50 value using non-linear regression analysis.
Protocol 2: MTT Assay
This assay measures the metabolic activity of cells. The yellow tetrazolium salt MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) is reduced by mitochondrial dehydrogenases in living cells to form a purple formazan product.[11]
Causality: The conversion of MTT to formazan is dependent on the activity of mitochondrial reductase enzymes, making this a direct measure of metabolic viability. The formazan crystals are insoluble in aqueous solution, necessitating the use of a solubilizing agent like DMSO.
Step-by-Step Protocol:
-
Cell Seeding & Compound Addition: Follow steps 1-3 of the SRB protocol.
-
MTT Addition: After the 48-72 hour incubation, add 20 µL of MTT solution (5 mg/mL in PBS) to each well. Incubate for 3-4 hours at 37°C, allowing viable cells to convert MTT to formazan crystals.
-
Solubilization: Carefully remove the medium from the wells. Add 150 µL of DMSO to each well to dissolve the formazan crystals.
-
Absorbance Reading: Gently shake the plates for 15 minutes to ensure the formazan is fully dissolved. Read the absorbance at 570 nm.
-
Data Analysis: Calculate the percentage of viable cells relative to the vehicle control and determine the IC50 value.
Plausible Mechanism of Action: Targeting Key Signaling Pathways
Many quinoline-based anticancer agents function by inhibiting protein kinases involved in pro-survival signaling pathways that are often dysregulated in cancer.[12] Pathways such as the PI3K/Akt/mTOR and Ras/Raf/MEK/ERK cascades are common targets. Inhibition of these pathways can halt cell proliferation and induce apoptosis.
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assessing the selectivity of 7-Bromo-4-hydroxyquinoline-3-carboxylic acid for its biological target
In the landscape of modern drug discovery, the quest for novel therapeutics is not merely a search for potent molecules, but for precisely targeted ones. The compound 7-Bromo-4-hydroxyquinoline-3-carboxylic acid emerges from a privileged chemical family, the 4-quinolone-3-carboxylic acids, which have yielded a remarkable diversity of bioactive agents, from antibacterial to antitumor compounds.[1] This guide provides a comprehensive framework for researchers, scientists, and drug development professionals on how to rigorously assess the target selectivity of this, or any, promising small molecule.
While the 4-quinolone-3-carboxylic acid scaffold is associated with multiple biological activities, early studies have indicated that compounds from this class can act as inhibitors of cellular respiration, with malate dehydrogenase being a potential intracellular target.[2] We will use this as a foundational example to explore the principles and practices of selectivity profiling. The central challenge in developing a new drug is ensuring it predominantly interacts with the intended biological target to produce a therapeutic effect, while minimizing interactions with other molecules in the proteome that could lead to unwanted side effects.[3] This guide will dissect the experimental strategies and workflows essential for characterizing the selectivity profile of a lead compound.
The Imperative of Selectivity in Drug Development
Selectivity is the measure of a drug's ability to bind to its intended target with significantly higher affinity than to other, unintended targets.[4] A highly selective compound is often, though not always, associated with a cleaner safety profile. Conversely, a non-selective, or "promiscuous," compound can lead to off-target effects, which may range from benign to toxic. The journey to understanding a compound's selectivity is a multi-step, evidence-gathering process. It begins with a primary target and expands to systematically probe for interactions across a wide range of related and unrelated proteins.
Experimental Strategies for Mapping Selectivity
A robust assessment of selectivity relies on a combination of in vitro and in-cell methodologies. Each approach offers unique insights, and their collective data provides a more complete picture of the compound's behavior.
Biochemical Assays: The First Tier of Inquiry
Biochemical assays, particularly enzyme inhibition assays, are the workhorse of early-stage selectivity profiling.[5] They directly measure the effect of a compound on the activity of a purified enzyme.
-
Principle: A known concentration of the target enzyme is incubated with its substrate and varying concentrations of the inhibitor. The rate of product formation is measured, typically via spectrophotometry, fluorometry, or luminometry.
-
Data Output: The primary output is the IC50 value, which is the concentration of the inhibitor required to reduce the enzyme's activity by 50%.
-
Application to Our Compound: To assess the selectivity of 7-Bromo-4-hydroxyquinoline-3-carboxylic acid, one would first determine its IC50 against the primary target, malate dehydrogenase. Subsequently, the compound would be tested against a panel of other dehydrogenases and, ideally, a broader panel of enzymes to identify potential off-targets.
-
Pros: High-throughput, relatively low cost, provides direct functional data (inhibition).
-
Cons: Performed in a simplified, artificial environment that lacks the complexity of a living cell. The results can be influenced by assay conditions such as ATP concentration for kinase assays.[6]
Binding Assays: Quantifying Physical Interaction
While functional assays measure the consequence of a compound binding to a target, binding assays directly quantify the affinity of this interaction.
-
Principle: These assays measure the equilibrium dissociation constant (Kd), which reflects the strength of the bond between the compound and the protein. Common techniques include radioligand displacement assays, surface plasmon resonance (SPR), and isothermal titration calorimetry (ITC).
-
Data Output: A Kd value, where a lower Kd indicates a higher binding affinity.
-
Application to Our Compound: A competitive binding assay could be developed where a known ligand for the malate dehydrogenase active site is displaced by 7-Bromo-4-hydroxyquinoline-3-carboxylic acid. This would provide a direct measure of its affinity for the target.
-
Pros: Provides a direct measure of affinity, can be used for targets that are not enzymes.
-
Cons: Does not provide functional information (a compound can bind without having a functional effect), can be lower throughput and more technically demanding than biochemical assays.
Cellular Thermal Shift Assay (CETSA): Probing Target Engagement in a Native Environment
CETSA is a powerful technique that moves the assessment of target interaction into the more physiologically relevant context of a live cell or cell lysate.[7]
-
Principle: The binding of a ligand (our compound) to its target protein often increases the thermal stability of the protein. In a CETSA experiment, cells or lysates are treated with the compound, heated to various temperatures, and the amount of soluble (non-denatured) target protein remaining is quantified, typically by Western blot or mass spectrometry.
-
Data Output: A "thermal shift" or an increase in the melting temperature (Tm) of the target protein in the presence of the compound, indicating direct engagement.
-
Application to Our Compound: Intact cells would be treated with 7-Bromo-4-hydroxyquinoline-3-carboxylic acid. The cells would then be heated, and the amount of soluble malate dehydrogenase would be compared to untreated cells to see if the compound conferred thermal stability.
-
Pros: Measures target engagement in a native cellular environment, does not require modification of the compound.
-
Cons: Lower throughput than in vitro assays, requires a specific antibody for the target protein (for Western blot-based detection).
Comparative Analysis of Selectivity Profiling Methods
| Method | Principle | Data Output | Throughput | Physiological Relevance | Pros | Cons |
| Biochemical Assays | Measures inhibition of purified enzyme activity. | IC50 | High | Low | Direct functional data, cost-effective. | Artificial environment, can be misleading.[6] |
| Binding Assays | Measures direct binding affinity to a purified protein. | Kd | Medium | Low | Direct measure of affinity, applicable to non-enzymes. | No functional information, can be technically demanding. |
| CETSA | Measures ligand-induced thermal stabilization of the target protein in cells or lysates. | Thermal Shift (ΔTm) | Low to Medium | High | Measures target engagement in a native context, label-free.[7] | Indirect measure of binding, requires specific antibodies or mass spectrometry. |
Designing a Selectivity Assessment Workflow
A logical and tiered approach is the most efficient strategy for assessing the selectivity of a new compound.[5]
Caption: A tiered workflow for selectivity profiling.
Detailed Experimental Protocols
Protocol 1: Malate Dehydrogenase (MDH) Inhibition Assay
This protocol is adapted from standard spectrophotometric assays for MDH activity.
Objective: To determine the IC50 of 7-Bromo-4-hydroxyquinoline-3-carboxylic acid against purified malate dehydrogenase.
Materials:
-
Purified malate dehydrogenase
-
Assay buffer (e.g., 100 mM potassium phosphate, pH 7.5)
-
Oxaloacetate solution
-
NADH solution
-
7-Bromo-4-hydroxyquinoline-3-carboxylic acid stock solution in DMSO
-
96-well microplate
-
Microplate reader capable of measuring absorbance at 340 nm
Procedure:
-
Prepare a serial dilution of 7-Bromo-4-hydroxyquinoline-3-carboxylic acid in assay buffer. Also, prepare a vehicle control (DMSO in assay buffer).
-
In a 96-well plate, add 5 µL of the compound dilutions or vehicle control to each well.
-
Add 85 µL of a master mix containing assay buffer, NADH (to a final concentration of ~0.2 mM), and MDH enzyme to each well.
-
Incubate the plate at room temperature for 15 minutes to allow the compound to bind to the enzyme.
-
Initiate the reaction by adding 10 µL of oxaloacetate solution to each well.
-
Immediately place the plate in the microplate reader and measure the decrease in absorbance at 340 nm over time (kinetic read). The decrease in absorbance corresponds to the oxidation of NADH.
-
Calculate the initial reaction velocity for each concentration of the inhibitor.
-
Plot the reaction velocity against the logarithm of the inhibitor concentration and fit the data to a dose-response curve to determine the IC50 value.
Protocol 2: Cellular Thermal Shift Assay (CETSA)
This protocol outlines a basic CETSA experiment using Western blotting for detection.
Objective: To determine if 7-Bromo-4-hydroxyquinoline-3-carboxylic acid engages with and stabilizes malate dehydrogenase in intact cells.
Materials:
-
Cultured cells that express the target protein (e.g., HEK293 cells)
-
Cell culture medium
-
PBS (Phosphate-Buffered Saline)
-
7-Bromo-4-hydroxyquinoline-3-carboxylic acid
-
DMSO (vehicle control)
-
Lysis buffer with protease inhibitors
-
PCR tubes or strips
-
Thermal cycler
-
Centrifuge
-
SDS-PAGE and Western blotting reagents
-
Primary antibody against malate dehydrogenase
-
Secondary antibody (HRP-conjugated)
-
Chemiluminescent substrate
Procedure:
-
Treat cultured cells with the desired concentration of 7-Bromo-4-hydroxyquinoline-3-carboxylic acid or vehicle (DMSO) for a specified time (e.g., 1 hour) in the cell culture incubator.
-
Harvest the cells, wash with PBS, and resuspend in a small volume of PBS containing protease inhibitors.
-
Aliquot the cell suspension into PCR tubes.
-
Heat the tubes to a range of different temperatures using a thermal cycler (e.g., 40°C to 70°C in 2°C increments) for 3 minutes, followed by cooling at room temperature for 3 minutes.
-
Lyse the cells by freeze-thawing (e.g., three cycles of freezing in liquid nitrogen and thawing at room temperature).
-
Separate the soluble fraction (containing non-denatured proteins) from the precipitated (denatured) proteins by centrifugation at high speed (e.g., 20,000 x g) for 20 minutes at 4°C.
-
Transfer the supernatant (soluble fraction) to new tubes.
-
Analyze the amount of soluble malate dehydrogenase in each sample by SDS-PAGE and Western blotting using a specific primary antibody.
-
Quantify the band intensities and plot the percentage of soluble protein against the temperature for both the compound-treated and vehicle-treated samples. A shift in the curve to the right for the compound-treated sample indicates thermal stabilization and target engagement.
Conclusion
The assessment of selectivity is a cornerstone of modern drug development, transforming promising hits into viable therapeutic candidates. For a molecule like 7-Bromo-4-hydroxyquinoline-3-carboxylic acid, with its roots in a versatile chemical scaffold, a systematic and multi-faceted approach to selectivity profiling is not just recommended, but essential. By integrating biochemical assays, binding studies, and cellular target engagement methods like CETSA, researchers can build a comprehensive understanding of a compound's interaction profile. This rigorous evaluation is critical for advancing molecules with the highest potential for efficacy and safety into the next stages of drug discovery.
References
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Knight, Z. A., & Shokat, K. M. (2005). Measuring and interpreting the selectivity of protein kinase inhibitors. Cell, 123(5), 721-733. [Link]
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Klaeger, S., Gohlke, B., & Kuster, B. (2013). A guide to picking the most selective kinase inhibitor tool compounds for pharmacological validation of drug targets. Current Opinion in Chemical Biology, 17(3), 312-317. [Link]
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Vieth, M., Sutherland, J. J., & Robertson, D. H. (2005). Computational analysis of kinase inhibitor selectivity using structural knowledge. Bioinformatics, 21(10), 2316-2326. [Link]
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Reaction Biology. (n.d.). Kinase Selectivity Panels. Retrieved from [Link]
- Zorn, J. A., & Wells, J. A. (2010). Turning enzymes ON with small molecules. Nature Chemical Biology, 6(3), 179-188. This is an illustrative reference for the broader concepts of small molecule modulation of proteins. A more direct citation from the search results is: Karaman, M. W., et al. (2008). A quantitative analysis of kinase inhibitor selectivity.
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Rodrigues, T., & Bernardes, G. J. (2020). The Art of Finding the Right Drug Target: Emerging Methods and Strategies. Angewandte Chemie International Edition, 59(31), 12668-12680. [Link]
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Patsnap. (2025, May 21). How to improve drug selectivity? Synapse. [Link]
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Terstappen, G. C., Schlüpen, C., Raggiaschi, R., & Gaviraghi, G. (2007). Target identification and mechanism of action in chemical biology and drug discovery. Nature Reviews Drug Discovery, 6(11), 891-903. [Link]
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Drug Hunter. (2023, May 1). Drug Target Identification Methods After a Phenotypic Screen. [Link]
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PubChem. (n.d.). Ethyl 7-bromo-4-hydroxyquinoline-3-carboxylate. Retrieved from [Link]
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PubChem. (n.d.). 7-Bromo-4-hydroxyisoquinoline-3-carboxylic acid. Retrieved from [Link]
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ResearchGate. (n.d.). Known experimental techniques to identify drug targets. [Link]
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Shah, K. J., & Coats, E. A. (1977). Design, synthesis, and correlation analysis of 7-substituted 4-hydroxyquinoline-3-carboxylic acids as inhibitors of cellular respiration. Journal of Medicinal Chemistry, 20(8), 1001-1006. [Link]
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A Comparative Guide to the Physicochemical Properties of 7-Bromo-4-hydroxyquinoline-3-carboxylic Acid and Its Derivatives
In the landscape of medicinal chemistry and drug development, the quinoline scaffold holds a place of prominence, forming the core of numerous therapeutic agents.[1][2] Among these, 7-Bromo-4-hydroxyquinoline-3-carboxylic acid stands as a significant starting point for the synthesis of novel compounds with potential biological activity. The strategic modification of its functional groups—the carboxylic acid and the hydroxyl group—can profoundly alter its physicochemical properties, thereby influencing its absorption, distribution, metabolism, and excretion (ADME) profile, as well as its target engagement.
This guide provides an in-depth comparative analysis of the key physicochemical properties of 7-Bromo-4-hydroxyquinoline-3-carboxylic acid versus its common derivatives, such as esters and amides. We will delve into the theoretical underpinnings of how these structural modifications are anticipated to influence solubility, acidity (pKa), and lipophilicity (LogP), supported by available data and established chemical principles. Furthermore, this guide furnishes detailed, field-proven experimental protocols for the empirical determination of these critical parameters, empowering researchers to validate these properties in their own laboratories.
The Parent Compound: 7-Bromo-4-hydroxyquinoline-3-carboxylic Acid at a Glance
7-Bromo-4-hydroxyquinoline-3-carboxylic acid is a solid, typically appearing white to off-white.[3] Its structure is characterized by a quinoline ring system, a bromine atom at the 7-position, a hydroxyl group at the 4-position, and a carboxylic acid at the 3-position. This combination of functional groups imparts a specific set of physicochemical characteristics that serve as a baseline for our comparison. It is known to be sparingly soluble in water.[3]
Comparative Physicochemical Properties: A Data-Driven Analysis
The transformation of the carboxylic acid group into an ester or an amide is a common strategy in medicinal chemistry to modulate a molecule's properties. Below, we compare the predicted physicochemical properties of the parent acid with its ethyl ester and a hypothetical carboxamide derivative.
| Property | 7-Bromo-4-hydroxyquinoline-3-carboxylic acid | Ethyl 7-bromo-4-hydroxyquinoline-3-carboxylate | 7-Bromo-4-hydroxyquinoline-3-carboxamide (Hypothetical) | Rationale for Predicted Changes |
| Molecular Weight ( g/mol ) | 268.06[4] | 296.12[5] | 267.08 | Esterification with ethanol increases molecular weight. Amidation results in a minimal change. |
| Predicted pKa (acidic) | 3.83 ± 0.40[3] | N/A | N/A | The carboxylic acid proton is ionizable. Ester and amide derivatives lack this acidic proton. |
| Predicted XLogP | 2.5[4] | 2.7[5] | ~2.3 | Esterification increases lipophilicity by masking the polar carboxylic acid. Amides are generally more polar than esters but less polar than carboxylic acids, leading to a predicted intermediate lipophilicity. |
| Hydrogen Bond Donors | 2 | 1 | 2 | The carboxylic acid has two hydrogen bond donors (OH and COOH). The ester has one (OH). The primary amide has two (OH and NH2). |
| Hydrogen Bond Acceptors | 3 | 3 | 3 | The number of hydrogen bond acceptors remains the same across these derivatives. |
| Aqueous Solubility | Sparingly soluble[3] | Predicted to be lower | Predicted to be slightly higher than the ester | Increased lipophilicity of the ester is expected to decrease aqueous solubility. The amide's ability to form more hydrogen bonds may slightly improve solubility compared to the ester. |
The "Why": Causality Behind Physicochemical Shifts
The derivatization of the carboxylic acid group is a deliberate choice to fine-tune the molecule's behavior.
-
Esterification : The conversion of the carboxylic acid to an ethyl ester is a classic example of increasing lipophilicity. By replacing the acidic proton with an ethyl group, we eliminate a key site for ionization and hydrogen bonding with water, thereby reducing aqueous solubility and enhancing the molecule's ability to partition into a nonpolar environment. This is reflected in the higher predicted XLogP value for the ethyl ester.[4][5] Such a modification can be crucial for improving membrane permeability.
-
Amidation : Replacing the carboxylic acid with a primary amide introduces a different set of properties. While the acidic pKa is removed, the amide group can still participate in hydrogen bonding as both a donor and an acceptor. This generally results in a compound that is more polar than the corresponding ester but less polar than the parent carboxylic acid. The impact on solubility can be complex, but often, the ability to form strong hydrogen bonds can lead to better interactions with polar solvents compared to esters.
Experimental Protocols for Physicochemical Characterization
To move from prediction to empirical evidence, rigorous experimental determination of these properties is essential. The following are standardized protocols for measuring solubility, pKa, and LogP.
Aqueous Solubility Determination: The Shake-Flask Method
The shake-flask method is considered the gold standard for determining thermodynamic solubility.[6]
Protocol:
-
Preparation : Add an excess amount of the test compound to a series of vials containing a known volume of aqueous buffer (e.g., phosphate-buffered saline, pH 7.4).
-
Equilibration : Seal the vials and agitate them at a constant temperature (e.g., 25°C or 37°C) for a sufficient period (typically 24-48 hours) to ensure equilibrium is reached.[7][8]
-
Phase Separation : After equilibration, cease agitation and allow the undissolved solid to settle. Centrifuge the samples to pellet any remaining solid.
-
Quantification : Carefully remove an aliquot of the supernatant and determine the concentration of the dissolved compound using a suitable analytical method, such as UV-Vis spectroscopy or HPLC.[7]
-
Calculation : The measured concentration represents the thermodynamic solubility of the compound in the tested buffer.
Experimental Workflow for Solubility Determination
Caption: Workflow for the shake-flask solubility assay.
pKa Determination: Potentiometric Titration
Potentiometric titration is a highly accurate method for determining the pKa of ionizable functional groups.[9][10]
Protocol:
-
Sample Preparation : Dissolve a precisely weighed amount of the compound in a suitable solvent (e.g., water or a co-solvent system like water/methanol for poorly soluble compounds) to a known concentration (e.g., 1 mM).[11]
-
Titration Setup : Place the solution in a jacketed beaker to maintain a constant temperature. Use a calibrated pH electrode connected to a potentiometer to monitor the pH.[9]
-
Titration : Titrate the solution with a standardized solution of a strong base (e.g., 0.1 M NaOH) for an acidic compound. Add the titrant in small, precise increments.
-
Data Collection : Record the pH of the solution after each addition of the titrant.
-
Data Analysis : Plot the pH versus the volume of titrant added. The pKa is the pH at the half-equivalence point, which corresponds to the midpoint of the buffer region on the titration curve.[9] The equivalence point can be precisely determined from the inflection point of the curve or by analyzing the first or second derivative of the titration data.[10]
Logical Flow of Potentiometric pKa Determination
Caption: Process flow for pKa determination via potentiometric titration.
Lipophilicity (LogP) Determination: RP-HPLC Method
Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC) is a rapid and reliable method for estimating the octanol-water partition coefficient (LogP).[12][13]
Protocol:
-
System Setup : Use a C18 stationary phase column and a mobile phase consisting of a mixture of an aqueous buffer and an organic modifier (e.g., methanol or acetonitrile).
-
Calibration : Prepare a series of standard compounds with known LogP values that span the expected range of the test compounds. Inject each standard and record its retention time (t_R).
-
Calculate Capacity Factor (k') : For each standard, calculate the capacity factor (k') using the formula: k' = (t_R - t_0) / t_0, where t_0 is the column dead time.
-
Generate Calibration Curve : Plot the logarithm of the capacity factor (log k') versus the known LogP values of the standards. A linear relationship should be observed.
-
Sample Analysis : Inject the test compound under the same chromatographic conditions and determine its retention time and log k'.
-
LogP Determination : Interpolate the log k' of the test compound on the calibration curve to determine its LogP value.[12]
RP-HPLC Workflow for LogP Estimation
Caption: Workflow for LogP determination using RP-HPLC.
Conclusion
The physicochemical properties of 7-Bromo-4-hydroxyquinoline-3-carboxylic acid serve as a critical foundation for the rational design of its derivatives. As demonstrated, simple modifications like esterification or amidation can significantly alter its pKa, lipophilicity, and solubility. While predictive models offer valuable initial insights, the empirical validation of these properties through robust experimental methods, such as those detailed in this guide, is indispensable for advancing drug discovery and development. By understanding and manipulating these fundamental characteristics, researchers can better optimize quinoline-based compounds for enhanced therapeutic potential.
References
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Creative Bioarray. (n.d.). Protocol for Determining pKa Using Potentiometric Titration. Available at: [Link]
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Regulations.gov. (2018). MALTOL LACTONE: DETERMINATION OF WATER SOLUBILITY USING THE SHAKE FLASK METHOD. Available at: [Link]
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Dissolution Technologies. (n.d.). Determination of Thermodynamic Solubility of Active Pharmaceutical Ingredients for Veterinary Species: A New USP General Chapter. Available at: [Link]
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BioAssay Systems. (n.d.). Solubility Testing – Shake Flask Method. Available at: [Link]
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DergiPark. (2024). Elucidating Ionization Behavior: Potentiometric Titration for Precise Determination of pKa Values in Medicinal Chemistry. Available at: [Link]
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ECETOC. (n.d.). APPENDIX A: MEASUREMENT OF ACIDITY (pKA). Available at: [Link]
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National Institutes of Health. (2013). Development of Methods for the Determination of pKa Values. Available at: [Link]
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Encyclopedia.pub. (2022). Methods for Determination of Lipophilicity. Available at: [Link]
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PubChem. (n.d.). Ethyl 7-bromo-4-hydroxyquinoline-3-carboxylate. Available at: [Link]
-
National Institutes of Health. (n.d.). A High-Throughput Method for Lipophilicity Measurement. Available at: [Link]
-
Vedantu. (n.d.). Potentiometric Titration Explained: Principles, Curve & Steps. Available at: [Link]
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PubChem. (n.d.). 7-Bromo-4-hydroxyisoquinoline-3-carboxylic acid. Available at: [Link]
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ACS Publications. (2025). High-Throughput HPLC Method for the Measurement of Octanol–Water Partition Coefficients without an Organic Modifier. Available at: [Link]
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MDPI. (2025). In-Silico Evaluation of Some Newly Synthesized Quinoline Derivatives as Anti-Microbial Agents. Available at: [Link]
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PubChem. (n.d.). 7-Bromo-4-hydroxyquinoline-3-carboxylic acid. Available at: [Link]
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UI Scholars Hub. (2023). Study of Antioxidant Activity of the Derivatives of Quinoline-4-carboxylic Acids by the Modification of Isatin via Pfitzinger Re. Available at: [Link]
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PubMed. (n.d.). Evaluation of Quinoline-Related Carboxylic Acid Derivatives as Prospective Differentially Antiproliferative, Antioxidative, and Anti-Inflammatory Agents. Available at: [Link]
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Amerigo Scientific. (n.d.). 7-Bromo-4-hydroxy-8-methylquinoline-3-carboxylic acid. Available at: [Link]
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PubMed. (n.d.). Design, synthesis, and correlation analysis of 7-substituted 4-hydroxyquinoline-3-carboxylic acids as inhibitors of cellular respiration. Available at: [Link]
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PubChemLite. (n.d.). Ethyl 7-bromo-4-hydroxyquinoline-3-carboxylate (C12H10BrNO3). Available at: [Link]
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Public Health Toxicology. (2021). Development and evaluation of 3-hydroxyquinoline-4-carboxylic acid derivatives for ASGPR-targeted drug delivery. Available at: [Link]
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Safety Operating Guide
A Comprehensive Guide to the Safe Disposal of 7-Bromo-4-hydroxyquinoline-3-carboxylic acid
For Researchers, Scientists, and Drug Development Professionals
Hazard Identification and Risk Assessment: Understanding the Compound
7-Bromo-4-hydroxyquinoline-3-carboxylic acid (C₁₀H₆BrNO₃) is a halogenated quinoline derivative.[1][2] A thorough understanding of its chemical and toxicological properties is the foundation of its safe handling and disposal.
GHS Hazard Classification:
According to the Globally Harmonized System of Classification and Labelling of Chemicals (GHS), this compound is classified with the following hazards[1]:
| Hazard Class | Hazard Statement | GHS Code |
| Acute toxicity, Oral | Harmful if swallowed | H302 |
| Skin corrosion/irritation | Causes skin irritation | H315 |
| Serious eye damage/eye irritation | Causes serious eye irritation | H319 |
| Specific target organ toxicity, single exposure; Respiratory tract irritation | May cause respiratory irritation | H335 |
The presence of a bromine atom on the quinoline ring places this compound in the category of halogenated organic compounds. Such compounds are often subject to specific disposal regulations due to their potential for environmental persistence and the formation of hazardous byproducts upon improper disposal.[3][4] The carboxylic acid functional group also requires consideration, as it can react with bases and certain metals.[5][6]
Personal Protective Equipment (PPE): Your First Line of Defense
Prior to handling 7-Bromo-4-hydroxyquinoline-3-carboxylic acid for any purpose, including disposal, the following personal protective equipment is mandatory. The rationale for each piece of equipment is to create a barrier against the identified hazards.
-
Eye Protection: Tightly fitting chemical safety goggles are essential to protect against splashes and fine dust particles that can cause serious eye irritation.[7][8][9]
-
Hand Protection: Chemical-impermeable gloves (e.g., nitrile or neoprene) must be worn to prevent skin contact. The compound is a known skin irritant, and prolonged contact should be avoided.[7][10]
-
Body Protection: A lab coat or chemical-resistant apron should be worn to protect against accidental spills.
-
Respiratory Protection: If there is a risk of generating dust or aerosols, a NIOSH-approved respirator with a particulate filter is necessary to prevent respiratory tract irritation.[8]
Spill Response Protocol: Immediate Actions for Containment
In the event of a spill, a swift and informed response is critical to mitigate exposure and environmental contamination.
-
Evacuate and Ventilate: Immediately alert others in the vicinity and evacuate the area if the spill is large or in a poorly ventilated space. Ensure the area is well-ventilated, preferably within a chemical fume hood.
-
Don Appropriate PPE: Before attempting to clean the spill, ensure you are wearing the full complement of required PPE.
-
Contain the Spill: For solid spills, carefully sweep up the material to avoid creating dust. For liquid spills, use an inert absorbent material (e.g., vermiculite, sand, or commercial sorbent pads). Do not use combustible materials like paper towels to absorb the spill.
-
Collect and Package Waste: Place the spilled material and any contaminated absorbent into a clearly labeled, sealable hazardous waste container.
-
Decontaminate the Area: Clean the spill area with a suitable solvent (e.g., soap and water), and collect the cleaning materials as hazardous waste.
-
Seek Medical Attention: If exposure occurs, wash the affected area thoroughly with water and seek immediate medical attention.
Step-by-Step Disposal Procedure
The guiding principle for the disposal of 7-Bromo-4-hydroxyquinoline-3-carboxylic acid is that it should be managed as hazardous waste.[11][12] Do not dispose of this chemical down the drain or in regular solid waste.
Workflow for Proper Disposal:
Caption: Decision workflow for the disposal of 7-Bromo-4-hydroxyquinoline-3-carboxylic acid.
Detailed Protocol:
-
Waste Identification and Segregation:
-
Identify all waste streams containing 7-Bromo-4-hydroxyquinoline-3-carboxylic acid. This includes unused product, contaminated labware (e.g., filter paper, wipes), and solutions.
-
Segregate this waste from other waste streams. Do not mix it with non-hazardous waste or other incompatible chemicals.
-
-
Packaging:
-
Place solid waste in a durable, leak-proof container with a secure lid.
-
Place liquid waste in a compatible, sealed container.
-
Ensure that the container material is compatible with the chemical. A chemical compatibility chart should be consulted.[13]
-
-
Labeling:
-
Clearly label the waste container with the words "Hazardous Waste."
-
Identify the contents: "7-Bromo-4-hydroxyquinoline-3-carboxylic acid."
-
Include the approximate quantity and the date of accumulation.
-
-
Storage:
-
Store the sealed and labeled hazardous waste container in a designated, secure, and well-ventilated waste accumulation area.
-
The storage area should be away from heat, ignition sources, and incompatible materials.[14]
-
-
Arranging for Disposal:
-
Contact your institution's Environmental Health and Safety (EHS) department or a licensed hazardous waste disposal contractor to arrange for pickup and disposal.
-
Provide the contractor with the Safety Data Sheet (SDS) for the chemical.
-
-
Recommended Disposal Method:
-
Decontamination of Empty Containers:
-
Empty containers that held 7-Bromo-4-hydroxyquinoline-3-carboxylic acid must be decontaminated before being disposed of as non-hazardous waste.
-
Triple rinse the container with a suitable solvent (e.g., ethanol or acetone).
-
Collect the rinsate as hazardous liquid waste and manage it according to the procedures outlined above.[12]
-
Regulatory Compliance: A Shared Responsibility
It is imperative to note that waste disposal regulations can vary by jurisdiction. Always consult and adhere to your local, state, and federal regulations regarding hazardous waste management.[7] Your institution's EHS department is a valuable resource for ensuring compliance.
References
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7-Bromo-4-hydroxyquinoline-3-carboxylic acid | C10H6BrNO3. PubChem. Retrieved from [Link]
-
Quinoline - Hazardous Substance Fact Sheet. (n.d.). New Jersey Department of Health. Retrieved from [Link]
-
Technical Resource Document: Treatment Technologies for Halogenated Organic Containing Wastes. (1988). U.S. Environmental Protection Agency. Retrieved from [Link]
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Appendix III to Part 268, Title 40 -- List of Halogenated Organic Compounds Regulated Under § 268.32. (n.d.). eCFR. Retrieved from [Link]
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Acetic and Formic Acids in Workplace Atmospheres. (1993). Occupational Safety and Health Administration. Retrieved from [Link]
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40 CFR 721.11757 -- Carboxylic acid, reaction products with metal hydroxide, inorganic dioxide and metal (generic). (n.d.). eCFR. Retrieved from [Link]
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Acid and Caustic Solutions. (n.d.). Occupational Safety and Health Administration. Retrieved from [Link]
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Guidance and Summary of Information Regarding the RCRA Used Oil Rebuttable Presumption. (n.d.). U.S. Environmental Protection Agency. Retrieved from [Link]
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Appendix III List of Halogenated Organic Compounds Regulated Under 66268.32 EPA Listed Compounds. (n.d.). California Code of Regulations. Retrieved from [Link]
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The OSHA Chemical Storage Requirements. (2022). Capital Resin Corporation. Retrieved from [Link]
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Guidelines for the Safe Handling and Disposal of Chemicals Used in the Illicit Manufacture of Drugs. (n.d.). United Nations Office on Drugs and Crime. Retrieved from [Link]
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The Disposal of Hazardous Waste Pharmaceuticals FAQs. (n.d.). Ohio EPA. Retrieved from [Link]
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7-bromo-4-hydroxyquinoline-3-carboxylic acid (C10H6BrNO3). (n.d.). PubChemLite. Retrieved from [Link]
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A Senior Application Scientist's Guide to Safely Handling 7-Bromo-4-hydroxyquinoline-3-carboxylic acid
As researchers and scientists at the forefront of drug development, our commitment to innovation must be matched by an unwavering dedication to safety. The handling of specialized chemical reagents like 7-Bromo-4-hydroxyquinoline-3-carboxylic acid demands a comprehensive understanding of its potential hazards and the implementation of rigorous safety protocols. This guide provides essential, immediate safety and logistical information, moving beyond a simple checklist to offer a procedural, step-by-step framework for the safe handling, use, and disposal of this compound. Our goal is to empower you with the knowledge to maintain a secure laboratory environment while advancing your critical research.
Understanding the Hazard Profile
Before any handling procedures begin, a thorough understanding of the compound's hazard profile is paramount. 7-Bromo-4-hydroxyquinoline-3-carboxylic acid is classified with the following GHS hazard statements:
-
H302: Harmful if swallowed[1].
This profile indicates that the primary routes of exposure are ingestion, skin contact, eye contact, and inhalation. The fact that this compound is a solid, likely a powder, increases the risk of aerosolization and subsequent inhalation, making containment and respiratory protection critical.[2]
Core Directive: Personal Protective Equipment (PPE)
A multi-layered approach to PPE is essential to mitigate the risks associated with handling 7-Bromo-4-hydroxyquinoline-3-carboxylic acid. The following table summarizes the required PPE, and the subsequent sections will delve into the rationale and specific recommendations for each.
| Hazard | Route of Exposure | Required Personal Protective Equipment (PPE) |
| Harmful if swallowed | Ingestion | Standard laboratory PPE (lab coat, gloves) to prevent hand-to-mouth contamination. |
| Causes skin irritation | Skin Contact | Chemical-resistant gloves and a lab coat are mandatory. |
| Causes serious eye irritation | Eye Contact | Safety glasses with side shields or chemical splash goggles. A face shield is recommended if there is a significant risk of splashing. |
| May cause respiratory irritation | Inhalation | Use in a certified chemical fume hood. For situations where a fume hood is not available or when handling larger quantities, a NIOSH-approved respirator with a particulate filter (N95 or higher) is required. |
Eye and Face Protection: The First Line of Defense
Given the serious eye irritation potential, robust eye protection is non-negotiable.[1][2]
-
Minimum Requirement: Safety glasses with side shields that conform to ANSI Z87.1 standards.
-
Best Practice: For any procedure with a risk of splashing or dust generation, chemical splash goggles are required.
-
Enhanced Protection: When handling larger quantities or during procedures with a higher risk of splashing, a full-face shield should be worn in conjunction with safety glasses or goggles.[3]
Skin and Body Protection: An Impermeable Barrier
To prevent skin irritation, appropriate skin and body protection must be worn at all times.[1]
-
Gloves: Nitrile gloves are a suitable choice for handling solid chemicals. Always inspect gloves for any signs of damage before use.[3] It is crucial to practice proper glove removal techniques to avoid contaminating your skin. Contaminated gloves should be disposed of as chemical waste immediately after use.[4]
-
Lab Coat: A full-length laboratory coat should be worn and kept fastened to protect your skin and personal clothing from contamination.[3] For tasks with a higher risk of contamination, consider a disposable gown for added protection.
Respiratory Protection: Preventing Inhalation Risks
Due to the risk of respiratory tract irritation from inhaling the powdered compound, stringent engineering controls and, where necessary, respiratory protection are required.[1]
-
Primary Engineering Control: All handling of 7-Bromo-4-hydroxyquinoline-3-carboxylic acid that could generate dust should be conducted in a certified chemical fume hood.[3] This is the most effective way to control exposure.
-
Respiratory Protection: In the rare event that a fume hood is not available or if engineering controls are insufficient, a NIOSH-approved N95 or higher-rated particulate respirator is necessary.[5] Proper fit-testing of the respirator is essential to ensure its effectiveness.
Operational Plan: From Receipt to Disposal
A systematic approach to the entire lifecycle of the chemical in the laboratory is crucial for maintaining a safe environment. The following workflow outlines the key steps for handling 7-Bromo-4-hydroxyquinoline-3-carboxylic acid.
Disposal Plan: Responsible Waste Management
Proper disposal of chemical waste is a critical component of laboratory safety and environmental responsibility.
-
Solid Waste: All solid waste contaminated with 7-Bromo-4-hydroxyquinoline-3-carboxylic acid, including excess reagent, contaminated gloves, and weighing papers, must be collected in a designated and clearly labeled hazardous waste container.
-
Liquid Waste: If the compound is dissolved in a solvent, the resulting solution must be collected in a labeled hazardous liquid waste container. Do not mix incompatible waste streams.
-
Disposal Procedures: All chemical waste must be disposed of through your institution's environmental health and safety (EHS) office. Follow their specific procedures for waste pickup and disposal. Never dispose of chemical waste down the drain.[6]
Emergency Procedures
In the event of an exposure, immediate and appropriate action is critical.
-
Eye Contact: Immediately flush eyes with copious amounts of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Seek immediate medical attention.[2][7]
-
Skin Contact: Immediately wash the affected area with plenty of soap and water. Remove contaminated clothing and shoes. Seek medical attention if irritation persists.
-
Inhalation: Move the affected person to fresh air. If they are not breathing, provide artificial respiration. Seek immediate medical attention.[2][7]
-
Ingestion: Do not induce vomiting. Rinse mouth with water. Seek immediate medical attention.[4]
By adhering to these comprehensive safety protocols, you can confidently and safely handle 7-Bromo-4-hydroxyquinoline-3-carboxylic acid, ensuring both your personal safety and the integrity of your research.
References
-
Benchchem. Personal protective equipment for handling 4(1H)-Quinolinone, 1-methyl-2-(5Z). 3
-
ChemicalBook. 7-BROMO-4-HYDROXYQUINOLINE-3-CARBOXYLIC ACID - Safety Data Sheet. 8
-
PubChem. 7-Bromo-4-hydroxyquinoline-3-carboxylic acid.
-
Sigma-Aldrich. 7-Bromo-3-hydroxyquinoline-4-carboxylic acid.
-
Echemi. 7-Bromo-4-hydroxy-8-methyl-3-quinolinecarboxylic acid Safety Data Sheets.
-
Echemi. 7-Bromo-4-hydroxy-8-methylquinoline-3-carboxylic acid ethyl ester Safety Data Sheets.
-
Sigma-Aldrich. SAFETY DATA SHEET.
-
Sigma-Aldrich. SAFETY DATA SHEET.
-
U.S. Department of Health and Human Services. Personal Protective Equipment for Use in Handling Hazardous Drugs.
-
Global Substance Registration System. 2 - SAFETY DATA SHEET.
-
Thermo Fisher Scientific. SAFETY DATA SHEET.
Sources
- 1. 7-Bromo-4-hydroxyquinoline-3-carboxylic acid | C10H6BrNO3 | CID 10400802 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. assets.thermofisher.com [assets.thermofisher.com]
- 3. pdf.benchchem.com [pdf.benchchem.com]
- 4. sigmaaldrich.com [sigmaaldrich.com]
- 5. pppmag.com [pppmag.com]
- 6. echemi.com [echemi.com]
- 7. fishersci.com [fishersci.com]
- 8. chemicalbook.com [chemicalbook.com]
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
